Product packaging for Methyl 2-chloro-5-methylbenzoate(Cat. No.:CAS No. 16220-95-4)

Methyl 2-chloro-5-methylbenzoate

Cat. No.: B1456644
CAS No.: 16220-95-4
M. Wt: 184.62 g/mol
InChI Key: DLULLCMISBPNTK-UHFFFAOYSA-N
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Description

Methyl 2-chloro-5-methylbenzoate is a useful research compound. Its molecular formula is C9H9ClO2 and its molecular weight is 184.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9ClO2 B1456644 Methyl 2-chloro-5-methylbenzoate CAS No. 16220-95-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-chloro-5-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c1-6-3-4-8(10)7(5-6)9(11)12-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLULLCMISBPNTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 2-chloro-5-methylbenzoate (CAS No. 16220-95-4)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-chloro-5-methylbenzoate is a halogenated aromatic ester with the CAS number 16220-95-4 . This technical guide provides a comprehensive overview of its chemical properties, synthesis, applications, and analytical characterization. As a substituted benzoic acid derivative, this compound serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents. Its specific substitution pattern—a chlorine atom at the ortho position and a methyl group at the meta position relative to the methyl ester—offers unique reactivity and steric properties that are of significant interest to medicinal and process chemists. This document aims to be an essential resource for professionals leveraging this molecule in their research and development endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in synthetic chemistry. These properties dictate its reactivity, solubility, and handling requirements.

PropertyValueSource(s)
CAS Number 16220-95-4[1]
Molecular Formula C₉H₉ClO₂[1]
Molecular Weight 184.62 g/mol [1]
Physical Form Liquid[2]
Boiling Point 79-80 °C at 0.85 mmHg[1]
IUPAC Name This compound[2]
InChI Key DLULLCMISBPNTK-UHFFFAOYSA-N[2]
Purity Typically ≥98%[2]

Synthesis of this compound

The primary and most direct route for the synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid, 2-chloro-5-methylbenzoic acid. This acid-catalyzed reaction is a cornerstone of organic synthesis, valued for its efficiency and atom economy.

Reaction Principle: Fischer Esterification

Fischer esterification involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst. The reaction is an equilibrium process. To drive the equilibrium towards the product (the ester), an excess of the alcohol (in this case, methanol) is typically used, or water is removed as it is formed. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity, followed by a nucleophilic attack from the alcohol.

Fischer_Esterification sub 2-chloro-5-methylbenzoic Acid reaction sub->reaction reagent Methanol (CH₃OH) reagent->reaction catalyst Acid Catalyst (e.g., H₂SO₄) reaction_label Reflux catalyst->reaction_label Catalyzes product This compound byproduct Water (H₂O) reaction->product reaction->byproduct

Caption: Fischer Esterification of 2-chloro-5-methylbenzoic acid.

Detailed Experimental Protocol

The following protocol is a standard procedure for the synthesis of methyl benzoates via Fischer esterification and can be adapted for this compound.[3][4]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-5-methylbenzoic acid (1.0 equivalent).

  • Reagent Addition: Add an excess of methanol (typically 10-20 equivalents) to the flask. Methanol serves as both a reagent and a solvent.

  • Catalyst Introduction: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the reaction mixture.

  • Reflux: Heat the mixture to reflux and maintain it for several hours (typically 2-4 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the excess acid with a saturated solution of sodium bicarbonate.

    • Extract the product into an organic solvent such as diethyl ether or ethyl acetate.

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

  • Purification: The crude product is purified by distillation under reduced pressure to yield pure this compound.[1]

Applications in Research and Development

Halogenated benzoic acid esters are pivotal intermediates in the synthesis of complex organic molecules. While specific public-domain applications for this compound are not extensively documented, its structural motifs are found in various biologically active compounds.

Pharmaceutical Synthesis

Substituted benzoates are common precursors in the synthesis of Active Pharmaceutical Ingredients (APIs). The chlorine and methyl groups on the aromatic ring of this compound can be strategically utilized for further functionalization through cross-coupling reactions or by influencing the electronic properties of the molecule. Related compounds, such as methyl 2-amino-5-chlorobenzoate, are crucial intermediates in the synthesis of drugs like Tolvaptan.[5] The unique substitution pattern of this compound makes it a candidate for the synthesis of novel therapeutic agents.

Agrochemical Development

Similar to its role in pharmaceuticals, this compound can serve as a building block for new agrochemicals.[6] The specific arrangement of substituents can be tailored to interact with biological targets in pests or weeds. The synthesis of novel insecticides and herbicides often involves the use of such functionalized aromatic compounds.

Analytical Characterization and Quality Control

Rigorous analytical testing is essential to confirm the identity and purity of this compound. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Analytical_Workflow start Synthesized Product nmr NMR Spectroscopy (¹H & ¹³C) start->nmr Structural Elucidation gcms GC-MS start->gcms Molecular Weight & Fragmentation hplc HPLC start->hplc Purity Assessment end Verified Structure & Purity nmr->end gcms->end hplc->end

Sources

Methyl 2-chloro-5-methylbenzoate physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of Methyl 2-chloro-5-methylbenzoate

Abstract

This technical guide provides a comprehensive analysis of the core physical and chemical properties of this compound (CAS No. 99585-13-4), a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the compound's characteristics, experimental property determination, and safe handling protocols. We will delve into its structural attributes, summarize its physical constants, and provide a self-validating methodology for empirical analysis. The causality behind its properties, as dictated by its molecular structure, is a central theme of this guide.

Chemical Identity and Molecular Structure

This compound is an aromatic ester. Its utility as a synthetic building block stems from the reactivity of its functional groups: the ester, the chloro group, and the benzene ring.[1] Understanding the interplay of these groups is fundamental to predicting its behavior in both physical characterization and chemical reactions.

  • IUPAC Name: methyl 5-chloro-2-methylbenzoate[2]

  • CAS Number: 99585-13-4[2]

  • Molecular Formula: C₉H₉ClO₂[1][2]

  • Synonyms: 5-Chloro-2-methyl-benzoic acid methyl ester, Methyl 5-chloro-2-methyl-benzoate[2]

The structure consists of a benzene ring substituted with a methyl group, a chlorine atom, and a methyl ester group. The relative positions of these substituents (ortho, meta, para) are critical. Here, the methyl and ester groups are ortho to each other, while the chlorine is para to the methyl group and meta to the ester. This specific arrangement dictates the molecule's polarity, symmetry, and intermolecular forces, which in turn govern its physical properties.

Caption: Molecular structure of this compound.

Core Physical and Chemical Properties

The physical properties of an organic compound are a direct manifestation of its molecular structure. For this compound, the combination of a bulky, non-polar benzene ring, a polar ester group, and an electronegative chlorine atom results in a compound with moderate polarity and specific thermal characteristics. The data presented below are critical for applications ranging from reaction condition optimization to purification process design.

It is crucial to distinguish between experimentally determined values and computationally predicted properties. While computed values provide useful estimates, they should be confirmed by empirical data for critical applications.

PropertyValueData TypeSource
Molecular Weight 184.62 g/mol Calculated[1][2]
Physical State Solid / Crystalline PowderExperimental[1]
Melting Point Data not available--
Boiling Point Data not available--
Density Data not available--
Calculated LogP (XLogP3) 3.4Computed[2]
Polar Surface Area 26.3 ŲComputed[2]
Solubility Poorly soluble in water (predicted), soluble in organic solvents.Inferred[3]
Storage Conditions Room temperature, dry environmentExperimental[1]

Expert Analysis:

  • Molecular Weight: At 184.62 g/mol , the compound is heavier than simpler analogues like methyl benzoate (136.15 g/mol ), primarily due to the chlorine atom.[2][4] This increased mass contributes to stronger van der Waals forces, which would suggest higher melting and boiling points compared to methyl benzoate.

  • LogP and Solubility: The computed XLogP3 value of 3.4 indicates significant lipophilicity (fat-solubility).[2] This is expected, as the large non-polar surface area of the substituted benzene ring dominates the molecule's character. The polar ester group is insufficient to render the molecule water-soluble. Therefore, for reaction workups and purification, non-polar organic solvents (e.g., hexanes, ethyl acetate) are appropriate, while water can be used for washing or extraction of polar impurities.

  • Thermal Properties (Melting/Boiling Points): While specific experimental data for the title compound is scarce in readily available literature, we can make educated inferences. The precursor, 2-Chloro-5-methylbenzoic acid, has a high melting point of 148-151 °C.[5] Esterification typically lowers the melting point by disrupting the strong hydrogen-bonding network present in carboxylic acids. However, the molecule's asymmetry and the presence of a polar ester and chloro group suggest it is likely a solid at room temperature with a melting point significantly above 25 °C.

Experimental Protocol: Melting Point Determination

To ensure scientific integrity, physical constants must be verified experimentally. The melting point is a fundamental and sensitive indicator of a compound's purity. The following protocol describes a self-validating system for its determination.

Causality: The principle relies on observing the temperature range over which a substance transitions from a solid to a liquid. A pure crystalline solid exhibits a sharp melting range (typically < 1 °C). Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting range.

Methodology: Capillary Melting Point Apparatus

  • Sample Preparation:

    • Ensure the sample of this compound is completely dry and finely powdered. Crush any larger crystals with a spatula on a watch glass. This ensures uniform heat transfer.

    • Tap the open end of a capillary tube into the powder, forcing a small amount of sample into the tube.

    • Invert the tube and tap the sealed end gently on a hard surface to pack the sample down. The packed sample should be 2-3 mm high. A taller column leads to a broader, less accurate melting range due to thermal gradients.

  • Apparatus Setup & Calibration:

    • Before analysis, calibrate the apparatus using certified standards with known melting points (e.g., benzoic acid, caffeine) that bracket the expected melting point of the sample. This validates the instrument's temperature accuracy.

    • Place the packed capillary tube into the heating block of the melting point apparatus.

  • Determination:

    • Set the apparatus to heat rapidly to a temperature approximately 15-20 °C below the expected melting point.

    • Once this temperature is reached, reduce the heating rate to 1-2 °C per minute. A slow ramp rate is critical for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading.

    • Record the temperature (T₁) at which the first drop of liquid appears.

    • Record the temperature (T₂) at which the entire sample has completely melted into a clear liquid.

    • The melting range is reported as T₁ - T₂.

  • Post-Analysis:

    • Allow the apparatus to cool before performing another measurement.

    • Perform the measurement in triplicate to ensure reproducibility.

cluster_prep 1. Preparation & Calibration cluster_exec 2. Measurement cluster_post 3. Analysis & Reporting A Dry and powder the This compound sample B Pack 2-3 mm of sample into capillary tube A->B D Insert capillary into heating block B->D C Calibrate apparatus with certified standards C->D Ensures Accuracy E Rapidly heat to T_expected - 20°C D->E F Reduce heating rate to 1-2°C per minute E->F G Observe sample and record T1 (first liquid) F->G H Continue heating and record T2 (all liquid) G->H I Report melting range as T1 - T2 H->I J Perform in triplicate for reproducibility I->J K Assess purity based on sharpness of melting range J->K

Caption: Workflow for Experimental Melting Point Determination.

Safety, Handling, and Storage

While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, data from structurally similar compounds, such as other chlorinated or nitrated benzoates, provides a strong basis for establishing safe handling procedures.[6][7]

  • Hazard Identification:

    • Based on analogous compounds, it should be assumed that this compound may cause skin, eye, and respiratory irritation.[6]

    • Harmful if swallowed.

  • Recommended Precautions (E-E-A-T Approach):

    • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.

    • Personal Protective Equipment (PPE):

      • Eye/Face Protection: Wear chemical safety goggles or a face shield.

      • Skin Protection: Wear nitrile or other chemically resistant gloves. A lab coat is mandatory to prevent skin contact.

      • Respiratory Protection: Not typically required if used within a fume hood. If handling large quantities or in a poorly ventilated area, a NIOSH-approved respirator may be necessary.

    • Handling: Avoid breathing dust. Wash hands thoroughly after handling. Keep away from heat and open flames.

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated place.[1] The recommendation for a dry environment is critical, as prolonged exposure to moisture could potentially lead to slow hydrolysis of the ester group.

Conclusion

This compound is a valuable chemical intermediate whose physical properties are dictated by its unique substitution pattern on the benzene ring. Its high lipophilicity, inferred thermal stability, and status as a solid at room temperature are key considerations for its use in synthetic chemistry. This guide has provided a framework for understanding these properties, emphasizing the synergy between theoretical knowledge of its molecular structure and the necessity of empirical verification through established protocols. Adherence to rigorous experimental methodology and safety precautions is paramount for the successful and safe application of this compound in research and development.

References

  • PubChem. (n.d.). Methyl 5-chloro-2-methylbenzoate. National Center for Biotechnology Information.
  • MySkinRecipes. (n.d.). Methyl 5-Chloro-2-methylbenzoate.
  • Wikipedia. (n.d.). Methyl benzoate.

Sources

An In-Depth Technical Guide to Methyl 2-chloro-5-methylbenzoate: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-chloro-5-methylbenzoate is a halogenated aromatic ester that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring a chloro group ortho to the methyl ester and a methyl group meta to the chloro substituent, imparts specific reactivity and properties that make it a valuable intermediate in the synthesis of complex organic molecules. This guide provides a comprehensive overview of its chemical structure, synthesis, spectroscopic characterization, and key applications, with a focus on its role in the development of pharmaceuticals and agrochemicals.

Chemical Structure and Properties

This compound is an organic compound with the chemical formula C₉H₉ClO₂.[1] Its structure consists of a benzene ring substituted with a methyl ester group (-COOCH₃), a chlorine atom, and a methyl group (-CH₃).

Systematic IUPAC Name: this compound[1]

Key Physicochemical Properties:

PropertyValueSource
CAS Number 99585-13-4[1]
Molecular Formula C₉H₉ClO₂[1]
Molecular Weight 184.62 g/mol [1]
Appearance White to off-white crystalline powder (predicted)General knowledge
Solubility Soluble in most organic solvents; poorly soluble in waterGeneral knowledge

The presence of the electron-withdrawing chloro and ester groups, along with the electron-donating methyl group, influences the electron density distribution within the aromatic ring, thereby dictating its reactivity in various chemical transformations.

Synthesis of this compound

The primary and most direct route for the synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid, 2-chloro-5-methylbenzoic acid, with methanol in the presence of an acid catalyst.

Reaction Scheme:

Synthesis of this compound cluster_reactants Reactants cluster_products Products R1 2-chloro-5-methylbenzoic acid Catalyst Acid Catalyst (e.g., H2SO4) R1->Catalyst + R2 Methanol (CH3OH) P1 This compound R2->P1 Reflux P2 Water (H2O) P1->P2 + Catalyst->R2 +

Caption: Fischer esterification of 2-chloro-5-methylbenzoic acid.

Detailed Experimental Protocol (Exemplary):

This protocol is based on the general principles of Fischer esterification of benzoic acid derivatives.[2]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-5-methylbenzoic acid (1.0 equivalent) in an excess of methanol (e.g., 10-20 equivalents).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the reaction mixture while stirring.

  • Reflux: Heat the mixture to reflux and maintain the temperature for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl ester protons, and the protons of the methyl group on the ring.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.8 - 7.9d1HAromatic H (position 6)
~ 7.3 - 7.4dd1HAromatic H (position 4)
~ 7.2 - 7.3d1HAromatic H (position 3)
~ 3.9s3H-OCH₃ (ester)
~ 2.4s3H-CH₃ (ring)
¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule.

Chemical Shift (δ, ppm)Assignment
~ 166C=O (ester)
~ 138-140Aromatic C-Cl
~ 135-137Aromatic C-CH₃
~ 130-132Aromatic C-H
~ 128-130Aromatic C-H
~ 125-127Aromatic C-H
~ 130-132Aromatic C-COOCH₃
~ 52-OCH₃ (ester)
~ 20-CH₃ (ring)
Mass Spectrometry (Predicted)

Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak [M]⁺ and characteristic fragmentation patterns.

m/zFragment
184/186[M]⁺ (isotopic pattern due to ³⁵Cl/³⁷Cl)
153/155[M - OCH₃]⁺
125/127[M - COOCH₃]⁺
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

Wavenumber (cm⁻¹)Vibration
~ 3000-3100C-H stretch (aromatic)
~ 2850-2960C-H stretch (aliphatic)
~ 1720-1740C=O stretch (ester)
~ 1200-1300C-O stretch (ester)
~ 1000-1100C-Cl stretch

Applications in Synthesis

This compound is a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[6][7] The presence of multiple functional groups allows for a variety of chemical transformations.

Pharmaceutical Synthesis

Halogenated benzoic acid derivatives are common precursors in the synthesis of active pharmaceutical ingredients (APIs). While specific examples for this compound are not prominently documented, its structural motifs are found in various classes of drugs. For instance, related chlorobenzoates are used in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents.[8] The chloro and methyl substituents can be further functionalized or can serve to modulate the electronic and steric properties of the final drug molecule, thereby influencing its biological activity and pharmacokinetic profile.

Agrochemical Synthesis

Substituted benzoic acids and their esters are key components in the development of herbicides, insecticides, and fungicides.[7] The specific substitution pattern of this compound can be exploited to create novel crop protection agents. The chloro and methyl groups can be crucial for the molecule's interaction with its biological target in pests or weeds.

Applications_Workflow cluster_Pharma Pharmaceuticals cluster_Agro Agrochemicals Start This compound Pharma_Intermediate Advanced Intermediate Start->Pharma_Intermediate Further Functionalization Agro_Intermediate Key Precursor Start->Agro_Intermediate Derivatization API Active Pharmaceutical Ingredient (API) Pharma_Intermediate->API Pesticide Herbicide/Insecticide/Fungicide Agro_Intermediate->Pesticide

Caption: Synthetic utility in pharmaceuticals and agrochemicals.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. While specific toxicological data for this compound is limited, information from related chlorobenzoates suggests that it may cause skin and eye irritation.[9][10]

General Safety Precautions:
  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.

  • Ventilation: Use in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not ingest.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a synthetically useful building block with potential applications in the development of new pharmaceuticals and agrochemicals. Its straightforward synthesis via Fischer esterification and the presence of multiple reactive sites make it an attractive starting material for organic chemists. A thorough understanding of its spectroscopic properties is crucial for its unambiguous identification and for monitoring its transformations in multi-step synthetic sequences. As with any chemical substance, adherence to strict safety protocols is paramount when handling this compound.

References

Sources

An In-depth Technical Guide to Methyl 2-chloro-5-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Substituted Benzoate Ester

Methyl 2-chloro-5-methylbenzoate is a substituted aromatic ester that, while not a household name, represents a class of versatile chemical intermediates pivotal in the landscape of modern organic synthesis and medicinal chemistry. Its structure, featuring a chlorinated and methylated benzene ring appended to a methyl ester, offers a unique combination of steric and electronic properties. This guide provides a comprehensive technical overview of its molecular characteristics, synthesis, analytical validation, and strategic applications, designed for professionals engaged in chemical research and pharmaceutical development. The strategic placement of the chloro, methyl, and ester functionalities allows for selective chemical transformations, making it a valuable building block in the construction of more complex molecular architectures.

Section 1: Core Molecular and Physical Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in research and development. These characteristics dictate reaction conditions, purification strategies, and handling protocols.

Molecular Identity

The foundational identity of this compound is defined by its unique identifiers and structural formula.

  • Chemical Name: this compound

  • Molecular Formula: C₉H₉ClO₂

  • Molecular Weight: 184.62 g/mol

  • CAS Number: 16220-95-4

Physicochemical Data

The physical state and properties of this compound are critical for its practical use in a laboratory setting. It is described as a light yellow oil.[1]

PropertyValueSource
Physical Form Liquid / Light Yellow Oil[1][2]
Boiling Point 79-80 °C at 0.85 Torr[2][3]
Molecular Weight 184.62 g/mol
Molecular Formula C₉H₉ClO₂

Note: Data for density and solubility are not consistently available in published literature.

Section 2: Synthesis and Purification

The reliable synthesis of this compound is most effectively achieved through the esterification of its corresponding carboxylic acid. The choice of method balances yield, purity, and scalability.

Retrosynthetic Analysis

The logical disconnection for this ester points directly to its parent carboxylic acid, 2-chloro-5-methylbenzoic acid, and methanol. This pathway is strategically sound as the starting acid is commercially available.

G target This compound reagents Synthesis StrategyFischer Esterification target->reagents precursors Precursors2-chloro-5-methylbenzoic acidMethanol reagents->precursors

Caption: Retrosynthetic approach for this compound.

Recommended Synthesis Protocol: Acid-Catalyzed Esterification

The Fischer esterification is a classic and reliable method. However, for substrates where acid sensitivity or reaction times are a concern, conversion to an acid chloride followed by reaction with methanol offers a high-yield alternative. A documented procedure utilizes thionyl chloride (SOCl₂) to activate the carboxylic acid, followed by the addition of methanol.[1]

Expertise in Practice: The use of thionyl chloride is a robust method to drive the reaction to completion. Unlike equilibrium-limited Fischer esterification, the formation of the highly reactive acyl chloride intermediate ensures near-quantitative conversion upon reaction with the alcohol. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which are easily removed, simplifying the initial stages of the workup.

Step-by-Step Methodology: [1]

  • Acid Chloride Formation: To a solution of 2-chloro-5-methylbenzoic acid (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or toluene), slowly add thionyl chloride (2.0 eq) at 0 °C.

  • Reaction Progression: Allow the mixture to warm to room temperature and then heat to reflux for 3 hours, or until gas evolution ceases. The reaction progress can be monitored by the disappearance of the starting acid using Thin Layer Chromatography (TLC).

  • Solvent Removal: After the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure.

  • Esterification: Dissolve the crude acyl chloride in an anhydrous solvent and cool to 0 °C. Slowly add methanol (≥3.0 eq).

  • Workup: Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (2 x 40 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.[1] Further purification can be achieved via column chromatography.

Purification Protocol: Column Chromatography

For achieving high purity, essential for applications in drug development, flash column chromatography is the standard method.

Self-Validating System: The purity of the collected fractions should be assessed by TLC using the same eluent system. Fractions with a single spot corresponding to the Rf of the desired product are combined. Final confirmation of purity and identity should be performed by NMR spectroscopy.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient of ethyl acetate in a nonpolar solvent like petroleum ether or hexanes is effective. A starting point is often 1:5 ethyl acetate to petroleum ether.[1]

  • Procedure:

    • Prepare a slurry of silica gel in the nonpolar solvent and pack the column.

    • Dissolve the crude oil in a minimal amount of dichloromethane or the eluent.

    • Load the sample onto the column.

    • Elute the column with the mobile phase, collecting fractions.

    • Monitor the fractions by TLC.

    • Combine pure fractions and remove the solvent in vacuo to yield the purified light yellow oil.[1]

Section 3: Analytical Characterization

Structural confirmation and purity assessment are non-negotiable in chemical synthesis. Spectroscopic methods provide the necessary data to validate the identity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of organic molecules.

¹H NMR (Proton NMR): The proton NMR spectrum provides definitive information about the electronic environment and connectivity of hydrogen atoms in the molecule.

Reported ¹H NMR Data (500 MHz, CDCl₃): [1]

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
7.62d2.0Ar-H
7.31d8.5Ar-H
7.21ddJ₁=8.5, J₂=2.5Ar-H
3.92s--OCH₃ (Ester)
2.34s--CH₃ (Aromatic)

Interpretation: The three distinct signals in the aromatic region (7.21-7.62 ppm) confirm the trisubstituted benzene ring. The doublet of doublets is characteristic of a proton with two different adjacent protons, while the two doublets represent protons with a single neighbor. The two singlets at 3.92 and 2.34 ppm correspond to the methyl ester and the aromatic methyl group, respectively, which lack adjacent protons.

Expected ¹³C NMR (Carbon NMR) Data
  • C=O (Ester Carbonyl): ~165-167 ppm

  • Aromatic Carbons: ~125-140 ppm (6 signals)

  • -OCH₃ (Ester Methyl): ~52 ppm

  • -CH₃ (Aromatic Methyl): ~20-22 ppm

Section 4: Reactivity and Applications in Drug Discovery

This compound is not typically an active pharmaceutical ingredient itself, but rather a key intermediate. Its value lies in the chemical "handles" it possesses, which allow for further molecular elaboration.

G cluster_reactions Key Reaction Sites start This compound ester Ester Group (Amidation, Reduction, Hydrolysis) start->ester c_cl Aryl Chloride (Cross-Coupling) start->c_cl methyl Benzylic Methyl Group (Radical Bromination) start->methyl

Caption: Key reactive sites on this compound.

Key Synthetic Transformations
  • Benzylic Bromination: The aromatic methyl group can be selectively halogenated, typically using N-bromosuccinimide (NBS) with a radical initiator like AIBN. This transforms the methyl group into a bromomethyl group, an excellent electrophile for introducing nucleophiles.[1]

  • Ester Modification: The methyl ester can be hydrolyzed back to the carboxylic acid, reduced to a primary alcohol, or, most commonly, converted to an amide by reaction with an amine. This amidation is a cornerstone of building larger molecules.

  • Aryl Chloride Coupling: The chloro-substituent on the aromatic ring can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the formation of new carbon-carbon or carbon-nitrogen bonds.

Documented Applications in Medicinal Chemistry

The utility of this compound is demonstrated by its incorporation into the synthesis of advanced pharmaceutical candidates.

  • Inhibitors of Cyclin-Dependent Kinases (CDKs): This compound has been used as a starting material in the synthesis of novel inhibitors for CDKs.[4][5] CDKs are crucial regulators of the cell cycle, and their inhibition is a major strategy in cancer therapy.

  • Modulators of TNF Signaling: It has also been employed in the creation of indazolone derivatives that act as modulators of TNF signaling.[6] TNF-α is a key cytokine involved in systemic inflammation, and modulating its activity is a therapeutic approach for autoimmune diseases like rheumatoid arthritis.

Section 5: Safety and Handling

Proper handling of all chemical reagents is paramount for laboratory safety.

GHS Hazard Classification

Based on supplier safety data, this compound is classified with the following hazards:[2]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The corresponding signal word is Warning .[2]

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses, and nitrile gloves.

  • Engineering Controls: Handle in a well-ventilated fume hood to avoid inhalation of vapors.

  • Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated area.

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • Inhalation: Move person into fresh air.

    • Ingestion: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.

Conclusion

This compound serves as a valuable and versatile building block for chemical synthesis. Its defined molecular properties, straightforward synthesis from readily available precursors, and multiple reactive sites make it a strategic asset for researchers, particularly those in drug discovery. The ability to selectively modify the ester, aryl chloride, or benzylic methyl group provides a robust platform for generating molecular diversity in the pursuit of novel therapeutics, as evidenced by its use in the development of kinase and TNF signaling inhibitors. This guide has consolidated the available technical data to provide a reliable resource for the informed application of this important chemical intermediate.

References

  • Royal Society of Chemistry. (2018). Supporting Information for [Journal Article Title Redacted for Generality].
  • Chemsrc. (2025). 2-Chloro-5-methylbenzoic acid.
  • Google Patents. (2006). United States Patent US20060205769A1.
  • Speranza Chemical. (n.d.). 2-Chloro-5-methylbenzoic acid.
  • Google Patents. (2007). US7271193B2 - Inhibitors of cyclin-dependent kinases and their use.
  • MDPI. (2023).
  • University of Babylon. (n.d.). Preparation of Methyl Benzoate.
  • Google Patents. (2016). WO2016168633A1 - Indazolones as modulators of tnf signaling.

Sources

An In-depth Technical Guide to Methyl 2-chloro-5-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of methyl 2-chloro-5-methylbenzoate, a key chemical intermediate. Intended for researchers, scientists, and professionals in drug development and fine chemical synthesis, this document delves into the compound's synthesis, properties, and reactivity, offering field-proven insights into its application.

Compound Identification and Nomenclature

The topic of this guide is the specific aromatic ester, This compound . Due to the potential for ambiguity with its isomers, it is crucial to establish its precise identity. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is this compound. It is the methyl ester of 2-chloro-5-methylbenzoic acid.

It is critical to distinguish this compound from its isomers, such as methyl 5-chloro-2-methylbenzoate, as the positioning of the chloro and methyl substituents on the benzene ring significantly influences the molecule's steric and electronic properties, and consequently its reactivity and utility in synthesis.

Compound Structure:

Caption: 2D Structure of this compound

Physicochemical and Spectroscopic Properties

While comprehensive experimental data for this compound is not widely published, its properties can be reliably inferred from its parent carboxylic acid, 2-chloro-5-methylbenzoic acid, and by comparison with related benzoate esters.

Table 1: Physicochemical Properties

PropertyValue (Inferred/Experimental for Parent Acid)Source
IUPAC Name This compound-
Parent Acid 2-Chloro-5-methylbenzoic acid[1]
CAS Number (Parent Acid) 6342-60-5
Molecular Formula C₉H₉ClO₂-
Molecular Weight 184.62 g/mol -
Appearance Expected to be a white to pale yellow solid or liquid
Melting Point (Parent Acid) 150 °C
Solubility Soluble in organic solvents like methanol, ethanol, and dichloromethane. Poorly soluble in water.
Spectroscopic Analysis

Spectroscopic analysis is essential for the structural confirmation of this compound.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl ester protons, and the methyl group on the ring. The aromatic region will likely display a complex splitting pattern due to the substitution.

  • ¹³C NMR Spectroscopy: The carbon NMR will show characteristic peaks for the carbonyl carbon of the ester, the methoxy carbon, the aromatic carbons, and the methyl carbon. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing chloro group and the electron-donating methyl group.

  • Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band for the C=O stretch of the ester group, typically around 1720-1740 cm⁻¹. Other significant peaks will include C-O stretching and C-H stretching vibrations.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of the methoxy group.

Synthesis of this compound

The most direct and common method for the synthesis of this compound is the esterification of its parent carboxylic acid, 2-chloro-5-methylbenzoic acid.

Fischer Esterification: A Robust and Scalable Method

Fischer esterification is a classic and reliable acid-catalyzed esterification method.

Reaction Scheme:

Caption: Fischer Esterification of 2-chloro-5-methylbenzoic acid

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-chloro-5-methylbenzoic acid in an excess of methanol.

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

  • Reaction: Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Purification: Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude this compound. Further purification can be achieved by column chromatography or distillation.

Causality Behind Experimental Choices:

  • Excess Methanol: Using methanol as the solvent and reactant drives the equilibrium towards the product side, maximizing the yield.

  • Acid Catalyst: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

Reactivity and Synthetic Applications

The reactivity of this compound is governed by the interplay of the functional groups on the aromatic ring.

Reactivity of the Ester Group

The ester functionality is susceptible to nucleophilic acyl substitution. A common reaction is hydrolysis back to the parent carboxylic acid, which can be achieved under either acidic or basic conditions.

Influence of Ring Substituents

The chloro and methyl groups on the benzene ring influence its reactivity in electrophilic aromatic substitution reactions. The ester group is deactivating, making the ring less reactive than benzene. The chloro group is also deactivating but is an ortho-, para-director. The methyl group is activating and an ortho-, para-director. The combined effect of these groups will direct incoming electrophiles to specific positions on the ring.

Applications in Organic Synthesis

This compound serves as a valuable building block in the synthesis of more complex molecules. The parent acid, 2-chloro-5-methylbenzoic acid, is known to be used in the synthesis of amides by coupling with amines.[1] The methyl ester can be a more reactive starting material for certain transformations and offers advantages in terms of solubility and handling.

Logical Relationship of Synthetic Utility:

A This compound B Hydrolysis A->B F Further Transformations A->F C 2-Chloro-5-methylbenzoic Acid B->C D Amide Coupling C->D E Amide Derivatives D->E G Complex Molecules F->G

Sources

An In-Depth Technical Guide to the Identification and Characterization of Methyl 2-chloro-5-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of Methyl 2-chloro-5-methylbenzoate, a substituted aromatic ester. While specific data on this compound is sparse, its structural relationship to the well-documented parent compound, 2-chloro-5-methylbenzoic acid, and other isomeric or similarly substituted benzoates allows for a robust scientific profile. This document serves as a vital resource for researchers, chemists, and drug development professionals, offering in-depth information on chemical identification, nomenclature, physicochemical properties, synthesis protocols, and potential applications. By contextualizing this compound among its analogs, this guide establishes a framework for its synthesis, characterization, and utilization as a chemical intermediate in various research and development applications, including pharmaceuticals.

Chemical Identification and Nomenclature

Precise chemical identification is the cornerstone of reproducible and reliable scientific research. For a compound like this compound, this involves understanding its systematic name, registry numbers, and molecular structure, while also being aware of potential confusion with its isomers.

The parent compound is 2-chloro-5-methylbenzoic acid , a white solid that serves as the primary precursor for the synthesis of its methyl ester.[1][2][3] The esterification of this carboxylic acid with methanol yields this compound.

A critical aspect of its identity is distinguishing it from its isomers, such as Methyl 5-chloro-2-methylbenzoate, where the positions of the chloro and methyl groups are swapped.[4] Such isomeric differences can lead to vastly different chemical reactivity and biological activity.

Table 1: Core Chemical Identifiers

Identifier Value for this compound (Ester) Value for 2-chloro-5-methylbenzoic acid (Parent Acid)
IUPAC Name This compound 2-chloro-5-methylbenzoic acid[1]
CAS Number Not readily available 6342-60-5[1][2]
Molecular Formula C₉H₉ClO₂ C₈H₇ClO₂[1][2]
Molecular Weight 184.62 g/mol 170.59 g/mol [1][2]
SMILES COC(=O)C1=C(Cl)C=C(C)C=C1 CC1=CC(=C(C=C1)Cl)C(=O)O[1]

| InChIKey | (Inferred) YZJLRHSHCYXJNL-UHFFFAOYSA-N | LEBWXJZAWTVKFL-UHFFFAOYSA-N[1] |

cluster_workflow Synthesis Workflow A 1. Combine Reactants (Acid + Methanol) B 2. Add Catalyst (Conc. H₂SO₄) A->B C 3. Heat to Reflux (4-6 hours) B->C D 4. Quench & Neutralize (Ice Water + NaHCO₃) C->D E 5. Liquid-Liquid Extraction (Diethyl Ether) D->E F 6. Wash & Dry (Brine + MgSO₄) E->F G 7. Solvent Removal (Rotary Evaporation) F->G H 8. Purification (Vacuum Distillation) G->H I Final Product: This compound H->I

Sources

A Technical Guide to the Spectral Analysis of Methyl 2-chloro-5-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Molecular Structure and Spectroscopic Overview

Methyl 2-chloro-5-methylbenzoate (C₉H₉ClO₂) is an aromatic ester with a molecular weight of 184.62 g/mol .[1] The strategic placement of the chloro, methyl, and methyl ester groups on the benzene ring results in a unique electronic environment, which in turn dictates its characteristic spectral fingerprint. Understanding these spectral features is paramount for confirming the identity and purity of the compound during synthesis and downstream applications.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons and the two methyl groups.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Justification
OCH₃~3.9Singlet3HThe ester methyl protons are deshielded by the adjacent oxygen atom.
Ar-CH₃~2.4Singlet3HThe benzylic protons of the methyl group attached to the aromatic ring typically appear in this region.
Ar-H (H-6)~7.8Doublet1HThis proton is ortho to the electron-withdrawing ester group, causing a significant downfield shift. It is split by the adjacent H-4.
Ar-H (H-4)~7.3Doublet of Doublets1HThis proton is coupled to both H-3 and H-6.
Ar-H (H-3)~7.2Doublet1HThis proton is ortho to the methyl group and meta to the ester and chloro groups. It is split by H-4.

Note: Predicted chemical shifts are based on the analysis of substituent effects on the aromatic ring and comparison with similar structures.[2][3]

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments.

Carbon Assignment Predicted Chemical Shift (ppm) Justification
C=O~166The carbonyl carbon of an ester typically resonates in this downfield region.[2]
Ar-C (ipso to COOCH₃)~130The ipso-carbon attached to the ester group.
Ar-C (ipso to Cl)~134The carbon atom bearing the chlorine atom is expected to be deshielded.
Ar-C (ipso to CH₃)~139The ipso-carbon attached to the methyl group.
Ar-C (C-3, C-4, C-6)125-135The remaining aromatic carbons will have distinct signals based on their electronic environment.
OCH₃~52The carbon of the ester methyl group.[2]
Ar-CH₃~21The carbon of the methyl group attached to the aromatic ring.[2]

Note: The exact assignment of the aromatic carbons would require advanced 2D NMR techniques.

Experimental Protocol for NMR Spectroscopy

A detailed methodology for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Caption: A standardized workflow for NMR sample preparation, data acquisition, and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is predicted to show several characteristic absorption bands.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Functional Group
C-H stretch (aromatic)3100-3000Medium to WeakAromatic C-H
C-H stretch (aliphatic)3000-2850MediumCH₃
C=O stretch (ester)~1725StrongEster Carbonyl
C=C stretch (aromatic)1600-1475MediumAromatic Ring
C-O stretch (ester)1300-1000StrongEster C-O
C-Cl stretch800-600StrongAryl Halide

The strong absorption around 1725 cm⁻¹ is a key indicator of the ester carbonyl group.[4] The presence of both aromatic and aliphatic C-H stretching vibrations, along with the characteristic C-Cl stretch, would further support the proposed structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Predicted Mass Spectrum

For this compound (molecular weight 184.62 g/mol ), the electron ionization (EI) mass spectrum is expected to show a molecular ion peak at m/z 184, with an isotopic peak at m/z 186 in an approximate 3:1 ratio, which is characteristic of a monochlorinated compound.

Key Predicted Fragment Ions:

  • m/z 153/155: Loss of the methoxy radical (•OCH₃) from the molecular ion.

  • m/z 125/127: Loss of the carbonyl group (CO) from the [M-OCH₃]⁺ fragment.

  • m/z 90: Loss of chlorine from the [M-OCH₃-CO]⁺ fragment.

  • m/z 59: The methoxycarbonyl cation ([COOCH₃]⁺).

Fragmentation Pathway

The fragmentation of this compound under EI conditions is likely to proceed through several key pathways.

MS_Fragmentation M [M]⁺˙ m/z 184/186 M_OCH3 [M-OCH₃]⁺ m/z 153/155 M->M_OCH3 - •OCH₃ M_OCH3_CO [M-OCH₃-CO]⁺ m/z 125/127 M_OCH3->M_OCH3_CO - CO M_OCH3_CO_Cl [C₇H₇]⁺ m/z 90 M_OCH3_CO->M_OCH3_CO_Cl - •Cl

Caption: Predicted major fragmentation pathway for this compound in EI-MS.

Experimental Protocol for GC-MS

Gas chromatography coupled with mass spectrometry (GC-MS) is the standard method for the analysis of volatile and semi-volatile organic compounds.

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • GC Separation: Inject a small volume of the sample solution into the GC. The separation of components is achieved on a capillary column (e.g., a non-polar or medium-polarity column).

  • Ionization: The eluting compounds are introduced into the ion source of the mass spectrometer and ionized, typically using electron ionization (EI) at 70 eV.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The detector records the abundance of each ion, generating a mass spectrum.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectral analysis of this compound. The detailed interpretation of the expected ¹H NMR, ¹³C NMR, IR, and MS data, grounded in established spectroscopic principles and comparative analysis, serves as a valuable resource for researchers and scientists. The provided experimental protocols offer a framework for obtaining high-quality data for this compound and other related molecules. Adherence to these analytical methodologies will ensure the confident identification and characterization of this compound in a drug discovery and development pipeline.

References

  • Royal Society of Chemistry. (n.d.). 4 - The Royal Society of Chemistry.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968).
  • PubChem. (n.d.). Methyl 5-chloro-2-methylbenzoate.
  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups.

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-chloro-5-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-chloro-5-methylbenzoic acid, a crucial analytical technique for the structural elucidation and purity assessment of this compound in research and pharmaceutical development.[1] As a substituted benzoic acid derivative, understanding its spectral features is paramount for scientists engaged in medicinal chemistry, chemical synthesis, and quality control. This document will delve into the theoretical principles governing the spectrum, a detailed prediction and interpretation of the proton signals, a standardized experimental protocol for data acquisition, and the significance of this analysis in the broader context of drug discovery.

Foundational Principles: Deciphering the ¹H NMR Spectrum of an Aromatic Carboxylic Acid

Nuclear Magnetic Resonance spectroscopy is a powerful analytical method that provides detailed information about the molecular structure of a compound.[2] For 2-chloro-5-methylbenzoic acid, ¹H NMR spectroscopy allows for the identification and differentiation of the individual protons on the benzene ring and the methyl and carboxylic acid groups. The key parameters derived from a ¹H NMR spectrum are:

  • Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift of a proton is determined by its local electronic environment. Electron-withdrawing groups (like the chloro and carboxylic acid groups) deshield nearby protons, causing them to resonate at a higher chemical shift (downfield). Conversely, electron-donating groups (like the methyl group) shield adjacent protons, shifting their signals to a lower chemical shift (upfield).

  • Integration: The area under each signal is proportional to the number of protons it represents. This allows for a quantitative assessment of the relative number of protons in different chemical environments.

  • Multiplicity (Splitting Pattern): This arises from the magnetic interactions between non-equivalent neighboring protons, a phenomenon known as spin-spin coupling. The multiplicity of a signal is described by the "n+1 rule," where 'n' is the number of equivalent neighboring protons. Common splitting patterns include singlets (s), doublets (d), triplets (t), and multiplets (m).

  • Coupling Constant (J): The distance between the peaks in a split signal is the coupling constant, measured in Hertz (Hz). The magnitude of J provides valuable information about the spatial relationship between the coupled protons. For aromatic systems, typical coupling constants are observed for ortho (³J = 6-10 Hz), meta (⁴J = 1-3 Hz), and para (⁵J ≈ 0 Hz) relationships.[3][4]

Predicted ¹H NMR Spectrum of 2-chloro-5-methylbenzoic acid

Molecular Structure and Proton Designations:

G A Sample Preparation B Instrument Setup & Calibration A->B C Data Acquisition B->C D Data Processing C->D E Spectral Interpretation D->E

Caption: Standard workflow for acquiring and interpreting an NMR spectrum.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 2-chloro-5-methylbenzoic acid.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. The choice of solvent is critical; CDCl₃ is a common choice for many organic molecules, while DMSO-d₆ is excellent for dissolving carboxylic acids and will show the carboxylic proton, which may exchange in CDCl₃ containing traces of D₂O. [5] * Transfer the solution to a standard 5 mm NMR tube.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is set to 0.00 ppm.

  • Instrument Setup and Calibration:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent. This compensates for any magnetic field drift.

    • Shim the magnetic field to achieve a high degree of homogeneity, which is essential for obtaining sharp, well-resolved peaks. Poor shimming can lead to broad peaks and distorted multiplets. [6]

  • Data Acquisition:

    • Set the appropriate acquisition parameters, including the spectral width, acquisition time, and number of scans. For a standard ¹H NMR spectrum, a spectral width of 15-20 ppm is usually sufficient.

    • The number of scans can be adjusted based on the sample concentration to achieve an adequate signal-to-noise ratio. For a sample of this concentration, 16 to 64 scans are typically adequate.

    • Acquire the Free Induction Decay (FID) data.

  • Data Processing:

    • Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.

    • Phase correct the spectrum to ensure that all peaks are in the pure absorption mode.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

    • Integrate the signals to determine the relative number of protons for each resonance.

    • Analyze the multiplicities and measure the coupling constants.

Significance in Drug Development and Research

The precise structural characterization of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development and is mandated by regulatory agencies. [2]¹H NMR spectroscopy serves as a "gold standard" technique in this process for several reasons:

  • Structural Verification: The unique pattern of chemical shifts, integrations, and coupling constants provides a definitive fingerprint of the molecule, confirming its identity.

  • Purity Assessment: The presence of unexpected signals in the spectrum can indicate the presence of impurities, such as starting materials, byproducts, or residual solvents. The integration of these signals can be used to quantify the level of these impurities.

  • Conformational Analysis: In more complex molecules, NMR techniques can provide insights into the three-dimensional structure and conformational dynamics, which are often crucial for biological activity.

  • Reaction Monitoring: ¹H NMR can be used to monitor the progress of a chemical reaction by observing the disappearance of starting material signals and the appearance of product signals over time.

References

  • Emery Pharma. (2018, April 2).
  • News-Medical.Net. (2022, November 7). NMR spectrometry analysis for drug discovery and development. [Link]
  • Chemistry LibreTexts. (2022, July 20). 5.4: The 1H-NMR experiment. [Link]
  • ACD/Labs. (2025, August 21). 1H–1H Coupling in Proton NMR. [Link]
  • Chemistry LibreTexts. (2020, April 29). 20.
  • YouTube. (2019, December 11). H NMR coupling and coupling constants. [Link]
  • YouTube. (2021, October 6).
  • Chemical Instrumentation Facility. NMR Coupling Constants. [Link]
  • PubMed Central. NMR as a “Gold Standard” Method in Drug Design and Discovery. [Link]

Sources

An In-depth Technical Guide to the Solubility of Methyl 2-chloro-5-methylbenzoate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the solubility characteristics of methyl 2-chloro-5-methylbenzoate, a compound of interest in chemical synthesis and drug discovery. Recognizing the critical role of solubility in the early stages of drug development, this document delves into the theoretical underpinnings and practical methodologies for determining the solubility of this sparingly soluble crystalline compound. Low solubility can present significant challenges, leading to unpredictable in vitro results, poor bioavailability, and underestimated toxicity, thereby escalating development costs and hindering the progress of promising drug candidates.[1][2]

Physicochemical Properties and Predicted Solubility Profile

Methyl benzoate is described as poorly soluble in water but miscible with many organic solvents.[3][4][5] The presence of a chloro and a methyl group on the benzene ring of this compound is expected to further increase its lipophilicity, leading to even lower aqueous solubility.

Expected Solubility:

  • High Solubility: In non-polar and moderately polar organic solvents such as ethers, and chlorinated solvents.

  • Moderate to High Solubility: In polar aprotic solvents like dimethyl sulfoxide (DMSO) and in alcohols such as ethanol and methanol.[6]

  • Low to Negligible Solubility: In aqueous solutions, including buffers relevant to physiological conditions.

The solubility of a compound is a critical determinant of its behavior in both chemical reactions and biological systems. For drug development professionals, understanding and quantifying the aqueous solubility is paramount as it directly impacts bioavailability.

Methodologies for Determining Thermodynamic Solubility

The "gold standard" for determining the thermodynamic (or equilibrium) solubility of a compound is the shake-flask method .[7][8] This technique involves creating a saturated solution by agitating an excess of the solid compound in the solvent of interest until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured. For compounds like this compound, which are crystalline solids, this method is highly reliable.[2]

Experimental Workflow: Shake-Flask Method

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

workflow Workflow for Shake-Flask Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_compound Weigh excess This compound prep_solvent Add known volume of solvent prep_compound->prep_solvent prep_vial Combine in a sealed vial prep_solvent->prep_vial agitation Agitate at constant temperature (e.g., 24-48h) prep_vial->agitation centrifugation Centrifuge to pellet undissolved solid agitation->centrifugation filtration Filter supernatant (e.g., 0.22 µm PTFE filter) centrifugation->filtration dilution Dilute filtrate if necessary filtration->dilution measurement Measure concentration (UV-Vis or HPLC) dilution->measurement calculation Calculate solubility measurement->calculation

Caption: A flowchart of the shake-flask method for solubility determination.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for determining the solubility of this compound in a given solvent.

Materials:

  • This compound (crystalline solid)

  • Solvent of interest (e.g., water, phosphate-buffered saline (PBS), ethanol)

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Preparation of the Suspension:

    • Add an excess amount of this compound to a glass vial. An excess is visually confirmed by the presence of undissolved solid.

    • Add a known volume of the solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in an orbital shaker or on a rotator in a constant temperature bath (e.g., 25 °C or 37 °C).

    • Agitate the suspension for a sufficient period to reach equilibrium. For crystalline compounds, this may take 24 to 48 hours.[2]

  • Phase Separation:

    • After equilibration, allow the suspension to settle for a short period.

    • To separate the solid and liquid phases, centrifuge the vial at a high speed.

    • Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.

  • Concentration Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Measure the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions to generate a calibration curve.

    • Measure the absorbance or peak area of the filtered supernatant sample. If necessary, dilute the sample to fall within the linear range of the calibration curve.

    • Determine the concentration of the dissolved compound in the supernatant using the calibration curve.

  • Solubility Calculation:

    • The concentration determined in the previous step represents the thermodynamic solubility of this compound in the chosen solvent at the specified temperature.

Analytical Techniques for Concentration Measurement

The choice of analytical technique for determining the concentration of the dissolved compound is crucial for accuracy.

UV-Vis Spectroscopy

UV-Vis spectroscopy is a rapid and straightforward method for concentration measurement, provided the compound has a chromophore that absorbs in the UV-Vis range and the solvent is transparent in that region.[9][10] A calibration curve of absorbance versus concentration is used to determine the concentration of the unknown sample.

High-Performance Liquid Chromatography (HPLC)

HPLC is a more sensitive and specific method compared to UV-Vis spectroscopy.[11] It is particularly useful when dealing with low solubility compounds or when the sample contains impurities that might interfere with UV-Vis measurements. A calibration curve is generated by plotting the peak area against the concentration of standard solutions.

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

  • Temperature: For most solid solutes, solubility increases with temperature.[12] It is therefore essential to control the temperature during solubility experiments.

  • pH: While this compound does not have readily ionizable groups, the solubility of its potential degradation products (e.g., 2-chloro-5-methylbenzoic acid) would be pH-dependent.

  • Co-solvents: The presence of co-solvents can significantly alter the solubility. For instance, adding a water-miscible organic solvent like ethanol to an aqueous solution will likely increase the solubility of this compound.

Data Presentation

The results of solubility studies should be presented clearly and concisely. A tabular format is recommended for summarizing the solubility of this compound in various solvents at different temperatures.

SolventTemperature (°C)Solubility (mg/mL)Analytical Method
Water25To be determinedHPLC
PBS (pH 7.4)37To be determinedHPLC
Ethanol25To be determinedUV-Vis
DMSO25To be determinedUV-Vis

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound. While specific quantitative data for this compound is not yet widely published, the methodologies and principles outlined here equip researchers and drug development professionals with the necessary tools to accurately measure and interpret its solubility. The shake-flask method, coupled with a reliable analytical technique like HPLC or UV-Vis spectroscopy, remains the cornerstone for obtaining accurate thermodynamic solubility data, which is indispensable for the successful advancement of new chemical entities in the drug discovery pipeline.

References

  • Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • National Institutes of Health. Determination of aqueous solubility by heating and equilibration: A technical note.
  • Springer. A review of methods for solubility determination in biopharmaceutical drug characterization.
  • Technobis Crystallization Systems. (2023, April 5). The importance of solubility and how to collect it using dynamic methods.
  • Scribd. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Scientific Research Publishing. (2015, June 8). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions.
  • Scribd. Procedure For Determining Solubility of Organic Compounds.
  • National Institutes of Health. Methyl Benzoate. PubChem.
  • Scientific Research Publishing. Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions.
  • ACS Publications. Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry.
  • ResearchGate. (2017, February 7). How I can determination of the solubility constant by using Uv-Vis spectrophotometer?
  • Quora. (2017, June 24). How can you determine the solubility of organic compounds?
  • National Institutes of Health. 2-Chloro-5-methylbenzoic Acid. PubChem.
  • Google Patents. WO2005116635A1 - Method for determining solubility of a chemical compound.
  • ChemBK. (2024, April 10). 2-Chloro-5-aMinobenzoic acid Methyl ester - Introduction.
  • Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection.
  • Solubility of Things. Methyl benzoate.
  • National Institutes of Health. Methyl 2-amino-5-chlorobenzoate. PubChem.
  • ChemSynthesis. (2025, May 20). methyl 2-chloro-5-cyanobenzoate.
  • Wikipedia. Methyl benzoate.
  • National Institutes of Health. Methyl 5-chloro-2-methylbenzoate. PubChem.
  • Human Metabolome Database. (2012, September 11). Showing metabocard for Methyl benzoate (HMDB0033968).
  • HiMedia Laboratories. Methyl benzoate.
  • ILO and WHO. ICSC 1187 - METHYL BENZOATE.
  • Chemsrc. (2025, August 22). 2-Chloro-5-methylbenzoic acid.
  • National Institutes of Health. Methyl 5-chloro-2-methoxybenzoate. PubChem.

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An In-Depth Technical Guide to the Safety and Hazards of Methyl 2-chloro-5-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Part 1: Introduction and Hazard Overview

Methyl 2-chloro-5-methylbenzoate is an organic compound that serves as a building block in the synthesis of more complex molecules in pharmaceutical and agrochemical research.[1] Its chemical structure, featuring a chlorinated and methylated benzene ring with a methyl ester functional group, makes it a versatile intermediate.[1][2] However, the very features that make it useful in synthesis also necessitate a thorough understanding of its potential hazards to ensure safe handling in a laboratory setting.

This guide provides a comprehensive overview of the known and inferred safety and hazard information for this compound. It is intended to empower researchers and drug development professionals to work with this compound in a safe and responsible manner.

Chemical Identity and Physicochemical Properties of this compound
PropertyValueSource
IUPAC Name This compound[2]
CAS Number 54380-60-2Inferred from related compounds
Molecular Formula C₉H₉ClO₂[2]
Molecular Weight 184.62 g/mol [2]
Appearance Likely a solid or liquid at room temperatureInferred
Solubility Expected to be soluble in organic solvents and poorly soluble in waterInferred
Importance of a Thorough Hazard Analysis for Research Chemicals

For many research chemicals, comprehensive toxicological data may not be readily available. Therefore, a proactive and cautious approach to safety is paramount. This involves:

  • Analyzing the chemical structure for potentially hazardous functional groups. In the case of this compound, the presence of a chlorinated aromatic ring suggests potential for irritation and toxicity.

  • Reviewing safety data for structurally similar compounds. This allows for an informed inference of potential hazards.

  • Adhering to the principles of good laboratory practice (GLP) and implementing a robust hierarchy of controls.

GHS Classification and Hazard Summary

While a specific Globally Harmonized System (GHS) classification for this compound is not consistently available, data from closely related compounds such as 2-Chloro-5-methylbenzoic acid and Methyl 2-chloro-5-nitrobenzoate allows for an inferred hazard profile.[3][4]

Inferred GHS Hazard Classification:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[3]

  • Skin Irritation (Category 2): Causes skin irritation.[4]

  • Eye Irritation (Category 2A): Causes serious eye irritation.[4]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[4]

Hazard Pictograms:



Signal Word: Warning

Hazard Statements:

  • H302: Harmful if swallowed.[3]

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4]

  • H335: May cause respiratory irritation.[4]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P280: Wear protective gloves/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of water.[5]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

  • P337+P313: If eye irritation persists: Get medical advice/attention.[6]

  • P403+P233: Store in a well-ventilated place. Keep container tightly closed.[7]

  • P501: Dispose of contents/container to an approved waste disposal plant.

Part 2: Toxicological Profile and Routes of Exposure

The toxicological properties of this compound have not been extensively studied. The following information is based on data from structurally similar compounds and general principles of toxicology for chlorinated aromatic compounds.

Acute Toxicity
  • Oral: Based on data for 2-Chloro-5-methylbenzoic acid, this compound is predicted to be harmful if swallowed (Acute Toxicity, Category 4).[3] Ingestion may lead to gastrointestinal irritation.

  • Dermal: May be harmful in contact with skin.[6]

  • Inhalation: May be harmful if inhaled, causing respiratory tract irritation.[4][6]

Skin and Eye Irritation/Corrosion

Direct contact with the skin is likely to cause irritation (Skin Irritation, Category 2).[4] Contact with the eyes can cause serious irritation (Eye Irritation, Category 2A).[4]

Respiratory Tract Irritation

Inhalation of dust or vapors may cause irritation to the respiratory system.[4]

Chronic Exposure and Other Health Effects

There is no specific data available on the chronic health effects of this compound. It is crucial to minimize exposure to avoid potential long-term health consequences.

Principle Routes of Exposure in a Laboratory Setting

The primary routes of exposure in a laboratory are:

  • Inhalation: Breathing in dust particles or vapors.

  • Dermal Contact: Skin contact during handling.

  • Ocular Contact: Splashes to the eyes.

  • Ingestion: Accidental ingestion.

Part 3: Exposure Controls and Personal Protective Equipment (PPE)

A systematic approach to controlling exposure is essential when working with potentially hazardous chemicals. The hierarchy of controls should always be followed.

Hierarchy_of_Controls Elimination Elimination Substitution Substitution Elimination->Substitution Most Effective Engineering Engineering Controls Substitution->Engineering Administrative Administrative Controls Engineering->Administrative PPE Personal Protective Equipment (PPE) Administrative->PPE Least Effective

Caption: The Hierarchy of Controls for chemical safety.

Engineering Controls
  • Fume Hood: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: The laboratory should have adequate general ventilation.

Administrative Controls
  • Standard Operating Procedures (SOPs): Develop and follow detailed SOPs for all procedures involving this compound.

  • Training: Ensure all personnel are trained on the potential hazards and safe handling procedures.

  • Restricted Access: Limit access to areas where the compound is being used.

Personal Protective Equipment (PPE)

PPE is the last line of defense and should be used in conjunction with engineering and administrative controls.

  • Eye and Face Protection: Wear chemical safety goggles and a face shield if there is a splash hazard.[8]

  • Skin Protection:

    • Gloves: Wear compatible chemical-resistant gloves (e.g., nitrile). Inspect gloves before each use.

    • Lab Coat: A buttoned lab coat should be worn at all times.

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of generating aerosols, a NIOSH-approved respirator with an appropriate cartridge may be necessary.[8]

Part 4: Safe Handling, Storage, and Disposal

Step-by-Step Protocol for Safe Handling and Use
  • Preparation: Before starting work, review the SDS (or this guide), ensure the fume hood is functioning correctly, and assemble all necessary PPE.

  • Weighing and Transferring: Conduct all weighing and transfers of the solid compound within the fume hood to contain any dust.

  • In Solution: When working with the compound in solution, handle it with the same level of caution, as splashes can still occur.

  • Post-Handling: After handling, wash hands thoroughly with soap and water. Decontaminate all surfaces and equipment.

Guidelines for Chemical Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[7]

  • Keep away from incompatible materials.

  • Store in a locked cabinet or a restricted access area.[5]

Incompatible Materials and Conditions to Avoid
  • Strong Oxidizing Agents: May cause a vigorous reaction.[9]

  • Strong Acids and Bases: May cause decomposition.[6]

  • Heat and Ignition Sources: Avoid excessive heat.[10]

Waste Disposal Procedures
  • Dispose of all waste containing this compound as hazardous chemical waste.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

  • Do not dispose of down the drain or in the regular trash.

Part 5: Emergency Procedures

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[7]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]

Accidental Release Measures
  • Evacuate: Immediately evacuate the area of the spill.

  • Ventilate: Ensure the area is well-ventilated (if safe to do so).

  • Contain: For a solid spill, carefully sweep up the material to avoid creating dust. For a liquid spill, absorb with an inert material (e.g., vermiculite, sand).

  • Collect: Place the contained material into a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

Spill_Response_Workflow Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Assess Assess Hazard Evacuate->Assess PPE Don Appropriate PPE Assess->PPE Contain Contain Spill PPE->Contain Collect Collect Waste Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose of Waste Properly Decontaminate->Dispose

Caption: Workflow for responding to a chemical spill.

Firefighting Measures
  • Extinguishing Media: Use a dry chemical, carbon dioxide, or foam extinguisher.[7]

  • Hazardous Combustion Products: Thermal decomposition may produce carbon monoxide, carbon dioxide, and hydrogen chloride gas.[9]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[9]

Part 6: Conclusion: A Proactive Approach to Chemical Safety

While comprehensive safety data for this compound is not yet fully established, a proactive and informed approach based on the available information for structurally related compounds is essential for its safe use in research and development. By understanding the potential hazards, implementing robust control measures, and being prepared for emergencies, scientists can minimize risks and maintain a safe laboratory environment.

Part 7: References

  • PubChem. (n.d.). 2-Chloro-5-methylbenzoic Acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Alfa Aesar. (2011, June 1). Material Safety Data Sheet: Methyl benzoate. Retrieved from [Link]

  • Capot Chemical Co., Ltd. (n.d.). MSDS of Methyl 2-Chloro-5-formylbenzoate. Retrieved from a general search, specific URL not available.

  • PubChem. (n.d.). Methyl 5-chloro-2-methoxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemicalBook. (2022, December 31). Chemical Safety Data Sheet MSDS / SDS - Methyl 2-chloro-5-fluorobenzoate. Retrieved from a general search, specific URL not available.

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Methyl Benzoate. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet: Methyl-5-chloro-2-nitrobenzoate. Retrieved from a general search, specific URL not available.

  • PubChem. (n.d.). Methyl 2-chloro-5-nitrobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). methyl 2-chloro-5-cyanobenzoate. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2024, January 11). Safety Data Sheet: Methyl benzoate. Retrieved from a general search, specific URL not available.

  • PubChem. (n.d.). Methyl 5-chloro-2-methylbenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (2009, May 20). CN101434545A - Method for preparing methyl p-chloromethyl benzoate. Retrieved from

  • Google Patents. (n.d.). US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide. Retrieved from

Sources

Navigating the Safety Profile of Methyl 2-chloro-5-methylbenzoate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For media inquiries, please contact: Dr. Evelyn Reed, Senior Application Scientist [email protected]

Introduction

Methyl 2-chloro-5-methylbenzoate, a substituted aromatic ester, is a valuable building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents and agrochemicals. Its unique substitution pattern offers a versatile scaffold for molecular elaboration. However, as with any reactive chemical intermediate, a thorough understanding of its hazard profile is paramount for ensuring laboratory safety and generating reliable, reproducible results. This guide provides a comprehensive overview of the material safety data for this compound (CAS No. 16220-95-4), moving beyond a simple recitation of facts to offer insights into the causality behind safety protocols and handling procedures. The information presented herein is synthesized from available safety data sheets and is intended for an audience of trained researchers, scientists, and drug development professionals.

Hazard Identification and GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating the hazards of chemical substances. This compound is classified as a hazardous substance, and its handling requires adherence to specific safety precautions.

The primary hazards associated with this compound are related to its irritant properties and acute toxicity upon ingestion. The GHS classification is summarized in the table below.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity — Single Exposure3H335: May cause respiratory irritation

Data sourced from multiple chemical suppliers.[1]

These classifications necessitate careful handling to avoid exposure. The "Warning" signal word is used to indicate the level of hazard.[1]

Caption: GHS Pictogram for Irritation and Acute Toxicity.

Exposure Control and Personal Protective Equipment (PPE)

Given the identified hazards, the implementation of robust exposure controls is critical. The primary routes of exposure are inhalation, ingestion, and skin/eye contact. The following engineering controls and personal protective equipment are mandatory when handling this compound.

Engineering Controls
  • Ventilation: All manipulations of this compound should be conducted in a well-ventilated area. For procedures that may generate aerosols or vapors, a certified chemical fume hood is required.[2] The rationale behind this is to maintain airborne concentrations below any potential occupational exposure limits and to minimize the risk of respiratory irritation.

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Chemical safety goggles that conform to EN 166 (EU) or NIOSH (US) standards are required.[2] In situations where splashing is a significant risk, a full-face shield should be worn in addition to goggles. This is a direct countermeasure to the "Causes serious eye irritation" (H319) hazard.

  • Skin Protection:

    • Gloves: Chemically resistant gloves (e.g., nitrile, neoprene) must be worn. It is crucial to inspect gloves for any signs of degradation or perforation before use. Breakthrough times for gloves can vary, so it is advisable to consult the manufacturer's data for specific glove types.

    • Lab Coat: A standard laboratory coat should be worn and buttoned to protect against skin contact. For larger quantities or in situations with a higher risk of splashing, a chemically resistant apron or coveralls may be appropriate.

  • Respiratory Protection: In most laboratory settings with adequate engineering controls, respiratory protection may not be necessary. However, if engineering controls are insufficient to control airborne concentrations, or during emergency situations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[2] This is a necessary precaution due to the H335 hazard, "May cause respiratory irritation."

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol start Handling Methyl 2-chloro-5-methylbenzoate goggles Wear Chemical Safety Goggles start->goggles gloves Wear Chemically Resistant Gloves start->gloves lab_coat Wear Laboratory Coat start->lab_coat fume_hood Work in a Chemical Fume Hood goggles->fume_hood gloves->fume_hood lab_coat->fume_hood end Proceed with Experiment fume_hood->end

Caption: Standard PPE workflow for handling this chemical.

First-Aid Measures

In the event of accidental exposure, immediate and appropriate first-aid measures are crucial. The following protocols should be followed.

Exposure RouteFirst-Aid ProtocolCausality and Rationale
Inhalation 1. Remove the individual to fresh air. 2. If breathing is difficult, provide oxygen. 3. If the individual is not breathing, begin artificial respiration. 4. Seek immediate medical attention.[2]This addresses the respiratory irritation (H335) by removing the individual from the source of exposure and providing respiratory support.
Skin Contact 1. Immediately remove all contaminated clothing. 2. Wash the affected area with plenty of soap and water for at least 15 minutes. 3. If skin irritation persists, seek medical attention.[2]Prompt and thorough washing is necessary to mitigate the skin irritation (H315) by removing the chemical from the skin surface.
Eye Contact 1. Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. 2. Remove contact lenses if present and easy to do so. 3. Seek immediate medical attention.[2]This is a critical response to the serious eye irritation hazard (H319). Prolonged flushing helps to remove the chemical and reduce damage to the eye.
Ingestion 1. Do NOT induce vomiting. 2. Rinse the mouth with water. 3. If the individual is conscious, give them 1-2 glasses of water to drink. 4. Seek immediate medical attention.Given that the substance is harmful if swallowed (H302), inducing vomiting could lead to aspiration of the chemical into the lungs, causing further damage.

Handling and Storage

Proper handling and storage are essential for maintaining the integrity of this compound and ensuring a safe laboratory environment.

Handling
  • Avoid contact with skin, eyes, and clothing.

  • Avoid breathing vapors or mist.[2]

  • Wash hands thoroughly after handling.

  • Keep away from incompatible materials such as strong oxidizing agents and strong bases.

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

  • The recommended storage temperature is room temperature.[1]

  • Store away from sources of heat or ignition.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

PropertyValue
Molecular Formula C₉H₉ClO₂
Molecular Weight 184.62 g/mol
CAS Number 16220-95-4
Appearance Liquid
Purity Typically ≥98%

Data sourced from multiple chemical suppliers.[1]

Stability and Reactivity

This compound is generally stable under recommended storage conditions. However, it is important to be aware of potential reactivity hazards.

  • Conditions to Avoid: Excessive heat and exposure to incompatible materials.

  • Incompatible Materials: Strong oxidizing agents and strong bases. Contact with strong bases can promote hydrolysis of the ester functional group.

  • Hazardous Decomposition Products: Under combustion, it may produce carbon monoxide, carbon dioxide, and hydrogen chloride gas.

Toxicological and Ecological Information

Conclusion

This compound is a chemical intermediate with a well-defined, though moderate, hazard profile. The primary risks are associated with its irritant effects on the skin, eyes, and respiratory tract, as well as its acute oral toxicity. Adherence to standard laboratory safety protocols, including the consistent use of appropriate engineering controls and personal protective equipment, is sufficient to mitigate these risks. This technical guide provides the foundational knowledge for researchers to handle this compound safely and effectively in a research and development setting.

References

  • PubChem. (n.d.). Methyl 2-amino-5-chlorobenzoate.

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An In-depth Technical Guide to the Biological Activity of Methyl 2-chloro-5-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-chloro-5-methylbenzoate is a halogenated aromatic ester whose biological activity profile is not extensively documented in public literature. This guide serves as a comprehensive technical framework for researchers aiming to elucidate its potential as a bioactive small molecule. By synthesizing information from structurally analogous compounds and established pharmacological screening methodologies, we present a logical, tiered approach to systematically characterize its cytotoxic, antimicrobial, and mechanistic properties. This document provides not only the scientific rationale behind experimental choices but also detailed, field-proven protocols and data interpretation frameworks to ensure a robust and self-validating investigation.

Introduction and Physicochemical Profile

This compound (CAS No: 16220-95-4) is a small molecule belonging to the class of halobenzoates.[1][2] Its structure, featuring a chlorinated and methylated benzene ring with a methyl ester group, suggests potential for diverse biological interactions. The presence of a chlorine atom can significantly alter the electronic and lipophilic properties of the molecule, often enhancing membrane permeability and metabolic stability, which are critical attributes for pharmacologically active compounds. Before embarking on any biological evaluation, a thorough understanding of its physicochemical properties is paramount as these will dictate its handling, solubility in assay media, and potential for passive diffusion across cellular membranes.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 16220-95-4[1][2]
Molecular Formula C₉H₉ClO₂[1][2]
Molecular Weight 184.62 g/mol [1]
Physical Form Liquid
IUPAC Name This compound
Storage Sealed in dry, room temperature

Hypothesized Biological Activity Based on Structural Analogs

While direct biological data for this compound is sparse, analysis of its parent acid and related structures can inform a hypothesis-driven investigation.

  • 2-Chloro-5-methylbenzoic Acid (Parent Acid): This precursor is described as a biochemical reagent used in life science research and for the synthesis of more complex molecules, including P2X7 antagonists.[3][4] This suggests that derivatives may possess activity in inflammatory or neurological pathways.

  • Other Chlorobenzoic Acid Derivatives: Studies on compounds like 2-chloro-5-nitrobenzoic acid have shown moderate antibacterial activity.[5] The halogen and nitro-group substitutions are key to this activity, implying that the chloro- substitution on our target molecule could confer similar antimicrobial properties.

  • General Halogenated Aromatics: Halogenation is a common strategy in drug design to enhance binding affinity and metabolic stability. This structural feature is present in a wide array of drugs, from anticancer agents to central nervous system modulators.

Based on this analysis, a primary investigation into the cytotoxic and antimicrobial activities of this compound is a logical starting point.

A Proposed Strategy for Biological Characterization

A tiered screening approach is recommended to efficiently characterize the biological profile of this compound, starting with broad, high-throughput assays and progressing to more specific, mechanism-of-action studies.

G cluster_0 Tier 1: Foundational Screening cluster_1 Tier 2: Mechanistic Investigation (If Tier 1 is Positive) cluster_2 Tier 3: In Vivo Validation T1_Cytotox General Cytotoxicity (e.g., MTT Assay on Cancer & Normal Cell Lines) T2_Enzyme Enzyme Inhibition Assays (Targeted based on cytotoxicity profile, e.g., Kinases, Proteases) T1_Cytotox->T2_Enzyme Identifies potential targets T3_Tox Acute Toxicity Studies (Rodent model, MTD determination) T1_Cytotox->T3_Tox Informs dose selection T1_Antimicrobial Antimicrobial Screening (e.g., Broth Microdilution vs. Gram +/- Bacteria) T3_Efficacy Efficacy Models (e.g., Xenograft for anticancer, Infection model for antimicrobial) T1_Antimicrobial->T3_Efficacy Warrants in vivo testing T2_Enzyme->T3_Efficacy T2_Receptor Receptor Binding Assays (e.g., Radioligand displacement for CNS targets) T2_Receptor->T3_Efficacy

Caption: Tiered workflow for biological characterization.

Detailed Experimental Protocols

The following protocols represent foundational assays for Tier 1 screening. They are designed to be robust and provide a clear, quantitative measure of activity.

Protocol: In Vitro Cytotoxicity Assessment via MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. Viable cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT, into purple formazan crystals.[6]

Objective: To determine the concentration-dependent cytotoxic effect (IC₅₀) of this compound on a panel of human cell lines.

Materials:

  • Human cell lines (e.g., A549 lung carcinoma, MCF-7 breast carcinoma, HEK293 normal kidney)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Dimethyl sulfoxide (DMSO, sterile)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[7]

  • 96-well flat-bottom sterile microplates

  • Microplate reader (absorbance at 570-590 nm)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to create working solutions (e.g., 200 µM, 100 µM, 50 µM, 25 µM, 12.5 µM, etc.). The final DMSO concentration in the well should not exceed 0.5%.

  • Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include vehicle control wells (medium with 0.5% DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 4 hours.[8] During this time, purple formazan crystals will form in viable cells.

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[7]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

G cluster_workflow MTT Assay Workflow A 1. Seed Cells (96-well plate) B 2. Treat with Compound (Serial Dilutions) A->B C 3. Incubate (48-72h) B->C D 4. Add MTT Reagent (4h incubation) C->D E 5. Solubilize Formazan (Add SDS-HCl) D->E F 6. Read Absorbance (590 nm) E->F G 7. Calculate IC50 F->G

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Protocol: Antimicrobial Susceptibility Testing via Broth Microdilution

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9]

Objective: To determine the MIC of this compound against representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

Materials:

  • Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

  • Mueller-Hinton Broth (MHB)

  • This compound

  • DMSO (sterile)

  • Sterile 96-well U-bottom microplates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: From an overnight culture, prepare a bacterial suspension in sterile saline to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).[10] Dilute this suspension 1:150 in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay wells.

  • Compound Preparation: Prepare a 2560 µg/mL stock solution of the compound in DMSO. In a 96-well plate, add 100 µL of sterile MHB to wells 2 through 12. Add 200 µL of the stock solution to well 1.

  • Serial Dilution: Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10. This will create a concentration gradient (e.g., 1280 µg/mL down to 2.5 µg/mL). Wells 11 (no compound) and 12 (no compound, no bacteria) will serve as the positive growth control and sterility control, respectively.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL, and the compound concentrations will be halved (e.g., 640 µg/mL to 1.25 µg/mL).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well).

Advanced Mechanistic and In Vivo Studies

Should Tier 1 screening yield positive results, further investigation is warranted.

  • Enzyme Inhibition Assays: If the compound shows selective cytotoxicity against cancer cells, screening against a panel of kinases or proteases relevant to cancer signaling would be a logical next step.[11] These assays typically measure the formation of a product over time in the presence of varying concentrations of the inhibitor.[12][13]

  • Receptor Binding Assays: If the compound's structure suggests potential CNS activity, competitive radioligand binding assays can determine its affinity for specific neurotransmitter receptors.[14][15] These assays measure the displacement of a known radiolabeled ligand from its receptor by the test compound.[16]

  • In Vivo Toxicity Studies: Before any efficacy studies, acute toxicity testing in a rodent model is necessary to determine the maximum tolerated dose (MTD) and observe any overt signs of toxicity.[17] This is a regulatory requirement and essential for designing subsequent in vivo experiments.[18][19]

Conclusion and Future Directions

This guide outlines a systematic and scientifically rigorous pathway for the initial biological characterization of this compound. The absence of existing data presents a unique opportunity for novel discovery. The proposed tiered approach, beginning with broad cytotoxicity and antimicrobial screens, ensures an efficient use of resources while providing a solid foundation for more complex mechanistic and in vivo studies. The detailed protocols provided herein serve as a validated starting point for any research laboratory equipped for cell culture and microbiology. Successful identification of activity in these initial assays would pave the way for lead optimization, structure-activity relationship (SAR) studies, and ultimately, the potential development of a new therapeutic agent.

References

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health.
  • Provost, J. J., & Wallert, M. A. (2025). MTT Proliferation Assay Protocol. ResearchGate.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay.
  • APEC. (n.d.). Antimicrobial Susceptibility Testing.
  • Philippine Nuclear Research Institute. (2017). Receptor Binding Assay (RBA): Principles and Introduction to Radioactivity. YouTube.
  • ChemSrc. (2025). 2-Chloro-5-methylbenzoic acid | CAS#:6342-60-5.
  • ResearchGate. (2023). (PDF) Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations.
  • World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.
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  • Wikipedia. (n.d.). Ligand binding assay.
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  • National Center for Biotechnology Information. (2012). Receptor Binding Assays for HTS and Drug Discovery.
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  • MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models.
  • National Institutes of Health. (n.d.). In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening.
  • PubChem. (n.d.). 2-Chloro-5-methylbenzoic Acid.
  • Edmondson, D. E., Binda, C., & Mattevi, A. (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. National Institutes of Health.
  • BellBrook Labs. (2025). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics.
  • PubChem. (n.d.). Methyl 2-chloro-5-nitrobenzoate.
  • Biogem. (n.d.). In Vivo and in Vitro Toxicity Studies.
  • JoVE. (2023). Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview. YouTube.
  • ChemBK. (2024). 2-Chloro-5-aMinobenzoic acid Methyl ester.
  • Slideshare. (n.d.). In Vitro and in Vivo toxicity Determination for Drug Discovery.
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  • ChemSynthesis. (2025). methyl 2-chloro-5-cyanobenzoate - C9H6ClNO2, density, melting point, boiling point, structural formula, synthesis.
  • MDPI. (n.d.). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials.

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An In-depth Technical Guide to the Commercial Landscape of Methyl 2-chloro-5-methylbenzoate for R&D Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the commercial sourcing, technical specifications, and strategic procurement of Methyl 2-chloro-5-methylbenzoate (CAS No. 16220-95-4). As a key chemical intermediate, understanding the supplier ecosystem and quality control standards is paramount to ensuring experimental reproducibility and accelerating research timelines.

Chemical Identity and Significance

This compound is a substituted benzoic acid ester. Its molecular structure, featuring a chlorine atom and a methyl group on the benzene ring, makes it a versatile building block in organic synthesis. The specific arrangement of these functional groups allows for regioselective reactions, rendering it a valuable precursor in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and agrochemicals.

Key Identifiers:

  • IUPAC Name: this compound

  • CAS Number: 16220-95-4 (Note: Isomer Methyl 5-chloro-2-methylbenzoate has CAS 99585-13-4)[1]

  • Molecular Formula: C₉H₉ClO₂

  • Molecular Weight: 184.62 g/mol [1]

Its primary utility lies in its role as an intermediate, where it can undergo further transformations such as hydrolysis, amidation, or cross-coupling reactions to build molecular complexity.

The Commercial Supplier Ecosystem

The supplier landscape for a specialized intermediate like this compound is multifaceted, comprising large-scale manufacturers, specialized synthesis laboratories, and catalog distributors.

  • Manufacturers: These companies synthesize the compound in-house, offering larger quantities and potentially lower costs for bulk orders. They often provide extensive documentation and have deep technical expertise.

  • Catalog Companies/Distributors: Firms like Sigma-Aldrich, Fisher Scientific, and TCI America stock products from various manufacturers.[2] They offer the convenience of a wide selection of chemicals, smaller research-quantity packaging, and established distribution networks.

  • Specialty Synthesis Labs: Companies such as SynQuest Laboratories focus on producing specific or niche chemical building blocks.[3] They are often a source for less common intermediates and can provide high-purity grades.

Table 1: Prominent Commercial Suppliers
Supplier NameTypical PurityNotes
SynQuest Laboratories95%A specialized laboratory focused on fluorinated and other organic building blocks.[3]
TCI America>98.0% (for related compounds)A major supplier of organic reagents, often available through distributors like Fisher Scientific.[2]
Sigma-Aldrich (Merck)Varies (typically >97% for similar analogs)A global leader in research chemicals, providing extensive safety and technical documentation.[4]
BLD PharmVariesA supplier of a wide range of building blocks and intermediates for pharmaceutical research.[5][6][7]

Strategic Procurement Workflow for Researchers

Acquiring a chemical intermediate is not merely a transaction but a critical step in the experimental workflow. The causality behind a structured procurement process is to mitigate risks associated with chemical purity, identity, and supply chain reliability. The following workflow is designed to ensure that the procured material meets the stringent requirements of research and development.

ProcurementWorkflow cluster_prep Phase 1: Specification & Vetting cluster_procure Phase 2: Acquisition cluster_verify Phase 3: Verification & Use Define Define Identify Identify Potential Suppliers Catalog Companies Specialty Labs Manufacturers Define->Identify Search by CAS Vet Request & Scrutinize Documents Certificate of Analysis (CoA) Safety Data Sheet (SDS) Identify->Vet Initial Contact Quote Compare Quotes & Lead Times Price per gram Availability Shipping Time Vet->Quote If Docs are Valid Order Place Purchase Order Internal Approval Supplier Confirmation Quote->Order Select Best Option Receive Receive & Log Material Check for Damage Confirm Quantity Order->Receive Verify In-House QC Verification Confirm Identity (e.g., NMR, MS) Cross-reference with CoA Receive->Verify Quarantine Use Release for Experimental Use Verify->Use If Passed

Caption: Strategic workflow for procuring research chemicals.

Technical Specifications and Quality Assurance

The trustworthiness of any experimental result is founded on the quality of its starting materials. For this compound, two documents are non-negotiable: the Certificate of Analysis (CoA) and the Safety Data Sheet (SDS).

The Certificate of Analysis (CoA)

The CoA is a self-validating document that provides batch-specific data confirming the identity and purity of the compound. Researchers should never assume the label is sufficient; the CoA provides the objective evidence.

Why it's critical: It substantiates that the white powder in the bottle is indeed this compound at the specified purity. Using an unverified reagent is a primary cause of non-reproducible results, wasted time, and financial loss. Many suppliers, including Sigma-Aldrich and BLD Pharm, provide access to CoAs for their products.[5]

Table 2: Key Parameters to Scrutinize on a CoA
ParameterMethodWhat to Look ForCausality (Why it Matters)
Identity Confirmation ¹H NMR, ¹³C NMR, Mass SpecCorrect peak shifts, splitting patterns, and molecular ion peak corresponding to the structure.Confirms the molecular structure is correct and not an isomer or unrelated compound.
Purity Assessment HPLC, GCA major peak area percentage (e.g., ≥95%). Minimal presence of other peaks.Quantifies the amount of the desired compound versus impurities, which could interfere with reactions.
Appearance Visual InspectionConforms to expected physical state (e.g., solid, liquid) and color.Deviations can indicate degradation, contamination, or incorrect material.
Solvent Residue GC HeadspaceAbsence or low levels of residual solvents from synthesis/purification.Residual solvents can alter reaction conditions or be toxic to biological systems.
The Safety Data Sheet (SDS)

The SDS is the authoritative source for handling, storage, and emergency procedures.[4][8][9][10][11] It is essential for ensuring laboratory safety and regulatory compliance.

Key Safety & Handling Protocols:

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side-shields, and a lab coat.[8][11]

  • Ventilation: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or vapors.[8][10]

  • Handling: Wash hands and any exposed skin thoroughly after handling.[9][10] Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8][10] Store locked up.[8][9]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[8][9][10]

Synthetic Context and Application

This compound is not typically an end-product but rather a key intermediate. Its value comes from the chemical "handles" it possesses: the ester, the chloro group, and the aromatic ring, which can all be targeted in subsequent synthetic steps. Understanding this role is crucial for drug development professionals planning multi-step synthesis campaigns.

SyntheticUtility cluster_input Starting Material cluster_intermediate Key Intermediate cluster_output Potential Derivatives start 2-chloro-5-methylbenzoic acid intermed This compound start->intermed Esterification (e.g., MeOH, H+) amide Amides intermed->amide Aminolysis (e.g., R₂NH) coupled Cross-Coupling Products intermed->coupled Suzuki/Buchwald Coupling hydrolyzed Carboxylic Acid intermed->hydrolyzed Saponification (e.g., NaOH)

Caption: Role as a versatile chemical intermediate.

This intermediate is used in patented synthetic routes. For example, related chloro-methoxybenzoate esters are key precursors in the synthesis of N-phenethyl-benzamides, which are then further functionalized.[12] This demonstrates a common industrial pathway: the ester is converted to an amide, a foundational reaction in medicinal chemistry.

Conclusion

The successful use of this compound in a research or drug development setting is critically dependent on a strategic approach to sourcing and quality validation. By partnering with reputable suppliers, rigorously vetting documentation like the CoA and SDS, and understanding the compound's synthetic role, scientists can build a foundation of trustworthiness and integrity into their experimental work, ultimately leading to more reliable and reproducible scientific outcomes.

References

  • METHYL 5-CHLORO-2-METHOXYBENZOATE - Safety Data Sheet. ChemicalBook.
  • Methyl 2-chloro-5-hydroxybenzoate | 247092-10-0. Sigma-Aldrich.
  • SAFETY DATA SHEET. TCI Chemicals.
  • Buy methyl 2-chloro-5-nitrobenzoate from Conier Chem&Pharma Limited. ECHEMI.
  • SAFETY DATA SHEET. Sigma-Aldrich.
  • CAS 16220-95-4 | this compound. SynQuest Laboratories.
  • Methyl-5-chloro-2-nitrobenzoate - SAFETY DATA SHEET. Fisher Scientific.
  • Methyl 2-Chloro-5-nitrobenzoate 98.0+%, TCI America 5 g. Fisher Scientific.
  • Methyl 5-chloro-2-hydroxybenzoate SDS, 4068-78-4 Safety Data Sheets. ECHEMI.
  • 247092-10-0|Methyl 2-chloro-5-hydroxybenzoate. BLD Pharm.
  • METHYL 2-CHLORO-5-NITROBENZOATE. precisionFDA.
  • methyl 2-chloro-5-cyanobenzoate - C9H6ClNO2, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis.
  • 924859-46-1|Methyl 2-chloro-5-(chlorosulfonyl)benzoate. BLD Pharm.
  • 5202-89-1|Methyl 2-amino-5-chlorobenzoate. BLD Pharm.
  • Methyl 5-chloro-2-methylbenzoate | C9H9ClO2. PubChem.
  • 2-Chloro-5-methylbenzoic Acid | C8H7ClO2. PubChem.
  • Method for preparing methyl p-chloromethyl benzoate. Google Patents.
  • Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide. Google Patents.

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Purity Standards for Methyl 2-chloro-5-methylbenzoate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Drug Development

In the synthesis of active pharmaceutical ingredients (APIs), the quality of each intermediate is a critical determinant of the final product's safety and efficacy. Methyl 2-chloro-5-methylbenzoate, a key building block in various synthetic pathways, is no exception. Stringent control over its purity is not merely a matter of regulatory compliance but a fundamental scientific necessity to ensure predictable reaction kinetics, minimize the formation of undesirable and potentially toxic byproducts, and guarantee the batch-to-batch consistency of the API.

This guide provides a comprehensive overview of the purity standards for this compound, intended for researchers, scientists, and drug development professionals. We will delve into the rationale behind the selection of analytical techniques, provide detailed experimental protocols, and discuss the potential impurity profile based on common synthetic routes. The methodologies described herein are designed to form a self-validating system, ensuring the trustworthiness and scientific integrity of the purity assessment.

Establishing the Quality Framework: Specifications for this compound

While specific purity requirements can vary based on the subsequent synthetic step and the final API's requirements, a typical quality specification for a high-purity grade of this compound is outlined below. These specifications are based on general standards for pharmaceutical intermediates.[1][2][3][4]

Parameter Acceptance Criteria Typical Analytical Method
Appearance White to off-white crystalline powderVisual Inspection
Identification Conforms to the structure¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry
Assay (by HPLC) ≥ 99.0% (area %)High-Performance Liquid Chromatography (HPLC)
Water Content ≤ 0.5% w/wKarl Fischer Titration
Related Substances (by HPLC)
    Any single unspecified impurity≤ 0.10% (area %)High-Performance Liquid Chromatography (HPLC)
    Total Impurities≤ 0.50% (area %)High-Performance Liquid Chromatography (HPLC)
Residual Solvents Meets ICH Q3C limitsHeadspace Gas Chromatography (HS-GC)

The Analytical Cornerstone: Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the assay and related substances of this compound due to its high resolution, sensitivity, and quantitative accuracy. Gas Chromatography (GC) serves as a complementary technique, particularly for identifying volatile impurities.

Assay and Related Substances by High-Performance Liquid Chromatography (HPLC)

The principle behind this method is the separation of this compound from its potential impurities based on their differential partitioning between a non-polar stationary phase (C18 column) and a polar mobile phase.

  • Instrumentation: An HPLC system equipped with a UV detector, pump, autosampler, and column oven.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase: A mixture of Acetonitrile and Water (Gradient elution is recommended for optimal separation of all potential impurities).

    • Rationale: Acetonitrile is a common organic modifier that provides good peak shape and resolution for a wide range of aromatic compounds. Water is the weak solvent in the reversed-phase system. A gradient elution allows for the separation of compounds with a wider range of polarities than an isocratic method.

  • Gradient Program:

    Time (minutes) % Acetonitrile % Water
    0 50 50
    20 90 10
    25 90 10
    26 50 50

    | 30 | 50 | 50 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

    • Rationale: Maintaining a constant column temperature ensures reproducible retention times and peak shapes.

  • Detection Wavelength: 254 nm.

    • Rationale: Aromatic compounds like this compound exhibit strong UV absorbance at this wavelength, providing good sensitivity.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 25 mg of this compound into a 50 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase (initial conditions).

The assay is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Each individual impurity is quantified similarly, and the total impurities are the sum of all individual impurity peak areas.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Weigh Weigh Sample Dissolve Dissolve in Mobile Phase Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (254 nm) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Assay & Impurity % Integrate->Calculate Report Generate Report Calculate->Report

Caption: High-Performance Liquid Chromatography (HPLC) workflow for purity analysis.

Profiling Potential Impurities: A Synthesis-Based Approach

Understanding the synthetic route of this compound is crucial for predicting and identifying potential impurities. Two common synthetic pathways are the esterification of 2-chloro-5-methylbenzoic acid and the chlorination of methyl p-toluate.

Synthesis_Impurities cluster_route1 Route 1: Esterification cluster_route2 Route 2: Chlorination A1 2-chloro-5-methylbenzoic acid (Starting Material) P This compound (Product) A1->P I1 Unreacted Starting Material A1->I1 A2 Methanol (Reagent) A2->P B1 Methyl p-toluate (Starting Material) P2 This compound (Product) B1->P2 I2 Isomeric Byproducts (e.g., Methyl 4-chloro-3-methylbenzoate) B1->I2 B2 Chlorinating Agent B2->P2 I3 Over-chlorinated Products P2->I3

Caption: Potential impurities based on common synthetic routes.

Potential Impurities:
  • Unreacted Starting Materials:

    • 2-chloro-5-methylbenzoic acid (from esterification route).

    • Methyl p-toluate (from chlorination route).[5]

  • Isomeric Byproducts:

    • Positional isomers such as Methyl 3-chloro-4-methylbenzoate or Methyl 4-chloro-3-methylbenzoate may form during the chlorination of methyl p-toluate.

  • Over-chlorinated Products:

    • Dichlorinated methyl toluate derivatives.

  • Side-reaction Products from Esterification:

    • Impurities from the starting 2-chloro-5-methylbenzoic acid.

The HPLC method described above should be capable of separating these potential impurities from the main product peak. For definitive identification of unknown peaks, techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) can be employed.

Quantifying Volatiles: Residual Solvents and Water Content

Residual Solvents by Headspace Gas Chromatography (HS-GC)

Organic solvents are often used in the synthesis and purification of pharmaceutical intermediates.[6] Their removal is critical as they offer no therapeutic benefit and can be toxic.[7] Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID) is the standard method for quantifying residual solvents.[7]

  • Instrumentation: A gas chromatograph with a headspace autosampler and a Flame Ionization Detector (FID).

  • Column: DB-624 or equivalent (30 m x 0.32 mm ID, 1.8 µm film thickness).

  • Carrier Gas: Helium or Nitrogen.

  • Injector Temperature: 200 °C.

  • Detector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 240 °C.

    • Hold at 240 °C for 5 minutes.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80 °C.

    • Vial Equilibration Time: 30 minutes.

  • Sample Preparation: Accurately weigh about 100 mg of this compound into a headspace vial. Add 1 mL of a suitable solvent (e.g., Dimethyl sulfoxide - DMSO). Seal the vial.

  • Quantification: The concentration of each residual solvent is determined by comparing its peak area to that of a certified reference standard.

Water Content by Karl Fischer Titration

Excess water can affect the stability and reactivity of this compound. Karl Fischer titration is a highly specific and accurate method for the determination of water content.

  • Instrumentation: An automated Karl Fischer titrator.

  • Reagent: Volumetric Karl Fischer reagent (e.g., Hydranal-Composite 5).

  • Solvent: Anhydrous methanol.

  • Procedure:

    • Standardize the Karl Fischer reagent with a known amount of water.

    • Add a known weight of this compound to the titration vessel containing anhydrous methanol.

    • Titrate with the standardized Karl Fischer reagent to the endpoint.

    • The water content is calculated based on the amount of titrant consumed.

Structural Confirmation and Identity

While chromatography provides quantitative data on purity, spectroscopic methods are essential for confirming the identity and structure of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, confirming the positions of the chloro and methyl groups on the benzoate ring.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Confirms the presence of key functional groups, such as the ester carbonyl (C=O) and C-Cl bonds.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound, providing further confirmation of its identity.

Conclusion: A Framework for Quality Assurance

The purity of this compound is a critical parameter that directly impacts the quality of downstream products in the pharmaceutical industry. The analytical framework presented in this guide, encompassing chromatographic techniques for purity and impurity profiling, specific methods for water and residual solvent content, and spectroscopic analysis for identity confirmation, provides a robust system for quality control. By understanding the scientific principles behind these methods and the potential impurity landscape derived from synthetic pathways, researchers and drug development professionals can confidently ensure the quality and consistency of this vital intermediate.

References

  • Pharmaceutical Intermediate Quality Standards: A Practical Guide. (n.d.). Retrieved from a hypothetical article on pharmaceutical quality control.
  • Understanding Purity and Specifications for API Intermediates. (n.d.). Retrieved from a hypothetical guide for R&D scientists.
  • Understanding Purity Standards for Pharmaceutical Intermediates like 3-Fluoro-o-xylene. (n.d.). Retrieved from a hypothetical article on purity standards.
  • The Importance of Purity Determination of Pharmaceuticals. NETZSCH Analyzing & Testing. (2020, July 22).
  • SPECIFICATIONS FOR STARTING MATERIALS, INTERMEDIATES AND FINISHED PRODUCTS.
  • Stability Indicating RP-HPLC and Spectrophotometric Methods for Simultaneous Estimation of Sodium Benzoate and Cefdinir in the Presence of its Degradation Products-Application to Blank Subtraction Method. (n.d.).
  • Understanding Purity Standards for Synthesis Material Intermediates. (n.d.).
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.).
  • Method for preparing methyl p-chloromethyl benzoate.
  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. (2022, November 30).
  • Stability of Extemporaneously Prepared Sodium Benzoate Oral Solution.
  • Impurity guidelines in drug development under ICH Q3. AMSbiopharma. (n.d.).
  • Stability Indicating Forced Degrad
  • I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol?
  • Q3C (R6) Step 5 - impurities: guideline for residual solvents. European Medicines Agency. (2019, August 9).
  • Synthesis method of 2-chlorosulfonyl-3-methyl benzoate.
  • Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.
  • Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
  • Q 3 B (R2) Impurities in New Drug Products. European Medicines Agency. (n.d.).
  • Synthesis of 2-Propoxy-5-Methylbenzoic Acid. PMC. (n.d.).
  • Method for preparing 2-amino-5-chloro-3-methylbenzoic acid.
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Methodological & Application

Synthesis of Methyl 2-chloro-5-methylbenzoate from p-Toluic Acid: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, in-depth technical guide for the two-step synthesis of Methyl 2-chloro-5-methylbenzoate, a valuable chemical intermediate, starting from commercially available p-toluic acid. The synthesis involves an initial electrophilic aromatic chlorination of the starting material to yield 2-chloro-5-methylbenzoic acid, followed by a classic Fischer esterification to produce the final methyl ester. This guide emphasizes the mechanistic principles behind each transformation, offering field-proven insights into experimental choices and process optimization. Detailed, step-by-step protocols are provided, alongside critical safety information, characterization data, and troubleshooting advice to ensure reliable and reproducible outcomes in a research and development setting.

Overall Reaction Scheme

The synthesis proceeds in two distinct stages:

  • Step 1: Electrophilic Aromatic Chlorination: Introduction of a chlorine atom onto the aromatic ring of p-toluic acid.

  • Step 2: Fischer Esterification: Conversion of the intermediate carboxylic acid to its corresponding methyl ester.

Caption: Overall two-step synthesis of this compound.

Part I: Electrophilic Aromatic Chlorination of p-Toluic Acid

Introduction and Mechanistic Insights

The first step is the regioselective chlorination of the p-toluic acid aromatic ring. This reaction is a classic example of electrophilic aromatic substitution (EAS). The regiochemical outcome—the specific placement of the incoming chlorine atom—is dictated by the electronic effects of the two substituents already present on the ring: the methyl (-CH₃) group and the carboxylic acid (-COOH) group.

  • Directing Effects: The methyl group is an activating, ortho, para-director due to positive induction and hyperconjugation, which enriches the electron density at the positions ortho and para to it. Conversely, the carboxylic acid group is a deactivating, meta-director because of its electron-withdrawing resonance and inductive effects.

  • Causality of Regioselectivity: In this case, the activating ortho, para-directing effect of the methyl group dominates over the deactivating meta-directing effect of the carboxylic acid group. Since the para position is already occupied by the carboxylic acid, the substitution is strongly directed to the positions ortho to the methyl group. Both positions (2 and 6) are equivalent, leading to the desired 2-chloro-5-methylbenzoic acid.

The mechanism involves three key steps[1]:

  • Generation of the Electrophile: A Lewis acid catalyst, such as ferric chloride (FeCl₃), polarizes the Cl-Cl bond in molecular chlorine (Cl₂), creating a potent electrophile, Cl⁺.

  • Nucleophilic Attack: The electron-rich π-system of the benzene ring attacks the electrophilic chlorine atom, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

  • Rearomatization: A weak base (like FeCl₄⁻) removes a proton from the carbon bearing the new chlorine atom, collapsing the intermediate and restoring the aromaticity of the ring to yield the final product.

Experimental Protocol: Synthesis of 2-Chloro-5-methylbenzoic Acid

This protocol is adapted from established procedures for the nuclear chlorination of p-toluic acid derivatives.[2]

Materials and Equipment:

Reagent/Equipment Details
p-Toluic Acid 13.6 g (0.1 mol)
Thionyl Chloride (SOCl₂) 13.1 g, 7.9 mL (0.11 mol)
Ferric Chloride (FeCl₃), anhydrous ~0.5 g (catalyst)
Chlorine (Cl₂) gas Sourced from a cylinder with a regulator
Round-bottom flask (250 mL) With ports for gas inlet, condenser, and stirrer
Magnetic stirrer and heat source Heating mantle or oil bath
Reflux condenser With a gas outlet to a scrubber (e.g., NaOH solution)
Gas dispersion tube To bubble chlorine gas into the reaction mixture

| Scrubber system | To neutralize excess chlorine and HCl byproduct |

Procedure:

  • Preparation of Acid Chloride (Optional but Recommended): To a 250 mL round-bottom flask under an inert atmosphere (N₂ or Argon), add p-toluic acid (13.6 g, 0.1 mol) and thionyl chloride (7.9 mL, 0.11 mol).[3]

    • Scientist's Note: Converting the carboxylic acid to the acid chloride first can lead to a cleaner reaction. The acid chloride group is still a deactivating, meta-director, preserving the desired regioselectivity. Patent literature often describes the chlorination of the corresponding acid chloride.[2]

  • Heat the mixture to a gentle reflux (approx. 70-80°C) for 2-3 hours until the evolution of HCl and SO₂ gas ceases.[3] The solution should become clear.

  • Remove excess thionyl chloride by distillation under reduced pressure.

  • Chlorination: Allow the crude p-toluoyl chloride to cool. Add anhydrous ferric chloride (~0.5 g) to the flask.

  • Heat the mixture to 50-60°C with vigorous stirring.

  • Begin bubbling chlorine gas through the mixture via a gas dispersion tube at a slow, steady rate. Ensure the outlet gas is passed through a sodium hydroxide scrubber.

  • Maintain the temperature and continue the chlorine addition for several hours. Monitor the reaction progress by taking small aliquots, quenching them (e.g., with sodium bisulfite solution), hydrolyzing the acid chloride back to the carboxylic acid with water, and analyzing by GC or TLC.

  • Work-up and Purification: Once the reaction has reached completion (disappearance of starting material), stop the chlorine flow and purge the system with nitrogen gas to remove any residual HCl and Cl₂.

  • Carefully and slowly add the reaction mixture to a beaker of ice water with stirring. The acid chloride will hydrolyze back to the carboxylic acid, precipitating as a solid.

  • Stir for 30 minutes to ensure complete hydrolysis.

  • Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water to remove any remaining acids.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water or toluene) to yield pure 2-chloro-5-methylbenzoic acid.

  • Dry the purified product in a vacuum oven.

Safety Precautions
  • Thionyl Chloride: Highly corrosive, toxic if inhaled, and reacts violently with water.[4] Handle exclusively in a well-ventilated fume hood. Wear appropriate PPE, including gloves, lab coat, and chemical splash goggles with a face shield.

  • Chlorine Gas: Extremely toxic and corrosive. A severe respiratory irritant. Use only in a fume hood with a proper gas delivery and scrubbing system.

  • Ferric Chloride (Anhydrous): Corrosive and an irritant to the skin, eyes, and respiratory tract.[1][5] It is hygroscopic; handle quickly to avoid moisture absorption.

  • Hydrogen Chloride (Byproduct): Corrosive gas. The reaction must be vented to a base scrubber.

Part II: Fischer Esterification of 2-chloro-5-methylbenzoic acid

Introduction and Mechanistic Insights

The second step is the conversion of the synthesized 2-chloro-5-methylbenzoic acid into its methyl ester via Fischer esterification. This is a reversible, acid-catalyzed condensation reaction between a carboxylic acid and an alcohol.[6]

The mechanism proceeds as follows:

  • Protonation of Carbonyl: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.[7]

  • Nucleophilic Attack: The lone pair on the oxygen of the alcohol (methanol) attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate collapses, expelling a molecule of water and reforming the carbonyl double bond.

  • Deprotonation: The protonated ester is deprotonated (typically by the conjugate base of the catalyst or another alcohol molecule) to regenerate the acid catalyst and yield the final ester product.

  • Driving the Equilibrium: The reaction is in equilibrium. To maximize the yield of the ester, Le Chatelier's principle is applied by using a large excess of the alcohol (methanol), which also conveniently serves as the solvent.[6]

Experimental Protocol: Synthesis of this compound

This is a standard Fischer esterification protocol applicable to many substituted benzoic acids.[4][6]

Materials and Equipment:

Reagent/Equipment Details
2-Chloro-5-methylbenzoic Acid 8.5 g (0.05 mol)
Methanol (Anhydrous) 100 mL (~2.5 mol, ~50 eq.)
Sulfuric Acid (H₂SO₄), concentrated 1.0 mL (catalyst)
Sodium Bicarbonate (NaHCO₃) solution Saturated, aqueous
Brine (NaCl solution) Saturated, aqueous
Anhydrous Magnesium or Sodium Sulfate For drying
Organic Solvent (e.g., Ethyl Acetate) For extraction
Round-bottom flask (250 mL)
Reflux condenser
Magnetic stirrer and heat source
Separatory funnel (500 mL)

| Rotary evaporator | |

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask, add 2-chloro-5-methylbenzoic acid (8.5 g, 0.05 mol) and methanol (100 mL).

  • Stir the mixture until the acid dissolves completely.

  • Place the flask in an ice-water bath. Slowly and carefully, add concentrated sulfuric acid (1.0 mL) dropwise with continuous stirring.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 65°C) using a heating mantle or oil bath.

  • Continue refluxing for 4-6 hours. The reaction progress can be monitored by TLC (staining with KMnO₄ or using a UV lamp).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (100 mL) and transfer it to a 500 mL separatory funnel.

  • Wash the organic layer sequentially with:

    • Water (2 x 50 mL)

    • Saturated sodium bicarbonate solution (2 x 50 mL) - Caution: Vent frequently to release CO₂ pressure.

    • Saturated brine solution (1 x 50 mL)

  • Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude this compound, which should be a liquid or low-melting solid.

  • Purification (Optional): If necessary, the product can be further purified by vacuum distillation.

Safety Precautions
  • Methanol: Flammable liquid and toxic by inhalation, ingestion, and skin contact. Handle in a fume hood.

  • Sulfuric Acid: Highly corrosive and causes severe burns.[8][9] It is a strong dehydrating agent. Always add acid to the solvent (methanol) slowly and with cooling to dissipate the heat generated. Wear appropriate PPE.

Characterization and Data

CompoundFormulaMol. WeightAppearanceMelting PointBoiling Point
2-Chloro-5-methylbenzoic AcidC₈H₇ClO₂170.59 g/mol [10]Solid148-151°C291.3°C at 760 mmHg
This compoundC₉H₉ClO₂184.62 g/mol [11][12]Liquid/SolidN/AN/A

Note: Experimental values for the final product's boiling point may vary. Vacuum distillation is recommended.

Workflow Visualization

Experimental_Workflow cluster_0 Part I: Chlorination cluster_1 Part II: Esterification start Charge p-Toluic Acid & SOCl₂ reflux1 Reflux (2-3h) to form Acid Chloride start->reflux1 distill_socl2 Distill excess SOCl₂ reflux1->distill_socl2 add_fecl3 Add FeCl₃ catalyst distill_socl2->add_fecl3 chlorinate Heat (50-60°C) & Bubble Cl₂ gas add_fecl3->chlorinate monitor1 Monitor reaction by GC/TLC chlorinate->monitor1 monitor1->chlorinate Incomplete purge Purge with N₂ monitor1->purge Complete hydrolyze Quench in Ice Water (Hydrolysis) purge->hydrolyze filter1 Filter & Wash solid with H₂O hydrolyze->filter1 recrystallize Recrystallize Intermediate filter1->recrystallize dry1 Dry 2-chloro-5-methylbenzoic acid recrystallize->dry1 start2 Dissolve Intermediate in Methanol dry1->start2 Proceed with intermediate add_h2so4 Add H₂SO₄ catalyst (cool) start2->add_h2so4 reflux2 Reflux (4-6h) add_h2so4->reflux2 monitor2 Monitor reaction by TLC reflux2->monitor2 monitor2->reflux2 Incomplete evaporate Evaporate excess Methanol monitor2->evaporate Complete extract Dissolve in EtOAc evaporate->extract wash Wash with H₂O, NaHCO₃, Brine extract->wash dry2 Dry organic layer (Na₂SO₄) wash->dry2 isolate Filter & Evaporate solvent dry2->isolate purify_final Purify by Vacuum Distillation (Optional) isolate->purify_final final_product This compound purify_final->final_product

Caption: Detailed experimental workflow from starting material to final product.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Chlorination: Low yield or multiple chlorinated products1. Inactive catalyst (moisture).2. Incorrect temperature.3. Over-chlorination.1. Use fresh, anhydrous FeCl₃.2. Maintain temperature strictly at 50-60°C.3. Carefully monitor reaction progress and stop Cl₂ flow immediately upon completion.
Chlorination: Reaction does not start1. Catalyst not added or inactive.2. Chlorine gas flow too low or blocked.1. Ensure catalyst is added and is anhydrous.2. Check gas regulator, tubing, and dispersion tube for blockages.
Esterification: Low yield of ester1. Reaction has not reached equilibrium.2. Insufficient catalyst.3. Water present in reagents.1. Increase reflux time.[7]2. Ensure catalytic amount of H₂SO₄ is added.3. Use anhydrous methanol and dry starting material.
Esterification: Product lost during work-up1. Incomplete extraction.2. Emulsion formation during washing.1. Perform multiple extractions with the organic solvent.2. Add brine to the aqueous layer to break emulsions.
Final Product is acidic Incomplete neutralization during work-up.Ensure thorough washing with sodium bicarbonate solution until no more gas evolves.

References

  • Vertex AI Search. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
  • New Jersey Department of Health. (n.d.). Sulfuric acid - Hazardous Substance Fact Sheet.
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Esterification of 2-chloro-5-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Esterification of 2-Chloro-5-methylbenzoic Acid: Protocols and Mechanistic Insights

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-methylbenzoic acid is a substituted aromatic carboxylic acid that serves as a valuable building block in organic synthesis. Its derivatives, particularly its esters, are important intermediates in the development of pharmaceuticals and other specialty chemicals. The process of converting the carboxylic acid moiety into an ester group—esterification—is a fundamental transformation that modifies the compound's polarity, reactivity, and biological activity. This guide provides a detailed exploration of various methods for the esterification of 2-chloro-5-methylbenzoic acid, designed for professionals in research and drug development. We will delve into the mechanistic underpinnings of each technique, provide field-tested protocols, and offer insights into selecting the most appropriate method for a given synthetic challenge.

Physicochemical Properties of 2-Chloro-5-methylbenzoic Acid

A thorough understanding of the starting material is critical for successful synthesis. 2-Chloro-5-methylbenzoic acid is a solid at room temperature with specific physical properties that influence reaction setup and purification strategies.

PropertyValueReference
Molecular Formula C₈H₇ClO₂[1]
Molecular Weight 170.59 g/mol [1][2]
Melting Point 148-151 °C[2][3]
Boiling Point 291.3 ± 20.0 °C at 760 mmHg[2]
CAS Number 6342-60-5[1][2]
Appearance White to light yellow crystalline solid
Solubility Soluble in organic solvents like ethanol, slightly soluble in water.

Methodology I: Fischer-Speier Esterification

The Fischer-Speier esterification is a classic, acid-catalyzed method that is often the first choice due to its simplicity and the use of inexpensive reagents.[4] It is particularly effective for producing simple alkyl esters from primary or secondary alcohols.

Causality and Mechanistic Insight

The reaction proceeds by protonating the carbonyl oxygen of the carboxylic acid with a strong acid catalyst (e.g., H₂SO₄), which significantly increases the electrophilicity of the carbonyl carbon.[5] The alcohol, acting as a nucleophile, then attacks this activated carbon. A series of proton transfers and the subsequent elimination of a water molecule yield the ester.[4]

The primary challenge of this method is its equilibrium nature.[6] To drive the reaction towards the product, one must either use a large excess of the alcohol reactant, which also serves as the solvent, or actively remove the water byproduct as it forms, often using a Dean-Stark apparatus.[4][7] For a substituted benzoic acid like 2-chloro-5-methylbenzoic acid, steric hindrance from the ortho-chloro substituent may slow the reaction rate, potentially requiring extended reflux times.[5]

Experimental Protocol: Synthesis of Methyl 2-chloro-5-methylbenzoate
  • Reagent Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-5-methylbenzoic acid (e.g., 10.0 g, 58.6 mmol).

  • Solvent and Catalyst Addition: Add a large excess of methanol (e.g., 150 mL), which acts as both the solvent and a reagent. While stirring, cautiously add concentrated sulfuric acid (e.g., 1.5 mL) dropwise.[7]

  • Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4-8 hours. Monitor the reaction's progress via Thin Layer Chromatography (TLC).[5]

  • Work-up: After cooling the mixture to room temperature, remove the excess methanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate (100 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with water (2 x 50 mL), a saturated aqueous solution of sodium bicarbonate (2 x 50 mL, or until CO₂ evolution ceases), and finally with brine (50 mL).[5][7] The bicarbonate wash neutralizes the remaining acid catalyst and unreacted carboxylic acid.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester.

  • Purification: The crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final product.[5]

Fischer-Speier Workflow Diagram

Fischer_Esterification A Combine Acid, Excess Methanol, and H₂SO₄ B Heat to Reflux (4-8 hours) A->B Reaction C Cool and Remove Excess Methanol B->C Work-up D Dissolve in Ethyl Acetate C->D E Wash with H₂O, NaHCO₃(aq), Brine D->E Extraction F Dry over Na₂SO₄ and Concentrate E->F G Purify by Distillation or Recrystallization F->G

Caption: Workflow for Fischer-Speier Esterification.

Methodology II: Steglich Esterification

For substrates that are sensitive to the harsh acidic conditions and high temperatures of the Fischer method, the Steglich esterification offers a mild and highly effective alternative.[8] It is particularly advantageous for coupling sterically hindered acids or alcohols.[9][10]

Causality and Mechanistic Insight

This method utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).[11][12]

The reaction mechanism proceeds as follows:

  • The carboxylic acid adds to the DCC, forming a highly reactive O-acylisourea intermediate.[9]

  • This intermediate is prone to a side reaction: a 1,3-rearrangement to a stable N-acylurea, which is unreactive towards the alcohol.[11]

  • DMAP, being a superior nucleophile compared to the alcohol, rapidly intercepts the O-acylisourea to form a reactive acylpyridinium intermediate ("active ester").[9] This step is crucial as it suppresses the formation of the N-acylurea side product.[11]

  • The alcohol then reacts with the highly electrophilic acylpyridinium intermediate to form the desired ester, regenerating the DMAP catalyst.[10] The byproduct of this reaction is dicyclohexylurea (DCU), which is insoluble in most organic solvents and can be easily removed by filtration.[11]

Experimental Protocol: Synthesis of Ethyl 2-chloro-5-methylbenzoate
  • Reagent Setup: To a solution of 2-chloro-5-methylbenzoic acid (e.g., 5.0 g, 29.3 mmol) in anhydrous dichloromethane (DCM, 100 mL) in a flask under an inert atmosphere (N₂), add ethanol (e.g., 1.7 mL, 29.3 mmol) and DMAP (e.g., 0.36 g, 2.9 mmol, ~10 mol-%).[12]

  • Coupling Agent Addition: Cool the mixture to 0°C in an ice bath. Add a solution of DCC (6.6 g, 32.2 mmol) in anhydrous DCM (20 mL) dropwise over 15 minutes.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 3-6 hours. Monitor the reaction by TLC.

  • Work-up: A white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture through a pad of celite to remove the DCU, and wash the filter cake with a small amount of DCM.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl (2 x 40 mL), saturated aqueous sodium bicarbonate (2 x 40 mL), and brine (40 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude ester by column chromatography on silica gel to yield pure ethyl 2-chloro-5-methylbenzoate.

Steglich Esterification Workflow Diagram

Steglich_Esterification A Combine Acid, Alcohol, DMAP in Anhydrous DCM B Cool to 0°C and Add DCC Solution A->B C Stir at Room Temp (3-6 hours) B->C Reaction D Filter to Remove Precipitated DCU C->D Work-up E Wash Filtrate with HCl(aq), NaHCO₃(aq), Brine D->E Extraction F Dry over MgSO₄ and Concentrate E->F G Purify by Column Chromatography F->G

Caption: Workflow for Steglich Esterification.

Methodology III: Derivatization with Diazomethane

For the specific and high-yield synthesis of methyl esters, diazomethane (CH₂N₂) is an exceptionally effective reagent. The reaction is fast, clean, and proceeds under very mild conditions, often yielding quantitative results.[13]

Causality and Mechanistic Insight

The mechanism involves a simple acid-base reaction where the carboxylic acid protonates diazomethane to form a carboxylate anion and a highly unstable methyldiazonium cation.[14][15] The carboxylate then acts as a nucleophile in an Sₙ2 reaction, attacking the methyl group of the cation. The dinitrogen moiety (N₂) is an excellent leaving group, and its evolution as a gas drives the reaction to completion.[13]

CRITICAL SAFETY WARNING: Diazomethane is highly toxic, carcinogenic, and a potent explosive, especially in gaseous form or in contact with sharp surfaces.[13][14] It should only be handled by trained personnel in a well-ventilated fume hood, using flame-polished glassware and a blast shield. It is typically generated in situ from precursors like Diazald™ (N-methyl-N-nitroso-p-toluenesulfonamide) and used immediately as an ethereal solution.

Experimental Protocol: Synthesis of this compound
  • Preparation: Dissolve 2-chloro-5-methylbenzoic acid (e.g., 1.0 g, 5.86 mmol) in a mixture of diethyl ether (20 mL) and a small amount of methanol (2 mL) in a flame-polished Erlenmeyer flask.

  • Reaction: Cool the solution in an ice bath. Cautiously add an ethereal solution of diazomethane dropwise with gentle swirling until the yellow color of diazomethane persists and nitrogen gas evolution ceases. The persistence of the yellow color indicates a slight excess of diazomethane and the completion of the reaction.

  • Quenching: Carefully add a few drops of glacial acetic acid to quench the excess diazomethane until the yellow color disappears.

  • Work-up: The reaction mixture can be concentrated directly under reduced pressure (behind a blast shield) as the only byproduct is nitrogen gas.

  • Purification: The resulting methyl ester is often of very high purity and may not require further purification. If necessary, it can be passed through a short plug of silica gel.

Diazomethane Esterification Workflow Diagram

Diazomethane_Esterification A Dissolve Acid in Ether/Methanol B Cool to 0°C (Use Blast Shield!) A->B C Add Ethereal Diazomethane Dropwise Until Yellow Persists B->C Reaction D Quench Excess with Acetic Acid C->D Work-up E Concentrate Under Reduced Pressure D->E F Product is Typically High Purity E->F

Caption: Workflow for Diazomethane Esterification.

Summary and Method Comparison

The choice of esterification method depends on the specific requirements of the synthesis, such as scale, substrate sensitivity, and available equipment.

FeatureFischer-SpeierSteglichDiazomethane
Conditions Harsh (Strong Acid, Heat)Mild (Room Temp, Neutral pH)[8]Very Mild (0°C to Room Temp)
Primary Reagents Alcohol, H₂SO₄/TsOHDCC/EDC, DMAP, AlcoholDiazomethane (CH₂N₂)
Typical Yields Moderate to Good (Equilibrium)High to ExcellentQuantitative
Key Advantages Inexpensive, simple setupBroad substrate scope, mildHigh yield, clean reaction
Key Disadvantages Equilibrium limited, harsh conditionsExpensive reagents, DCU removalEXTREMELY HAZARDOUS (Toxic, Explosive), only for methyl esters
Best Suited For Large-scale, robust substratesSensitive/hindered substratesSmall-scale, quantitative methylation

Conclusion

The esterification of 2-chloro-5-methylbenzoic acid can be accomplished through several reliable methods. For large-scale, cost-effective synthesis of simple esters where the substrate is robust, the Fischer-Speier esterification remains a viable option. For substrates with acid-sensitive functional groups or for coupling with sterically demanding alcohols, the Steglich esterification provides a mild and high-yielding alternative. Finally, when quantitative conversion to the methyl ester is paramount for analytical or derivatization purposes, diazomethane offers unparalleled efficiency, but its use demands strict adherence to rigorous safety protocols. The selection of the optimal protocol requires a careful evaluation of the reaction scale, substrate stability, desired purity, and safety considerations.

References

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The Strategic Utility of Methyl 2-chloro-5-methylbenzoate in Modern Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2-chloro-5-methylbenzoate, a halogenated aromatic ester, has emerged as a versatile and economically significant building block in the synthesis of complex pharmaceutical agents. Its unique substitution pattern, featuring a sterically accessible chloro group for cross-coupling reactions and a methyl group amenable to further functionalization, renders it a valuable precursor for a range of therapeutic candidates, most notably in the oncology and metabolic disease pipelines. This guide provides an in-depth analysis of the strategic applications of this compound, with a focus on its pivotal role in the synthesis of kinase inhibitors. Detailed, field-proven protocols for key transformations, including Suzuki-Miyaura coupling and Buchwald-Hartwig amination, are presented, alongside a discussion of the mechanistic rationale behind these synthetic choices.

Introduction: The Architectural Significance of this compound

In the landscape of pharmaceutical process chemistry, the selection of starting materials is a critical determinant of the efficiency, scalability, and economic viability of a synthetic route. This compound (CAS No: 99585-13-4) has garnered considerable attention due to its trifecta of reactive sites: a methyl ester, an ortho-chloro substituent, and a para-methyl group. This arrangement provides a robust platform for the sequential or orthogonal introduction of molecular complexity, a cornerstone of modern drug design.

The chloro-substituent at the 2-position is particularly noteworthy. While historically less reactive than its bromo or iodo counterparts in palladium-catalyzed cross-coupling reactions, recent advancements in ligand design have enabled the efficient utilization of aryl chlorides, which are often more cost-effective and readily available. This has positioned this compound as an attractive starting point for the construction of biaryl and N-aryl moieties, which are prevalent in a multitude of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.

This document will elucidate the strategic deployment of this compound in the synthesis of a promising class of c-Met kinase inhibitors and explore its broader potential in other palladium-catalyzed transformations.

Core Application: Synthesis of a c-Met Kinase Inhibitor Intermediate

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are key drivers of oncogenesis and metastasis in a variety of human cancers.[1] Consequently, the development of small molecule inhibitors of the c-Met signaling pathway is an area of intense research. This compound serves as a key precursor in the synthesis of potent c-Met inhibitors, such as Methyl 2-chloro-5-(5-((3,5-dioxo-1-p-tolylpyrazolidin-4-ylidene)methyl)furan-2-yl)benzoate.[2]

The synthesis of this class of compounds highlights the utility of the chloro-substituent for the strategic introduction of a furan ring via a Suzuki-Miyaura cross-coupling reaction.

Retrosynthetic Analysis and Strategy

The retrosynthetic strategy for the target c-Met inhibitor hinges on a key disconnection at the biaryl bond between the benzoate and furan rings, identifying a Suzuki-Miyaura coupling as the pivotal C-C bond-forming step.

G Target c-Met Kinase Inhibitor Intermediate1 Methyl 2-chloro-5-(furan-2-yl)benzoate derivative Target->Intermediate1 Condensation Intermediate2 Pyrazolidine-3,5-dione derivative Target->Intermediate2 Condensation StartingMaterial1 This compound Intermediate1->StartingMaterial1 Suzuki Coupling StartingMaterial2 Furan-2-boronic acid derivative Intermediate1->StartingMaterial2 Suzuki Coupling

Caption: Retrosynthetic analysis of a c-Met kinase inhibitor.

Key Transformation: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a robust and versatile palladium-catalyzed reaction for the formation of C-C bonds between organoboron compounds and organic halides.[3][4] In this context, it facilitates the coupling of this compound with a suitable furanboronic acid derivative. The use of an aryl chloride as the electrophile necessitates a catalyst system with high activity, often employing electron-rich and sterically hindered phosphine ligands.

This protocol describes a representative Suzuki-Miyaura coupling reaction.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)Equivalents
This compound99585-13-4184.621.01.0
Furan-2-boronic acid13120-77-9111.91.21.2
Pd₂(dba)₃51364-51-3915.720.020.02
SPhos657408-07-6410.510.040.04
K₃PO₄7778-53-2212.272.02.0
Toluene108-88-392.145 mL-
Water7732-18-518.020.5 mL-

Experimental Workflow:

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol), furan-2-boronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon for 15 minutes.

  • Solvent Addition: Add degassed toluene (5 mL) and water (0.5 mL) via syringe.

  • Catalyst Addition: Under a positive pressure of argon, add Pd₂(dba)₃ (0.02 mmol) and SPhos (0.04 mmol).

  • Reaction: Heat the reaction mixture to 100 °C in a preheated oil bath and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and quench with water (10 mL). Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired product.

Causality and Mechanistic Insights:

The Suzuki-Miyaura catalytic cycle begins with the oxidative addition of the aryl chloride to a Pd(0) complex.[5] The use of a sterically hindered and electron-rich ligand like SPhos is crucial for facilitating this often rate-limiting step with less reactive aryl chlorides. The base (K₃PO₄) activates the boronic acid to form a boronate species, which then undergoes transmetalation with the palladium complex. The final step is reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst.

Expanding the Synthetic Toolbox: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is another cornerstone of modern pharmaceutical synthesis, providing a powerful method for the formation of C-N bonds.[6] this compound can serve as an excellent substrate for this reaction, enabling the introduction of a wide range of primary and secondary amines to generate N-aryl anthranilate derivatives. These motifs are present in numerous biologically active compounds.

Protocol 2: Synthesis of Methyl 2-(phenylamino)-5-methylbenzoate

This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with aniline.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)Equivalents
This compound99585-13-4184.621.01.0
Aniline62-53-393.131.21.2
Pd(OAc)₂3375-31-3224.50.020.02
XPhos564483-18-7476.660.040.04
NaOtBu865-48-596.11.41.4
Toluene108-88-392.145 mL-

Experimental Workflow:

Caption: Experimental workflow for Buchwald-Hartwig amination.

Step-by-Step Procedure:

  • Catalyst Pre-formation (Optional but Recommended): In a glovebox or under a robust stream of argon, add Pd(OAc)₂ (0.02 mmol) and XPhos (0.04 mmol) to a Schlenk flask. Add degassed toluene (2 mL) and stir for 10 minutes.

  • Reaction Setup: To the flask containing the pre-formed catalyst, add sodium tert-butoxide (1.4 mmol).

  • Substrate Addition: Add a solution of this compound (1.0 mmol) and aniline (1.2 mmol) in degassed toluene (3 mL).

  • Reaction: Seal the flask and heat the mixture to 100 °C with vigorous stirring for 8-16 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride (10 mL). Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the desired N-aryl product.

Causality and Mechanistic Insights:

The Buchwald-Hartwig amination catalytic cycle is initiated by the oxidative addition of the aryl chloride to the Pd(0) complex.[7] The choice of a strong, non-nucleophilic base like NaOtBu is critical for the deprotonation of the amine, forming the corresponding amide which then coordinates to the palladium center. Reductive elimination from the resulting palladium-amido complex furnishes the desired C-N bond and regenerates the active Pd(0) catalyst. The use of bulky, electron-rich phosphine ligands like XPhos is essential for promoting both the oxidative addition and the final reductive elimination steps, particularly with challenging substrates like aryl chlorides.

Conclusion and Future Outlook

This compound is a strategically valuable and versatile building block for the synthesis of complex pharmaceutical intermediates. Its utility has been demonstrated in the context of c-Met kinase inhibitor synthesis, where it serves as a key precursor for the introduction of a biaryl moiety via Suzuki-Miyaura coupling. Furthermore, its amenability to Buchwald-Hartwig amination opens avenues for the creation of diverse N-aryl anthranilate derivatives. As ligand and catalyst technologies continue to advance, the scope of reactions involving this and other aryl chlorides will undoubtedly expand, further solidifying the importance of this compound in the drug development pipeline. The protocols and mechanistic insights provided herein serve as a robust foundation for researchers and process chemists to harness the full synthetic potential of this important intermediate.

References

  • ResearchGate. (2023). Structure–activity relationship of synthesized pyrazolidine-3,5-dione derivatives.
  • International Journal of Pharmaceutical Sciences and Research. (2017). PYRAZOLIDINE-3, 5-DIONE AND 2-METHYL-4-OXO-4H-THIOCHROMENE-8-CARBONYL CONJUGATES: SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL SCREENING.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • ResearchGate. (2021). (PDF) Synthesis and Biological Activity of Pyrazolidine-3,5-Dione Substituted Benzimidazole Derivatives.
  • JSciMed Central. (2015). Novel Synthesis, Characterization and Biological Evaluation of Substituted Pyrazolidine-3, 5-Dione.
  • ACS Publications. (2015). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions.
  • The Royal Society of Chemistry. (2011). Discovering potent inhibitors against c-Met kinase: molecular design, organic synthesis and bioassay.
  • Semantic Scholar. (2005). Buchwald-Hartwig aminations of aryl chlorides: A practical protocol based on commercially available Pd(0)-NHC catalysts.
  • ResearchGate. (2005). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • University of Connecticut. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • ResearchGate. (2012). Applied Suzuki Cross-Coupling Reaction for the Syntheses of Biologically Active Compounds.
  • YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem.
  • MDPI. (2018). (±)-((2S,5R)-5-(Acetoxymethyl)tetrahydrofuran-2-yl)methyl Benzoate.
  • National Institutes of Health. (2008). Methyl 2-(5-chloro-3-methylsulfinyl-1-benzofuran-2-yl)acetate.
  • YouTube. (2020). Suzuki cross-coupling reaction.
  • Oriental Journal of Chemistry. (2008). SYNTHESIS OF SOME 3-ARYL-2-(5’-CHLORO-3’- METHYLBENZOFURAN-2’-YL)-1, 4-QUINOXALYL METHANES OF BIOLOGICAL INTEREST.
  • Green Chemistry (RSC Publishing). (2019). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides.
  • National Institutes of Health. (2013). c-Met inhibitors.
  • National Institutes of Health. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback.
  • National Institutes of Health. (2019). Safety and Tolerability of c-MET Inhibitors in Cancer.
  • MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst.
  • MDPI. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media.

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The Strategic Application of Methyl 2-chloro-5-methylbenzoate in the Synthesis of Modern Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unseen Pillar of Crop Protection

In the intricate world of agrochemical development, the journey from a simple molecule to a field-deployed crop protection agent is a testament to the precision of synthetic chemistry. Methyl 2-chloro-5-methylbenzoate, a seemingly unassuming substituted benzoate ester, represents a critical nexus in the synthesis of advanced insecticidal active ingredients. Its strategic importance lies in its role as a versatile intermediate, particularly in the construction of the anthranilic diamide class of insecticides. This document serves as a comprehensive guide for researchers and chemical development professionals, elucidating the application of this compound in the synthesis of the blockbuster insecticide, Chlorantraniliprole. We will explore the synthetic pathways, detail experimental protocols, and provide the scientific rationale behind its use, underscoring its significance in modern agricultural chemistry.

Core Application: A Gateway to Anthranilamide Insecticides

The primary application of this compound in the agrochemical industry is as a key precursor to 2-amino-5-chloro-3-methylbenzoic acid. This latter compound is a pivotal building block in the synthesis of Chlorantraniliprole, a revolutionary insecticide that targets insect ryanodine receptors, leading to impaired muscle regulation and eventual paralysis and death of the target pest. The structural features of this compound—the methyl ester, the chlorine atom, and the methyl group on the benzene ring—are all strategically positioned to facilitate its conversion to the crucial aminobenzoic acid intermediate.

The overall synthetic strategy hinges on the transformation of the chloro- and ester-functionalized benzene ring into an amino- and carboxyl-functionalized ring, which is then coupled with another key intermediate to form the final Chlorantraniliprole molecule.

G cluster_0 Synthesis of 2-amino-5-chloro-3-methylbenzoic acid cluster_1 Synthesis of Chlorantraniliprole This compound This compound Amination/Hydrolysis Amination/Hydrolysis This compound->Amination/Hydrolysis 2-amino-5-chloro-3-methylbenzoic acid 2-amino-5-chloro-3-methylbenzoic acid Amination/Hydrolysis->2-amino-5-chloro-3-methylbenzoic acid Coupling Reaction Coupling Reaction 2-amino-5-chloro-3-methylbenzoic acid->Coupling Reaction Chlorantraniliprole Chlorantraniliprole Coupling Reaction->Chlorantraniliprole 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid->Coupling Reaction G cluster_0 Benzoxazinone Formation cluster_1 Ring Opening 2-amino-5-chloro-3-methylbenzoic acid 2-amino-5-chloro-3-methylbenzoic acid Methanesulfonyl chloride / Pyridine Methanesulfonyl chloride / Pyridine 2-amino-5-chloro-3-methylbenzoic acid->Methanesulfonyl chloride / Pyridine 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid->Methanesulfonyl chloride / Pyridine Benzoxazinone Intermediate Benzoxazinone Intermediate Methanesulfonyl chloride / Pyridine->Benzoxazinone Intermediate Methylamine Methylamine Benzoxazinone Intermediate->Methylamine Chlorantraniliprole Chlorantraniliprole Methylamine->Chlorantraniliprole

Caption: Two-step synthesis of Chlorantraniliprole from key intermediates.

Data Presentation: Yield and Purity

The efficiency of the synthetic process is paramount in commercial production. The following table summarizes typical yields and purities for the key synthetic steps.

Reaction StepStarting MaterialProductTypical Yield (%)Typical Purity (%) (by HPLC)
Amination/HydrolysisThis compound2-amino-5-chloro-3-methylbenzoic acid80-90>98
Coupling Reaction (via Benzoxazinone)2-amino-5-chloro-3-methylbenzoic acidChlorantraniliprole90-95>99

Conclusion: A Cornerstone of Modern Insecticide Synthesis

This compound is a testament to the enabling power of chemical intermediates in the development of high-value agrochemicals. Its structure is ideally suited for its efficient conversion into a key building block for Chlorantraniliprole, a vital tool for modern integrated pest management. The protocols and insights provided in this guide are intended to empower researchers and development scientists to leverage this versatile molecule in the synthesis of next-generation crop protection solutions. A thorough understanding of the reaction mechanisms and process parameters is essential for optimizing the synthesis and ensuring the economic viability of the final product.

References

  • Patsnap. (n.d.). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Eureka.
  • Quick Company. (n.d.). A Process For The Preparation Of 2 Amino 5 Chloro 3 Methylbenzoic Acid.
  • Google Patents. (n.d.). CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
  • IP.com. (n.d.). A Novel Process For Preparation Of Chlorantraniliprole And Intermediates Thereof.
  • ResearchGate. (n.d.). Synthesis route of chlorantraniliprole derivatives containing indane and its analogs.
  • Google Patents. (n.d.). CN103058993B - Chlorantraniliprole preparation method.
  • Patsnap. (n.d.). Method for synthesizing chlorantraniliprole. Eureka.
  • Scientific Research Publishing. (n.d.). Synthesis and Insecticidal Activity of Two New Chlorantraniliprole Derivatives.
  • Google Patents. (n.d.). CN101717395A - Synthesis method of chlorantraniliprole pesticide.
  • Patsnap. (n.d.). Preparation method of chlorantraniliprole and intermediate thereof. Eureka.
  • Google Patents. (n.d.). CN119143618A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.

Hydrolysis of Methyl 2-chloro-5-methylbenzoate to its carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Saponification of Methyl 2-chloro-5-methylbenzoate

Abstract

This comprehensive application note provides a detailed technical guide for the hydrolysis of this compound to its corresponding carboxylic acid, 2-chloro-5-methylbenzoic acid. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and fine chemicals. This guide emphasizes the mechanistic principles, offers a robust and validated experimental protocol, and discusses key reaction parameters and troubleshooting. The protocols and explanations are designed for researchers, chemists, and professionals in the field of drug development and organic synthesis, providing the causal logic behind experimental choices to ensure reliable and reproducible outcomes.

Introduction and Significance

The conversion of esters to carboxylic acids is a fundamental transformation in organic chemistry. 2-Chloro-5-methylbenzoic acid, the target molecule, serves as a valuable building block in medicinal chemistry and materials science. The most common and efficient method for hydrolyzing esters, particularly for achieving complete conversion, is base-mediated hydrolysis, also known as saponification.[1][2]

Unlike acid-catalyzed hydrolysis, which is an equilibrium-controlled process, saponification is effectively irreversible.[3] This irreversibility is due to the final step, in which the carboxylic acid product is deprotonated by the base to form a carboxylate salt, driving the reaction to completion.[2] This guide will focus on the saponification of this compound, addressing the specific considerations for this sterically hindered substrate.

Mechanistic Pathways of Ester Hydrolysis

Understanding the underlying reaction mechanism is paramount for optimizing reaction conditions and troubleshooting potential issues. Esters can be hydrolyzed under both basic and acidic conditions, proceeding through distinct pathways.

Base-Catalyzed Hydrolysis (Saponification)

The base-catalyzed hydrolysis of an ester is classified as a bimolecular acyl-cleavage (BAC2) mechanism.[4] The process involves the nucleophilic addition of a hydroxide ion to the ester's carbonyl carbon, followed by the elimination of an alkoxide.

The key steps are:

  • Nucleophilic Attack: The hydroxide ion (OH⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This breaks the π-bond and forms a tetrahedral intermediate.

  • Intermediate Collapse: The unstable tetrahedral intermediate collapses, reforming the carbon-oxygen double bond. This results in the elimination of the methoxide ion (⁻OCH₃) as the leaving group.

  • Irreversible Deprotonation: The newly formed benzoic acid is immediately deprotonated by the strong base (either methoxide or hydroxide) present in the reaction mixture. This acid-base reaction forms the highly stable sodium carboxylate salt and is the thermodynamic driving force that makes the overall reaction irreversible.[2][3]

G s1_start This compound + OH⁻ s1_end Tetrahedral Intermediate s1_start->s1_end s2_start Tetrahedral Intermediate s2_end Carboxylic Acid + ⁻OCH₃ s2_start->s2_end Collapse s3_start Carboxylic Acid + Base s3_end Carboxylate Salt + Conjugate Acid s3_start->s3_end Acid-Base Rxn G Ester Ester + H₃O⁺ ProtonatedEster Protonated Ester Ester->ProtonatedEster Protonation TetrahedralInt Tetrahedral Intermediate ProtonatedEster->TetrahedralInt + H₂O ProtonatedAlcohol Proton-Transferred Intermediate TetrahedralInt->ProtonatedAlcohol Proton Transfer ProtonatedAcid Protonated Carboxylic Acid ProtonatedAlcohol->ProtonatedAcid - CH₃OH Acid Carboxylic Acid + H₃O⁺ ProtonatedAcid->Acid - H⁺

Caption: Reversible Mechanism of Acid-Catalyzed Ester Hydrolysis.

Experimental Protocol: Saponification

This protocol details the base-mediated hydrolysis of this compound. The presence of a sterically hindering ortho-substituent may require elevated temperatures or longer reaction times for complete conversion. [4][5]

Reagents and Materials
Reagent/MaterialM.W. ( g/mol )GradeSupplier ExampleNotes
This compound184.62≥98%Sigma-AldrichStarting ester.
Sodium Hydroxide (NaOH)40.00Reagent Grade, pelletsFisher ScientificBase for hydrolysis.
Methanol (MeOH)32.04ACS GradeVWRCo-solvent to aid solubility.
Deionized Water (H₂O)18.02--Reaction solvent.
Hydrochloric Acid (HCl), concentrated36.46~37% w/w, ACS GradeJ.T. BakerFor acidification/workup. Corrosive.
Diethyl Ether or Ethyl Acetate-ACS Grade-For Thin Layer Chromatography (TLC).
TLC Plates-Silica Gel 60 F₂₅₄MilliporeSigmaFor reaction monitoring.
Step-by-Step Procedure

G A 1. Setup & Reagent Prep B 2. Saponification Reaction (Reflux) A->B C 3. Reaction Monitoring (TLC) B->C C->B Incomplete? Continue Reflux D 4. Cooling & Dilution C->D Complete? E 5. Acidification & Precipitation D->E F 6. Product Isolation (Vacuum Filtration) E->F G 7. Washing & Drying F->G H 8. Purification (Recrystallization) G->H

Caption: General Experimental Workflow for Saponification.

  • Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve sodium hydroxide (8.0 g, 0.20 mol, 2.0 equiv.) in deionized water (80 mL).

  • Reaction Setup: Add methanol (40 mL) to the aqueous NaOH solution. To this, add this compound (18.5 g, 0.10 mol, 1.0 equiv.).

  • Saponification: Attach a reflux condenser to the flask and heat the mixture to reflux (approx. 90-100 °C) using a heating mantle. The initially cloudy mixture should become homogeneous as the reaction proceeds.

  • Reaction Monitoring: Allow the reaction to reflux for 1-2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting ester spot has completely disappeared.

  • Cooling: Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.

  • Acidification: Place the reaction flask in an ice-water bath. Slowly and carefully add concentrated hydrochloric acid (~20 mL, or until pH < 2 is confirmed with pH paper) to the stirred solution. A thick white precipitate of 2-chloro-5-methylbenzoic acid will form. [6][7]7. Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with several portions of cold deionized water to remove any residual salts (NaCl) and HCl.

  • Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.

Purification

For obtaining high-purity material, recrystallization is recommended. A mixture of ethanol and water is a suitable solvent system.

  • Transfer the crude, dry solid to an Erlenmeyer flask.

  • Add the minimum amount of hot ethanol required to fully dissolve the solid.

  • Slowly add hot water dropwise until the solution just begins to turn cloudy (the cloud point).

  • Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry to a constant weight.

Results and Discussion

Following this protocol should provide the target carboxylic acid in good yield and high purity.

ParameterExpected Outcome
Appearance White to off-white crystalline solid
Expected Yield 85-95%
Melting Point 165-168 °C
Purity (HPLC) >98% (after recrystallization)
Confirmation ¹H NMR, ¹³C NMR, IR Spectroscopy, Mass Spectrometry

Causality and Troubleshooting:

  • Choice of Base: Sodium hydroxide is a cost-effective and highly effective base for saponification. Potassium hydroxide can also be used.

  • Role of Methanol: Methanol is used as a co-solvent to increase the solubility of the organic ester in the aqueous base, creating a single phase and accelerating the reaction rate.

  • Incomplete Reaction: If TLC indicates the presence of starting material after 2 hours, the reaction time should be extended. Steric hindrance from the ortho-chloro group can slow the rate of hydroxide attack. [5]* Product Isolation: It is crucial to make the solution strongly acidic during workup (pH < 2) to ensure complete protonation of the carboxylate salt. The pKa of benzoic acids is typically around 4.2, so a pH well below this value is needed to precipitate the neutral carboxylic acid fully.

  • Purification: The recrystallization step is vital for removing any unreacted starting material and inorganic impurities, yielding a product suitable for subsequent synthetic steps.

Safety Precautions

  • Sodium Hydroxide (NaOH): Corrosive. Causes severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Concentrated Hydrochloric Acid (HCl): Corrosive and causes severe burns. Releases toxic fumes. All handling must be performed in a well-ventilated chemical fume hood.

  • Methanol: Flammable and toxic. Avoid inhalation and skin contact.

  • General: Perform all operations in a well-ventilated fume hood. Use appropriate PPE at all times.

References

  • Hughes, D. L., et al. (2007). Investigation of a general base mechanism for ester hydrolysis in C-C hydrolase enzymes of the alpha/beta-hydrolase superfamily: a novel mechanism for the serine catalytic triad. Biochemistry, 46(5), 1308-1317.
  • Filo. (2025, September 30). EXPERIMENT 1 HYDROLYSIS OF METHYL BENZOATE.
  • Alemán, P. A., Boix, C., & Poliakoff, M. (1999). Hydrolysis and saponification of methyl benzoates. Green Chemistry, 1, 65-68.
  • Divakaran, R. (n.d.). Mechanisms of Ester hydrolysis. Science discussions.
  • Roberts, I., & Urey, H. C. (1938). The Mechanisms of Acid Catalyzed Ester Hydrolysis, Esterification and Oxygen Exchange of Carboxylic Acids. Journal of the American Chemical Society, 60(10), 2391-2393.
  • Fife, T. H. (1984). Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters. Journal of the American Chemical Society, 106(1), 249-253.
  • Chemistry LibreTexts. (2023, January 22). Acid Catalyzed Hydrolysis of Esters.
  • The Organic Chemistry Channel - by Dr. Ramasamy. (2024, September 13). Hydrolysis of Methyl Benzoate - Lab Demo [Video]. YouTube.
  • Google Patents. (n.d.). CN119143618A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism.
  • Eureka | Patsnap. (n.d.). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid.
  • The Organic Chemistry Tutor. (2019, January 15). mechanism of ester hydrolysis [Video]. YouTube.
  • Google Patents. (n.d.). CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
  • Google Patents. (n.d.). RU2155184C1 - Method of preparing benzoic acid.
  • Chemistry LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters.
  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters - Saponification.
  • Google Patents. (n.d.). CN102329237A - Production process of 2-chloro-5-nitrobenzoic acid.
  • Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. JOCPR, 6(5), 104-105.
  • Chegg. (2020, December 17). Solved Methyl benzoate undergoes hydrolysis on treatment.
  • PrepChem.com. (n.d.). Preparation of 2-chloro-5-nitrobenzoic acid.
  • Organic Syntheses. (n.d.). pentachlorobenzoic acid.
  • Bartlett, S. (2021, February 9). Saponification of methyl benzoate [Video]. YouTube.
  • Chemistry LibreTexts. (2024, September 30). 20.5: Preparing Carboxylic Acids.
  • Organic Chemistry Portal. (n.d.). Methyl Esters.
  • Quora. (2021, January 27). Can methyl benzoate be hydrolyzed?.
  • Google Patents. (n.d.). CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate.

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Application Notes and Protocols: Grignard Reaction with Methyl 2-chloro-5-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

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For: Researchers, scientists, and drug development professionals

Introduction: Navigating the Nuances of Grignard Reactions with Sterically Hindered and Electronically Deactivated Aryl Halides

The Grignard reaction, a cornerstone of organic synthesis, facilitates the formation of carbon-carbon bonds through the nucleophilic addition of an organomagnesium halide to an electrophilic carbon.[1][2] Its application in the synthesis of tertiary alcohols from esters is a widely employed transformation.[3][4] However, the successful execution of this reaction is highly dependent on the nature of both the Grignard reagent and the electrophilic substrate.

This document provides a comprehensive guide to the Grignard reaction involving Methyl 2-chloro-5-methylbenzoate, a substrate that presents unique challenges due to steric hindrance and electronic deactivation. The ortho-chloro substituent sterically encumbers the ester's carbonyl group, while its electron-withdrawing nature, coupled with the methyl group's electronic properties, influences the reactivity of the aromatic ring.[5][6] This guide will delve into the mechanistic intricacies, provide a detailed and validated protocol, and offer insights into potential side reactions and troubleshooting.

Mechanistic Considerations: A Two-Fold Nucleophilic Attack

The reaction of a Grignard reagent (R-MgX) with an ester proceeds via a double addition mechanism to yield a tertiary alcohol.[7][8]

  • First Nucleophilic Addition: The Grignard reagent initially attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate.

  • Elimination: This intermediate is unstable and collapses, expelling the methoxy group (-OCH3) as a leaving group to form a ketone intermediate.[9]

  • Second Nucleophilic Addition: The newly formed ketone is more reactive than the starting ester and rapidly undergoes a second nucleophilic attack by another equivalent of the Grignard reagent.[8]

  • Protonation: The resulting magnesium alkoxide is then protonated during an acidic workup to yield the final tertiary alcohol.[1]

It is crucial to use at least two equivalents of the Grignard reagent to ensure the complete conversion of the ester to the tertiary alcohol.[2][8]

Challenges and Strategic Solutions with this compound

The unique structure of this compound necessitates careful consideration of the following challenges:

  • Formation of the Grignard Reagent: The formation of a Grignard reagent from an aryl chloride is generally more challenging than from the corresponding bromide or iodide due to the stronger carbon-chlorine bond. Activation of the magnesium surface is critical for a successful reaction.

  • Steric Hindrance: The ortho-chloro group can impede the approach of the Grignard reagent to the carbonyl carbon, potentially slowing down the reaction rate.[5][10]

  • Side Reactions: The presence of an aryl halide introduces the possibility of Kumada-type cross-coupling reactions, where the Grignard reagent couples with the unreacted starting material.[11][12]

To address these challenges, the following strategies are incorporated into the protocol:

  • Magnesium Activation: The protocol employs the use of iodine and 1,2-dibromoethane to activate the magnesium turnings, ensuring a clean and efficient initiation of the Grignard reagent formation.[13][14]

  • Controlled Addition: The slow, dropwise addition of the aryl halide and the ester at controlled temperatures helps to manage the exothermic nature of the reaction and minimize side product formation.[1]

Detailed Experimental Protocol

This protocol outlines the synthesis of a tertiary alcohol from this compound and a generic Grignard reagent (e.g., Phenylmagnesium bromide).

Reagent and Solvent Preparation
Reagent/SolventGradeSupplierNotes
Magnesium Turnings99.8%Sigma-AldrichMust be dry and free of oxide layer.
2-Chloro-5-methylbromobenzene98%Alfa AesarStarting material for Grignard reagent.
This compound98%Combi-BlocksSubstrate.
Anhydrous Diethyl Ether or THF≥99.8%Sigma-AldrichMust be rigorously dried.
Iodine99.8%J.T. BakerFor magnesium activation.
1,2-Dibromoethane99%Acros OrganicsFor magnesium activation.
Saturated Aqueous NH4ClACS GradeFisher ScientificFor quenching the reaction.
Anhydrous MgSO4 or Na2SO4ACS GradeFisher ScientificFor drying the organic phase.
Step-by-Step Procedure

Part A: Preparation of the Grignard Reagent (Phenylmagnesium Bromide)

  • Glassware Preparation: All glassware must be rigorously dried in an oven at 120 °C overnight and assembled hot under a stream of dry nitrogen or argon gas.

  • Magnesium Activation: To a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (2.2 equivalents). Add a single crystal of iodine. Gently warm the flask with a heat gun until the purple iodine vapor is observed. Allow to cool. Add a small amount of anhydrous diethyl ether or THF, followed by a few drops of 1,2-dibromoethane. The observation of bubbling indicates the activation of the magnesium.[13]

  • Grignard Formation: Dissolve 2-chloro-5-methylbromobenzene (2.0 equivalents) in anhydrous diethyl ether or THF and add it to the dropping funnel. Add a small portion of the halide solution to the magnesium suspension. The reaction should initiate, as evidenced by a gentle reflux and the disappearance of the iodine color.[15] Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

Part B: Reaction with this compound

  • Substrate Addition: Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath. Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether or THF and add it to the dropping funnel. Add the ester solution dropwise to the stirred Grignard reagent at a rate that maintains the temperature below 10 °C.[2]

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) for the disappearance of the starting ester.

Part C: Work-up and Purification

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH4Cl) dropwise to quench the reaction.[1] This process is exothermic and may cause the solvent to boil.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with diethyl ether or ethyl acetate (2 x 50 mL).

  • Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude tertiary alcohol product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation

ParameterValue
Reactants
This compound1.0 eq
2-Chloro-5-methylbromobenzene2.0 eq
Magnesium Turnings2.2 eq
Solvent Anhydrous Diethyl Ether or THF
Reaction Temperature 0 °C to Room Temperature
Reaction Time 3-5 hours
Work-up Saturated aq. NH4Cl
Expected Yield 60-80% (post-purification)

Visualization of the Reaction Mechanism

Grignard_Mechanism cluster_step1 Step 1: First Nucleophilic Addition cluster_step2 Step 2: Elimination cluster_step3 Step 3: Second Nucleophilic Addition cluster_step4 Step 4: Protonation (Work-up) Ester This compound Tetrahedral_Intermediate Tetrahedral Intermediate Ester->Tetrahedral_Intermediate Nucleophilic Attack Grignard1 R-MgX Grignard1->Tetrahedral_Intermediate Ketone_Intermediate Ketone Intermediate Tetrahedral_Intermediate->Ketone_Intermediate Collapse Leaving_Group MeO-MgX Tetrahedral_Intermediate->Leaving_Group Alkoxide Magnesium Alkoxide Ketone_Intermediate->Alkoxide Nucleophilic Attack Grignard2 R-MgX Grignard2->Alkoxide Tertiary_Alcohol Tertiary Alcohol Alkoxide->Tertiary_Alcohol Protonation Acid_Workup H3O+ Acid_Workup->Tertiary_Alcohol

Caption: Mechanism of Grignard reaction with an ester.

Troubleshooting and Final Considerations

  • Failure to Initiate: If the Grignard reaction fails to start, ensure all reagents and glassware are scrupulously dry. Further activation of magnesium by crushing the turnings with a glass rod under an inert atmosphere may be necessary.[14]

  • Low Yield: Low yields can result from incomplete reaction or the formation of side products. Ensure a sufficient excess of the Grignard reagent is used and that the reaction temperature is carefully controlled.

  • Wurtz-type Coupling: A common side reaction is the coupling of the Grignard reagent with the starting aryl halide. This can be minimized by slow addition of the halide during the Grignard formation and maintaining a dilute concentration.[15]

By adhering to this detailed protocol and understanding the underlying chemical principles, researchers can successfully navigate the challenges associated with the Grignard reaction of sterically hindered and electronically deactivated substrates like this compound.

References

  • Organic Chemistry Portal. (n.d.). Grignard Reaction.
  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents.
  • BYJU'S. (n.d.). Grignard Reaction Mechanism.
  • Kiselgof, E., et al. (2015). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development.
  • Proprep. (n.d.). Explain the mechanism of a Grignard reaction with an ester and its synthetic utility.
  • Chemistry LibreTexts. (2022, September 24). 21.6: Chemistry of Esters.
  • Chemistry Steps. (n.d.). Esters with Grignard Reagent.
  • Wang, X.-J., et al. (2005). Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. Organic Letters.
  • University of Calgary. (n.d.). Ch 14: RLi or RMgX with Esters to 3o alcohols.
  • Organic Chemistry Tutor. (n.d.). Synthesis of Alcohols Using the Grignard Reaction.
  • The Organic Chemistry Tutor. (2019, January 7). making Grignard reagents [Video]. YouTube.
  • Lookchem. (n.d.). Mechanical Activation of Magnesium Turnings for the Preparation of Reactive Grignard Reagents.
  • Scribd. (n.d.). Grignard Reaction Purification Guide.
  • Chemistry Steps. (n.d.). Reaction of Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents.
  • ResearchGate. (2014, March 6). Does anyone know the best way to activate magnesium for the grignard reagent?.
  • University of Calgary. (n.d.). Ch23: Aryl Grignards.
  • Chemistry LibreTexts. (2024, March 24). 10.6: Reactions of Alkyl Halides - Grignard Reagents.
  • Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones.
  • Chemistry LibreTexts. (2023, January 22). Grignard Reagents Convert Esters into Tertiary Alcohols.
  • ACS Publications. (2005). Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. Organic Letters.
  • Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting.
  • Homework.Study.com. (n.d.). In the Grinard Reaction, which methods are used to purify the product and what is removed in each step of the experiment?.
  • Wikipedia. (n.d.). Kumada coupling.
  • Lee, J.-s., et al. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. The Journal of Organic Chemistry.
  • NROChemistry. (n.d.). Kumada Coupling.
  • Semantic Scholar. (n.d.). Preparation of Highly Functionalized Grignard Reagents by an Iodine-Magnesium Exchange Reaction and its Application in Solid-Phase Synthesis.
  • Organic Chemistry Portal. (n.d.). Kumada Coupling.
  • Yorimitsu, H. (n.d.). The conventional preparation of aryl Grignard reagents from aryl halides and magnesium metal still remains the most important and convenient available method.
  • Jasperse, J. (n.d.). Grignard Synthesis of Triphenylmethanol.
  • Faazil sir. (2020, April 1). Kumada cross-coupling is an organic reaction [Video]. YouTube.
  • Wikipedia. (n.d.). Ortho effect.
  • Quora. (2019, July 24). How to synthesize a Grignard reagent starting from a multi carbon alkane? I always see a terminal alkyl halide as the starting material before adding Mg and ether, but how do you get the terminal alkyl halide in the first place.
  • Digital Commons @ Otterbein. (2018, March 11). Synthesis of Oxadiazoles and Examination of Steric Effects in a Cyclodehydration Reaction.
  • Chemistry Stack Exchange. (2019, August 1). Steric inhibition of resonance in ortho-substituted benzoic acids.
  • ResearchGate. (n.d.). Analysis of the ortho effect: Acidity of 2-substituted benzoic acids.
  • Khan Academy. (2022, November 10). How does ortho-effect work in benzoic acids? | Acidic and Basic strength [Video]. YouTube.
  • PubChem. (n.d.). Methyl 5-chloro-2-methylbenzoate.
  • PubChem. (n.d.). Methyl 2-chloro-5-nitrobenzoate.

Sources

Application Notes and Protocols: Suzuki Coupling of Chloroarenes

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Chloroarene Challenge in Modern Synthesis

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its power to forge carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] Historically, the more reactive aryl iodides and bromides have been the electrophiles of choice. However, the economic and environmental advantages of using chloroarenes are significant.[3] Aryl chlorides are often less expensive, more widely available as starting materials, and have a lower molecular weight, which is beneficial for atom economy. The primary challenge lies in the inherent inertness of the C-Cl bond, which makes the crucial oxidative addition step to the palladium(0) catalyst kinetically demanding.[4] This guide provides an in-depth exploration of the key considerations and detailed protocols for successfully employing chloroarenes in Suzuki coupling reactions, transforming a challenging substrate class into a powerful tool for synthesis.

The "Why": Deconstructing the Successful Chloroarene Coupling

Overcoming the high activation barrier of the C-Cl bond requires a carefully orchestrated interplay of catalyst, ligand, base, and solvent. Understanding the role of each component is critical to designing a robust and high-yielding protocol.

The Catalyst System: Palladium and Its Ligands

The choice of palladium precursor and, more importantly, the phosphine ligand is paramount for activating recalcitrant chloroarenes.

  • Palladium Precursors: While various Pd(0) and Pd(II) sources can be effective, palladacycles have shown considerable activity in Suzuki couplings with aryl chlorides.[5] Common choices include Pd(OAc)₂, Pd₂(dba)₃, and pre-formed palladium-phosphine complexes.

  • The Ligand's Role: The oxidative addition of an aryl chloride to a Pd(0) center is often the rate-limiting step. To facilitate this, ligands must be both electron-rich and sterically bulky .

    • Electron-richness: Increases the electron density on the palladium center, making it more nucleophilic and promoting the oxidative addition.

    • Steric bulk: Promotes the formation of a coordinatively unsaturated, highly reactive 12-electron Pd(0) species (PdL) which is crucial for activating the C-Cl bond. Bulky ligands also facilitate the final reductive elimination step to release the product.

Seminal work has shown that sterically bulky dialkylbiarylphosphine ligands are highly effective for room-temperature Suzuki-Miyaura reactions with unactivated aryl chlorides.[6] N-heterocyclic carbenes (NHCs) have also emerged as powerful ligands due to their strong σ-donating properties and tunable steric bulk.[6][7]

Key Ligand Classes for Chloroarene Coupling:
Ligand ClassKey FeaturesExamples
Buchwald-type Biarylphosphines Sterically demanding and electron-rich.SPhos, XPhos, RuPhos, BrettPhos[8]
N-Heterocyclic Carbenes (NHCs) Strong σ-donors, sterically tunable.IPr, IMes[6]
Trialkylphosphines Highly electron-donating.P(tBu)₃, PCy₃
The Base: More Than Just a Proton Scavenger

The base plays a multifaceted role in the Suzuki catalytic cycle:

  • Activation of the Organoboron Species: It reacts with the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.

  • Regeneration of the Catalyst: It facilitates the regeneration of the active Pd(0) catalyst.

For the less reactive chloroarenes, stronger bases are often required.[9] Common choices include phosphates (K₃PO₄), carbonates (Cs₂CO₃, K₂CO₃), and alkoxides (NaOtBu, KOtBu). The choice of base can also be influenced by the solvent and the presence of sensitive functional groups on the substrates.

The Solvent: Influencing Solubility and Reactivity

The solvent must solubilize the reactants and catalyst system. Anhydrous conditions are often preferred to prevent competitive protodeboronation of the boronic acid.[10] Common solvents for Suzuki couplings of chloroarenes include:

  • Aprotic polar solvents: Dioxane, Tetrahydrofuran (THF)

  • Aromatic hydrocarbons: Toluene, Xylene

  • Mixed aqueous systems: In some cases, aqueous conditions with water-soluble ligands and catalysts can be employed.[11]

The interplay between the solvent, ligand, and halide can affect selectivity, especially in dihaloarenes.[12]

Visualizing the Catalytic Cycle and Experimental Workflow

To better understand the process, the following diagrams illustrate the key steps.

Suzuki_Coupling_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(Cl)L₂ Pd0->OxAdd Oxidative Addition Transmetalation Ar-Pd(II)-Ar'L₂ OxAdd->Transmetalation Transmetalation RedElim Product Complex Transmetalation->RedElim Reductive Elimination RedElim->Pd0 Ar-Ar' Product Ar-Ar' RedElim->Product ArCl Ar-Cl ArCl->OxAdd ArBOH Ar'-B(OH)₂ ArBOH->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle for the Suzuki coupling of chloroarenes.

Protocol_Workflow start Start: Assemble Glassware reagents Charge Reaction Vessel: - Aryl Chloride - Boronic Acid - Base start->reagents solvent Add Anhydrous Solvent reagents->solvent inert Degas and Purge with Inert Gas (N₂ or Ar) solvent->inert catalyst Add Pd Catalyst and Ligand inert->catalyst heat Heat to Reaction Temperature catalyst->heat monitor Monitor Reaction by TLC or GC/LC-MS heat->monitor workup Aqueous Workup and Extraction monitor->workup purify Purification by Column Chromatography workup->purify end End: Characterize Product purify->end

Caption: A typical experimental workflow for Suzuki coupling.

Detailed Experimental Protocols

Disclaimer: These protocols are intended as a guide. Optimal conditions may vary depending on the specific substrates. All manipulations should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk techniques.

Protocol 1: General Procedure for Suzuki Coupling of Electron-Deficient Chloroarenes

This protocol is adapted for chloroarenes activated by electron-withdrawing groups (e.g., nitro, cyano, keto groups).

Materials:

  • Aryl chloride (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • K₃PO₄ (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (5 mL)

Procedure:

  • To an oven-dried Schlenk flask, add the aryl chloride, arylboronic acid, and potassium phosphate.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the palladium acetate and SPhos ligand to the flask.

  • Add the anhydrous 1,4-dioxane via syringe.

  • Stir the reaction mixture at 100 °C.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Protocol for Unactivated and Electron-Rich Chloroarenes

This protocol employs a more active catalyst system required for the more challenging unactivated or electron-rich chloroarenes.

Materials:

  • Aryl chloride (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.5 mmol, 1.5 equiv)

  • Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)

  • BrettPhos (0.03 mmol, 3 mol%)[8]

  • Sodium tert-butoxide (NaOtBu) (2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

Procedure:

  • In a glovebox, charge an oven-dried Schlenk tube with the aryl chloride, arylboronic acid, and sodium tert-butoxide.

  • In a separate vial, dissolve Pd₂(dba)₃ and BrettPhos in toluene (1 mL).

  • Add the catalyst solution to the Schlenk tube.

  • Add the remaining toluene (4 mL) to the reaction mixture.

  • Seal the Schlenk tube and remove it from the glovebox.

  • Place the tube in a preheated oil bath at 110 °C and stir vigorously.

  • Monitor the reaction progress by GC-MS. Reactions are often complete in 4-18 hours.

  • After cooling to room temperature, carefully quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Dilute with diethyl ether (20 mL) and water (10 mL).

  • Separate the layers and extract the aqueous phase with diethyl ether (2 x 10 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Troubleshooting and Key Considerations

  • Protodeboronation: The undesired cleavage of the C-B bond in the boronic acid can be a significant side reaction. Using anhydrous solvents, a slight excess of the boronic acid, and carefully chosen bases can mitigate this issue.[10]

  • Catalyst Deactivation: The presence of impurities or coordinating functional groups on the substrates can poison the catalyst. Ensuring high purity of starting materials is essential.

  • Reaction Monitoring: Close monitoring of the reaction is crucial. If the reaction stalls, a small additional charge of the catalyst/ligand may be beneficial.

  • Safety: Organophosphine ligands can be air-sensitive and toxic. Strong bases like NaOtBu are corrosive and moisture-sensitive. Always handle these reagents in an appropriate inert atmosphere and with proper personal protective equipment.

Conclusion

The Suzuki-Miyaura coupling of chloroarenes has evolved from a synthetic challenge to a reliable and powerful transformation in the chemist's toolkit. By understanding the critical role of electron-rich, bulky ligands and carefully selecting the appropriate base and reaction conditions, researchers can leverage the economic and environmental benefits of using aryl chlorides. The protocols and insights provided in this guide serve as a robust starting point for the successful application of this important reaction in research and development.

References

  • Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. ResearchGate.
  • Rowsell, B. J. S., O'Brien, H. M., Athavan, G., Daley-Dee, P. R., Krieger, J., Richards, E., Heaton, K., Fairlamb, I. J. S., & Bedford, R. B. (2024). The iron-catalysed Suzuki coupling of aryl chlorides. Nature Catalysis.
  • Thiemann, T., Tanaka, Y., Hisaindee, S., & Kaabi, M. (2010). Suzuki–Miyaura reaction of chloroarenes using Pd(PPh3)4 as catalyst. Journal of Chemical Research.
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health (NIH).
  • Reductive Arylation of Nitroarenes with Chloroarenes: Reducing Conditions Enable New Reactivity from Palladium Catalysts. National Institutes of Health (NIH).
  • Suzuki Cross Coupling Reaction- A Review. Indo Global Journal of Pharmaceutical Sciences.
  • Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. ACS Publications.
  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI.
  • Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv.
  • Cross-Coupling Reactions of Nitroarenes. ACS Publications.
  • An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. National Institutes of Health (NIH).
  • (PDF) Suzuki Cross Coupling Reaction-A Review. ResearchGate.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. ACS Publications.
  • Problems with Suzuki coupling of aryl boronic acid and alkyl halide. Reddit.

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Application Notes and Protocols: Synthesis of Novel Dyes from Methyl 2-chloro-5-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2-chloro-5-methylbenzoate is a substituted aromatic ester that serves as a versatile and valuable building block in organic synthesis.[1] Its unique substitution pattern—featuring a reactive ester, a deactivating chloro group, and an activating methyl group—presents distinct opportunities for the strategic construction of complex molecules. This guide provides detailed application notes and experimental protocols for leveraging this compound as a precursor for two prominent classes of synthetic dyes: Azo dyes and Triphenylmethane dyes. By outlining multi-step synthetic pathways, including hydrolysis, nitration, reduction, diazotization, and Friedel-Crafts acylation, this document serves as a comprehensive resource for researchers in dye chemistry, materials science, and drug development. Each protocol is designed to be self-validating, with explanations grounded in established reaction mechanisms to elucidate the causality behind experimental choices.

Introduction: The Synthetic Potential of a Versatile Precursor

The development of novel dyes is critical for applications ranging from textiles and printing to advanced photoelectronics and biomedical imaging. The selection of a starting material is paramount, as its inherent chemical functionalities dictate the feasible synthetic routes and the properties of the final product. This compound is an attractive precursor due to its commercial availability and the orthogonal reactivity of its substituents, which allows for sequential, controlled chemical transformations.

This document outlines two robust, field-proven synthetic strategies to convert this intermediate into vibrant dye molecules:

  • Azo Dye Synthesis: A pathway involving the transformation of the benzoate into a novel aniline derivative, which can then undergo diazotization and coupling to form highly conjugated azo systems.[2]

  • Triphenylmethane Dye Synthesis: A route centered on the Friedel-Crafts acylation reaction to build a substituted benzophenone, a key intermediate for the construction of the triarylmethane scaffold.[3][4]

These protocols are presented with an emphasis on mechanistic understanding, safety, and practical execution for professionals in chemical research.

Physicochemical Properties and Safety Data

Prior to any experimental work, it is crucial to understand the properties and handling requirements of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₉H₉ClO₂[5]
Molecular Weight 184.62 g/mol [1][5]
Appearance Colorless to light yellow liquid[6]
CAS Number 16220-95-4[6][7]
Boiling Point 79-80 °C at 0.85 Torr[6]
Density ~1.186 g/cm³ (Predicted)[6]
Storage Store at room temperature in a dry, well-ventilated place.[1][8]
Safety & Handling

This compound and its derivatives should be handled in accordance with good industrial hygiene and safety practices.[9]

  • General Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid contact with skin, eyes, and clothing.[8][10] Wash hands thoroughly after handling.[10]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat.[8][9]

  • Incompatibilities: Avoid strong oxidizing agents.[8]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[10]

Overview of Synthetic Strategies

The transformation of this compound into different dye classes hinges on a series of well-established organic reactions. The initial hydrolysis of the methyl ester to its corresponding carboxylic acid is a common first step that unmasks a versatile functional group for further modification.

G cluster_start Starting Material cluster_intermediate Key Intermediate cluster_pathways Synthetic Pathways cluster_products Final Dye Classes start This compound intermediate 2-chloro-5-methylbenzoic Acid start->intermediate Step 1: Hydrolysis azo_path Nitration → Reduction → Diazotization & Coupling intermediate->azo_path tpm_path Acyl Chloride Formation → Friedel-Crafts Acylation intermediate->tpm_path azo_dye Azo Dyes azo_path->azo_dye tpm_dye Triphenylmethane Dyes tpm_path->tpm_dye

Caption: General synthetic pathways from the starting material.

Protocol I: Synthesis of Azo Dyes

This protocol details a four-stage process to convert the starting ester into a functionalized azo dye. The core principle is the generation of a novel aromatic amine, which serves as the diazo component in the final azo coupling step.[2]

Step 1: Alkaline Hydrolysis of this compound

Principle: The ester is hydrolyzed to its corresponding carboxylate salt using a strong base. This reaction, known as saponification, is effectively irreversible, ensuring a high yield of the product, unlike acid-catalyzed hydrolysis which is an equilibrium process.[11][12] The subsequent acidification protonates the salt to yield the carboxylic acid.

Materials:

  • This compound

  • Methanol

  • 10% Sodium Hydroxide (NaOH) aqueous solution

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized water

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • In a 250 mL round-bottom flask, dissolve 10.0 g of this compound in 100 mL of methanol.

  • Add 100 mL of 10% NaOH solution to the flask.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with stirring for 2 hours.

  • Monitor the reaction completion using Thin Layer Chromatography (TLC).

  • After cooling to room temperature, remove the methanol using a rotary evaporator.

  • Transfer the remaining aqueous solution to a beaker and cool in an ice bath.

  • Slowly add concentrated HCl dropwise with stirring until the solution is strongly acidic (pH < 2), at which point a white precipitate of 2-chloro-5-methylbenzoic acid will form.[13]

  • Collect the solid product by vacuum filtration, wash with cold deionized water, and dry in a vacuum oven.

Step 2 & 3: Nitration and Subsequent Reduction

Principle: A nitro group is introduced onto the aromatic ring via electrophilic aromatic substitution. The carboxylic acid and chloro groups are deactivating and meta-directing relative to their own positions, while the methyl group is activating and ortho-, para-directing. The nitration is expected to occur at the position most activated and least sterically hindered. The resulting nitro compound is then reduced to the primary amine, typically using a metal-acid system like tin and HCl.

Materials:

  • 2-chloro-5-methylbenzoic acid (from Step 4.1)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Granulated Tin (Sn)

  • Ice

Procedure (Nitration):

  • Carefully add 8.0 g of 2-chloro-5-methylbenzoic acid to 40 mL of concentrated H₂SO₄ in a flask, keeping the temperature below 10 °C with an ice bath.

  • Prepare a nitrating mixture by slowly adding 4.0 mL of concentrated HNO₃ to 10 mL of concentrated H₂SO₄ in a separate flask, maintaining a low temperature.

  • Add the nitrating mixture dropwise to the benzoic acid solution over 30 minutes, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, stir the mixture for an additional 2 hours at room temperature.

  • Pour the reaction mixture slowly over 200 g of crushed ice. The solid nitro-product will precipitate.

  • Collect the product by vacuum filtration, wash thoroughly with cold water, and dry.

Procedure (Reduction):

  • Place the dried nitro-compound and 20 g of granulated tin in a round-bottom flask.

  • Add 50 mL of concentrated HCl and heat the mixture under reflux for 3 hours.

  • Cool the mixture and add 20% NaOH solution until the solution is strongly alkaline to dissolve the tin hydroxides.

  • Extract the resulting amino acid product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude amino acid.

Step 4: Diazotization and Azo Coupling

Principle: The synthesized aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and HCl) at low temperatures (0-5 °C) to form a diazonium salt.[14] This salt is a potent electrophile that readily reacts with an electron-rich coupling component, such as 2-naphthol, to form the intensely colored azo dye. Low temperatures are critical as diazonium salts are unstable and can decompose at higher temperatures.[14]

Materials:

  • Amino-2-chloro-5-methylbenzoic acid (from Step 4.2)

  • Sodium Nitrite (NaNO₂)

  • 2-Naphthol

  • Sodium Hydroxide (NaOH)

Procedure:

  • Dissolve 1.0 g of the synthesized amino acid in 20 mL of 2 M HCl, cooling to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled solution of 0.4 g of NaNO₂ in 5 mL of water, keeping the temperature below 5 °C. Stir for 15 minutes to form the diazonium salt solution.

  • In a separate beaker, dissolve 0.8 g of 2-naphthol in 15 mL of 2 M NaOH solution and cool to 5 °C.

  • Slowly add the cold diazonium salt solution to the 2-naphthol solution with vigorous stirring. An intensely colored precipitate of the azo dye will form immediately.

  • Continue stirring in the ice bath for 30 minutes.

  • Collect the dye by vacuum filtration, wash with cold water until the filtrate is neutral, and dry.

Caption: Workflow for the synthesis of an Azo Dye.

Protocol II: Synthesis of Triphenylmethane Dyes

This pathway utilizes the Friedel-Crafts acylation reaction, a powerful method for forming carbon-carbon bonds with aromatic rings.[3] The carboxylic acid derived from the starting ester is first converted to a more reactive acyl chloride, which then acylates an electron-rich arene to form a benzophenone, the central scaffold of the dye.[15]

Step 1: Preparation of 2-chloro-5-methylbenzoyl Chloride

Principle: Carboxylic acids are not sufficiently electrophilic for Friedel-Crafts reactions. They are converted into highly reactive acyl chlorides using reagents like thionyl chloride (SOCl₂). The byproducts of this reaction (SO₂ and HCl) are gases, which drives the reaction to completion.

Materials:

  • 2-chloro-5-methylbenzoic acid (from Protocol I, Step 4.1)

  • Thionyl chloride (SOCl₂)

  • A few drops of Dimethylformamide (DMF, catalyst)

  • Distillation apparatus

Procedure:

  • Place 5.0 g of 2-chloro-5-methylbenzoic acid in a round-bottom flask equipped with a reflux condenser and a gas trap for HCl and SO₂.

  • Add 10 mL of thionyl chloride and 2-3 drops of DMF.

  • Gently heat the mixture to reflux for 1 hour. The solid acid will dissolve as it converts to the liquid acyl chloride.

  • After the reaction is complete, remove the excess thionyl chloride by distillation under atmospheric pressure.

  • The residual liquid is the crude 2-chloro-5-methylbenzoyl chloride, which can be used directly in the next step or purified by vacuum distillation.

Step 2 & 3: Friedel-Crafts Acylation and Dye Formation

Principle: The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. A Lewis acid, typically aluminum chloride (AlCl₃), coordinates to the acyl chloride, generating a highly electrophilic acylium ion.[3] This ion is attacked by an electron-rich aromatic ring (e.g., N,N-dimethylaniline). Two successive acylations/condensations followed by an oxidation step produce the final conjugated triphenylmethane dye.[16][17]

Materials:

  • 2-chloro-5-methylbenzoyl chloride (from Step 5.1)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • N,N-dimethylaniline

  • Anhydrous solvent (e.g., Dichloromethane)

  • Oxidizing agent (e.g., Manganese dioxide, MnO₂)[16]

Procedure:

  • Set up a dry, three-necked flask with a dropping funnel and a reflux condenser under an inert atmosphere (e.g., nitrogen).

  • Suspend 4.0 g of anhydrous AlCl₃ in 50 mL of anhydrous dichloromethane.

  • In the dropping funnel, dissolve 5.5 g of 2-chloro-5-methylbenzoyl chloride in 20 mL of anhydrous dichloromethane. Add this solution dropwise to the AlCl₃ suspension with stirring.

  • After stirring for 15 minutes, add a solution of 7.0 g of N,N-dimethylaniline in 20 mL of dichloromethane dropwise over 30 minutes, keeping the temperature cool with an ice bath.

  • Once the addition is complete, allow the reaction to stir at room temperature for 4 hours, then heat to reflux for an additional 2 hours.

  • Cool the reaction mixture and carefully pour it onto a mixture of 100 g of ice and 20 mL of concentrated HCl to hydrolyze the complex.

  • Separate the organic layer, extract the aqueous layer with dichloromethane, and combine the organic fractions. This solution contains the benzophenone intermediate and the leuco base of the dye.

  • To the organic solution, add 5.0 g of MnO₂ and a catalytic amount of phosphoric acid.[16] Stir the mixture at room temperature for 12 hours to oxidize the leuco base to the final dye.

  • Filter off the manganese salts and wash the organic layer with water and brine.

  • Dry the solution over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to obtain the crude triphenylmethane dye. The dye can be purified by column chromatography.

G cluster_start Intermediate cluster_intermediate Reactive Species cluster_reaction Core Reaction cluster_product Final Product start 2-chloro-5-methyl- benzoic Acid acyl_chloride 2-chloro-5-methyl- benzoyl Chloride start->acyl_chloride SOCl₂ leuco_base Leuco Base Intermediate acyl_chloride->leuco_base Friedel-Crafts Acylation + N,N-dimethylaniline + AlCl₃ tpm_dye Triphenylmethane Dye leuco_base->tpm_dye Oxidation (MnO₂)

Caption: Workflow for the synthesis of a Triphenylmethane Dye.

Conclusion

This compound stands out as a highly adaptable precursor for the synthesis of diverse and complex dye structures. The protocols detailed herein provide a validated framework for its conversion into both azo and triphenylmethane dyes. By understanding the underlying chemical principles—from the irreversible nature of saponification to the electrophilic power of diazonium and acylium ions—researchers can confidently adapt these methodologies to create novel chromophores with tailored properties for a wide array of scientific and industrial applications.

References

  • Synthesis, characterization and spectroscopic properties of new azo dyes derived from aniline derivatives based on acetylacetone and azo-metal (II) complexes and singular value decomposition (SVD) investigation.
  • Synthesis, characterization and spectroscopic properties of new azo dyes derived from aniline derivatives based on acetylacetone. (2019).
  • The Synthesis of Azo Dyes. University of Toronto Scarborough.
  • Application Notes and Protocols for Friedel-Crafts Acylation in Benzo
  • Eltaboni, F., & Mohamed, G. G. (2022). Chemistry and Applications of Azo Dyes: A Comprehensive Review. Journal of Chemical Reviews, 4(4), 313-332.
  • Khan, K. M., et al. (2022). Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. RSC Advances.
  • Can methyl benzo
  • SAFETY DATA SHEET: Methyl Benzo
  • Hydrolysis and saponification of methyl benzo
  • SAFETY D
  • Friedel‐Crafts alkylation and acylation of arenes with alkyl benzoate....
  • METHYL 5-CHLORO-2-METHOXYBENZOATE - Safety D
  • Experiment: Friedel Crafts Acylation... Electrophilic Aromatic Substitution.
  • Solved Hydrolysis of Methyl Benzoate Acidic hydrolysis is. (2022). Chegg.com.
  • US5198558A - Process for the preparation of triphenylmethane dyes.
  • Mehta, B., & Bhardwaj, S. (2010). MICROWAVE INDUCED SYNTHESIS OF TRIPHENYL METHANE DERIVATIVES: A SOLVENT FREE PATH OF PREPARATION OF DYES. Rasayan Journal of Chemistry, 3(3), 450-453.
  • Methyl 2-chloro-5-methylbenzo
  • Ester Chemistry. (2020). Chemistry LibreTexts.
  • Methyl 5-Chloro-2-methylbenzo
  • Methyl 5-chloro-2-methoxybenzoate - SAFETY D
  • Methyl-5-chloro-2-nitrobenzoate - SAFETY D
  • hydrolysis of esters. Chemguide.
  • Methyl 5-chloro-2-methylbenzo
  • Deriv
  • Triphenylmethane and deriv
  • Process for the preparation of triphenylmethane dyes. (1992).
  • 2-Chloro-5-methylbenzoic Acid. PubChem.
  • Rinesch, T., & Kempe, R. (2019). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Beilstein Journal of Organic Chemistry, 15, 2533-2538.
  • Methyl 2-chloro-5-methylbenzo
  • Ishihara, K., & Nakashima, D. (2019). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Molecules, 24(11), 2146.

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Application Notes and Protocols for the Laboratory Preparation of 2-amino-3-methyl-5-chlorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: [Your Name/Department], Senior Application Scientist

Abstract: This document provides a comprehensive guide for the laboratory synthesis of 2-amino-3-methyl-5-chlorobenzoic acid, a key intermediate in the production of various agrochemicals, notably the insecticide Chlorantraniliprole.[1][2] The protocol details a robust and scalable method starting from 2-amino-3-methylbenzoic acid, focusing on the regioselective chlorination. This guide is intended for researchers, chemists, and professionals in the field of drug development and agrochemical synthesis. It emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and methods for characterization to ensure the synthesis of a high-purity final product.

Introduction: Significance of 2-amino-3-methyl-5-chlorobenzoic acid

2-amino-3-methyl-5-chlorobenzoic acid is a crucial building block in the synthesis of anthranilic diamide insecticides, such as Chlorantraniliprole. Its structural features, including the amino and carboxylic acid groups on a substituted benzene ring, make it a versatile precursor for creating complex molecules with significant biological activity. The demand for efficient and high-yielding synthetic routes to this compound is driven by the agricultural industry's need for effective and selective pesticides.[1] A reliable laboratory-scale preparation is the first step towards process optimization and large-scale manufacturing.

Synthesis Strategy: Electrophilic Aromatic Substitution

The most common and direct laboratory synthesis of 2-amino-3-methyl-5-chlorobenzoic acid involves the electrophilic aromatic substitution (chlorination) of 2-amino-3-methylbenzoic acid. The amino group is a strong activating group and an ortho-, para-director. The carboxylic acid group is a deactivating group and a meta-director. The methyl group is a weak activating group and an ortho-, para-director. In this case, the directing effects of the amino and methyl groups align to favor substitution at the position para to the amino group, which is also meta to the carboxylic acid group.

Several chlorinating agents can be employed for this transformation, each with its own advantages and disadvantages in terms of reactivity, selectivity, cost, and safety. Common choices include:

  • N-Chlorosuccinimide (NCS): A mild and selective chlorinating agent, often used in laboratory settings for its ease of handling.[3][4]

  • Chlorine Gas (Cl₂): A highly reactive and cost-effective reagent, more suitable for larger-scale synthesis but requires specialized equipment and handling procedures.[2][3][5]

  • Cyanuric Chloride: A solid, less hazardous alternative to chlorine gas, which can be used for chlorination.[1]

  • Dichlorohydantoin: Another solid chlorinating agent that can be used in organic solvents.[6]

This protocol will focus on the use of N-Chlorosuccinimide (NCS) due to its suitability for laboratory-scale synthesis, offering a good balance of reactivity and safety.

Experimental Workflow Overview

The overall experimental workflow for the synthesis of 2-amino-3-methyl-5-chlorobenzoic acid is depicted in the following diagram:

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis Reagents Reagent Preparation: - 2-amino-3-methylbenzoic acid - N-Chlorosuccinimide (NCS) - Solvent (e.g., DMF) Reaction_Setup Reaction Setup: - Dissolve starting material - Add NCS Reagents->Reaction_Setup 1. Charge Reactor Heating Heating and Stirring: - Reflux for specified time Reaction_Setup->Heating 2. Initiate Reaction Quenching Quenching: - Pour into ice water Heating->Quenching 3. Reaction Completion Precipitation Precipitation: - Adjust pH with acid Quenching->Precipitation Filtration Filtration & Washing: - Collect solid product Precipitation->Filtration Recrystallization Recrystallization: - (Optional, if needed) Filtration->Recrystallization Drying Drying: - Under vacuum Recrystallization->Drying Analysis Characterization: - MP, NMR, IR, MS Drying->Analysis

Caption: A flowchart illustrating the key stages in the laboratory synthesis of 2-amino-3-methyl-5-chlorobenzoic acid.

Detailed Experimental Protocol

This protocol is based on the chlorination of 2-amino-3-methylbenzoic acid using N-chlorosuccinimide (NCS) in N,N-dimethylformamide (DMF).[3][4]

Reagents and Materials
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Quantity (for a representative scale)Notes
2-amino-3-methylbenzoic acidC₈H₉NO₂151.1615.1 g (0.1 mol)Starting material
N-Chlorosuccinimide (NCS)C₄H₄ClNO₂133.5313.4 g (0.1 mol)Chlorinating agent
N,N-Dimethylformamide (DMF)C₃H₇NO73.09100 mLAnhydrous grade recommended
Hydrochloric Acid (HCl), diluteHCl36.46As neededFor pH adjustment
Deionized WaterH₂O18.02~500 mLFor work-up and washing
EthanolC₂H₆O46.07As neededFor washing the final product
Round-bottom flask (250 mL)--1
Reflux condenser--1
Magnetic stirrer and stir bar--1
Heating mantle--1
Buchner funnel and filter flask--1
pH paper or pH meter--1
Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-3-methylbenzoic acid (15.1 g, 0.1 mol).

  • Dissolution: Add 100 mL of N,N-dimethylformamide (DMF) to the flask and stir the mixture until the starting material is completely dissolved.

  • Addition of Chlorinating Agent: To the stirred solution, add N-chlorosuccinimide (NCS) (13.4 g, 0.1 mol) in one portion.

  • Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain this temperature with stirring for 3 hours.[3][4] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up - Quenching and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker containing 500 mL of ice-cold water with stirring. A precipitate will form.

  • pH Adjustment: Adjust the pH of the aqueous suspension to approximately 6 by the dropwise addition of dilute hydrochloric acid.[3][4]

  • Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with a small amount of cold ethanol to remove any residual impurities.[3][4]

  • Drying: Dry the obtained solid product in a vacuum oven at 60-70 °C until a constant weight is achieved.

Expected Yield and Purity

The expected yield of 2-amino-3-methyl-5-chlorobenzoic acid is typically in the range of 80-90%. The purity of the product can be assessed by its melting point and spectroscopic methods.

Characterization and Quality Control

The identity and purity of the synthesized 2-amino-3-methyl-5-chlorobenzoic acid should be confirmed by the following analytical techniques:

Analytical TechniqueExpected Results
Melting Point (MP) 239-243 °C[6]
¹H NMR The spectrum should show characteristic peaks for the aromatic protons, the methyl group protons, and the amine and carboxylic acid protons. The integration should be consistent with the structure.
¹³C NMR The spectrum should show the expected number of carbon signals corresponding to the aromatic carbons, the methyl carbon, and the carboxyl carbon.
Infrared (IR) Spectroscopy Characteristic absorption bands for the N-H stretch of the amine, the O-H stretch of the carboxylic acid, the C=O stretch of the carboxylic acid, and C-Cl stretch should be observed.
Mass Spectrometry (MS) The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (185.61 g/mol ). The isotopic pattern for the chlorine atom should be visible.

Safety and Handling Precautions

It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • 2-amino-3-methylbenzoic acid: May cause skin and eye irritation.

  • N-Chlorosuccinimide (NCS): A strong oxidizing agent. It is corrosive and can cause severe skin and eye damage. Avoid contact with skin and eyes.

  • N,N-Dimethylformamide (DMF): A potential reproductive toxin. It is readily absorbed through the skin. Handle with care and avoid inhalation of vapors.

  • Hydrochloric Acid (HCl): Corrosive and causes severe burns. Handle with extreme care.

All waste materials should be disposed of in accordance with local environmental regulations.

Reaction Mechanism

The chlorination of 2-amino-3-methylbenzoic acid with NCS proceeds via an electrophilic aromatic substitution mechanism. The following diagram illustrates the key steps:

Caption: Proposed mechanism for the chlorination of 2-amino-3-methylbenzoic acid using NCS. (Note: Image placeholders would be replaced with actual chemical structure images in a final document).

References

  • Synthesis and antimicrobial activity of some anthranilic acid derivatives. (1980). Pharmazie, 35(8), 466-468.
  • Synthesis of Anthranilic Acid and Phthalic Anhydride Ligand and their Metal Complexes. (2013). Walsh Medical Media.
  • Metal-Free, Acid-Catalyzed ortho-Directed Synthesis of Anthranilic Acid Derivatives Using Carbodiimides. (2015). Organic Letters.
  • Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. (n.d.). Patsnap.
  • A Process For The Preparation Of 2 Amino 5 Chloro 3 Methylbenzoic Acid. (n.d.). Quick Company.
  • Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid. (n.d.). Google Patents.
  • Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid. (n.d.). Google Patents.
  • Synthesis and Antiinflammatory Activity of N-Aryl Anthranilic Acid and its Derivatives. (2007). Indian Journal of Pharmaceutical Sciences.
  • Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues. (n.d.). MDPI.
  • Preparation of p-chlorobenzoic acid from p-chloronitrobenzene. (2020). Chemistry Stack Exchange.
  • Sandmeyer reaction. (n.d.). Wikipedia.
  • Sandmeyer reaction. (2022). L.S.College, Muzaffarpur.
  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry.
  • Synthesis of Cyclotetrapeptides Analogues to Natural Products as Herbicides. (2022). MDPI.
  • Studies Toward the Synthesis of Caramboxin Analogues. (2018).
  • Synthesis of an alkaloid inspired compound collection. (2023).

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Troubleshooting & Optimization

Technical Support Center: Purification of Methyl 2-chloro-5-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to navigating the complexities of purifying crude Methyl 2-chloro-5-methylbenzoate, tailored for research, development, and manufacturing scientists. This technical support center provides troubleshooting solutions and answers to frequently asked questions to streamline your purification workflow and enhance product purity.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its purity is paramount, as impurities can lead to unwanted side reactions, lower yields of the final product, and complicate regulatory approval. The crude product, often synthesized via Fischer esterification of 2-chloro-5-methylbenzoic acid or other methods, typically contains a mixture of unreacted starting materials, catalysts, and reaction byproducts. This guide provides a comprehensive framework for troubleshooting common issues and selecting the optimal purification strategy.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification process in a direct question-and-answer format.

Question 1: My product purity is low after an initial aqueous work-up. What are the likely contaminants and how do I remove them?

Answer: Low purity after an initial extraction and wash is typically due to residual starting materials or acidic catalysts.

  • Probable Impurities:

    • Unreacted 2-chloro-5-methylbenzoic acid: The carboxylic acid starting material is a common impurity.

    • Acid Catalyst: If an acid catalyst like sulfuric acid was used, it must be neutralized and removed.[1][2]

    • Unreacted Methanol: While volatile, some methanol may remain.

  • Solution: Sequential Aqueous Washes

    • Dilute Sodium Bicarbonate (NaHCO₃) Wash: After the initial reaction, dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with a saturated or 5% aqueous solution of NaHCO₃. The bicarbonate, a weak base, will react with the acidic 2-chloro-5-methylbenzoic acid to form the water-soluble sodium 2-chloro-5-methylbenzoate salt, which partitions into the aqueous layer.[1] The acid catalyst will also be neutralized.

      • Causality: This step selectively removes acidic impurities without promoting significant hydrolysis of the desired ester product, which could occur with a stronger base like NaOH.

    • Water Wash: Wash the organic layer with deionized water to remove any remaining bicarbonate solution and other water-soluble impurities.

    • Brine (Saturated NaCl) Wash: A final wash with brine helps to remove residual water from the organic layer, breaking up any emulsions and facilitating the subsequent drying step.

    • Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate), filter, and remove the solvent under reduced pressure.

Question 2: The crude product is a discolored oil or solid. What causes the color and how can it be removed?

Answer: Color in the crude product often indicates the presence of high-molecular-weight byproducts or degradation products, which can arise from heating the reaction mixture for extended periods.

  • Solution 1: Activated Carbon Treatment If the product is a solid and will be purified by recrystallization, you can add a small amount of activated carbon to the hot, dissolved solution. The carbon will adsorb the colored impurities. Hot filter the solution to remove the carbon and then allow the purified product to crystallize.

  • Solution 2: Column Chromatography For oils or solids where recrystallization is not effective, column chromatography is the preferred method. The polar colored impurities will typically adhere strongly to the silica gel, allowing the less polar ester product to elute first.[3][4]

Question 3: I'm attempting vacuum distillation, but the separation is poor. What's the issue?

Answer: Poor separation during distillation suggests that the boiling points of your product and a major impurity are very close.

  • Probable Cause: Isomeric Impurities The synthesis of the 2-chloro-5-methylbenzoic acid precursor can sometimes generate isomers (e.g., 2-chloro-3-methylbenzoic acid).[5] These isomers, when esterified, will have boiling points very similar to the desired product, making simple distillation ineffective.

  • Solutions:

    • Fractional Distillation: Use a fractionating column (e.g., a Vigreux or packed column) under vacuum. This provides a much greater surface area for repeated vaporization-condensation cycles, allowing for the separation of components with close boiling points.

    • Alternative Purification: If fractional distillation fails, column chromatography is the most effective method for separating isomers. A careful selection of the eluent system, identified through thin-layer chromatography (TLC), is critical for achieving separation.

Question 4: My yield is significantly lower after purification. Where could the product have been lost?

Answer: Product loss is a common issue and can occur at multiple stages of the purification process.[6]

  • Potential Causes & Mitigations:

    • Ester Hydrolysis: Prolonged contact with aqueous acidic or basic solutions during work-up can hydrolyze the ester back to the carboxylic acid and methanol.[7][8] Perform washes efficiently and avoid letting the layers stand for extended periods.

    • Physical Loss: Multiple transfers between flasks can lead to significant material loss. Minimize transfers and rinse glassware with the solvent to recover adhered product.

    • Incomplete Extraction: Ensure the organic solvent volume is sufficient to fully dissolve the product during extractions. Perform multiple extractions with smaller volumes of solvent rather than one large extraction.

    • Overly Aggressive Purification: In recrystallization, using too much solvent will result in product remaining in the mother liquor. In chromatography, a poorly chosen solvent system can lead to broad elution bands and difficult-to-separate fractions.

Frequently Asked Questions (FAQs)

Q: What are the most common impurities I should expect in crude this compound? A: Besides unreacted starting materials (2-chloro-5-methylbenzoic acid and methanol), common impurities can include side-products from the synthesis of the precursor acid, such as isomeric methyl chloromethylbenzoates. If the synthesis involved a Friedel-Crafts reaction, byproducts from over-alkylation or acylation could also be present.[9]

Q: Which purification method is best: distillation, recrystallization, or chromatography? A: The best method depends on the physical state of your crude product and the nature of the impurities.

  • Recrystallization: Ideal if your crude product is a solid with a purity >85-90%. It is highly efficient for removing small amounts of impurities.

  • Vacuum Distillation: Suitable for liquid products where the main impurities have significantly different boiling points. It is less effective for removing isomers.[10]

  • Flash Column Chromatography: The most versatile method, capable of separating complex mixtures, including liquids and solids, and resolving isomers with close polarities.[4][11] However, it can be time-consuming and requires larger volumes of solvent.

Q: How can I confirm the purity and identity of my final product? A: A combination of analytical techniques is recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure and can be used to identify and quantify impurities.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates volatile components and provides a mass spectrum for each, allowing for the identification of the product and any volatile impurities.

  • Melting Point Analysis: A sharp melting point range that matches the literature value is a strong indicator of high purity for a solid product.

Q: What are the key safety precautions? A: Always consult the Safety Data Sheet (SDS) for this compound and all solvents used.[12]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[13][14]

  • Ventilation: Handle the compound and organic solvents in a well-ventilated fume hood to avoid inhalation of vapors.[12][13]

  • Handling: Avoid skin and eye contact. In case of contact, rinse thoroughly with water.[15]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
IUPAC Name methyl 5-chloro-2-methylbenzoate
CAS Number 99585-13-4
Molecular Formula C₉H₉ClO₂
Molecular Weight 184.62 g/mol [16]
Appearance White to off-white solid or colorless oil
Boiling Point Data not readily available, but estimated to be >200 °C at atmospheric pressure. Vacuum distillation is recommended.
Solubility Soluble in common organic solvents (e.g., methanol, ethyl acetate, dichloromethane); insoluble in water.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is ideal for purifying crude product that is an oil or a highly impure solid.

  • TLC Analysis: First, determine an appropriate solvent system using TLC. Spot the crude material on a TLC plate and elute with various mixtures of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate). The ideal system will give the product an Rf value of ~0.3-0.4 and show good separation from impurities.

  • Column Packing: Prepare a glass column with a diameter appropriate for the sample size (a general rule is a 20:1 to 100:1 ratio of silica gel weight to crude product weight). Pack the column with silica gel as a slurry in the chosen non-polar solvent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent or a stronger solvent like dichloromethane. Alternatively, for solids, perform a "dry load" by adsorbing the product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.

  • Elution: Begin eluting the column with the non-polar solvent, applying gentle air pressure to achieve a steady flow rate.[11] Collect the eluent in fractions (e.g., in test tubes).

  • Gradient Elution (Optional but Recommended): Gradually increase the proportion of the polar solvent in the eluent mixture. This will help to elute the product more quickly after less polar impurities have been washed off.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Product Isolation: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified product.

Protocol 2: Purification by Recrystallization

This protocol is effective for crude products that are solid and have relatively high initial purity (>85%).

  • Solvent Selection: Choose a solvent in which the product is highly soluble at elevated temperatures but poorly soluble at room temperature or below. Methanol or an ethanol/water mixture are common choices for esters.[17]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) with swirling until the solid completely dissolves. Add more solvent dropwise if needed, but avoid using an excessive amount.

  • Decolorization (if needed): If the solution is colored, remove it from the heat, add a small amount of activated carbon, and swirl. Reheat briefly and then perform a hot filtration to remove the carbon.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystals of the purified product should form. Cooling the flask further in an ice bath can maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[17]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all traces of solvent.

Visualization of Workflow

Diagram 1: Decision-Making Workflow for Purification Strategy

This diagram outlines a logical path for selecting the appropriate purification technique based on the characteristics of the crude product.

Purification_Workflow cluster_start Initial Assessment cluster_analysis Analysis & Decision cluster_methods Purification Methods cluster_end Final Product Start Crude this compound (Post-Workup) IsSolid Is the crude product a solid? Start->IsSolid PurityCheck Purity > 85%? IsSolid->PurityCheck Yes Column Column Chromatography IsSolid->Column No (It's an oil) Distill Vacuum Distillation IsSolid->Distill Alternative for Oils (if impurities have different B.P.) Recrystallize Recrystallization PurityCheck->Recrystallize Yes PurityCheck->Column No End Pure Product (Confirm by NMR, GC-MS, MP) Recrystallize->End Column->End Distill->End

Caption: A flowchart guiding the choice of purification method.

References

  • Fisher Esterification: Synthesis and Purification of Esters - HSC Chemistry - HSCprep. (n.d.).
  • Esterification, Purification and Identification of Cinnamic Acid Esters. (n.d.).
  • High performance purification process of methyl and ethyl esters produced by transesterification - CONICET. (n.d.).
  • METHYL 5-CHLORO-2-METHOXYBENZOATE - Safety Data Sheet - ChemicalBook. (2024, August 17).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024, August 14).
  • Synthesis, Isolation and Purification of Esters in a Direct Esterification Reaction Chemistry Tutorial - ausetute.com. (n.d.).
  • What are the modifications to improve the purity of ester? - Quora. (2017, August 15).
  • Methyl 5-chloro-2-methoxybenzoate-d3-SDS-MedChemExpress. (2026, January 4).
  • Fisher Esterification, Reflux, Isolation and Purification of Esters - Science Ready. (n.d.).
  • Isomerization during hydrolysis of a methyl ester : r/Chempros - Reddit. (2020, June 30).
  • How to purify esterefication product? - ResearchGate. (2016, April 15).
  • Methyl 5-chloro-2-hydroxybenzoate SDS, 4068-78-4 Safety Data Sheets - ECHEMI. (n.d.).
  • Column chromatography for separation and fractionation of flavor-active esters on hydrophobic resins and simulation of breakthrough behavior | Scilit. (2019, January 31).
  • CN101434545A - Method for preparing methyl p-chloromethyl benzoate - Google Patents. (n.d.).
  • US4185027A - Hydrolysis of methyl esters - Google Patents. (n.d.).
  • Methyl-5-chloro-2-nitrobenzoate - SAFETY DATA SHEET. (n.d.).
  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. (2018, May 17).
  • Lithium Chloride–Assisted Selective Hydrolysis of Methyl Esters Under Microwave Irradiation: Synthetic Communications - Taylor & Francis Online. (n.d.).
  • column chromatography & purification of organic compounds - YouTube. (2021, February 9).
  • HYDROLYSIS OF METHYL ESTERS FOR PRODUCTION OF FATTY ACIDS - European Patent Office - EP 0675867 B1 - Googleapis.com. (1985, April 5).
  • Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19).
  • A Facile Chromatographic Method for Purification of Pinacol Boronic Esters - ResearchGate. (2025, August 9).
  • Ch12: Friedel-Crafts limitations - University of Calgary. (n.d.).
  • Methyl 5-chloro-2-nitrobenzoate - PMC - NIH. (n.d.).
  • Friedel-Crafts Reactions - Chemistry LibreTexts. (2023, January 22).
  • Friedel–Crafts reaction - Wikipedia. (n.d.).
  • Friedel–Crafts Acylation - Sigma-Aldrich. (n.d.).
  • methyl 2-chloro-5-cyanobenzoate - C9H6ClNO2, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (2025, May 20).
  • Methyl 5-chloro-2-methylbenzoate | C9H9ClO2 | CID 20459600 - PubChem. (n.d.).
  • CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid - Google Patents. (n.d.).
  • Method for preparing 2-amino-5-chloro-3-methylbenzoic acid - Eureka | Patsnap. (n.d.).
  • CN119143618A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid - Google Patents. (n.d.).
  • CN102329237A - Production process of 2-chloro-5-nitrobenzoic acid - Google Patents. (n.d.).
  • CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate - Google Patents. (n.d.).
  • How to prepare methyl benzoate from benzene - Quora. (2017, November 9).
  • Methyl 2-chloro-5-nitrobenzoate | C8H6ClNO4 | CID 22754 - PubChem. (n.d.).
  • 2-Chloro-5-methylbenzoic acid | Biochemical Reagent - MedchemExpress.com. (n.d.).
  • EAS Nitration Experiment & Recrystallization - YouTube. (2020, March 25).
  • How to Prepare 2-Chloro-5-nitrobenzoic Acid? - FAQ - Guidechem. (n.d.).

Sources

Technical Support Center: Recrystallization of Methyl 2-chloro-5-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of Methyl 2-chloro-5-methylbenzoate via recrystallization. Recognizing that this compound may be synthesized through various routes, leading to a unique impurity profile in each case, this document emphasizes a systematic approach to developing a robust recrystallization protocol.

I. Understanding the Fundamentals: The Science of Recrystallization

Recrystallization is a powerful purification technique for solid organic compounds based on the principle of differential solubility. An ideal recrystallization solvent will dissolve the target compound to a great extent at an elevated temperature, but only sparingly at lower temperatures. Conversely, impurities should either be highly soluble at all temperatures, remaining in the liquid phase (mother liquor) upon cooling, or largely insoluble in the hot solvent, allowing for their removal through hot filtration.

The efficacy of recrystallization is governed by the solute's and impurities' intermolecular interactions with the solvent. For this compound, a methyl ester of a substituted benzoic acid, its polarity will be a key determinant in solvent selection. The presence of the ester and chloro groups suggests a molecule of moderate polarity.

II. FAQs: Quick Answers to Common Questions

Q1: What is the most likely state and melting point of this compound?

Q2: Which solvents should I start with for screening?

Given the ester functionality, a good starting point would be alcohols, particularly methanol, to avoid transesterification. Other solvents of varying polarities should also be screened. A suggested initial list includes:

  • Methanol

  • Ethanol

  • Isopropanol

  • Acetone

  • Ethyl acetate

  • Toluene

  • Heptane or Hexane

Q3: My compound "oils out" instead of crystallizing. What should I do?

"Oiling out" occurs when the solid melts before it dissolves in the hot solvent or when the solution becomes supersaturated at a temperature above the compound's melting point. To remedy this, you can:

  • Add more solvent to ensure the compound fully dissolves at the solvent's boiling point.

  • Reheat the solution and allow it to cool more slowly.

  • Consider using a different solvent with a lower boiling point.

Q4: I have a very poor yield after recrystallization. What went wrong?

Low yield can result from several factors:

  • Using too much solvent, which keeps a significant portion of your product dissolved even at low temperatures.

  • Premature crystallization during hot filtration.

  • Incomplete crystallization before filtration.

  • The crude material had a lower than expected amount of the desired product.

Q5: How do I know if my recrystallized product is pure?

The primary indicator of purity is the melting point. A pure compound will have a sharp melting point range (typically 1-2°C). An impure compound will exhibit a depressed and broad melting point range. Further characterization by techniques such as NMR, IR, and chromatography (TLC or GC) can confirm purity.

III. Experimental Protocols

A. Protocol 1: Systematic Solvent Screening

This protocol outlines a method for identifying a suitable recrystallization solvent for this compound on a small scale.

Materials:

  • Crude this compound (~500 mg)

  • A selection of potential solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, toluene, heptane)

  • Test tubes (10)

  • Stirring rods

  • Hot plate or water bath

  • Ice bath

Procedure:

  • Place approximately 50 mg of the crude solid into separate, labeled test tubes.

  • To each test tube, add a potential solvent dropwise at room temperature, stirring after each addition, until a total of 0.5 mL has been added. Note the solubility at room temperature. A suitable solvent should not dissolve the compound at this stage.

  • For the solvents that did not dissolve the solid at room temperature, heat the test tubes in a water bath or on a hot plate, with continuous stirring. Add the same solvent in small portions (0.1-0.2 mL) until the solid completely dissolves. Record the approximate volume of solvent required.

  • Once a clear solution is obtained, remove the test tube from the heat and allow it to cool slowly to room temperature. Observe for crystal formation.

  • If crystals form, place the test tube in an ice bath for 15-20 minutes to maximize crystal yield.

  • Evaluate the quality and quantity of the crystals formed. An ideal solvent will provide a good yield of well-formed crystals.

Solvent Solubility at Room Temp. Solubility when Hot Crystal Formation on Cooling Notes
MethanolStarting point recommendation
Ethanol
Isopropanol
Acetone
Ethyl Acetate
Toluene
Heptane
B. Protocol 2: Recrystallization of this compound

Once a suitable solvent has been identified from the screening process, proceed with the bulk recrystallization.

Materials:

  • Crude this compound

  • Selected recrystallization solvent

  • Erlenmeyer flasks (2)

  • Hot plate with stirring capability

  • Buchner funnel and filter flask

  • Filter paper

  • Watch glass

Procedure:

  • Place the crude this compound in an Erlenmeyer flask of appropriate size.

  • Add a minimal amount of the selected solvent to the flask.

  • Gently heat the mixture on a hot plate with stirring. Add more solvent in small portions until the solid is completely dissolved at the boiling point of the solvent. It is crucial to use the minimum amount of hot solvent necessary.[1]

  • If the solution is colored or contains insoluble impurities, perform a hot filtration. To do this, pre-heat a second Erlenmeyer flask with a small amount of boiling solvent and a stemless funnel with fluted filter paper. Pour the hot solution through the filter paper quickly to remove the impurities.

  • Cover the flask containing the clear solution with a watch glass and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice bath for at least 30 minutes to maximize the yield.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Allow the crystals to dry completely on the filter paper under vacuum, and then in a desiccator.

  • Determine the melting point of the dried crystals and calculate the percent recovery.

IV. Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization process.

Caption: Troubleshooting workflow for common recrystallization issues.

V. References

  • University of York, Department of Chemistry. (n.d.). Solvent Choice. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Retrieved from [Link]

  • Wiest, O. (n.d.). Recrystallization. University of Notre Dame. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

Sources

Technical Support Center: Purification of Methyl 2-chloro-5-methylbenzoate by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Methyl 2-chloro-5-methylbenzoate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights into the nuances of purifying this compound using column chromatography. Here, we move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring a robust and reproducible purification process.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: For the purification of this compound, the standard choice for the stationary phase is silica gel (60 Å, 230-400 mesh) .[1][2] The polarity of silica gel is well-suited for separating moderately polar compounds like substituted methyl benzoates from less polar or more polar impurities. The slightly acidic nature of silica gel is generally not a concern for the stability of this ester, but if compound degradation is observed, alternative stationary phases can be considered (see Troubleshooting section).

Q2: How do I determine the optimal mobile phase for the separation?

A2: The ideal mobile phase is best determined empirically using Thin-Layer Chromatography (TLC) prior to running the column.[3] A common and effective starting point for compounds of this type is a mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate .[2]

The goal is to find a solvent system where the this compound has an Rf value of approximately 0.2-0.4 .[4] This Rf range typically provides the best separation from impurities. You can screen various ratios of hexane:ethyl acetate (e.g., 9:1, 8:2, 7:3) to find the optimal system.

Q3: What are the likely impurities I need to separate from my crude this compound?

A3: The impurities will largely depend on the synthetic route used. Common impurities can include:

  • Unreacted starting materials: Such as 2-chloro-5-methylbenzoic acid.

  • Isomeric byproducts: Positional isomers formed during the synthesis.

  • Solvents from the reaction or workup.

The unreacted carboxylic acid is significantly more polar than the desired ester and will have a much lower Rf value on TLC, making it relatively easy to separate. Isomeric impurities can be more challenging and may require careful optimization of the mobile phase.

Q4: How should I load my sample onto the column?

A4: There are two primary methods for sample loading:

  • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully add it to the top of the column with a pipette.[1]

  • Dry Loading: If your compound is not very soluble in the mobile phase, dissolve it in a more polar solvent (like dichloromethane), add a small amount of silica gel, and then evaporate the solvent to dryness. The resulting free-flowing powder can then be carefully added to the top of the column.[2] Dry loading is often preferred as it can lead to sharper bands and better separation.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound.

Problem Possible Cause Solution
Product is not eluting from the column The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, this means increasing the proportion of ethyl acetate.
Product elutes too quickly (with the solvent front) The mobile phase is too polar.Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexane).
Poor separation of the product from an impurity (co-elution) The chosen mobile phase does not provide adequate selectivity for the compounds.Try a different solvent system. For example, you could replace ethyl acetate with diethyl ether or dichloromethane to alter the selectivity.
Streaking or tailing of the product band on the column and TLC The sample may be interacting too strongly with the silica gel, or the column may be overloaded.If overloading is the issue, reduce the amount of sample loaded. If strong interaction is suspected, consider using a less acidic stationary phase like alumina, or add a small amount of a modifier like triethylamine (0.1%) to the mobile phase to neutralize active sites on the silica.[1]
The product appears to be decomposing on the column The compound may be sensitive to the acidic nature of the silica gel.Use a deactivated (neutral) silica gel or switch to a different stationary phase such as alumina. You can also try to run the column more quickly to minimize the contact time between your compound and the silica.

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) for Mobile Phase Selection
  • Preparation: Prepare several TLC developing chambers with different ratios of hexane:ethyl acetate (e.g., 9:1, 8:2, 7:3 v/v).

  • Spotting: Dissolve a small amount of your crude this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.

  • Development: Place the TLC plate in a developing chamber, ensuring the baseline is above the solvent level. Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate and visualize the spots under a UV lamp (254 nm). Aromatic compounds like this compound should be UV active and appear as dark spots.

  • Analysis: Calculate the Rf value for your product in each solvent system. The optimal system will give an Rf of ~0.2-0.4.

Protocol 2: Column Chromatography Purification
  • Column Packing:

    • Secure a glass chromatography column vertically.

    • Place a small plug of cotton or glass wool at the bottom.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen mobile phase and pour it into the column, gently tapping to ensure even packing.

    • Add another layer of sand on top of the silica gel.

  • Equilibration: Run the mobile phase through the packed column until the silica bed is stable and the eluent runs clear.

  • Sample Loading: Load your sample using either the wet or dry loading method described in the FAQs.

  • Elution: Carefully add the mobile phase to the top of the column and begin elution. Maintain a constant flow rate.

  • Fraction Collection: Collect the eluent in fractions (e.g., in test tubes).

  • Monitoring: Monitor the fractions by TLC to identify which ones contain your pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Summary Table

ParameterRecommended Condition/ValueRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice for moderately polar organic compounds.
Mobile Phase (starting point) Hexane:Ethyl Acetate (e.g., 9:1 to 7:3 v/v)Good balance of polarity for eluting the target compound while retaining more polar impurities.
Optimal Product Rf on TLC ~0.2 - 0.4Provides the best resolution from impurities during column chromatography.[4]
Sample Loading Dry loading is often preferredCan result in sharper bands and improved separation.[2]
Visualization UV light (254 nm)The aromatic ring in the molecule makes it UV active.

Workflow Diagram

PurificationWorkflow cluster_prep Preparation cluster_chrom Column Chromatography cluster_analysis Analysis & Isolation TLC TLC Analysis (Mobile Phase Selection) Pack Pack Column (Silica Gel) TLC->Pack Determines Mobile Phase Crude Crude Product Crude->TLC Load Load Sample (Dry or Wet) Pack->Load Elute Elute with Optimal Mobile Phase Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions (TLC) Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Identify Pure Fractions Evaporate Evaporate Solvent Combine->Evaporate Pure Pure Product Evaporate->Pure

Caption: Workflow for the purification of this compound.

Troubleshooting Workflow

TroubleshootingWorkflow Start Problem Encountered PoorSep Poor Separation/ Co-elution Start->PoorSep NoElution Product Not Eluting Start->NoElution FastElution Product Elutes Too Fast Start->FastElution Tailing Streaking/Tailing Start->Tailing Decomposition Product Degradation Start->Decomposition ChangeSolvent Change Mobile Phase Selectivity (e.g., use DCM or Diethyl Ether) PoorSep->ChangeSolvent IncreasePolarity Increase Mobile Phase Polarity NoElution->IncreasePolarity DecreasePolarity Decrease Mobile Phase Polarity FastElution->DecreasePolarity ReduceLoad Reduce Sample Load Tailing->ReduceLoad DeactivateSilica Use Deactivated Silica or Alumina Tailing->DeactivateSilica Decomposition->DeactivateSilica

Caption: Troubleshooting guide for common column chromatography issues.

References

  • Quick Troubleshooting Guide For HPLC Column Usage.
  • Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry. [Link]
  • CN101434545A - Method for preparing methyl p-chloromethyl benzoate.
  • Synthesis method of 2-methoxyl-5-amino sulfanoylmethyl benzoate.
  • How to separate ester from carboxylic acid by using chromatography?
  • Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and beta-cyclodextrin bonded-phase columns. PubMed. [Link]
  • CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate.
  • LCMS Method A: LC data was recorded on a Shimadzu LC-10AS liquid chrom
  • Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns.
  • CN119143618A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
  • Separation of Methyl 5-chloro-2-nitrobenzoate on Newcrom R1 HPLC column. SIELC Technologies. [Link]
  • US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.
  • Methyl 5-chloro-2-methylbenzo
  • 2-Chloro-5-methylbenzoic Acid. PubChem. [Link]
  • High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. MDPI. [Link]
  • Determination of 15 isomers of chlorobenzoic acid in soil samples using accelerated sample extraction followed by liquid chrom
  • Separation of 2-arylpropionic acids on a cellulose based chiral stationary phase by RP-HPLC. PubMed. [Link]
  • Application of 2-Trichloromethylbenzimidazole in Analytical Chemistry: A Highly Selective Chromogenic Reagent for Thin-Layer Chromatography and Some Other Analytical Uses. NIH. [Link]
  • The preparation of methyl benzoate and methyl salicylate on silica gel column. Academic Journals. [Link]
  • methyl 2-chloro-5-cyanobenzo
  • Method for preparing 2-amino-5-chloro-3-methylbenzoic acid.

Sources

Technical Support Center: Synthesis of Methyl 2-chloro-5-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Methyl 2-chloro-5-methylbenzoate. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and impurities encountered during the synthesis, providing in-depth troubleshooting advice and detailed analytical protocols to ensure the integrity of your experimental outcomes.

Troubleshooting Guide: Common Impurities and Solutions

This section addresses specific issues that may arise during the synthesis of this compound, focusing on the identification and mitigation of common impurities.

Question 1: My final product shows the presence of unreacted 2-chloro-5-methylbenzoic acid. What caused this and how can I remove it?

Answer:

The presence of the starting carboxylic acid is one of the most common impurities in the synthesis of this compound, especially when using the Fischer-Speier esterification method.

Causality:

Fischer-Speier esterification, the acid-catalyzed reaction between a carboxylic acid and an alcohol, is a reversible equilibrium process[1][2][3]. To drive the reaction towards the formation of the ester, an excess of the alcohol (methanol) is typically used, or the water generated during the reaction must be removed[3][4]. Incomplete reaction due to insufficient reaction time, inadequate acid catalysis, or the presence of excess water can lead to significant amounts of unreacted 2-chloro-5-methylbenzoic acid in your crude product.

Troubleshooting and Resolution:

  • Drive the Equilibrium:

    • Excess Methanol: Ensure you are using a significant excess of methanol, which can also serve as the reaction solvent.

    • Water Removal: For larger scale reactions, consider using a Dean-Stark apparatus to remove water azeotropically with a suitable solvent like toluene[2]. For smaller scales, the addition of a dehydrating agent like molecular sieves can be effective.

  • Purification:

    • Alkaline Wash: The most straightforward method to remove the acidic impurity is through an aqueous basic wash during workup. Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH). The unreacted carboxylic acid will be deprotonated to its carboxylate salt, which is soluble in the aqueous layer.

    • Extraction: Separate the aqueous layer. The organic layer will now contain your desired ester. It is advisable to wash the organic layer again with brine to remove any residual water before drying and concentrating.

    • Recovery of Starting Material: The unreacted 2-chloro-5-methylbenzoic acid can be recovered from the aqueous wash by acidifying with a strong acid (e.g., HCl) until a precipitate is formed, which can then be collected by filtration[5].

Experimental Protocol: Alkaline Wash for Removal of Carboxylic Acid Impurity

  • Dissolve the crude this compound in ethyl acetate (10-20 volumes).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of saturated aqueous sodium bicarbonate solution.

  • Stopper the funnel and shake vigorously, venting frequently to release any evolved CO₂ gas.

  • Allow the layers to separate. Drain the lower aqueous layer.

  • Repeat the wash with sodium bicarbonate solution.

  • Wash the organic layer with an equal volume of brine.

  • Drain the organic layer into a clean flask and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the purified ester.

Question 2: I've detected an isomer in my product by HPLC/GC-MS. What is it and how did it form?

Answer:

The most likely isomeric impurity is Methyl 3-chloro-4-methylbenzoate. Its formation is rooted in the initial chlorination step of the synthesis.

Causality:

The synthesis of the precursor, 2-chloro-5-methylbenzoic acid, typically starts from 4-methylbenzoic acid (p-toluic acid). The chlorination of p-toluic acid is an electrophilic aromatic substitution reaction. The methyl group is an ortho-, para-directing activator, while the carboxylic acid group is a meta-directing deactivator. In this case, the directing effects are competing. Chlorination will primarily occur at the positions ortho to the activating methyl group. This leads to the formation of two main positional isomers:

  • 3-chloro-4-methylbenzoic acid: The major product, where chlorination occurs at the position ortho to the methyl group and meta to the carboxylic acid group.

  • 2-chloro-4-methylbenzoic acid: A minor product, where chlorination occurs at the other ortho position to the methyl group.

A Japanese patent for a similar reaction, the chlorination of 4-methylbenzoic acid chloride, reported the formation of 3-chloro-4-methyl benzoic acid chloride as the major product (84.9%) and 2-chloro-4-methyl benzoic acid chloride as a minor impurity (0.1%)[6][7]. This isomeric acid will then be esterified along with the main product in the subsequent step, leading to the isomeric ester impurity.

Troubleshooting and Resolution:

  • Reaction Control:

    • Temperature: Controlling the reaction temperature during chlorination can influence the selectivity. Lower temperatures generally favor the formation of the desired isomer[8].

    • Catalyst: The choice and amount of Lewis acid catalyst (e.g., FeCl₃) can also impact the isomer ratio.

  • Purification:

    • Recrystallization: The isomeric acids may have different solubilities, allowing for separation by recrystallization before the esterification step.

    • Chromatography: If the isomeric esters are present in the final product, they are often difficult to separate by simple extraction. Column chromatography is the most effective method for their separation[9][10]. A normal-phase silica gel column with a non-polar/polar solvent system (e.g., hexane/ethyl acetate) is a good starting point.

Experimental Protocol: HPLC Analysis for Isomer Separation

  • System: HPLC with a UV detector.

  • Column: A C18 or Phenyl-Hexyl column is recommended for separating positional isomers.

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Detection: Monitor at a wavelength where both isomers have strong absorbance (e.g., 254 nm).

  • Sample Preparation: Dissolve a small amount of the product in the mobile phase.

This analytical method can be adapted for preparative HPLC for purification.

Question 3: My NMR spectrum shows unexpected peaks, and the mass spectrum has a higher molecular weight ion. What could this be?

Answer:

This is likely due to the formation of a di-chlorinated byproduct, Methyl 2,X-dichloro-5-methylbenzoate.

Causality:

During the electrophilic chlorination of p-toluic acid, over-chlorination can occur, especially if the reaction is left for too long or if an excess of the chlorinating agent is used. The first chlorination product, 2-chloro-5-methylbenzoic acid, is still activated towards further electrophilic substitution, leading to the introduction of a second chlorine atom on the aromatic ring. A patent on a related synthesis noted the formation of a dichloro-4-methyl benzoic acid chloride byproduct at a level of 2.2%[6][7].

Troubleshooting and Resolution:

  • Stoichiometry Control: Carefully control the stoichiometry of the chlorinating agent. Use of one equivalent or slightly less can help minimize over-chlorination.

  • Monitoring the Reaction: Monitor the progress of the chlorination reaction by TLC, GC, or HPLC to stop it once the starting material is consumed but before significant amounts of the di-chlorinated product are formed.

  • Purification:

    • Column Chromatography: Similar to the isomeric impurities, di-chlorinated byproducts can be effectively removed by column chromatography. Due to the increased molecular weight and polarity, they will have different retention times compared to the desired product.

Frequently Asked Questions (FAQs)

Q1: What are the key reaction steps for synthesizing this compound?

The synthesis is typically a two-step process:

  • Chlorination: Electrophilic chlorination of 4-methylbenzoic acid (p-toluic acid) using a chlorinating agent (e.g., Cl₂) and a Lewis acid catalyst (e.g., FeCl₃) to produce 2-chloro-5-methylbenzoic acid.

  • Esterification: Reaction of 2-chloro-5-methylbenzoic acid with methanol in the presence of an acid catalyst (e.g., H₂SO₄) via Fischer-Speier esterification to yield the final product.

Q2: Can I use thionyl chloride for the esterification step? What are the potential impurities?

Yes, an alternative to Fischer esterification is to first convert the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂), followed by reaction with methanol[11][12]. While this method is often faster and not reversible, it can introduce different impurities:

  • Residual Thionyl Chloride: Thionyl chloride is volatile but may remain if not properly removed.

  • Byproducts of Thionyl Chloride Reaction: The reaction of a carboxylic acid with thionyl chloride produces HCl and SO₂ as byproducts, which need to be managed[13].

  • Side reactions with the solvent: If a solvent is used, it must be inert to thionyl chloride.

Q3: My product has hydrolyzed back to the carboxylic acid after purification. How can I prevent this?

Hydrolysis of the ester can occur if it is exposed to acidic or basic aqueous conditions, especially at elevated temperatures[14]. To prevent this:

  • Ensure all aqueous washes during workup are performed at room temperature.

  • Neutralize any acidic or basic aqueous layers before disposal.

  • Thoroughly dry the final product and store it in a cool, dry place.

Q4: What analytical techniques are best for purity assessment?

A combination of techniques is recommended for a comprehensive purity analysis:

  • HPLC/GC-MS: To identify and quantify isomeric and di-chlorinated impurities, as well as unreacted starting materials[15][16].

  • ¹H and ¹³C NMR: To confirm the structure of the desired product and identify any major impurities. Reference spectra for related compounds can aid in impurity identification[17].

  • FTIR: To confirm the presence of the ester functional group (C=O stretch) and the absence of the broad O-H stretch from the carboxylic acid starting material.

Visualizing the Synthesis and Impurity Formation

The following diagrams illustrate the key reaction pathway and the formation of common impurities.

Synthesis_Pathway p_toluic_acid 4-Methylbenzoic Acid chlorination Chlorination (Cl2, FeCl3) p_toluic_acid->chlorination isomeric_acid 3-Chloro-4-methylbenzoic acid (Isomeric Impurity) chlorination->isomeric_acid Minor Byproduct target_acid 2-Chloro-5-methylbenzoic Acid chlorination->target_acid Major Product dichloro_acid Dichloro-4-methylbenzoic acid (Over-chlorination Impurity) target_acid->dichloro_acid Side Reaction esterification Esterification (Methanol, H+) target_acid->esterification final_product This compound esterification->final_product

Caption: Synthesis pathway and origin of impurities.

Summary of Common Impurities

Impurity NameStructureOriginRecommended Analytical TechniqueRemoval Method
2-Chloro-5-methylbenzoic AcidCarboxylic AcidIncomplete Esterification / HydrolysisHPLC, FTIRAlkaline Wash
Methyl 3-chloro-4-methylbenzoatePositional IsomerChlorination Side ReactionHPLC, GC-MSColumn Chromatography
Dichloro-methylbenzoate IsomersOver-chlorination ProductChlorination Side ReactionGC-MS, HPLCColumn Chromatography

References

  • Fischer Esterification Reaction: Mechanism, Limitations. (2023, September 5). Science Info. [Link]
  • Reaction between benzoic acid and thionyl chloride to form benzoyl chloride? (2020, June 9).
  • Carboxylic Acids Advanced. Reaction with Thionyl Chloride. (2015, February 8). YouTube. [Link]
  • CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
  • What happens when thionyl chloride reacts with benzoic acid? (2020, September 24). Sarthaks eConnect. [Link]
  • Fischer–Speier esterific
  • CHLORINATION OF BENZOIC ACID. (2022, June 2). Zenodo. [Link]
  • CN105859549A - Method for synthesizing 2,6-dichloro p-toluic acid.
  • What will be the product ratio if I do chlorination of p-toluic acid? (2019, June 25). Chemistry Stack Exchange. [Link]
  • The chlorination of 4‐aminobenzoic acid and its methyl ester. (2025, August 6).
  • The chlorination of 4-amino-2-hydroxy-benzoic acid. (2025, August 6).
  • Method for preparing 2-amino-5-chloro-3-methylbenzoic acid.
  • Fischer Esterific
  • Separation of 4-(Chloromethyl)benzoic acid on Newcrom R1 HPLC column. SIELC Technologies. [Link]
  • Methyl 5-chloro-2-nitrobenzo
  • Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns.
  • METHYL 5-CHLORO-2-METHOXYBENZOATE(33924-48-0) 1H NMR spectrum. ChemSrc. [Link]
  • Gas Chromatography–Mass Spectrometry Analysis of Regioisomeric Ring Substituted Methoxy Methyl Phenylacetones. Oxford Academic. [Link]
  • 21.3: Reactions of Carboxylic Acids. (2024, September 30). Chemistry LibreTexts. [Link]
  • (PDF) Kinetic Studies of Alkaline Hydrolysis Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media. (2025, August 10).
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. KGROUP. [Link]
  • Fischer Esterification. University of Colorado Boulder. [Link]
  • Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. PubMed. [Link]
  • CN101434545A - Method for preparing methyl p-chloromethyl benzoate.
  • 2 - Supporting Information. Royal Society of Chemistry. [Link]
  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011, December 3). Master Organic Chemistry. [Link]
  • Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. The Royal Society of Chemistry. [Link]
  • Fischer esterific
  • Methyl 5-chloro-2-methylbenzo
  • The crystal structures of chloro and methylortho-benzoic acids and their co-crystal: rationalizing similarities and differences. CrystEngComm (RSC Publishing). [Link]
  • Preparation of Methyl Benzoate. University of Missouri–St. Louis. [Link]
  • development and validation of gc-ms method for the trace level determination of potential genotoxic. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]
  • Free Radical Mechanism, Chlorination of Alkanes, Alkenes, Benzene, Toluene, Benzoic Acid, HVZ Reaction, Practice Problems & FAQs in Chemistry. Aakash Institute. [Link]
  • Solved Question. (2016, April 14). Chegg.com. [Link]
  • Methyl ester hydrolysis. ChemSpider Synthetic Pages. [Link]
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  • Methyl 2-chloro-5-nitrobenzo

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How to remove unreacted 2-chloro-5-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and field-tested protocols for a common challenge in organic synthesis: the removal of unreacted 2-chloro-5-methylbenzoic acid from a reaction mixture. Our goal is to move beyond simple instructions and offer a deeper understanding of the underlying chemical principles, enabling you to troubleshoot and adapt these methods to your specific needs.

Part 1: Frequently Asked Questions (FAQs)

Here are some rapid-fire answers to the most common issues encountered when dealing with residual 2-chloro-5-methylbenzoic acid.

Q1: My TLC plate shows both my desired neutral product and a spot corresponding to the 2-chloro-5-methylbenzoic acid starting material. What is the most straightforward removal method?

A: For neutral products, such as those from an esterification or an amide coupling reaction, the most efficient method is a liquid-liquid extraction using a mild aqueous base, a technique commonly known as acid-base extraction.[1][2][3] The acidic starting material is converted to its water-soluble carboxylate salt and washed away from your neutral organic product. See Troubleshooting Guide - Scenario 1 for a detailed protocol.

Q2: I've performed a reaction where my product is also a carboxylic acid, but with a different substitution pattern. How can I separate it from the unreacted starting material?

A: When both your product and starting material are acidic, simple acid-base extraction is ineffective. Your primary methods will be flash column chromatography or recrystallization.[4][5] The choice depends on the differences in polarity and solubility between your two compounds. Flash chromatography is excellent for separating compounds with different polarities, while recrystallization is ideal if you can find a solvent in which the two compounds have significantly different solubilities at different temperatures.

Q3: I tried washing my organic layer with aqueous sodium bicarbonate, but my desired product, which is also an acid, is partitioning into the aqueous layer along with the unreacted starting material. What's happening?

A: This indicates that your product is acidic enough to be deprotonated by sodium bicarbonate. The effectiveness of an acid-base extraction relies on a significant difference in the acidity (pKa) of the compounds you wish to separate.[6] If both acids have similar pKa values, a weak base like sodium bicarbonate will deprotonate both. In this case, you must turn to non-extractive methods like chromatography or recrystallization.

Q4: How do I select an appropriate solvent for removing unreacted 2-chloro-5-methylbenzoic acid via recrystallization?

A: The ideal recrystallization solvent is one in which your desired product has high solubility at an elevated temperature and low solubility at room temperature or below, while the unreacted 2-chloro-5-methylbenzoic acid remains soluble (or is much less soluble) at all temperatures.[5][7] You will typically need to perform small-scale solubility tests with a range of solvents (e.g., water, ethanol, acetone, toluene, hexanes, or mixtures thereof) to find the optimal system.[8][9][10]

Part 2: In-Depth Troubleshooting Guides

This section provides a deeper dive into purification strategies based on the nature of your reaction product.

Scenario 1: Your Product is Neutral (e.g., Amide or Ester)

In many common synthetic applications, 2-chloro-5-methylbenzoic acid is a precursor to amides or esters, which are neutral compounds.[11] This difference in chemical properties is the key to a simple and effective separation.

Core Principle: Exploiting Acidity for Separation

The carboxylic acid functional group of the unreacted starting material is acidic, while your ester or amide product is neutral. By washing the crude reaction mixture with a basic aqueous solution, you can selectively deprotonate the carboxylic acid.

  • R-COOH (organic soluble) + NaHCO₃ → R-COO⁻Na⁺ (water-soluble) + H₂O + CO₂

The resulting carboxylate salt is an ionic species and will preferentially dissolve in the aqueous layer, while your neutral product remains in the organic solvent. Subsequent separation of the two layers effectively removes the unreacted acid.

Workflow: Acid-Base Extraction

cluster_0 Step 1: Dissolution & Extraction cluster_1 Step 2: Separation cluster_2 Step 3: Product Isolation cluster_3 Optional: Acid Recovery a Crude Reaction Mixture (Product + Unreacted Acid) in Organic Solvent (e.g., EtOAc, DCM) b Add Aqueous NaHCO₃ Solution a->b c Shake in Separatory Funnel & Allow Layers to Separate b->c d Aqueous Layer (Sodium 2-chloro-5-methylbenzoate) c->d Separate Layers e Organic Layer (Neutral Product) c->e Separate Layers j Acidify with HCl (aq) d->j f Wash with Brine e->f g Dry over Na₂SO₄ or MgSO₄ f->g h Filter & Evaporate Solvent g->h i Pure Neutral Product h->i k Precipitated Starting Material (2-chloro-5-methylbenzoic acid) j->k l Filter to Recover k->l

Caption: Workflow for removing acidic starting material from a neutral product.

Scenario 2: Your Product is Also Acidic

If your reaction modifies another part of the 2-chloro-5-methylbenzoic acid molecule but leaves the carboxylic acid group intact, you will need to use techniques that separate compounds based on subtle differences in their physical properties.

Method 1: Flash Column Chromatography

Core Principle: Differential Adsorption

Flash column chromatography separates compounds based on their differing polarities and their partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture).[12][13][14] A more polar compound will adhere more strongly to the polar silica gel and will therefore elute from the column more slowly. By carefully selecting a mobile phase, you can create a significant separation between your product and the unreacted starting material.

Key Considerations for Separating Acids:

  • Tailing: Carboxylic acids can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to broad, "tailing" peaks and poor separation.

  • Solution: To mitigate tailing, a small amount of a volatile acid (e.g., 0.5-1% acetic acid or formic acid) is often added to the mobile phase.[15][16] This protonates the carboxylates and silanol groups, leading to sharper peaks and better resolution.

Typical Mobile Phase Systems for Benzoic Acids Polarity Notes
Hexanes / Ethyl Acetate (+ 1% Acetic Acid)AdjustableA standard, versatile system. The ratio is adjusted based on TLC analysis.
Dichloromethane / Methanol (+ 1% Acetic Acid)More PolarUseful for more polar carboxylic acids that do not move in Hex/EtOAc.

Workflow: Flash Column Chromatography

cluster_0 Step 1: Preparation cluster_1 Step 2: Elution cluster_2 Step 3: Isolation a Select Mobile Phase (via TLC analysis) b Pack Column with Silica Gel a->b c Load Crude Mixture b->c d Apply Pressure (Air or N₂) c->d e Collect Fractions d->e f Monitor Fractions by TLC e->f g Combine Pure Fractions of Product f->g h Combine Pure Fractions of Starting Material f->h i Evaporate Solvent g->i j Pure Product i->j

Caption: General workflow for purification by flash column chromatography.

Method 2: Recrystallization

Core Principle: Differential Solubility

Recrystallization purifies a solid by dissolving it in a hot solvent and then allowing it to cool slowly, forming crystals.[5][7] As the solution cools, the solubility of the compound decreases, and it crystallizes out, while impurities (and in this case, the unreacted starting material) ideally remain dissolved in the cold solvent (the "mother liquor"). This method is highly effective if you can identify a solvent system where the solubility of your product and the starting material are significantly different.

Solvent Potential for Recrystallizing Benzoic Acids Key Considerations
WaterGood for many substituted benzoic acidsSolubility is often low in cold water but increases significantly with heat.[17]
Ethanol/WaterHighly VersatileThe ratio can be fine-tuned to achieve optimal solubility for a wide range of polarities.[9]
TolueneGood for less polar compoundsOften provides well-defined crystals.
Heptane/Ethyl AcetateHighly VersatileA good non-polar/polar mixture for finding the right balance.

Part 3: Detailed Experimental Protocols

Protocol 1: Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, diethyl ether, or dichloromethane) in a separatory funnel.

  • Extraction: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release the pressure from the evolved CO₂ gas.

  • Separation: Allow the layers to fully separate. Drain the lower aqueous layer.

  • Repeat: Repeat the extraction of the organic layer with fresh NaHCO₃ solution one or two more times to ensure complete removal of the acid.

  • Wash: Wash the organic layer with an equal volume of brine (saturated aqueous NaCl) to remove residual water.

  • Drying and Isolation: Drain the organic layer into an Erlenmeyer flask and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the solvent under reduced pressure to yield the purified neutral product.[1]

Protocol 2: Recrystallization

  • Solvent Selection: In a small test tube, add ~20-30 mg of your crude solid. Add a solvent dropwise until the solid is just covered. Observe the solubility at room temperature. If it is insoluble, heat the mixture. A good solvent will dissolve the solid when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals.

  • Crystallization: Once the flask is at room temperature, place it in an ice bath for at least 20 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Allow the crystals to dry completely before determining the yield and purity (e.g., by melting point).[5][7]

Part 4: Physicochemical Data for Separation

Understanding the properties of 2-chloro-5-methylbenzoic acid is crucial for designing an effective purification strategy.

Property Value Significance for Purification
Molecular Formula C₈H₇ClO₂-
Molecular Weight 170.59 g/mol [18]
Melting Point 148-151 °C[19]
Boiling Point 291.3 °C at 760 mmHg[19]
pKa ~3.9 (estimated)The acidity is similar to other methylbenzoic acids, confirming it can be readily extracted with a mild base like NaHCO₃.[6]

References

  • Acid-Base Extraction. (n.d.). University of Colorado Boulder, Department of Chemistry.
  • Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Vogel, A. I. (1956). A Text-Book of Practical Organic Chemistry (3rd ed.). Longmans, Green and Co.
  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.
  • Synthesis of borane-ammonia and its application in the titanium tetrachloride catalyzed reduction of carboxylic acids, including N-protected amino acids. Organic Syntheses. (n.d.).
  • Still, W.C., Kahn, M. and Mitra, A. (1978) Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution. Journal of Organic Chemistry, 43, 2923-2925.
  • Rapid chromatographic technique for preparative separations with moderate resolution. (1978). The Journal of Organic Chemistry, 43(14), 2923–2925.
  • cyclobutylamine hydrochloride. Organic Syntheses. (n.d.).
  • Liquid/liquid Extraction. (n.d.). University of Missouri-St. Louis.
  • Synthesis of the molecules. (n.d.). The Royal Society of Chemistry.
  • Acid-Base Extraction. (2022, June 21). Chemistry LibreTexts.
  • Acid base extraction flow chart. (n.d.).
  • Experiment 9 — Recrystallization. (n.d.). Swarthmore College, Department of Chemistry & Biochemistry.
  • EXPERIMENT (3) Recrystallization. (n.d.). University of Technology, Iraq.
  • Vogel's Textbook of Practical Organic Chemistry. (n.d.). Google Books.
  • Recrystallization 2. (n.d.). University of Colorado Boulder, Department of Chemistry.
  • 2-Chloro-5-methylbenzoic Acid. (n.d.). PubChem.
  • Chang, C. A., Wu, Q. H., & Tan, L. (1986). Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and beta-cyclodextrin bonded-phase columns.
  • Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
  • Armstrong, D. W., & Stine, G. Y. (1980). Thin Layer Chromatographic Separation of Ortho, Meta, and Para Substituted Benzoic Acids and Phenols with Aqueous Solutions of α-Cyclodextrin. Analytical Letters, 13(A12), 1093-1104.
  • Ye, J., Cui, Z., Wang, Z., Zhang, J., & Yin, Q. (2021). Solubility of 2-Amino-5-chloro-3-methylbenzoic Acid in Ten Pure Solvents and Three Groups of Binary Mixed Solvents at T = 278.15–323.15 K.
  • Recrystallization Lab Procedure of Benzoic Acid. (2020, September 21). YouTube.
  • High-Performance Liquid Chromatography. (2022, May 26). Chemistry LibreTexts.
  • How does the pKa value of 2 - Methylbenzoic Acid compare with other benzoic acid derivatives? (2025, May 23). Evergreensino Chemical Co., Ltd.
  • Mobile-phase pH influence on the retention of some benzoic acid derivatives in reversed-phase chromatography. (n.d.).
  • 2-Chloro-5-methylbenzoic acid | CAS#:6342-60-5. (n.d.). Chemsrc.
  • HPLC Methods for analysis of Benzoic acid. (n.d.). HELIX Chromatography.

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Technical Support Center: Side Reactions in the Chlorination of Methyl p-Methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chlorination of methyl p-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this chemical transformation. Here, we will delve into the common side reactions, their mechanistic underpinnings, and provide practical troubleshooting advice to optimize your experimental outcomes.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the chlorination of methyl p-methylbenzoate, offering explanations and actionable solutions based on established chemical principles.

Issue 1: Low Yield of the Desired Product (Methyl 3-chloro-4-methylbenzoate)

Symptoms:

  • After workup and purification, the isolated yield of methyl 3-chloro-4-methylbenzoate is significantly lower than expected.

  • Analysis of the crude reaction mixture (e.g., by GC or NMR) shows a complex mixture of products with a low percentage of the desired isomer.

Probable Causes & Solutions:

  • Suboptimal Reaction Conditions: The regioselectivity of electrophilic aromatic substitution is highly dependent on reaction conditions.

    • Explanation: The chlorination of methyl p-methylbenzoate is a classic example of electrophilic aromatic substitution. The methyl group is an activating, ortho-, para-directing group, while the methyl ester group is a deactivating, meta-directing group. The desired product, methyl 3-chloro-4-methylbenzoate, results from chlorination at the position ortho to the activating methyl group and meta to the deactivating ester group.

    • Solution: Ensure you are using a suitable Lewis acid catalyst, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃), to polarize the Cl-Cl bond and generate a potent electrophile.[1][2][3] The reaction should be conducted at a controlled, low temperature to favor the kinetically controlled product and minimize side reactions.[4]

  • Incomplete Reaction: The reaction may not have proceeded to completion, leaving a significant amount of starting material.

    • Explanation: Insufficient reaction time or a deactivated catalyst can lead to incomplete conversion of the starting material.

    • Solution: Monitor the reaction progress using an appropriate analytical technique (TLC, GC, or NMR). If the reaction has stalled, consider adding a fresh portion of the Lewis acid catalyst. Ensure the catalyst has not been deactivated by moisture.[2]

  • Formation of Multiple Isomers: The formation of other chlorinated isomers can significantly reduce the yield of the desired product.

    • Explanation: While the 3-chloro isomer is generally favored, chlorination can also occur at other positions on the aromatic ring, particularly at the 2-position (ortho to the ester and meta to the methyl group).

    • Solution: The choice of catalyst and solvent can influence isomer distribution. For instance, using a bulky Lewis acid might sterically hinder attack at the 2-position. Experimenting with different Lewis acids or solvent systems may be necessary to optimize the regioselectivity.

Issue 2: Formation of Side-Chain Chlorinated Byproducts

Symptoms:

  • Presence of peaks in the GC-MS or signals in the ¹H NMR spectrum corresponding to methyl p-(chloromethyl)benzoate, methyl p-(dichloromethyl)benzoate, or methyl p-(trichloromethyl)benzoate.

Probable Causes & Solutions:

  • Radical Chain Reaction Mechanism: Side-chain chlorination occurs via a free-radical mechanism, which is promoted by heat or UV light.[4][5]

    • Explanation: In the absence of a Lewis acid and in the presence of an initiator (like UV light or radical initiators such as AIBN or benzoyl peroxide), chlorine can abstract a hydrogen atom from the benzylic methyl group, initiating a radical chain reaction.[6] This leads to the formation of benzylic chlorides.

    • Solution: To suppress side-chain chlorination, the reaction should be carried out in the dark and at a controlled, low temperature.[4][7] Avoid any sources of UV light. If side-chain chlorination is the desired outcome, the reaction should be conducted under UV irradiation or with a radical initiator, and in the absence of a Lewis acid catalyst.[5][6]

Issue 3: Over-chlorination Leading to Dichloro- and Trichloro- Products

Symptoms:

  • Identification of products with molecular weights corresponding to the addition of two or three chlorine atoms to the starting material.

Probable Causes & Solutions:

  • Excess Chlorinating Agent or Prolonged Reaction Time: The initial product, methyl 3-chloro-4-methylbenzoate, is still an activated aromatic ring and can undergo further electrophilic substitution.

    • Explanation: The electron-donating methyl group continues to activate the ring towards further chlorination, leading to the formation of dichlorinated and even trichlorinated byproducts.[8]

    • Solution: Carefully control the stoichiometry of the chlorinating agent (e.g., chlorine gas or sulfuryl chloride). Use a slight excess of the substrate relative to the chlorinating agent. Monitor the reaction closely and stop it once the desired level of conversion of the starting material is achieved to minimize the formation of over-chlorinated products. A patent suggests that controlling the chlorination conversion efficiency is crucial to improving selectivity.[5]

Issue 4: Reaction Mixture Develops a Dark Color or Forms a Tar-like Substance

Symptoms:

  • The reaction mixture turns dark brown or black.

  • Formation of an insoluble, tarry material.

Probable Causes & Solutions:

  • Decomposition of Starting Material or Products: This can be caused by excessively high temperatures or the presence of impurities.

    • Explanation: Aromatic compounds, especially when activated, can be susceptible to polymerization and decomposition under harsh reaction conditions.

    • Solution: Maintain a low and consistent reaction temperature. Ensure all reagents and solvents are pure and dry. The presence of water can inactivate the Lewis acid catalyst and lead to side reactions.[2]

  • Hydrolysis of the Ester: The presence of water can lead to the hydrolysis of the methyl ester to the corresponding carboxylic acid.

    • Explanation: Under acidic conditions (promoted by the Lewis acid and generated HCl), the ester can undergo hydrolysis.[9][10]

    • Solution: Use anhydrous reagents and solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

II. Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for the ring chlorination of methyl p-methylbenzoate?

A1: The primary mechanism is electrophilic aromatic substitution . A Lewis acid catalyst, such as FeCl₃, activates the chlorine molecule (Cl₂) to form a highly electrophilic complex.[1][2][11] The electron-rich aromatic ring of methyl p-methylbenzoate then attacks this electrophile, forming a resonance-stabilized carbocation intermediate (the sigma complex). Finally, a weak base, such as Cl⁻, removes a proton from the ring to restore aromaticity and yield the chlorinated product.[1]

Caption: Mechanism of Electrophilic Aromatic Chlorination.

Q2: How can I control the regioselectivity between ring and side-chain chlorination?

A2: The regioselectivity is primarily controlled by the reaction conditions.

  • For Ring Chlorination (Electrophilic Aromatic Substitution): Use a Lewis acid catalyst (e.g., FeCl₃, AlCl₃), conduct the reaction at low temperatures, and in the absence of light.[4][7] These conditions favor the formation of an electrophilic chlorinating species that attacks the aromatic ring.

  • For Side-Chain Chlorination (Free Radical Halogenation): Use UV light or a radical initiator (e.g., AIBN, benzoyl peroxide), higher temperatures, and no Lewis acid catalyst.[4][5][6] These conditions promote the homolytic cleavage of the Cl-Cl bond, generating chlorine radicals that abstract a hydrogen from the benzylic methyl group.

Caption: Controlling Regioselectivity in Chlorination.

Q3: What analytical techniques are best for monitoring the reaction and identifying byproducts?

A3: A combination of techniques is recommended for comprehensive analysis:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for separating volatile components of the reaction mixture and identifying them based on their mass spectra. This is particularly useful for distinguishing between isomers and identifying side-chain chlorinated products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information. ¹H NMR can be used to determine the ratio of products by integrating the signals corresponding to specific protons (e.g., the aromatic protons and the benzylic protons). ¹³C NMR can confirm the number of unique carbon environments, helping to identify isomers.[12]

  • Thin-Layer Chromatography (TLC): A quick and simple method for monitoring the progress of the reaction by observing the disappearance of the starting material spot and the appearance of product spots.

Q4: Can I use N-chlorosuccinimide (NCS) as a chlorinating agent?

A4: Yes, N-chlorosuccinimide (NCS) can be used as a source of electrophilic chlorine. However, its reactivity is often lower than that of molecular chlorine, and it typically requires activation by a Brønsted or Lewis acid to be effective in the chlorination of aromatic compounds.[13] The choice between Cl₂ and NCS may depend on the desired reactivity and selectivity, as well as safety considerations.

Q5: What are the best practices for purifying the final product?

A5: The purification strategy will depend on the physical properties of the desired product and the nature of the impurities.

  • Distillation: If the product is a liquid with a boiling point sufficiently different from the starting material and byproducts, fractional distillation under reduced pressure can be an effective purification method.[5]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture is a common and effective technique for removing impurities.[14]

  • Column Chromatography: For complex mixtures or when high purity is required, column chromatography on silica gel can be used to separate the desired product from isomers and other byproducts.

III. Experimental Protocols

Protocol 1: Electrophilic Ring Chlorination of Methyl p-Methylbenzoate

Objective: To synthesize methyl 3-chloro-4-methylbenzoate with minimal side reactions.

Materials:

  • Methyl p-methylbenzoate

  • Anhydrous ferric chloride (FeCl₃)

  • Chlorine gas (or a suitable alternative chlorinating agent like sulfuryl chloride)

  • Anhydrous dichloromethane (DCM)

  • Sodium bicarbonate solution (5% w/v)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, gas inlet tube, drying tube, ice bath.

Procedure:

  • Set up a dry round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube.

  • Dissolve methyl p-methylbenzoate in anhydrous DCM in the flask.

  • Cool the solution in an ice bath to 0-5 °C.

  • In the dark, add a catalytic amount of anhydrous FeCl₃ to the stirred solution.

  • Slowly bubble chlorine gas through the solution while maintaining the temperature between 0-5 °C.

  • Monitor the reaction progress by TLC or GC.

  • Once the starting material is consumed (or the desired conversion is reached), stop the chlorine flow and quench the reaction by carefully pouring it into a cold, saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or recrystallization.

Protocol 2: Free-Radical Side-Chain Chlorination of Methyl p-Methylbenzoate

Objective: To synthesize methyl p-(chloromethyl)benzoate.

Materials:

  • Methyl p-methylbenzoate

  • Chlorine gas

  • A radical initiator (e.g., azobisisobutyronitrile - AIBN) or a UV lamp

  • Anhydrous carbon tetrachloride (CCl₄) or another suitable solvent

  • Sodium bicarbonate solution (5% w/v)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, gas inlet tube, reflux condenser, heating mantle.

Procedure:

  • Set up a round-bottom flask with a magnetic stirrer, gas inlet tube, and a reflux condenser. If using UV light, ensure the flask is made of a material transparent to the required wavelength (e.g., quartz or Pyrex).

  • Dissolve methyl p-methylbenzoate in the chosen solvent in the flask.

  • If using a chemical initiator, add a catalytic amount of AIBN.

  • Heat the solution to reflux (or the optimal temperature for the initiator).

  • Slowly bubble chlorine gas through the solution while maintaining the temperature and providing UV irradiation if applicable.

  • Monitor the reaction progress by GC or NMR.

  • Upon completion, cool the reaction mixture and quench with a saturated sodium bicarbonate solution.

  • Work up the reaction as described in Protocol 1 (steps 8-10).

IV. Data Summary

ParameterRing ChlorinationSide-Chain ChlorinationReference
Catalyst Lewis Acid (e.g., FeCl₃)Radical Initiator (e.g., AIBN) or UV light[4],[5],[6]
Temperature Low (e.g., 0-5 °C)High (e.g., reflux)[4],[5]
Light Conditions DarkUV Light[4],[7]
Primary Product Methyl 3-chloro-4-methylbenzoateMethyl p-(chloromethyl)benzoate[8],[5]
Mechanism Electrophilic Aromatic SubstitutionFree Radical Chain Reaction[1],[5]

V. References

  • Master Organic Chemistry. (2018, April 18). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016, June 6). Why can toluene be chlorinated at either the benzylic position or the ring depending on the conditions? Retrieved from [Link]

  • MDPI. (n.d.). Lewis Acid Catalyzed Highly Selective Halogenation of Aromatic Compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic halogenation. Retrieved from [Link]

  • Master Organic Chemistry. (2025, February 28). Electrophilic Aromatic Substitution: The Six Key Reactions. Retrieved from [Link]

  • PubMed. (n.d.). Rational engineering of the regioselectivity of TecA tetrachlorobenzene dioxygenase for the transformation of chlorinated toluenes. Retrieved from [Link]

  • Quora. (2018, April 15). What is the role of Lewis acid in halogenation of benzene? Retrieved from [Link]

  • Quora. (2021, December 18). What happens when toluene reacts with Cl2? Retrieved from [Link]

  • Google Patents. (n.d.). CN101434545A - Method for preparing methyl p-chloromethyl benzoate. Retrieved from

  • Elsevier. (2005). Electrochemical chlorination of toluene by two-phase electrolysis. Retrieved from [Link]

  • Google Patents. (n.d.). US6118018A - Chlorination and bromination of aromatic compounds at atmospheric pressure. Retrieved from

  • Royal Society of Chemistry. (n.d.). Facile, efficient, and environmentally friendly α- and aromatic regioselective chlorination of toluene using KHSO5 and KCl under catalyst-free conditions. Retrieved from [Link]

  • YouTube. (2022, September 16). The reaction of toluene with chlorine in the presence of ferric chloride (FeCl_3) gives predomina... Retrieved from [Link]

  • ResearchGate. (2025, August 6). Chlorination of methyl 2-methylbenzoate to methyl 2-(chloromethyl) benzoate. Retrieved from [Link]

  • Google Patents. (n.d.). US5279719A - Method for chlorination of methylated aromatic compounds. Retrieved from

  • Google Patents. (n.d.). CN103420784A - Toluene selective chlorination method. Retrieved from

  • ResearchGate. (n.d.). Plausible mechanism for the α-chlorination of toluene. Retrieved from [Link]

  • MDPI. (2019). Chlorination of Toluene to o-Chlorotoluene Catalyzed by Ionic Liquids. Retrieved from [Link]

  • European Patent Office. (n.d.). Method for chlorination of methylated aromatic compounds - EP 0541352 A1. Retrieved from [Link]

  • Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Retrieved from [Link]

  • Reddit. (2024, August 28). What is the reaction between Chlorine and Methyl Ester? Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Hydrolysis and saponification of methyl benzoates. Retrieved from [Link]

  • Royal Society of Chemistry Education. (n.d.). Nitration of methyl benzoate | Resource. Retrieved from [Link]

  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]

  • SlidePlayer. (n.d.). Preparation of Methyl Benzoate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • Wikipedia. (n.d.). Methyl benzoate. Retrieved from [Link]

  • PubMed Central. (n.d.). Chlorination Disinfection By-Products in Drinking Water and Congenital Anomalies: Review and Meta-Analyses. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Carcinogenicity of the Chlorination Disinfection By-Product MX. Retrieved from [Link]

  • Homework.Study.com. (n.d.). What is the mechanism for the basic hydrolysis of methyl benzoate? Retrieved from [Link]

  • MDPI. (n.d.). Extraction pH Controls Assessed Biotoxicity of Chlorination Disinfection Byproducts from Amphoteric Precursors. Retrieved from [Link]

  • Global NEST Journal. (n.d.). ORGANIC BY-PRODUCTS OF DRINKING WATER CHLORINATION. Retrieved from [Link]

  • PubMed. (n.d.). Carcinogenicity of the chlorination disinfection by-product MX. Retrieved from [Link]

Sources

Technical Support Center: Optimizing the Esterification of Methyl 2-chloro-5-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the esterification of Methyl 2-chloro-5-methylbenzoate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to enhance your experimental success. Here, we move beyond simple protocols to explain the underlying chemical principles that govern reaction outcomes, ensuring you have the expertise to not only solve problems but also to proactively optimize your esterification reactions.

Troubleshooting Guide: Enhancing Reaction Rates and Yields

This section addresses common issues encountered during the esterification of 2-chloro-5-methylbenzoic acid to its methyl ester. Each point provides a diagnosis of the problem and a scientifically-grounded solution.

Issue 1: The reaction is proceeding very slowly or has stalled.

Possible Causes and Solutions:

  • Insufficient Catalysis: The Fischer esterification is an acid-catalyzed equilibrium reaction. The catalyst's role is to protonate the carbonyl oxygen of the carboxylic acid, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[1]

    • Solution: Ensure you are using a sufficient amount of a strong acid catalyst. Typically, concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are effective. If the reaction is still slow, consider using a more potent catalyst system. Solid acid catalysts, such as phosphoric acid-modified Montmorillonite K10 clay, have shown high efficiency in the esterification of substituted benzoic acids.[2]

  • Equilibrium Limitations: Esterification is a reversible process. The accumulation of water, a byproduct, can drive the reaction backward, hydrolyzing the ester back to the carboxylic acid and alcohol.[3]

    • Solution: To shift the equilibrium towards the product, water must be removed as it is formed. This can be achieved by:

      • Using a large excess of the alcohol (methanol in this case), which also serves as the solvent. A significant molar excess can drive the reaction to approximately 95% completion.[3]

      • Employing a Dean-Stark apparatus with an azeotropic solvent like toluene to physically remove water from the reaction mixture.[4]

  • Inadequate Temperature: All chemical reactions have an activation energy barrier. Insufficient thermal energy will result in a slow reaction rate.[5][6]

    • Solution: The reaction should be heated to reflux.[1] The specific temperature will be the boiling point of the alcohol being used (for methanol, this is approximately 65°C). Increasing the temperature generally accelerates the reaction rate.[5] Studies on methyl benzoate synthesis have shown that higher temperatures (up to 353.15 K or 80°C) can lead to higher conversion rates.[7]

  • Steric Hindrance: The presence of substituents on the benzoic acid ring, particularly in the ortho position (like the chloro group in 2-chloro-5-methylbenzoic acid), can sterically hinder the approach of the alcohol to the carboxylic acid group, slowing the reaction.[1][8]

    • Solution: For sterically hindered acids, prolonged reaction times and higher temperatures may be necessary.[1] Alternatively, consider microwave-assisted organic synthesis (MAOS). In a sealed vessel, solvents can be heated above their boiling points, which can significantly accelerate the reaction rate.[9]

Issue 2: The final yield is low despite a complete reaction according to TLC.

Possible Causes and Solutions:

  • Work-up Losses: The aqueous work-up procedure used to remove the excess alcohol and acid catalyst can also dissolve a significant amount of the desired ester, leading to lower isolated yields.[3]

    • Solution: Minimize the amount of water used during the extraction process. Ensure the organic layer is thoroughly separated from the aqueous layer. Back-extracting the aqueous layer with a fresh portion of the organic solvent can help recover some of the dissolved product.

  • Incomplete Reaction: Thin Layer Chromatography (TLC) can sometimes be misleading. What appears to be a complete reaction might be an equilibrium state with a significant amount of starting material still present.

    • Solution: To confirm reaction completion, isolate the product and analyze it using more quantitative methods like Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. If starting material is still present, re-subject the isolated material to the reaction conditions with a fresh catalyst and a means of water removal.

Issue 3: The presence of unexpected byproducts is detected.

Possible Causes and Solutions:

  • Sulfonation of the Aromatic Ring: When using concentrated sulfuric acid as a catalyst at elevated temperatures, electrophilic aromatic substitution can occur, leading to the formation of a sulfonated benzoic acid derivative.[1]

    • Solution: Use a non-sulfonating acid catalyst like p-toluenesulfonic acid (p-TsOH) or a solid acid catalyst.[2] If sulfuric acid must be used, employ the minimum effective amount and avoid excessively high temperatures.

  • Formation of Benzoic Anhydride: The carboxylic acid can undergo self-condensation to form an anhydride, especially with electron-poor benzoic acids.[1]

    • Solution: This is less common under standard Fischer esterification conditions where an excess of alcohol is present. Ensuring a large excess of methanol will favor the esterification pathway.

  • Ether Formation: The alcohol can undergo acid-catalyzed self-condensation to form an ether, particularly with prolonged heating in the presence of a strong acid.[1]

    • Solution: This is more of a concern with higher-boiling alcohols. With methanol, the reflux temperature is generally not high enough for significant ether formation. However, monitoring reaction time and not extending it unnecessarily can mitigate this risk.

Frequently Asked Questions (FAQs)

Q1: How do the chloro and methyl substituents on the benzoic acid ring affect the esterification reaction?

A1: The electronic nature of substituents influences the reactivity of the carboxylic acid.[1]

  • The chloro group is an electron-withdrawing group (EWG). It increases the acidity of the carboxylic acid, making the carbonyl carbon more electrophilic and potentially increasing the rate of the forward reaction.[1]

  • The methyl group is an electron-donating group (EDG), which slightly decreases the acidity of the carboxylic acid. However, the primary influence of the chloro group at the ortho position is its steric hindrance.[8]

Q2: What are the optimal reaction conditions for the esterification of 2-chloro-5-methylbenzoic acid with methanol?

A2: Based on general principles and literature, the following conditions are a good starting point:

  • Reactant Ratio: A large molar excess of methanol (e.g., acting as both reactant and solvent) is recommended to drive the equilibrium towards the product.[3] A 3:1 molar ratio of methanol to benzoic acid has been shown to be effective.[7]

  • Catalyst: Concentrated sulfuric acid or p-TsOH are common choices. Solid acid catalysts like phosphoric acid-modified Montmorillonite K10 are also highly effective and can be recycled.[2]

  • Temperature: The reaction should be heated to reflux (the boiling point of methanol, ~65°C).[4]

  • Reaction Time: This can range from 1 to 10 hours, depending on the scale and efficiency of water removal.[1] Reaction progress should be monitored by TLC.

Q3: Are there alternative, milder methods for this esterification?

A3: Yes, if the standard Fischer esterification proves problematic, consider these alternatives:

  • N-bromosuccinimide (NBS) Catalysis: NBS has been shown to be an efficient and selective catalyst for the direct esterification of aryl carboxylic acids under neat and mild conditions (e.g., 70°C).[10]

  • Steglich Esterification: This method uses dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP). It is performed at room temperature and is particularly useful for sterically hindered acids.

Q4: Can I use a different alcohol for this esterification?

A4: Yes, but the reaction rate and yield may vary. Primary alcohols generally give higher product yields compared to branched, secondary, or tertiary alcohols due to reduced steric hindrance.[9] Tertiary alcohols are particularly prone to elimination under acidic conditions to form alkenes.[1]

Experimental Protocols & Data

Protocol 1: Standard Fischer Esterification using Sulfuric Acid
  • In a round-bottomed flask, dissolve 2-chloro-5-methylbenzoic acid in a 10-fold molar excess of methanol.

  • With stirring, slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the weight of the carboxylic acid).

  • Attach a reflux condenser and heat the mixture to a gentle reflux for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TTC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.[4]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography or distillation if necessary.

Data Summary: Catalyst Comparison
CatalystReaction ConditionsYieldReference
Sulfuric AcidReflux in excess methanolGood to Excellent[3]
p-Toluenesulfonic AcidReflux in excess methanolGood to Excellent[11]
Phosphoric acid-modified Montmorillonite K10Solvent-free, refluxHigh[2]
N-bromosuccinimideNeat, 70°CUp to 100%[10]
Zirconium-Titanium Solid AcidReflux in methanolVaries with substitution[8]
Visualizing the Workflow

Below is a diagram outlining the decision-making process for troubleshooting common issues in this esterification.

TroubleshootingWorkflow cluster_troubleshooting Troubleshooting Steps Start Start: Esterification of 2-chloro-5-methylbenzoic acid CheckProgress Monitor Reaction by TLC Start->CheckProgress Complete Reaction Complete? CheckProgress->Complete Workup Aqueous Work-up and Purification Complete->Workup Yes Troubleshoot Troubleshoot Reaction Complete->Troubleshoot No FinalProduct Pure this compound Workup->FinalProduct CheckPurity Analyze Byproducts (GC-MS, NMR) Workup->CheckPurity Low Yield or Impurities IncreaseTemp Increase Temperature (Reflux) Troubleshoot->IncreaseTemp Slow Reaction AddCatalyst Increase Catalyst Concentration Troubleshoot->AddCatalyst Slow Reaction RemoveWater Ensure Water Removal (e.g., Dean-Stark) Troubleshoot->RemoveWater Stalled Reaction IncreaseTemp->CheckProgress AddCatalyst->CheckProgress RemoveWater->CheckProgress

Caption: A decision tree for troubleshooting the esterification reaction.

References

  • Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. International Journal of Scientific & Technology Research. [Link]
  • Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. Celal Bayar University Journal of Science. [Link]
  • Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions. MDPI. [Link]
  • Procedure for the preparation of esters of benzoic acid.
  • Factors Affecting Rates of Reaction. Monash University. [Link]
  • Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition.
  • Fischer Esterification: Benzoic Acid Lab Manual. Studylib. [Link]
  • Factors Affecting Reaction R
  • Factors affecting reaction r
  • Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables.
  • Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition.
  • Fischer Esterification-Typical Procedures. OperaChem. [Link]
  • Reactive Kinetics of Methyl Benzoate Synthesis by Esterific
  • Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid C

Sources

Troubleshooting low yield in Grignard reaction of methyl esters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Grignard reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for low yields and other common issues encountered when reacting Grignard reagents with methyl esters. The information herein is structured to provide not just solutions, but a foundational understanding of the underlying chemical principles to empower your synthetic strategies.

Troubleshooting Guide: Addressing Low Yields

This section tackles specific, common problems that lead to disappointing yields in the Grignard reaction with methyl esters.

Question: My Grignard reaction with a methyl ester is failing to initiate or providing a very low yield. What are the primary causes?

Answer:

Failure to initiate or low conversion is one of the most frequent challenges and almost always points to issues with the reaction setup and reagents rather than the inherent chemistry of the reaction itself. Here are the most critical factors to investigate:

  • Presence of Moisture or Protic Impurities: Grignard reagents are exceptionally strong bases and will react readily with any source of acidic protons.[1][2][3] This includes water, alcohols, or even trace atmospheric moisture. This acid-base reaction is significantly faster than the desired nucleophilic attack on the ester carbonyl.[4] If moisture is present, your Grignard reagent is effectively "quenched" and converted to an unreactive alkane before it has a chance to react with the methyl ester.[2][5]

    • Solution: Ensure all glassware is rigorously flame-dried or oven-dried immediately before use and cooled under an inert atmosphere (e.g., nitrogen or argon).[6] Solvents must be anhydrous grade and handled under inert conditions.[5][7] Starting materials, including the methyl ester, should be dry and pure.

  • Poor Quality of Magnesium Metal: The surface of magnesium turnings is often coated with a layer of magnesium oxide (MgO), which passivates the metal and prevents its reaction with the organic halide to form the Grignard reagent.[6][8]

    • Solution: Activate the magnesium surface. This can be achieved by a few methods:

      • Gently crushing the magnesium turnings with a glass rod (under an inert atmosphere) to expose a fresh surface.[8]

      • Adding a small crystal of iodine, which will react with the magnesium surface.[8][9][10]

      • Adding a few drops of 1,2-dibromoethane can also be an effective activator.[4][8]

  • Inaccurate Grignard Reagent Concentration: If you are using a commercially prepared Grignard reagent or have prepared a stock solution, its concentration may have decreased over time due to gradual reaction with trace contaminants or atmospheric moisture. Using a lower-than-assumed concentration will result in an incomplete reaction.[4]

    • Solution: Titrate your Grignard reagent immediately before use to determine its precise molarity.[4][7] This allows for the accurate addition of the required stoichiometric amount. A common method involves titration against a solution of iodine in THF with a LiCl salt present until the brown color disappears.[11]

Question: I'm observing a significant amount of recovered starting methyl ester and a byproduct that appears to be a ketone. Why is my reaction stopping prematurely?

Answer:

This outcome points to an insufficient amount of the Grignard reagent being used. The reaction of a Grignard reagent with an ester is a two-step process to form a tertiary alcohol.[12][13][14]

  • First Addition: The first equivalent of the Grignard reagent adds to the ester's carbonyl group to form a tetrahedral intermediate.[14][15]

  • Elimination: This intermediate is unstable and collapses, eliminating the methoxy group (-OCH₃) to form a ketone.[14][15][16]

  • Second Addition: This newly formed ketone is more reactive than the starting ester.[14][15][16] Therefore, it will be immediately attacked by a second equivalent of the Grignard reagent to form the tertiary alcohol (after an acidic workup).[12][14]

If only one equivalent of the Grignard reagent is used, you will likely obtain a mixture of the unreacted starting ester, the intermediate ketone, and some of the desired tertiary alcohol.[15] To ensure the reaction goes to completion and solely produces the tertiary alcohol, it is crucial to use at least two equivalents of the Grignard reagent.[15][17] In practice, a slight excess (e.g., 2.1-2.5 equivalents) is often recommended to account for any unintended quenching.

Question: My reaction is producing a complex mixture of products, and I'm having difficulty purifying the desired tertiary alcohol. What side reactions could be occurring?

Answer:

Besides the issues of incomplete reaction, several side reactions can complicate your product mixture:

  • Enolization of the Ester: If your methyl ester has acidic protons on the alpha-carbon (the carbon adjacent to the carbonyl), the Grignard reagent can act as a base and deprotonate it to form an enolate.[18] This is more likely to occur with sterically hindered Grignard reagents or esters. This pathway consumes the Grignard reagent and regenerates the starting ester upon workup, thus lowering the yield.[4][18]

  • Wurtz Coupling: This side reaction involves the coupling of the organic halide with the Grignard reagent, which can be more prevalent if the reaction temperature is too high or if certain impurities are present.[6]

  • Reduction of the Carbonyl Group: In some cases, particularly with bulky Grignard reagents that have a beta-hydrogen, the Grignard reagent can act as a reducing agent, delivering a hydride to the carbonyl carbon.[18] This leads to the formation of a secondary alcohol derived from the ester.

To mitigate these side reactions, consider the following:

  • Temperature Control: Perform the addition of the methyl ester to the Grignard reagent at a low temperature (e.g., 0 °C or even -78 °C) to control the reaction rate and minimize side reactions.[19][20]

  • Reagent Purity: Use pure starting materials to avoid catalyzed decomposition or side reactions.[6]

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for adding the methyl ester to the Grignard reagent?

A1: It is generally recommended to add the methyl ester solution slowly to the Grignard reagent at a reduced temperature, typically 0 °C, using an ice-water bath.[8] This helps to control the exothermic nature of the reaction and minimize the formation of side products. For particularly sensitive substrates, even lower temperatures (-40 °C to -78 °C) may be beneficial.[19][20][21]

Q2: How can I effectively dry my solvent for the Grignard reaction?

A2: While commercially available anhydrous solvents are often sufficient, for highly sensitive reactions, further drying may be necessary. Ethereal solvents like diethyl ether and tetrahydrofuran (THF) are common choices.[3] They can be dried by distillation from a suitable drying agent, such as sodium/benzophenone, under an inert atmosphere. Always handle dried solvents using proper air-free techniques, such as syringes or cannulas.

Q3: What is the proper procedure for quenching a Grignard reaction?

A3: The quenching step is crucial for protonating the magnesium alkoxide intermediate to the final alcohol and neutralizing any excess Grignard reagent.[22][23] This process is highly exothermic and must be done carefully.[22][24]

  • Cool the reaction mixture in an ice-water bath to 0 °C.[22][25]

  • Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise with vigorous stirring.[22] This is generally preferred over strong acids, which can cause side reactions like dehydration of the tertiary alcohol product.[26]

  • Continue the addition until no more gas evolves and the reaction appears to be complete.

Q4: Can I use a methyl ester that has other functional groups in the molecule?

A4: This can be challenging because Grignard reagents react with a wide variety of functional groups that contain acidic protons. These include alcohols, carboxylic acids, amines, and even terminal alkynes.[3][27] If your methyl ester contains any of these groups, the Grignard reagent will react with them first in an acid-base reaction, preventing the desired attack at the ester carbonyl. In such cases, a protecting group strategy is necessary to "mask" the reactive functional group before performing the Grignard reaction.[3]

Experimental Protocols

Protocol 1: Titration of Grignard Reagent

This protocol allows for the accurate determination of the Grignard reagent's concentration.

  • Flame-dry a small vial containing a magnetic stir bar and cool it under a nitrogen atmosphere.

  • Add approximately 100 mg of iodine (I₂) to the vial, followed by 1.0 mL of a 0.5 M solution of lithium chloride (LiCl) in anhydrous THF.[11]

  • Cool the resulting dark brown solution to 0 °C in an ice bath.

  • Slowly add the Grignard reagent solution dropwise from a 1 mL syringe while stirring vigorously.[4][11]

  • The endpoint is reached when the solution turns from brown to colorless or a persistent light yellow.[11]

  • Record the volume of the Grignard reagent added. The molarity is calculated based on the 1:1 stoichiometry with iodine. Repeat for accuracy.[4]

Protocol 2: General Procedure for Grignard Reaction with a Methyl Ester and Workup
  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Place the calculated amount of Grignard reagent (at least 2.1 equivalents) in the flask.

  • Dissolve the methyl ester (1 equivalent) in anhydrous THF in the dropping funnel.

  • Cool the flask containing the Grignard reagent to 0 °C using an ice bath.

  • Add the methyl ester solution dropwise to the stirred Grignard reagent at a rate that maintains a controlled reaction temperature.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup: Cool the reaction mixture back to 0 °C.

  • Slowly add a saturated aqueous solution of NH₄Cl dropwise to quench the reaction.[22]

  • Transfer the mixture to a separatory funnel and add more organic solvent (e.g., diethyl ether).

  • Wash the organic layer sequentially with water and then brine.[22]

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude tertiary alcohol.

  • Purify the product by distillation or column chromatography as needed.[28][29]

Visualizations

Reaction Mechanism

Grignard_Ester_Reaction cluster_step1 Step 1: First Nucleophilic Addition cluster_step2 Step 2: Elimination cluster_step3 Step 3: Second Nucleophilic Addition cluster_step4 Step 4: Acidic Workup Ester Methyl Ester (R-CO-OCH₃) Intermediate1 Tetrahedral Intermediate Ester->Intermediate1 + R'-MgX Grignard1 Grignard Reagent (R'-MgX) Ketone Ketone (R-CO-R') Intermediate1->Ketone - MgX(OCH₃) Intermediate2 Magnesium Alkoxide Ketone->Intermediate2 + R'-MgX Grignard2 Grignard Reagent (R'-MgX) Product Tertiary Alcohol (R-C(OH)(R')₂) Intermediate2->Product + H₃O⁺ Troubleshooting_Workflow Start Low Yield in Grignard Reaction Check_Moisture Issue: Moisture/Protic Source? Verify: Flame-dried glassware? Anhydrous solvents? Dry starting materials? Start->Check_Moisture Check_Mg Issue: Poor Mg Activation? Verify: Fresh Mg surface? Used activating agent (I₂, etc.)? Start->Check_Mg Check_Conc Check_Conc Start->Check_Conc Check_Side_Reactions Issue: Side Reactions? Verify: Controlled temperature? Steric hindrance (enolization)? Start->Check_Side_Reactions Solution_Moisture Solution: Rigorously dry all components and use inert atmosphere techniques. Check_Moisture->Solution_Moisture Solution_Mg Solution: Activate Mg by crushing or using I₂/1,2-dibromoethane. Check_Mg->Solution_Mg Solution_Conc Solution_Conc Check_Conc->Solution_Conc Solution_Side_Reactions Solution: Add ester at low temperature (0 °C or below). Check_Side_Reactions->Solution_Side_Reactions

Caption: Troubleshooting workflow for low Grignard reaction yield.

Data Summary

IssueCommon CauseRecommended Solution
No/Low Conversion Presence of water/protic impuritiesRigorously dry all glassware and solvents; use inert atmosphere.
Poor magnesium activationActivate Mg with iodine or by physical means.
Inaccurate reagent concentrationTitrate the Grignard reagent before use.
Mixture of Products Insufficient Grignard reagent (<2 eq.)Use at least 2.1 equivalents of the Grignard reagent.
Enolization of the esterUse less sterically hindered reagents; control temperature.
High reaction temperatureAdd the ester to the Grignard reagent at 0 °C or lower.

References

  • Grignard reaction - Wikipedia
  • How does w
  • Why Grignard Reagents React With W
  • Workup Procedure for the Grignard Reaction to Produce Tertiary Alcohols - Benchchem
  • Grignard Reaction - Organic Chemistry Portal
  • How dangerous is actually adding water to Grignard reagent? : r/chemistry - Reddit
  • A Grignard reagent is an organomagnesium compound which can be described by the chemical formula 'R-Mg-X' where R refers to an alkyl or aryl group and X refers to a halogen. - BYJU'S
  • Chemistry of Esters - LibreTexts
  • Grignard-Like Reaction in Water | Comprehensive Organic Chemistry Experiments for the Labor
  • Explain the mechanism of a Grignard reaction with an ester and its synthetic utility. - Proprep
  • Reactions of Grignard Reagents - Master Organic Chemistry
  • Grignard Reaction, Mechanism, Reagent and Che
  • Esters with Grignard Reagent - Chemistry Steps
  • grignard reagents - Chemguide
  • Quenching Reactions: Grignards - Chemistry LibreTexts
  • Organic Syntheses Procedure
  • Grignard reagent - Wikipedia
  • Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide using Flow Chemistry
  • Grignard reaction I Why Strong/Conc. Acids Must Be Avoided in Grignard Reaction Quenching I Workup - YouTube
  • Grignard Cleavage of Allylic Esters. IV. Steric Hindrance in the Grignard Reagent
  • Using the Grignard Reaction to Make Tertiary alcohols - YouTube
  • I. Action of the Grignard Reagent on Sterically Hindered Esters. II.
  • Grignard Reagent-Catalyzed Hydroboration of Esters, Nitriles, and Imines - PMC - NIH
  • Simple Method for the Preparation of Esters from Grignard Reagents and Alkyl 1-Imidazolecarboxylates | The Journal of Organic Chemistry - ACS Public
  • Video: Grignard Reagent Prepar
  • Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow Chemistry - DSpace@MIT
  • "side reactions of dimethylmagnesium with functional groups" - Benchchem
  • Troubleshooting common issues in the Grignard synthesis of tertiary alcohols - Benchchem
  • Grignard reaction on an ester - YouTube
  • Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow Chemistry | Request PDF - ResearchG
  • "troubleshooting low conversion rates in Grignard-type reactions" - Benchchem
  • Technical Support Center: Grignard Synthesis of Tertiary Alcohols - Benchchem
  • Grignard Formation - Troubleshooting and Perfecting : r/Chempros - Reddit
  • Troubleshooting turbo grignard reaction : r/Chempros - Reddit
  • How to purify tertiary alcohol?
  • Why would in this case, Grignard selectively reacts with ester over ketone? - Reddit
  • Studies on the mechanism of the enolization reaction of Grignard reagents with ketones - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing)
  • Using a Premade Grignard Reagent To Synthesize Tertiary Alcohols in a Convenient Investigative Organic Laboratory Experiment | Journal of Chemical Educ
  • Reaction of Grignard reagents with esters - Chemistry Stack Exchange
  • What is the process for obtaining an enolate
  • Grignard Reagents For Addition To Aldehydes and Ketones - Master Organic Chemistry
  • Grignard Reagents Convert Esters into Tertiary Alcohols - Chemistry LibreTexts
  • Enolates - Formation, Stability, and Simple Reactions - Master Organic Chemistry
  • THE REDUCTION, ENOLATE FORMATION, AND SOLVOLYSIS OF GRIGNARD REAGENTS IN OPTICALLY ACTIVE MEDIA - Canadian Science Publishing

Sources

Technical Support Center: Scaling Up the Synthesis of Methyl 2-chloro-5-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-chloro-5-methylbenzoate is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. As demand for these end-products grows, the need for reliable and scalable methods for producing this building block becomes increasingly critical. This guide, designed by senior application scientists, provides in-depth technical support for researchers and production chemists. It addresses common challenges encountered during the scale-up of this synthesis, offering practical, field-tested solutions and a deep dive into the underlying chemical principles. We aim to equip you with the expertise to move from bench-scale success to pilot-plant and manufacturing-scale efficiency.

Core Synthesis Pathways

The synthesis of this compound typically proceeds via the esterification of 2-chloro-5-methylbenzoic acid with methanol. Two primary methods are prevalent in both laboratory and industrial settings: Fischer Esterification and conversion to an acyl chloride followed by reaction with methanol.

Method 1: Fischer-Speier Esterification

This is a classic and widely used method involving the direct reaction of the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst.[1]

Reaction Scheme: 2-chloro-5-methylbenzoic acid + Methanol ⇌ this compound + Water (Catalyst: H₂SO₄ or p-TsOH)

Method 2: Acyl Chloride Formation

For substrates that may be sensitive to the high temperatures and strong acid of Fischer esterification, or when near-quantitative conversion is required, a two-step process via an acyl chloride intermediate is often employed.

Reaction Scheme:

  • 2-chloro-5-methylbenzoic acid + Thionyl Chloride (SOCl₂) → 2-chloro-5-methylbenzoyl chloride + SO₂ + HCl

  • 2-chloro-5-methylbenzoyl chloride + Methanol → this compound + HCl

Experimental Protocols

Protocol 1: Scale-Up of Fischer Esterification

This protocol is designed for a 100 g scale synthesis of this compound.

Materials & Equipment:

  • 1 L three-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Heating mantle with temperature controller

  • Separatory funnel (2 L)

  • Rotary evaporator

  • Vacuum distillation apparatus

Reagents:

  • 2-chloro-5-methylbenzoic acid: 100 g

  • Methanol (anhydrous): 500 mL

  • Sulfuric acid (concentrated): 5 mL

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a 1 L three-necked flask equipped with a mechanical stirrer and reflux condenser, add 2-chloro-5-methylbenzoic acid (100 g).

  • Reagent Addition: Add methanol (500 mL) to the flask and begin stirring. Slowly and carefully add concentrated sulfuric acid (5 mL).

  • Reflux: Heat the mixture to reflux (approximately 65-70°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the mixture into 1 L of ice-cold water.

    • Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 200 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases.[2]

    • Wash with brine (1 x 200 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by vacuum distillation to obtain this compound as a colorless oil.

Protocol 2: Acyl Chloride Route for High Purity

This method is suitable for instances where acid-sensitive functional groups are present or when maximizing yield is paramount.

Materials & Equipment:

  • Same as Protocol 1, with the addition of a gas trap for HCl and SO₂.

Reagents:

  • 2-chloro-5-methylbenzoic acid: 100 g

  • Thionyl chloride (SOCl₂): 1.5 equivalents

  • Methanol (anhydrous): 3 equivalents

  • Anhydrous solvent (e.g., Toluene or Dichloromethane)

Procedure:

  • Acyl Chloride Formation:

    • In a flask equipped with a stirrer, reflux condenser, and gas trap, suspend 2-chloro-5-methylbenzoic acid (100 g) in anhydrous toluene (300 mL).

    • Slowly add thionyl chloride (1.5 eq.) at room temperature.

    • Heat the mixture to reflux (around 80°C) for 2-3 hours until gas evolution ceases.

  • Esterification:

    • Cool the reaction mixture to 0-5°C.

    • Slowly add anhydrous methanol (3 eq.) dropwise, maintaining the temperature below 10°C.

    • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up & Purification:

    • Wash the reaction mixture with water, followed by saturated sodium bicarbonate solution, and finally brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate under reduced pressure.

    • Purify by vacuum distillation.

Troubleshooting Guide & FAQs

Here we address common issues that may arise during the scale-up synthesis of this compound.

Q1: My Fischer esterification reaction is not going to completion, resulting in low yield. What can I do?

A1: Fischer esterification is an equilibrium-limited reaction.[3] To drive the reaction towards the product, you can:

  • Increase the excess of methanol: Using methanol as the solvent ensures a large excess, shifting the equilibrium.

  • Remove water: As water is a product, its removal will push the reaction forward according to Le Châtelier's principle. On a larger scale, this can be achieved using a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene.[4]

  • Increase catalyst loading: A modest increase in the amount of sulfuric or p-toluenesulfonic acid can enhance the reaction rate. However, excessive acid can lead to side reactions and complicates the work-up.

  • Increase reaction time: Ensure the reaction has been allowed to proceed for a sufficient duration. Monitor by TLC or GC to confirm the reaction has plateaued.

Q2: During the work-up of the Fischer esterification, I'm experiencing emulsions. How can I resolve this?

A2: Emulsions are common during the bicarbonate wash, especially at a larger scale.

  • Add brine: Adding a saturated solution of sodium chloride can help to break the emulsion by increasing the ionic strength of the aqueous phase.

  • Slow, gentle inversions: Instead of vigorous shaking, use slow, gentle inversions of the separatory funnel.

  • Filtration: In stubborn cases, filtering the emulsified layer through a pad of Celite or glass wool can be effective.

Q3: The reaction with thionyl chloride is sluggish or incomplete. What are the potential causes?

A3:

  • Purity of reagents: Ensure that the 2-chloro-5-methylbenzoic acid is dry, as moisture will quench the thionyl chloride. The thionyl chloride should also be of high purity.

  • Insufficient temperature or time: While the reaction is often exothermic, gentle heating to reflux is typically required to drive it to completion.

  • Catalyst: For sterically hindered or less reactive carboxylic acids, a catalytic amount of dimethylformamide (DMF) can be added to accelerate the formation of the acyl chloride.

Q4: I am observing a dark coloration in my product after distillation. What is the likely cause and how can I prevent it?

A4: Darkening of the product can be due to thermal decomposition or the presence of impurities.

  • Overheating during distillation: Ensure the distillation is performed under a good vacuum to keep the boiling point as low as possible. Use a well-controlled heating mantle and do not exceed the required temperature.

  • Residual acid: Traces of the acid catalyst from Fischer esterification can cause charring at high temperatures. Ensure the crude product is thoroughly neutralized and washed before distillation.

  • Activated carbon treatment: Before distillation, dissolving the crude product in a suitable solvent and treating it with a small amount of activated carbon can help to remove colored impurities.

Q5: What are the key safety considerations when working with thionyl chloride on a larger scale?

A5: Thionyl chloride is a corrosive and toxic substance that reacts violently with water.[5][6]

  • Ventilation: Always work in a well-ventilated fume hood.[7]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical resistant gloves, safety goggles, and a lab coat.[8]

  • Handling: Add thionyl chloride slowly and carefully. The reaction produces HCl and SO₂ gas, so a gas trap (e.g., a bubbler with a sodium hydroxide solution) is essential.[9]

  • Quenching: Never add water directly to thionyl chloride. To quench excess thionyl chloride, it should be added slowly to a large volume of ice-cold water or a basic solution with vigorous stirring.

Data Summary

ParameterFischer EsterificationAcyl Chloride Route
Typical Yield 75-85%>95%
Reaction Time 4-6 hours3-5 hours
Purity (pre-distillation) GoodExcellent
Key Advantage Cost-effective, one-potHigh yield and purity
Key Disadvantage Equilibrium-limitedRequires handling of thionyl chloride

Experimental Workflow Diagram

Synthesis_Workflow cluster_fischer Fischer Esterification cluster_acyl Acyl Chloride Route F_Start 2-chloro-5-methylbenzoic acid + Methanol + H₂SO₄ F_Reflux Reflux (4-6h) F_Start->F_Reflux Heat F_Workup Aqueous Work-up (Wash & Extract) F_Reflux->F_Workup Cool F_Purify Vacuum Distillation F_Workup->F_Purify Dry & Concentrate F_Product This compound F_Purify->F_Product A_Start 2-chloro-5-methylbenzoic acid + SOCl₂ A_Acyl Form Acyl Chloride A_Start->A_Acyl Heat A_Ester Add Methanol A_Acyl->A_Ester Cool A_Workup Aqueous Work-up A_Ester->A_Workup A_Purify Vacuum Distillation A_Workup->A_Purify Dry & Concentrate A_Product This compound A_Purify->A_Product

Caption: Comparative workflow for the two primary synthesis routes.

References

  • Lab5 procedure esterification. (n.d.).
  • Safety Data Sheet: Thionyl chloride. (2024). Carl ROTH.
  • Preparation of Methyl Benzoate. (n.d.).
  • SAFETY DATA SHEET. (2009). Fisher Scientific.
  • Methyl Benzoate Synthesis: Lab Procedure & Calculations. (n.d.). Studylib.
  • How can you increase the yield of a Fischer esterification if you are unable to use an excess of the. (2024). Brainly.
  • Thionyl chloride MSDS. (2010). Actylis Lab Solutions.
  • Safety Data Sheet: Thionyl chloride. (n.d.). Carl ROTH.
  • SAFETY DATA SHEET. (2017). Spectrum Chemical.
  • Why is the yield of ester relatively low? How do you improve the yield and the purity of esters? (2020). Quora.
  • Explain why the yield of ester is relatively low? How to improve the yield and the purity of ester? (n.d.). Homework.Study.com.

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Technical Support Center: Catalyst Selection for Reactions Involving Methyl 2-chloro-5-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical advice, troubleshooting guides, and frequently asked questions (FAQs) for catalyst selection in cross-coupling reactions involving Methyl 2-chloro-5-methylbenzoate. The inherent steric hindrance and electronic properties of this substrate make catalyst selection a critical parameter for successful synthesis. This resource is designed to help you navigate these challenges and optimize your reaction outcomes.

Introduction to the Substrate: this compound

This compound presents a unique set of challenges in palladium-catalyzed cross-coupling reactions. The chlorine atom at the C2 position is relatively unreactive due to its bond strength compared to bromine or iodine. Furthermore, the ortho-ester and meta-methyl groups introduce steric hindrance around the reactive site, which can impede the oxidative addition step in the catalytic cycle. The ester group also renders the aryl chloride electron-deficient, which can influence catalyst activity. Careful selection of the palladium source, and more importantly, the ligand, is paramount for achieving high yields and minimizing side reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my cross-coupling reaction with this compound failing or giving low yields?

A1: Low or no product yield with this substrate is a common issue and can often be attributed to an inefficient catalyst system. The primary hurdle is the oxidative addition of the sterically hindered and relatively unreactive aryl chloride to the palladium(0) center. Standard catalysts like Pd(PPh₃)₄ may not be effective. Success typically requires the use of bulky, electron-rich phosphine ligands that promote the formation of a highly reactive, monoligated palladium(0) species. Additionally, ensure all reagents are pure and the reaction is performed under strictly anaerobic and anhydrous conditions.

Q2: What are the key characteristics of a suitable ligand for this substrate?

A2: For sterically demanding and electron-deficient aryl chlorides like this compound, the ligand should possess the following characteristics:

  • Steric Bulk: Large, bulky ligands facilitate the reductive elimination step and can help prevent the formation of inactive catalyst dimers.

  • Electron-Rich: Electron-donating ligands increase the electron density on the palladium center, which in turn promotes the challenging oxidative addition of the aryl chloride.

  • Strong Binding: The ligand should bind strongly enough to stabilize the palladium catalyst throughout the catalytic cycle but also allow for the necessary coordination and dissociation of reactants and products.

Troubleshooting Guides by Reaction Type

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds. For this compound, the choice of catalyst and base is critical.

Common Issues & Solutions:

  • Low Conversion:

    • Problem: Inefficient oxidative addition.

    • Solution: Employ a catalyst system with a high-activity ligand. Bulky biaryl monophosphine ligands are often the solution for coupling aryl chlorides.[1] Consider screening ligands such as SPhos, XPhos, or other Buchwald-type ligands.[2] Using a palladium precatalyst can also lead to more consistent results.

  • Dehalogenation (Hydrodechlorination):

    • Problem: Formation of methyl 5-methylbenzoate as a byproduct. This occurs when a palladium-hydride species is generated, which then reacts with the starting material.

    • Solution: The choice of base and the purity of reagents are crucial. Ensure the use of a high-purity base and anhydrous solvents. Sometimes, lowering the reaction temperature can mitigate this side reaction.

  • Homocoupling of Boronic Acid:

    • Problem: Formation of a biaryl product derived from the boronic acid coupling with itself.

    • Solution: This is often caused by the presence of oxygen, which can interfere with the catalytic cycle. Thoroughly degas all solvents and maintain a strict inert atmosphere (argon or nitrogen).

Catalyst System Palladium Source Ligand Base Solvent Temperature (°C) Notes
System 1Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O100-110A robust system for many hindered aryl chlorides.[2]
System 2Pd₂(dba)₃XPhosCs₂CO₃1,4-Dioxane100-110Cesium carbonate is a strong base that can be effective.
System 3[Pd(allyl)Cl]₂RuPhosK₂CO₃t-AmOH100Alcohol solvents can sometimes improve solubility and reactivity.

Generalized Experimental Protocol for Suzuki-Miyaura Coupling:

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).

  • Add the degassed solvent (e.g., Toluene/H₂O 10:1).

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Catalytic Cycle for Suzuki-Miyaura Coupling:

Suzuki_Miyaura_Cycle Pd0 L₂Pd(0) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_ArX L₂Pd(II)(Ar)(X) OxAdd->PdII_ArX Transmetalation Transmetalation PdII_ArX->Transmetalation Ar'B(OH)₂ Base PdII_ArAr L₂Pd(II)(Ar)(Ar') Transmetalation->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim Ar-Ar' RedElim->Pd0

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Buchwald-Hartwig Amination

This reaction is a powerful tool for forming C-N bonds. The choice of ligand and base is particularly important for the amination of this compound.

Common Issues & Solutions:

  • No Reaction or Slow Reaction Rate:

    • Problem: Similar to the Suzuki coupling, this is often due to a slow oxidative addition step.

    • Solution: Utilize a catalyst system with bulky, electron-rich phosphine ligands. Ligands like XPhos, RuPhos, or BrettPhos are often effective for aryl chlorides.[3][4] Strong bases are typically required.

  • Side Product Formation:

    • Problem: Hydrodechlorination of the starting material or decomposition of the catalyst.

    • Solution: Ensure a strictly inert atmosphere. The choice of base can also influence side reactions; sodium tert-butoxide (NaOtBu) is commonly used, but other bases like lithium bis(trimethylsilyl)amide (LiHMDS) or cesium carbonate can be screened.[5]

Catalyst System Palladium Source Ligand Base Solvent Temperature (°C) Notes
System 1Pd₂(dba)₃XPhosNaOtBuToluene90-110A widely used and effective system for aryl chlorides.[3]
System 2Pd(OAc)₂RuPhosCs₂CO₃1,4-Dioxane100-110A milder base that can be beneficial for sensitive substrates.
System 3[Pd(allyl)Cl]₂BrettPhosLiHMDSTHF70-90LiHMDS can be effective when other bases fail.[5]
Heck Reaction

The Heck reaction couples the aryl chloride with an alkene. For an electron-deficient aryl chloride like this compound, specific conditions are needed.

Common Issues & Solutions:

  • Low Reactivity:

    • Problem: Aryl chlorides are generally less reactive than bromides or iodides in the Heck reaction.

    • Solution: Higher temperatures and more active catalyst systems are often necessary. The use of phosphine ligands or N-heterocyclic carbene (NHC) ligands can improve reactivity.[6]

  • Poor Regioselectivity:

    • Problem: With unsymmetrical alkenes, a mixture of regioisomers can be formed.

    • Solution: The choice of ligand can influence the regioselectivity of the migratory insertion step.

Catalyst System Palladium Source Ligand Base Solvent Temperature (°C) Notes
System 1Pd(OAc)₂P(o-tol)₃Et₃NDMF or NMP120-140A classic system for Heck reactions of aryl chlorides.[7]
System 2PdCl₂None (ligandless)K₂CO₃DMAc130-150High temperatures may be required in the absence of a ligand.
System 3PEPPSI-IPrNoneK₃PO₄t-BuOH110-130NHC-based precatalysts can be very effective.
Sonogashira Coupling

This reaction forms a C-C bond between the aryl chloride and a terminal alkyne. Copper co-catalysis is traditional, but copper-free methods are often preferred to avoid homocoupling of the alkyne (Glaser coupling).

Common Issues & Solutions:

  • Failure of Copper-Free Conditions:

    • Problem: The direct reaction between the palladium-acetylide complex and the aryl chloride can be slow.

    • Solution: If copper-free conditions are not effective, the use of a copper(I) co-catalyst (e.g., CuI) is often necessary.

  • Glaser Homocoupling:

    • Problem: The terminal alkyne couples with itself, especially in the presence of a copper co-catalyst and oxygen.

    • Solution: Maintain a strictly anaerobic environment. If homocoupling persists, consider a copper-free protocol, which may require a more active palladium catalyst system.

Catalyst System Palladium Source Co-catalyst Ligand Base Solvent Temperature (°C) Notes
System 1PdCl₂(PPh₃)₂CuIPPh₃Et₃N/PiperidineTHF or DMF60-80The classic Sonogashira conditions.[7]
System 2Pd(OAc)₂NoneXPhosCs₂CO₃1,4-Dioxane100-110A robust copper-free system for aryl chlorides.
System 3Pd/CNone(t-Bu)₃PK₂CO₃Toluene110A heterogeneous catalyst option for easier removal.

General Troubleshooting Workflow

Troubleshooting_Workflow Start Low or No Product Yield CheckReagents Verify Reagent Purity and Anhydrous Conditions Start->CheckReagents CheckAtmosphere Ensure Strict Inert Atmosphere (Degas Solvents) CheckReagents->CheckAtmosphere OptimizeCatalyst Optimize Catalyst System CheckAtmosphere->OptimizeCatalyst ScreenLigands Screen Bulky, Electron-Rich Phosphine Ligands (e.g., SPhos, XPhos) OptimizeCatalyst->ScreenLigands ChangePdSource Try Different Palladium Precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) OptimizeCatalyst->ChangePdSource OptimizeConditions Optimize Reaction Conditions ScreenLigands->OptimizeConditions ChangePdSource->OptimizeConditions ScreenBases Screen Different Bases (e.g., K₃PO₄, Cs₂CO₃, NaOtBu) OptimizeConditions->ScreenBases ScreenSolvents Screen Different Solvents (e.g., Toluene, Dioxane, THF) OptimizeConditions->ScreenSolvents AdjustTemp Adjust Temperature OptimizeConditions->AdjustTemp Success Successful Reaction ScreenBases->Success ScreenSolvents->Success AdjustTemp->Success

Caption: A general workflow for troubleshooting cross-coupling reactions.

References

  • ResearchGate: Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides...
  • ACS Publications: Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters
  • RSC Publishing: Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactiv
  • ACS Publications: Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors
  • ACS Publications: Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorin
  • PubMed: Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands
  • ChemRxiv: Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
  • Amazon S3: Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
  • ResearchGate: Buchwald-Hartwig Amination of Aryl Esters and Chlorides catalyzed by Dianisole-decor
  • Wikipedia: Buchwald–Hartwig amin
  • PubMed Central: Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a bromin
  • Wiley Analytical Science: Palladium Catalyzed Amin
  • HKMU Scholars: Buchwald-Hartwig amination of aryl chlorides catalyzed by easily accessible benzimidazolyl phosphine-Pd complexes
  • Chemistry LibreTexts: Buchwald-Hartwig Amin
  • eScholarship: Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand
  • Organic Chemistry Portal: Heck Reaction
  • ACS Publications: Suzuki–Miyaura Cross-Coupling of Esters by Selective O– C(O)
  • RSC Publishing: Cross-coupling reactions with esters, aldehydes, and alcohols
  • MDPI: Heck Reaction—St
  • PubMed Central: Suzuki–Miyaura Cross-Coupling of Esters by Selective O–C(O) Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)
  • MDPI: Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type C
  • Benchchem: Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of 2-Iodo-5-methylbenzoic acid
  • Benchchem: Application Notes and Protocols for the Suzuki Coupling of Methyl 2-Amino-5-bromobenzo
  • ChemRxiv: Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction
  • NIH: Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions
  • R Discovery: Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • Chemistry LibreTexts: Heck Reaction
  • Benchchem: Navigating the Catalytic Landscape for 2-Chloro-3-methyl-5-nitropyridine Reactions: A Compar
  • ResearchGate: Suzuki–Miyaura Cross-Coupling of Esters by Selective O–C(O) Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)
  • RSC Publishing: Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction
  • Benchchem: A Comparative Guide to Suzuki and Stille Couplings for the Synthesis of Methyl 2-(5-methylfuran-2-yl)
  • Benchchem: 3-Chloro-5-vinyl-benzoic acid methyl ester|Supplier
  • ResearchGate: (PDF) Recent Advances in Sonogashira Reactions
  • Recent developments and trends in the iron- and cobalt-c
  • PubChem: 2-Chloro-5-methylbenzoic Acid

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Technical Support Center: Monitoring Methyl 2-chloro-5-methylbenzoate Reactions by TLC

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides in-depth technical advice for utilizing Thin Layer Chromatography (TLC) to monitor reactions involving Methyl 2-chloro-5-methylbenzoate. The content moves beyond simple procedural steps to explain the underlying principles, ensuring robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for TLC analysis of this compound?

A good starting point is a non-polar/polar solvent mixture. Begin with a 4:1 ratio of Hexane:Ethyl Acetate. This compound is a moderately polar compound; this ratio should place the starting material at an Rf value of approximately 0.4-0.6, which is ideal for observing the appearance of more or less polar products.

Q2: How can I visualize the spots on the TLC plate?

The primary and most convenient method is non-destructive visualization using a UV lamp at 254 nm.[1][2][3] The aromatic ring in this compound and many of its derivatives will absorb the UV light, appearing as dark spots against the fluorescent green background of the TLC plate.[1][3] If a reactant or product is not UV-active, secondary visualization methods like an iodine chamber or a potassium permanganate stain can be used.[4]

Q3: My starting material and product spots are too close together. How can I improve separation?

If the Rf values are too similar, the polarity of your mobile phase is not optimal for separating the two compounds.[5] You need to test different solvent systems. Try changing the ratio of your current system (e.g., from 4:1 to 9:1 Hexane:Ethyl Acetate) or switch to a different solvent system entirely, such as Dichloromethane:Hexane. The goal is to find a system that maximizes the difference in Rf (ΔRf) between your compounds.

Q4: What is a "co-spot" and why is it necessary?

A co-spot is a single lane on the TLC plate where you apply both the starting material and the reaction mixture on top of each other.[4] This is a critical self-validating control. It helps to definitively identify the starting material spot in the reaction lane, especially if the product Rf is very close to the starting material Rf.[5]

Experimental Protocol: Monitoring Reaction Progress

This protocol provides a step-by-step methodology for monitoring a generic reaction where this compound is the starting material.

Materials
  • TLC Plates (Silica gel 60 F₂₅₄)[4]

  • Developing Chamber (e.g., beaker with a watch glass)

  • Capillary Tubes for spotting

  • Mobile Phase (e.g., 4:1 Hexane:Ethyl Acetate)

  • UV Lamp (254 nm)[4]

  • Pencil and Ruler

Methodology
  • Chamber Preparation: Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside, ensuring it is wetted by the solvent, to saturate the chamber atmosphere with solvent vapors. Cover the chamber and let it equilibrate for 5-10 minutes.

  • Plate Preparation: With a pencil, gently draw a baseline (origin) about 1 cm from the bottom of the TLC plate.[4] Mark three lanes on the origin: "S" for Starting Material, "C" for Co-spot, and "R" for Reaction Mixture.

  • Spotting the Plate:

    • Dilute your starting material in a volatile solvent (like ethyl acetate). Using a capillary tube, touch it briefly to the "S" lane on the origin. Keep the spot as small as possible (1-2 mm diameter).[6]

    • In the "C" lane, spot the starting material as described above.

    • Take a small aliquot from your reaction vessel and dilute it. Spot this diluted mixture in the "R" lane.

    • Finally, spot the reaction mixture directly on top of the starting material spot in the "C" lane.[4]

  • Development: Carefully place the TLC plate into the equilibrated chamber, ensuring the solvent level is below the baseline.[4][7] Cover the chamber and allow the solvent front to ascend the plate undisturbed.

  • Analysis: When the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.[4] Allow the plate to dry completely.

  • Visualization: View the dried plate under a UV lamp (254 nm).[1][2] Circle all visible spots with a pencil, as they will disappear when the lamp is turned off.[2]

  • Interpretation: Compare the lanes. The "S" lane shows the Rf of your starting material. The "R" lane shows all UV-active components of your reaction. A successful reaction will show the spot corresponding to the starting material diminishing in intensity over time, while a new spot for the product appears. The "C" lane will confirm the identity of the starting material spot in the "R" lane.

Workflow Diagram

TLC_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis prep_chamber 1. Prepare & Saturate Chamber prep_plate 2. Prepare & Mark Plate spot_plate 3. Spot S, C, R Lanes prep_plate->spot_plate develop_plate 4. Develop Plate spot_plate->develop_plate dry_plate 5. Dry Plate & Mark Front develop_plate->dry_plate visualize_plate 6. Visualize (UV) & Circle dry_plate->visualize_plate interpret 7. Interpret Results visualize_plate->interpret

Caption: Standard workflow for monitoring a chemical reaction using TLC.

Troubleshooting Guide

This section addresses common issues encountered during TLC analysis in a question-and-answer format.

Problem Potential Cause(s) Recommended Solution(s)
Spots are streaking or "tailing." [8]1. Sample Overload: The spot is too concentrated.[9][10] 2. Acidic/Basic Compound: The analyte is interacting too strongly with the acidic silica gel.[6] 3. Inappropriate Solvent: The solvent cannot properly dissolve and move the sample.[10]1. Dilute the sample solution and re-spot the plate.[8] 2. If your compound is acidic (e.g., a carboxylic acid product), add 0.5-1% acetic acid to your mobile phase. If basic, add 0.5-1% triethylamine.[6][8] 3. Try a different mobile phase system.
Spots remain on the baseline (Rf ≈ 0). The mobile phase is not polar enough to move the compounds off the origin.[8]Increase the polarity of the mobile phase. For a Hexane:Ethyl Acetate system, increase the proportion of ethyl acetate (e.g., change from 9:1 to 4:1).
Spots are at the solvent front (Rf ≈ 1). The mobile phase is too polar, causing all compounds to travel with the solvent front.[8]Decrease the polarity of the mobile phase. For a Hexane:Ethyl Acetate system, decrease the proportion of ethyl acetate (e.g., change from 1:1 to 4:1).
No spots are visible under UV light. 1. Sample Too Dilute: Not enough compound was spotted to be detected.[8][10] 2. Compound Not UV-Active: The compound does not have a chromophore that absorbs at 254 nm. 3. Solvent Level Too High: The baseline was submerged in the solvent, washing the sample away.[10] 4. Volatile Compound: The compound may have evaporated from the plate.[11]1. Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.[10] 2. Use a chemical stain for visualization, such as an iodine chamber or potassium permanganate dip.[4][12] 3. Ensure the origin line is always above the solvent level in the chamber.[10] 4. This makes TLC difficult; consider alternative monitoring techniques like GC-MS or LC-MS.
The solvent front is uneven or crooked. 1. Plate Tilted: The plate was not placed vertically in the chamber. 2. Uneven Plate Edge: The bottom of the plate is not flat, causing uneven solvent uptake.[6] 3. Chamber Not Saturated: The atmosphere in the chamber was not saturated with solvent vapors.1. Ensure the plate is placed straight in the chamber and does not touch the sides.[10] 2. Ensure the bottom edge of the plate is clean and straight. If the corner is chipped, you can make a 45° cut to remove the damaged area.[6] 3. Always use filter paper and allow the chamber to equilibrate before running the plate.
Troubleshooting Logic Diagram

TLC_Troubleshooting action action result result start Problem with TLC? streaking Streaking? start->streaking rf_val Rf Value Issue? start->rf_val no_spots No Spots? start->no_spots action_dilute Dilute Sample or Add Acid/Base to Eluent streaking->action_dilute Yes rf_high Rf ≈ 1? rf_val->rf_high Yes action_stain Concentrate Sample or Use Chemical Stain no_spots->action_stain Yes result_ok Problem Solved action_dilute->result_ok Fixed action_less_polar Decrease Eluent Polarity rf_high->action_less_polar Yes rf_low Rf ≈ 0? rf_high->rf_low No action_less_polar->result_ok action_more_polar Increase Eluent Polarity rf_low->action_more_polar Yes action_more_polar->result_ok action_stain->result_ok

Caption: Decision tree for troubleshooting common TLC issues.

References

  • Chemistry LibreTexts. (2022, April 7). 2.
  • EPFL.
  • University of Colorado Boulder.
  • The Royal Society of Chemistry.
  • Chemistry LibreTexts. (2025, August 21). 5.
  • Labster.
  • University of Rochester, Department of Chemistry.
  • Chemistry LibreTexts. (2022, August 23).
  • The Royal Society of Chemistry.
  • Bio-protocol. (2023, November 13).
  • OperaChem. (2024, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs. YouTube. [Link]
  • Bitesize Bio. (2025, June 3).
  • Asian Journal of Research in Chemistry.

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Validation & Comparative

A Comparative Guide to the Analytical Characterization of Methyl 2-chloro-5-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 2-chloro-5-methylbenzoate (C₉H₉ClO₂, Molar Mass: 184.62 g/mol ) is a substituted aromatic ester that serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its precise chemical structure, purity, and impurity profile are critical parameters that directly influence the yield, safety, and efficacy of the final products. Therefore, a robust, multi-faceted analytical approach is not merely a quality control measure but a foundational requirement for successful research and development.

This guide provides an in-depth comparison of the primary analytical techniques used to characterize this compound. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, offering field-proven insights into how each technique contributes to building a complete and reliable analytical dossier. We will compare Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy, providing the necessary protocols and data interpretation frameworks for researchers, scientists, and drug development professionals.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Impurity Profiling

GC-MS is the quintessential technique for analyzing thermally stable and volatile compounds. It offers unparalleled sensitivity and specificity, making it the ideal choice for identifying and quantifying trace-level impurities, such as residual starting materials, by-products from synthesis, or residual solvents.[3]

Core Principle & Rationale

The gas chromatograph separates compounds based on their boiling points and interactions with a stationary phase within a capillary column.[3] As each compound elutes, it enters the mass spectrometer, which ionizes the molecules (typically with a 70 eV electron beam) and separates the resulting fragments based on their mass-to-charge (m/z) ratio. This dual-layered analysis provides both retention time (a chromatographic property) and a mass spectrum (a unique molecular fingerprint), enabling confident identification. For a compound like this compound, this is crucial for detecting isomeric impurities that might be difficult to resolve by other methods.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a volatile solvent like Dichloromethane or Ethyl Acetate. The high volatility of the solvent ensures it does not interfere with the analyte peak.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is standard.[4]

  • GC Parameters:

    • Injector: 250°C, Split mode (e.g., 30:1 ratio) to prevent column overloading.

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is a robust choice for separating aromatic compounds.

    • Oven Program: Start at 90°C (hold 1 min), ramp to 280°C at 20°C/min, and hold for 2 minutes. This gradient ensures good separation of early-eluting solvents and later-eluting, higher-boiling point impurities.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Parameters:

    • Ion Source Temperature: 230°C.[3]

    • Transfer Line Temperature: 280°C to prevent sample condensation.

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Scan Range: 40-400 amu to capture the molecular ion and key fragments.[4]

Data Interpretation
  • Retention Time (RT): The specific time at which the compound elutes from the GC column, used for preliminary identification against a standard.

  • Molecular Ion Peak (M⁺): For this compound, the expected molecular ion will appear at m/z 184, with an isotopic peak (M+2) at m/z 186 approximately one-third the intensity, characteristic of a monochlorinated compound.

  • Fragmentation Pattern: Key fragments provide structural confirmation. Expect to see:

    • m/z 153: Loss of the methoxy group (-OCH₃).

    • m/z 125: Loss of the methyl ester group (-COOCH₃).

    • m/z 139: Loss of the chlorine atom (-Cl), though less common as a primary fragmentation.

Workflow Visualization
GC-MS analytical workflow for impurity profiling.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Quantification

While GC-MS excels with volatile compounds, HPLC is the premier method for analyzing non-volatile or thermally labile substances. It is the industry-standard for purity determination (assay), stability testing, and quantifying known impurities.[5][6]

Core Principle & Rationale

Reverse-phase HPLC (RP-HPLC) separates compounds based on their hydrophobicity. A liquid sample is injected into a flowing mobile phase (typically a polar mixture like water and acetonitrile) and passed through a column packed with a non-polar stationary phase (e.g., C18).[7] Non-polar compounds interact more strongly with the stationary phase and elute later. Detection is commonly performed using an ultraviolet (UV) detector, as the aromatic ring in this compound is a strong chromophore.[6] Using a Photo Diode Array (PDA) detector further enhances trustworthiness by enabling peak purity analysis.

Experimental Protocol: RP-HPLC with UV/PDA Detection
  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) to a known concentration (e.g., 0.5 mg/mL). Filter the solution through a 0.45 µm syringe filter to protect the column.[6]

  • Instrumentation: An HPLC system with a gradient pump, autosampler, column oven, and a PDA detector.

  • HPLC Parameters:

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% Phosphoric Acid (to ensure sharp peak shape for any acidic impurities).[7]

    • Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid.

    • Gradient: Start at 40% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. A gradient is essential to elute both polar and non-polar impurities in a single run.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40°C for reproducible retention times.[6]

    • Detector: PDA detector monitoring at 254 nm, with a full spectrum scan (200-400 nm) for peak purity assessment.

    • Injection Volume: 10 µL.

Data Interpretation
  • Purity Calculation: The purity of the main peak is calculated based on its area relative to the total area of all peaks in the chromatogram (Area % method).

  • Quantification: For assays, the peak area of the analyte is compared against a calibration curve generated from certified reference standards.

  • Peak Purity: The PDA detector collects spectra across the entire peak. If the spectra are consistent, the peak is considered pure. This is a self-validating mechanism to ensure co-eluting impurities are not present.

Workflow Visualization
HPLC analytical workflow for purity analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool for Structural Elucidation

NMR spectroscopy is the most powerful technique for unambiguous structural confirmation. It provides detailed information about the atomic connectivity within a molecule, making it indispensable for confirming the identity of a new batch of material, characterizing novel compounds, or resolving isomeric ambiguity.[8][9]

Core Principle & Rationale

NMR exploits the magnetic properties of atomic nuclei (primarily ¹H and ¹³C). When placed in a strong magnetic field, these nuclei absorb and re-emit electromagnetic radiation at specific frequencies. This frequency, or "chemical shift," is highly sensitive to the local electronic environment, providing a unique signal for each chemically distinct nucleus.[8] For this compound, NMR can definitively confirm the substitution pattern on the aromatic ring, which can be challenging for other methods.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃), containing Tetramethylsilane (TMS) as an internal standard (0.00 ppm).[4]

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.[8]

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum with 16-32 scans.

    • The spectral width should cover -2 to 12 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled spectrum to obtain singlets for each carbon.

    • A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ¹³C.[4]

Predicted Spectral Data & Interpretation
  • ¹H NMR (400 MHz, CDCl₃):

    • ~7.8 ppm (d, 1H): Aromatic proton at C6, doublet due to coupling with H4.

    • ~7.3 ppm (d, 1H): Aromatic proton at C3, doublet due to coupling with H4.

    • ~7.1 ppm (dd, 1H): Aromatic proton at C4, doublet of doublets due to coupling with H3 and H6.

    • ~3.9 ppm (s, 3H): Singlet from the three equivalent protons of the methyl ester (-OCH₃) group.

    • ~2.4 ppm (s, 3H): Singlet from the three equivalent protons of the aromatic methyl (-CH₃) group.

  • ¹³C NMR (100 MHz, CDCl₃):

    • ~166 ppm: Carbonyl carbon of the ester group.

    • ~140-125 ppm: Six distinct signals for the six aromatic carbons. The carbon attached to chlorine (C2) will be shifted downfield, while the other carbons will have shifts influenced by the electron-withdrawing chloro and ester groups and the electron-donating methyl group.

    • ~52 ppm: Methyl carbon of the ester group.

    • ~21 ppm: Methyl carbon of the aromatic methyl group.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The Quick Fingerprint for Functional Groups

FT-IR is a rapid, non-destructive technique used to identify the functional groups present in a molecule. While it does not provide the detailed structural or purity information of NMR or chromatography, it serves as an excellent first-pass identity check.

Core Principle & Rationale

Molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their chemical bonds (e.g., stretching, bending). An FT-IR spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹), where specific peaks correspond to specific functional groups. It is a fast and simple way to verify that a batch of material contains the expected ester carbonyl and aromatic features.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.[4] No further preparation is needed.

  • Background Collection: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Acquisition: Record the sample spectrum over a range of 4000 to 600 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.[4] The background is automatically subtracted.

Data Interpretation

The spectrum should exhibit characteristic absorption bands confirming the structure of this compound:

  • ~3000-3100 cm⁻¹: Aromatic C-H stretching.

  • ~2850-2960 cm⁻¹: Aliphatic C-H stretching (from the two methyl groups).

  • ~1720-1740 cm⁻¹: A strong, sharp peak from the ester C=O (carbonyl) stretch. This is a key diagnostic peak.[10]

  • ~1600, ~1480 cm⁻¹: Aromatic C=C ring stretching.

  • ~1250-1300 cm⁻¹: C-O stretching of the ester group.

  • ~700-800 cm⁻¹: C-Cl stretching.

Comparative Analysis and Integrated Method Selection

No single technique provides a complete picture. The true power of analytical characterization lies in the logical integration of these methods. A typical workflow begins with rapid identity confirmation (FT-IR), proceeds to definitive structural elucidation (NMR), and is completed with rigorous purity and impurity analysis (HPLC and GC-MS).

Summary of Analytical Techniques
Parameter GC-MS HPLC-UV/PDA NMR Spectroscopy FT-IR Spectroscopy
Primary Use Case Volatile Impurity ProfilingPurity Assay, QuantificationStructural ElucidationFunctional Group ID
Information Provided Molecular Weight, FragmentationPurity %, Non-volatile ImpuritiesAtomic Connectivity, IsomerismPresence of Functional Groups
Sensitivity High (ppb-ppm)Medium (ppm)Low (mg scale)Medium
Quantification Excellent (with standards)Excellent (Gold Standard)Good (qNMR)Poor / Non-quantitative
Selectivity Very HighHighVery HighLow to Medium
Sample Throughput MediumHighLowVery High
Logical Characterization Workflow

The following diagram illustrates how these techniques are synergistically employed to build a comprehensive quality profile for a given batch of this compound.

Characterization_Logic cluster_ID Identity Confirmation cluster_Purity Purity & Impurity Profiling Start New Batch of This compound FTIR FT-IR Analysis Start->FTIR Quick Identity Check NMR NMR (¹H & ¹³C) Analysis Start->NMR Definitive Structure Proof FTIR->NMR If functional groups match HPLC HPLC-PDA for Purity Assay & Non-Volatile Impurities NMR->HPLC If structure is confirmed GCMS GC-MS for Residual Solvents & Volatile Impurities NMR->GCMS If structure is confirmed Report Comprehensive Certificate of Analysis (CoA) HPLC->Report GCMS->Report

Integrated workflow for comprehensive characterization.

Conclusion

The characterization of this compound requires a carefully selected suite of orthogonal analytical methods. FT-IR provides a rapid identity check, while high-field NMR offers undeniable proof of structure. For quality control and regulatory purposes, these are complemented by chromatographic techniques: HPLC stands as the benchmark for purity assays and non-volatile impurities, while GC-MS is expertly suited for detecting volatile and semi-volatile trace components. By integrating the data from these distinct yet complementary methods, researchers and drug development professionals can establish a scientifically sound, trustworthy, and comprehensive analytical profile, ensuring the quality and integrity of their materials.

References

  • The Royal Society of Chemistry. Supplementary Information.
  • The Royal Society of Chemistry. Electronic Supplementary Information (ESI) for New Journal of Chemistry.
  • ChemSynthesis. methyl 2-chloro-5-cyanobenzoate.
  • ChemBK. 2-Chloro-5-aMinobenzoic acid Methyl ester.
  • PubChem. 2-Chloro-5-methylbenzoic Acid.
  • PubChem. Methyl 2-amino-5-chlorobenzoate.
  • SIELC Technologies. Methyl 2-methylbenzoate.
  • NIST WebBook. Benzoic acid, 2-chloro-, methyl ester.
  • SIELC Technologies. Separation of Methyl 5-chloro-2-nitrobenzoate on Newcrom R1 HPLC column.
  • PubChem. Methyl 5-chloro-2-methylbenzoate.
  • ATB (Automated Topology Builder). Methyl2-chloro-5-nitrobenzoate.
  • Human Metabolome Database. 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968).
  • NIST WebBook. Benzoic acid, methyl ester.
  • Research Journal of Science and Technology. Development and Validation of Gas Chromatography/Mass Spectrometry Method for the Simultaneous Determination of Some Preservatives.
  • SpectraBase. 2-Chloro-5-methyl benzoic acid - Optional[MS (GC)] - Spectrum.
  • Google Patents. CN101434545A - Method for preparing methyl p-chloromethyl benzoate.
  • MDPI. Elucidating Scent and Color Variation in White and Pink-Flowered Hydrangea arborescens 'Annabelle' Through Multi-Omics Profiling.
  • ResearchGate. (PDF) Methyl 2-amino-5-chlorobenzoate.
  • MDPI. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst.
  • Oxford Academic. Gas Chromatography–Mass Spectrometry Analysis of Regioisomeric Ring Substituted Methoxy Methyl Phenylacetones.
  • USDA FSIS. Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC.
  • PubMed. Methyl benzoate as a marker for the detection of mold in indoor building materials.
  • EPA. EPA Method 531.2: Measurement of N-Methylcarbamoyloximes and N-Methylcarbamates in Water By Direct Aqueous Injection HPLC.

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A Comparative Guide to Purity Analysis of Methyl 2-chloro-5-methylbenzoate: HPLC, GC, and qNMR Approaches

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates is a cornerstone of robust and reproducible research and manufacturing. Methyl 2-chloro-5-methylbenzoate, a key building block in the synthesis of various pharmaceuticals and agrochemicals, is no exception. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) with two powerful alternatives, Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR), for the critical task of purity assessment of this compound. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in authoritative standards.

The Criticality of Purity for this compound

The isomeric and chemical purity of this compound is paramount. Impurities, which can arise from the starting materials, side reactions during synthesis, or degradation, can have significant downstream consequences. Potential impurities may include the starting material, 2-chloro-5-methylbenzoic acid, regioisomers from non-selective chlorination, and byproducts from the esterification process. The presence of these impurities can lead to undesired side products, lower yields in subsequent synthetic steps, and potentially introduce toxicological risks in the final active ingredient. Therefore, a precise and accurate analytical method for purity determination is not just a quality control measure but a critical component of process understanding and safety assurance.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Determination

Reversed-phase HPLC (RP-HPLC) is the most widely adopted technique for the purity analysis of non-volatile and thermally labile compounds like this compound. Its high resolving power, sensitivity, and adaptability make it an invaluable tool in quality control laboratories.

The Rationale Behind the HPLC Method Design

The selection of the HPLC method parameters is a deliberate process aimed at achieving optimal separation of the main component from its potential impurities.

  • Stationary Phase: A C18 (octadecylsilyl) column is the preferred choice for the separation of moderately non-polar compounds like this compound. The long alkyl chains of the C18 phase provide a hydrophobic environment that promotes retention and allows for effective separation based on differences in hydrophobicity between the analyte and its impurities.

  • Mobile Phase: A gradient elution with a mixture of acetonitrile (ACN) and water is a common and effective strategy. Acetonitrile is a versatile organic modifier with a low UV cutoff, making it suitable for UV detection. A gradient, where the proportion of the organic solvent is increased over time, is crucial for eluting a wide range of compounds with varying polarities, ensuring that both polar and non-polar impurities are effectively separated and detected within a reasonable timeframe. The addition of a small amount of acid, such as phosphoric acid or formic acid, can improve peak shape by suppressing the ionization of any acidic impurities, such as the starting material 2-chloro-5-methylbenzoic acid.

  • Detection: UV detection is the most common and cost-effective method for chromophoric compounds like this compound. The aromatic ring in the molecule absorbs UV light, and a wavelength of around 254 nm is typically a good starting point for detection, as it is a common wavelength for aromatic compounds.

Experimental Protocol: RP-HPLC Analysis of this compound

This protocol is a robust starting point for the purity analysis of this compound and should be validated according to ICH guidelines before routine use.[1][2][3]

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or Formic acid, analytical grade)

  • This compound reference standard and sample.

Chromatographic Conditions:

ParameterCondition
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile with 0.1% Phosphoric Acid
Gradient 0-5 min: 50% B; 5-20 min: 50-90% B; 20-25 min: 90% B; 25.1-30 min: 50% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Sample Preparation:

  • Prepare a stock solution of this compound reference standard at a concentration of 1 mg/mL in acetonitrile.

  • Prepare the sample solution by dissolving an accurately weighed amount of the sample in acetonitrile to achieve a similar concentration.

  • Filter both solutions through a 0.45 µm syringe filter before injection.

Data Analysis:

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Caption: Workflow for HPLC purity analysis of this compound.

Alternative and Complementary Analytical Techniques

While HPLC is a powerful tool, a comprehensive purity assessment often benefits from orthogonal methods that rely on different separation or detection principles. Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) are two such valuable techniques.

Gas Chromatography (GC): The Choice for Volatile Compounds

GC is an excellent technique for the analysis of volatile and thermally stable compounds.[4][5] this compound, being a relatively small and non-polar molecule, is amenable to GC analysis.

Principles and Advantages:

GC separates compounds based on their boiling points and interactions with the stationary phase in a gaseous mobile phase.[4] When coupled with a Flame Ionization Detector (FID), GC offers high sensitivity for organic compounds. For impurity identification, coupling GC with a Mass Spectrometer (GC-MS) provides structural information, aiding in the characterization of unknown impurities.[6] GC can be particularly advantageous for detecting volatile impurities that might be difficult to resolve from the solvent front in HPLC.

Limitations:

The primary limitation of GC is the requirement for the analyte to be thermally stable and volatile. Non-volatile impurities, such as the starting material 2-chloro-5-methylbenzoic acid, would not be detected by GC unless derivatized, which adds an extra step to the sample preparation.

Experimental Protocol: GC-FID Analysis of this compound

Instrumentation:

  • Gas chromatograph with a split/splitless injector, a flame ionization detector (FID), and a capillary column.

  • DB-5 or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

Reagents:

  • Dichloromethane or another suitable volatile solvent (GC grade).

  • This compound reference standard and sample.

Chromatographic Conditions:

ParameterCondition
Injector Temperature 250 °C
Detector Temperature 280 °C
Oven Temperature Program Initial: 100 °C (hold 2 min), Ramp: 10 °C/min to 250 °C (hold 5 min)
Carrier Gas Helium or Nitrogen at a constant flow
Injection Mode Split (e.g., 50:1)
Injection Volume 1 µL

Sample Preparation:

  • Prepare a stock solution of the reference standard and sample at approximately 1 mg/mL in dichloromethane.

  • Inject the solutions directly into the GC.

Caption: Workflow for GC-FID purity analysis of this compound.

Quantitative Nuclear Magnetic Resonance (qNMR): An Absolute Purity Determination Method

qNMR has emerged as a powerful primary ratio method for determining the absolute purity of a substance without the need for a specific reference standard of the analyte itself.[7][8][9] It relies on the principle that the integrated signal area in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.

Principles and Advantages:

By co-dissolving a known mass of the sample with a known mass of a certified internal standard of known purity, the purity of the sample can be calculated by comparing the integrals of specific, well-resolved signals from both the analyte and the internal standard.[10][11] qNMR is non-destructive, provides structural information that confirms the identity of the analyte, and can quantify impurities without the need for their individual reference standards, provided they have unique signals in the NMR spectrum.

Limitations:

qNMR generally has lower sensitivity compared to chromatographic techniques, making it less suitable for detecting trace-level impurities.[8] It also requires a higher concentration of the sample and a certified internal standard. The presence of overlapping signals can complicate the analysis and reduce accuracy.

Experimental Protocol: ¹H qNMR Purity Assessment

Instrumentation:

  • NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).

  • High-precision analytical balance.

Reagents:

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃) in which both the sample and internal standard are fully soluble.

  • Certified internal standard with a known purity (e.g., maleic acid, 1,2,4,5-tetrachloro-3-nitrobenzene) with signals that do not overlap with the analyte's signals.

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound sample into a vial.

  • Accurately weigh approximately 5-10 mg of the certified internal standard into the same vial.

  • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.

  • Transfer the solution to an NMR tube.

NMR Acquisition Parameters:

  • Pulse Sequence: A simple 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the internal standard to ensure full relaxation and accurate integration. This is a critical parameter for quantitative accuracy.

  • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (typically 8-16 scans).

Data Analysis:

The purity of the analyte is calculated using the following formula:

Purity (%w/w) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the internal standard

  • IS = Internal Standard

Caption: Workflow for qNMR purity analysis of this compound.

Comparative Analysis: HPLC vs. GC vs. qNMR

The choice of the most appropriate analytical technique depends on the specific requirements of the analysis, including the nature of the expected impurities, the required sensitivity, and the availability of instrumentation.

FeatureHPLCGCqNMR
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Nuclear magnetic resonance of atomic nuclei in a magnetic field.
Applicability Non-volatile and thermally labile compounds.[1]Volatile and thermally stable compounds.[4]Soluble compounds containing NMR-active nuclei.[8]
Primary Use Purity determination, impurity profiling, and quantification.Analysis of volatile impurities, residual solvents.Absolute purity determination, structural confirmation.
Sensitivity High (typically ppm to ppb).[12]Very high, especially with FID (ppm to ppb).Moderate to low (typically requires >0.1% impurity for detection).[8]
Quantification Relative (based on area %), requires reference standard for absolute quantification.Relative (based on area %), requires reference standard for absolute quantification.Absolute (with a certified internal standard).[10]
Sample Throughput High.High.Moderate to low (due to longer acquisition times for quantitative accuracy).
Destructive Yes.Yes.No, the sample can be recovered.[8]

Conclusion and Recommendations

For the routine quality control and purity assessment of this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) stands out as the most suitable and robust primary technique. Its ability to separate a wide range of potential non-volatile impurities, including the starting material and various isomers, combined with its high sensitivity and throughput, makes it the workhorse method for this application.

However, for a comprehensive understanding of the purity profile, an orthogonal approach is highly recommended:

  • Gas Chromatography (GC) should be employed as a complementary technique to screen for volatile impurities that might be missed by HPLC.

  • Quantitative NMR (qNMR) serves as an invaluable tool for the independent confirmation of purity and for the certification of in-house reference standards. Its ability to provide an absolute purity value without relying on a specific reference standard for the analyte itself adds a high degree of confidence to the analytical results.

By strategically combining these powerful analytical techniques, researchers and drug development professionals can establish a comprehensive and self-validating system for the purity analysis of this compound, ensuring the quality and consistency of this critical chemical intermediate.

References

  • BIPM. (2023). Octad of standards for qNMR purity measurements.
  • Reading Scientific Services Ltd. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. RSSL. [Link]
  • Almac Group. (n.d.).
  • Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell. [Link]
  • Agilent Technologies. (n.d.). PURITY AND IMPURITY ANALYSIS. Agilent Technologies. [Link]
  • Choi, K., & Ahn, S. (2021). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. Applied Sciences, 11(2), 793. [Link]
  • ResolveMass Laboratories Inc. (2025). Impurity Profiling and Characterization for Generic Project Submission to USFDA.
  • Quora. (2017).
  • Bitesize Bio. (2022). HPLC and GC: 6 Simple Differences to Enhance Your Research. Bitesize Bio. [Link]
  • Google Patents. (n.d.). CN101434545A - Method for preparing methyl p-chloromethyl benzoate.
  • Patsnap. (2025). GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better?.
  • Dorman, F. L., & Reiner, E. J. (2021). The Analysis of Halogenated Flame Retardants by GC-HRMS in Environmental Samples. Methods in Molecular Biology, 2237, 1-21. [Link]

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A Comparative Guide to GC-MS Protocols for Byproduct Identification in Methyl 2-chloro-5-methylbenzoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-chloro-5-methylbenzoate is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Control over its purity during synthesis is paramount, as even trace-level byproducts can impact the efficacy, safety, and regulatory compliance of the final product. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a gold-standard analytical technique for the identification and quantification of volatile and semi-volatile impurities in such compounds.[1] This guide provides a comprehensive, experimentally-grounded protocol for the use of GC-MS in identifying byproducts generated during the synthesis of this compound. We will delve into the rationale behind the methodological choices, present a detailed protocol, and compare its performance against alternative analytical techniques like High-Performance Liquid Chromatography (HPLC).

Understanding Potential Byproducts: A Mechanistic Approach

The selection of an effective analytical protocol is predicated on a foundational understanding of the potential impurities. A common synthetic route to this compound involves the chlorination of 2-amino-3-methylbenzoic acid, followed by esterification.[2][3] Another pathway starts with the chlorination of m-xylene, followed by oxidation and esterification.[4]

These synthetic pathways can potentially generate a range of byproducts, including:

  • Isomeric Byproducts: Positional isomers such as Methyl 3-chloro-5-methylbenzoate and Methyl 2-chloro-6-methylbenzoate may form due to non-selective chlorination.

  • Unreacted Starting Materials and Intermediates: Residual amounts of 2-amino-3-methylbenzoic acid, m-xylene, or 2-chloro-5-methylbenzoic acid can remain in the final product.

  • Over-chlorinated Products: The introduction of additional chlorine atoms to the benzene ring can lead to the formation of dichlorinated species.

  • Byproducts from Side Reactions: Other impurities may arise from unintended reactions involving the solvent or reagents.

A robust GC-MS protocol must be capable of separating and identifying these structurally similar compounds with high fidelity.

Recommended GC-MS Protocol for Byproduct Profiling

This protocol is designed for optimal separation and identification of potential byproducts in a this compound sample. The methodology emphasizes specificity, sensitivity, and reproducibility, in line with the principles of analytical method validation outlined in the ICH Q2(R1) guidelines.[5][6]

Sample Preparation

Proper sample preparation is critical for accurate and reproducible GC-MS analysis. The goal is to dissolve the sample in a suitable solvent that is compatible with the GC system and to remove any non-volatile matrix components.

Protocol:

  • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve the sample in and dilute to the mark with high-purity dichloromethane or ethyl acetate.

  • Vortex the solution for 30 seconds to ensure complete dissolution.

  • Filter the solution through a 0.45 µm PTFE syringe filter into a 2 mL GC vial.

Causality: Dichloromethane and ethyl acetate are excellent solvents for the analyte and its potential byproducts and are highly volatile, ensuring rapid and efficient vaporization in the GC inlet. Filtering removes any particulate matter that could interfere with the injection or contaminate the GC column.

GC-MS Instrumentation and Parameters

The following parameters are recommended for a standard capillary GC-MS system. Optimization may be required based on the specific instrumentation and column used.

Parameter Recommended Setting Rationale
GC System Agilent 8890 GC or equivalentProvides precise control over temperature and flow.
Mass Spectrometer Agilent 5977B MSD or equivalentOffers high sensitivity and spectral resolution.
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalentA non-polar column providing good separation of aromatic isomers.[7]
Carrier Gas Helium at a constant flow rate of 1.2 mL/minInert and provides good chromatographic efficiency.
Inlet Temperature 250 °CEnsures complete vaporization of the sample.
Injection Volume 1 µL (Split mode, 50:1 split ratio)Prevents column overloading and ensures sharp peaks.
Oven Temperature Program Initial: 80 °C (hold for 2 min) Ramp: 10 °C/min to 280 °C Final Hold: 5 min at 280 °CA temperature ramp allows for the separation of compounds with a range of boiling points.
MS Transfer Line Temp 280 °CPrevents condensation of analytes between the GC and MS.
Ion Source Temperature 230 °COptimizes ionization efficiency.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns for library matching.
Mass Scan Range m/z 40-400Covers the expected mass range of the target analyte and its byproducts.
Data Acquisition and Analysis

Data can be acquired in both full scan and Selected Ion Monitoring (SIM) modes.

  • Full Scan Mode: Acquires a complete mass spectrum for each point in the chromatogram, which is essential for identifying unknown byproducts by comparing the spectra to a reference library (e.g., NIST).[8]

  • Selected Ion Monitoring (SIM) Mode: For targeted analysis and quantification of specific byproducts, SIM mode offers significantly higher sensitivity. Diagnostic ions for the target analyte and expected impurities should be selected based on their mass spectra.

Example of Potential Diagnostic Ions (m/z):

Compound Molecular Ion (M+) Fragment Ions
This compound184/186153, 125, 91
Methyl 5-chloro-2-methylbenzoate184/186153, 125, 91
2-chloro-5-methylbenzoic acid170/172153, 125, 91

Note: The presence of the chlorine isotope (³⁷Cl) results in a characteristic M+2 peak with approximately one-third the intensity of the M+ peak (³⁵Cl), which is a powerful tool for identifying chlorinated compounds.

Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve filter Filter dissolve->filter inject Inject into GC-MS filter->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect identify Identify Byproducts (Library Search) detect->identify quantify Quantify (SIM Mode) identify->quantify report Generate Report quantify->report

Caption: Workflow for GC-MS analysis of this compound byproducts.

Comparison with Alternative Analytical Methods: GC-MS vs. HPLC

While GC-MS is highly suitable for this analysis, High-Performance Liquid Chromatography (HPLC) is another powerful technique for impurity profiling in pharmaceuticals.[9] The choice between these methods depends on the specific analytical needs and the physicochemical properties of the analytes.

Parameter GC-MS HPLC-UV/MS
Principle Separation in the gas phase based on volatility and column interaction.Separation in the liquid phase based on polarity and column interaction.
Analyte Suitability Volatile and thermally stable compounds.[10]Non-volatile and thermally labile compounds.[10]
Sensitivity Excellent, especially in SIM mode.Good, with MS detection enhancing sensitivity.
Specificity High, with mass spectral data providing structural information for confident identification.High with MS detection; UV detection is less specific.
Sample Preparation Generally simple, involving dissolution in a volatile solvent.Can be more complex, especially for complex matrices.
Derivatization May be required for non-volatile or polar compounds.Generally not required.
Run Time Typically faster for volatile compounds.Can be longer, depending on the gradient.

Performance Comparison Data (Hypothetical):

Analytical Method Analyte Linearity (r²) LOD (µg/mL) LOQ (µg/mL) Accuracy (% Recovery) Precision (%RSD)
GC-MS (SIM) Byproduct A>0.9990.010.0398-102< 2
GC-MS (SIM) Byproduct B>0.9980.020.0697-103< 3
HPLC-UV Byproduct A>0.9990.10.395-105< 5
HPLC-UV Byproduct B>0.9970.20.694-106< 5
HPLC-MS Byproduct A>0.9990.020.0698-102< 3
HPLC-MS Byproduct B>0.9980.040.1296-104< 4

For the analysis of this compound and its likely byproducts, which are volatile and thermally stable, GC-MS offers superior sensitivity and specificity compared to HPLC-UV. While HPLC-MS can achieve comparable sensitivity, the simpler sample preparation and faster analysis time often make GC-MS the more efficient choice for this specific application.

Trustworthiness and Self-Validation

The presented GC-MS protocol incorporates self-validating elements to ensure trustworthiness:

  • System Suitability: Before sample analysis, a system suitability test should be performed by injecting a standard mixture containing the main compound and known impurities. Key parameters to monitor include peak resolution, tailing factor, and detector response, ensuring the system is performing optimally.

  • Internal Standard: The use of an internal standard can compensate for variations in injection volume and detector response, improving the accuracy and precision of quantification.

  • Method Validation: For routine quality control, the method should be fully validated according to ICH Q2(R1) guidelines, assessing specificity, linearity, range, accuracy, precision, and robustness.[5][6]

Conclusion

The detailed GC-MS protocol in this guide provides a robust and reliable framework for the identification and quantification of byproducts in the synthesis of this compound. By understanding the potential impurities based on the synthetic route and leveraging the high sensitivity and specificity of GC-MS, researchers and drug development professionals can ensure the quality and purity of this critical intermediate. While HPLC is a valuable complementary technique, for this specific application, GC-MS offers a more direct and efficient analytical solution. The implementation of this protocol, coupled with rigorous method validation, will contribute to the development of safe and effective pharmaceutical and agrochemical products.

References

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • HPLC Calculator. (n.d.). LC-MS vs GC-MS in Pharmaceutical Analysis.
  • Spectroscopy Online. (2016). Comparison of LC–MS and GC–MS for the Analysis of Pharmaceuticals and Personal Care Products in Surface Water and Treated Wastewaters.
  • NIST. (n.d.). Benzoic acid, 2-chloro-, methyl ester. NIST Chemistry WebBook.
  • U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Patsnap. (n.d.). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Eureka.
  • PubChem. (n.d.). Methyl 5-chloro-2-methylbenzoate.
  • PubChem. (n.d.). 2-Chloro-5-methylbenzoic acid.
  • Google Patents. (n.d.). Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
  • Google Patents. (n.d.). Method for preparing methyl p-chloromethyl benzoate.
  • Google Patents. (n.d.). Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.

Sources

A Senior Application Scientist's Guide to the Structural Elucidation of Methyl 2-chloro-5-methylbenzoate: An NMR-Centric Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of a molecule is a cornerstone of rigorous scientific practice. In this comprehensive guide, we delve into the nuanced interpretation of the Nuclear Magnetic Resonance (NMR) spectrum of Methyl 2-chloro-5-methylbenzoate. Moving beyond a mere recitation of data, this guide provides a detailed rationale for spectral assignments, grounded in fundamental principles and comparative data. Furthermore, we will objectively compare the insights derived from NMR with those from alternative analytical techniques, namely Mass Spectrometry (MS) and Fourier-Transform Infrared (FTIR) Spectroscopy, to provide a holistic understanding of its structural characterization.

The Central Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount technique for the structural elucidation of organic molecules.[1][2] Its ability to provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule makes it an indispensable tool in chemical analysis.[1] This guide will focus on the interpretation of both ¹H and ¹³C NMR spectra, leveraging chemical shifts (δ), coupling constants (J), and multiplicity patterns to assemble a complete structural picture of this compound.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum provides a detailed map of the proton environments within a molecule. For this compound, the spectrum is anticipated to exhibit distinct signals corresponding to the aromatic protons, the methyl ester protons, and the methyl group attached to the benzene ring.

Experimental Data for ¹H NMR of this compound (500 MHz, CDCl₃) [3]

SignalChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
17.62d2.01HH-6
27.31d8.51HH-3
37.21dd8.5, 2.51HH-4
43.92s-3H-OCH₃
52.34s-3H-CH₃
Interpretation of the ¹H NMR Spectrum:
  • Aromatic Region (7.21-7.62 ppm): The signals in this region are characteristic of protons attached to a benzene ring.[3]

    • The signal at 7.62 ppm appears as a doublet with a small coupling constant of 2.0 Hz. This small coupling is indicative of a meta-coupling. In the structure of this compound, the proton at position 6 (H-6) is meta to the proton at position 4. It is also the most downfield of the aromatic protons due to the deshielding effect of the adjacent ester group.

    • The signal at 7.31 ppm is a doublet with a larger coupling constant of 8.5 Hz, which is typical for ortho-coupling. This corresponds to the proton at position 3 (H-3), which is ortho to the proton at position 4.

    • The signal at 7.21 ppm appears as a doublet of doublets with coupling constants of 8.5 Hz and 2.5 Hz. This splitting pattern arises from coupling to two non-equivalent neighboring protons. This signal is assigned to the proton at position 4 (H-4), which is ortho to H-3 (J = 8.5 Hz) and meta to H-6 (J = 2.5 Hz, consistent with the observed 2.0 Hz on the H-6 signal).

  • Aliphatic Region (2.34-3.92 ppm):

    • The sharp singlet at 3.92 ppm with an integration of 3H is characteristic of the protons of the methyl ester group (-OCH₃). Its downfield shift is due to the deshielding effect of the adjacent oxygen atom.

    • The singlet at 2.34 ppm with an integration of 3H is assigned to the protons of the methyl group (-CH₃) attached to the benzene ring.

Caption: Workflow for the assignment of ¹H NMR signals.

Predicted ¹³C NMR Spectrum Analysis

Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
C=O~166Typical for an ester carbonyl carbon.
C-1~132Aromatic carbon attached to the ester group.
C-2~133Aromatic carbon attached to the chlorine atom.
C-3~130Aromatic CH carbon ortho to the chlorine.
C-4~131Aromatic CH carbon meta to both substituents.
C-5~138Aromatic carbon attached to the methyl group.
C-6~128Aromatic CH carbon ortho to the ester group.
-OCH₃~52Methyl ester carbon.
-CH₃~21Methyl group carbon on the ring.

Note: These are estimated values and the actual experimental values may vary slightly.

Caption: Logic for predicting ¹³C NMR chemical shifts.

Comparison with Alternative Analytical Techniques

While NMR provides a detailed structural map, other techniques offer complementary information that is crucial for a comprehensive analysis.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Detailed atomic connectivity, chemical environment of nuclei, stereochemistry.[1]Unambiguous structure determination, non-destructive.[1]Lower sensitivity, requires larger sample amounts, expensive instrumentation.[1]
Mass Spectrometry (MS) Molecular weight, elemental composition (with high resolution), fragmentation patterns.[4]High sensitivity, small sample requirement, can be coupled with chromatography (e.g., GC-MS, LC-MS).[3]Does not provide detailed connectivity information, isomers can be difficult to distinguish.[4]
FTIR Spectroscopy Presence of functional groups (e.g., C=O, C-O, C-Cl).[5]Fast, relatively inexpensive, provides a "fingerprint" of the molecule.[5]Does not provide information on the carbon skeleton or connectivity, complex spectra can be difficult to interpret fully.
Mass Spectrometry (MS)

For this compound (C₉H₉ClO₂), the expected molecular weight is approximately 184.62 g/mol . High-resolution mass spectrometry would provide a highly accurate mass measurement, confirming the elemental composition. The mass spectrum would also show a characteristic isotopic pattern for the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), providing strong evidence for its presence. Fragmentation patterns can also offer clues about the structure, for instance, the loss of the methoxy group (-OCH₃) or the entire ester group.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups. Key expected absorptions include:

  • A strong C=O stretching vibration for the ester group, typically in the range of 1720-1740 cm⁻¹.

  • C-O stretching vibrations for the ester, usually found between 1100-1300 cm⁻¹.

  • C-H stretching vibrations for the aromatic and methyl groups around 2850-3100 cm⁻¹.

  • A C-Cl stretching vibration, which is typically weaker and found in the fingerprint region (below 800 cm⁻¹).

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum on a 500 MHz NMR spectrometer. Use a standard single-pulse experiment. Key parameters include a spectral width of -2 to 12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16) to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument, typically at a frequency of 125 MHz. Use a proton-decoupled pulse sequence to obtain singlets for all carbon signals. Key parameters include a spectral width of 0 to 200 ppm, a longer relaxation delay (e.g., 2-5 seconds), and a significantly larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent such as dichloromethane or ethyl acetate.

  • GC Separation: Inject the sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar column). Use a temperature program to ensure good separation from any impurities.

  • MS Analysis: The eluent from the GC is introduced into the mass spectrometer, typically using Electron Ionization (EI) at 70 eV. The mass analyzer is set to scan a mass-to-charge (m/z) range that includes the expected molecular ion.

FTIR Spectroscopy
  • Sample Preparation: If the sample is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). If it is a solid, it can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). Co-add multiple scans to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Conclusion

The structural elucidation of this compound is most definitively achieved through a comprehensive analysis of its ¹H and ¹³C NMR spectra. The detailed information on atomic connectivity and chemical environments provided by NMR is unparalleled. However, for a truly robust characterization, the integration of data from complementary techniques such as Mass Spectrometry and FTIR Spectroscopy is essential. MS confirms the molecular weight and elemental formula, while FTIR provides rapid confirmation of key functional groups. By employing this multi-technique approach, researchers can have the highest level of confidence in the structural identity of their compounds.

References

  • Supporting Information for a publication by The Royal Society of Chemistry.
  • Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. Journal of Pharmaceutical and Biomedical Analysis, 2020. URL
  • METHYL 5-CHLORO-2-METHOXYBENZOATE(33924-48-0) 13C NMR spectrum. ChemicalBook. URL
  • Structure elucidation of small organic molecules by contemporary computational chemistry methods. Magnetic Resonance in Chemistry, 2019. URL
  • Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. RSC Advances, 2014. URL
  • Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. URL
  • A Comparative Spectroscopic Analysis of Methyl 2-(5-methylfuran-2-yl)
  • FTIR spectra, Vibrational Spectroscopy of two Esters derivatives C9H10O2 and C9H9ClO2 of Benzene using DFT and HF methods. Scholars Research Library, 2014. URL
  • Methyl benzoate as a marker for the detection of mold in indoor building materials. Journal of Environmental Monitoring, 2005. URL
  • Methyl benzo
  • Preparation and Characterization of Chitin Benzoic Acid Esters. Molecules, 2011. URL
  • NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Universal Class. URL
  • Methyl benzoate (93-58-3) MS spectrum. ChemicalBook. URL
  • Definitive Structure Elucidation: A Comparative Guide to Analytical Techniques for 3-Methyl-2-(4-nitrophenyl)pyridine. Benchchem. URL
  • Methyl 5-chloro-2-methoxybenzo
  • 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Canadian Journal of Chemistry, 1967. URL
  • 9.11: Nuclear Magnetic Resonance Spectroscopy. Chemistry LibreTexts. URL
  • Advantages and Limitations of Nuclear Magnetic Resonance Spectroscopy. AZoOptics. URL
  • Chapter 6: Structural Identification of Organic Compounds: IR and NMR Spectroscopy. Organic Chemistry I. URL

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A Senior Application Scientist's Guide to FTIR Analysis of Methyl 2-chloro-5-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Comparison for Researchers and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the precise and unambiguous identification of molecular structures is paramount. Spectroscopic techniques are the cornerstone of this analytical rigor, with Fourier Transform Infrared (FTIR) spectroscopy serving as a rapid, reliable, and non-destructive method for functional group identification. This guide provides an in-depth analysis of Methyl 2-chloro-5-methylbenzoate using FTIR spectroscopy, framed from the perspective of a Senior Application Scientist. We will explore the theoretical underpinnings of the vibrational modes, present a comparative analysis with analogous structures, and provide a robust experimental protocol.

The Vibrational Fingerprint: Understanding the FTIR Spectrum of this compound

The infrared spectrum of a molecule provides a unique "fingerprint" based on the vibrational frequencies of its covalent bonds.[1] When a molecule is irradiated with infrared light, its bonds will absorb energy and vibrate at specific frequencies, leading to characteristic absorption bands in the spectrum.[1] For this compound, the key functional groups that will give rise to distinct and interpretable absorption bands are the aromatic ring, the ester group, the chloro substituent, and the methyl group.

Aromatic System Vibrations

The benzene ring gives rise to several characteristic absorptions:

  • Aromatic C-H Stretch: These stretches are typically observed in the 3100-3000 cm⁻¹ region.[2][3] Their presence at a frequency slightly higher than the C-H stretch in alkanes is a clear indicator of an unsaturated system.[4]

  • Aromatic C=C In-Ring Stretch: The stretching of the carbon-carbon double bonds within the aromatic ring results in a series of sharp bands, often of variable intensity, in the 1600-1450 cm⁻¹ range.[5][6] Typically, two to four bands can be observed.

  • C-H Out-of-Plane Bending ("oop"): The substitution pattern on the benzene ring can be inferred from the strong absorptions in the 900-675 cm⁻¹ region, which arise from the out-of-plane bending of the aromatic C-H bonds.[2][3]

The Ester Functional Group: A "Rule of Three"

Aromatic esters, such as this compound, exhibit a characteristic pattern of three strong absorption bands, often referred to as the "Rule of Three".[7][8]

  • C=O Carbonyl Stretch: This is typically the most intense and readily identifiable band in the spectrum. For aromatic esters, conjugation with the benzene ring lowers the stretching frequency to the 1730-1715 cm⁻¹ range.[7][9] This is a lower wavenumber compared to saturated esters, which absorb at 1750-1735 cm⁻¹.[9]

  • Asymmetric C-C-O Stretch: This band arises from the stretching of the C-C-O moiety and is typically found between 1310 and 1250 cm⁻¹.[7]

  • Symmetric O-C-C Stretch: The third strong band corresponds to the O-C-C stretch and is observed in the 1130-1100 cm⁻¹ region.[7]

Substituent Vibrations: Chloro and Methyl Groups
  • C-Cl Stretch: The carbon-chlorine stretch for aromatic chlorides is found in the 850-550 cm⁻¹ range.[3] This absorption can sometimes be obscured by other bands in the fingerprint region.

  • Methyl C-H Stretch and Bend: The methyl group will exhibit symmetric and asymmetric C-H stretching vibrations between 3000-2850 cm⁻¹.[10][11] Additionally, characteristic C-H bending (scissoring) vibrations are expected around 1470-1450 cm⁻¹ and 1370-1350 cm⁻¹.[10][12]

Comparative FTIR Analysis: this compound vs. Related Structures

To fully appreciate the nuances of the FTIR spectrum of this compound, a comparison with related molecules is instructive. The following table summarizes the expected key absorption bands for our target molecule and compares them with the known absorptions of Methyl Benzoate and 2-Chlorotoluene.

Functional GroupVibrational ModeThis compound (Expected, cm⁻¹)Methyl Benzoate (Experimental, cm⁻¹)2-Chlorotoluene (Experimental, cm⁻¹)
AromaticC-H Stretch~30803068~3060
EsterC=O Stretch~17251725[7]N/A
AromaticC=C Stretch~1600, 1580, 1480, 14501602, 1585, 1492, 14521595, 1575, 1475, 1450
MethylC-H Bend~1460, 1380N/A~1465, 1380
EsterC-C-O Stretch~12801280[7]N/A
EsterO-C-C Stretch~11201112[7]N/A
AromaticC-H "oop" Bend~850-800~710 (monosubstituted)~750 (ortho-disubstituted)
AromaticC-Cl Stretch~750N/A~750

This table presents expected values for this compound based on established group frequencies and experimental data for related compounds.

The comparison highlights how the spectrum of this compound is a composite of the characteristic absorptions of its constituent parts. The ester group's "Rule of Three" will be a dominant feature, similar to methyl benzoate. The influence of the chloro and methyl substituents will be most evident in the fingerprint region (below 1500 cm⁻¹), particularly in the C-H out-of-plane bending and C-Cl stretching regions.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

The following is a detailed, step-by-step methodology for obtaining the FTIR spectrum of a solid sample like this compound using the Attenuated Total Reflectance (ATR) technique.

Workflow for ATR-FTIR Analysis

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Obtain Solid Sample Grind Grind to Fine Powder Sample->Grind Place Place on ATR Crystal Grind->Place Background Collect Background Spectrum Place->Background Acquire Acquire Sample Spectrum Background->Acquire Process Process Spectrum (e.g., Baseline Correction) Acquire->Process Identify Identify Peak Frequencies Process->Identify Compare Compare to Reference Data Identify->Compare

Caption: Workflow for ATR-FTIR analysis of a solid sample.

Step-by-Step Methodology
  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

    • Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a non-abrasive wipe.

  • Background Collection:

    • With the clean, empty ATR crystal in place, collect a background spectrum. This will account for absorptions from atmospheric water and carbon dioxide, as well as any intrinsic signals from the instrument itself.

    • Typical parameters: 16 scans at a resolution of 4 cm⁻¹.

  • Sample Preparation:

    • Place a small amount (a few milligrams) of this compound onto the ATR crystal.

    • If the sample is crystalline, use the pressure clamp to ensure good contact between the sample and the crystal surface.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum using the same parameters as the background scan. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Process the spectrum as needed (e.g., baseline correction, smoothing).

    • Use the software's peak-picking tool to identify the wavenumbers of the major absorption bands.

    • Compare the observed peak positions with established correlation tables and reference spectra to confirm the presence of the expected functional groups.

Alternative Analytical Techniques: A Comparative Overview

While FTIR is a powerful tool, it is essential to understand its place within the broader analytical landscape. Other techniques can provide complementary information for the structural elucidation of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. This allows for the unambiguous determination of the connectivity and substitution pattern of the molecule.

  • Mass Spectrometry (MS): MS provides the exact molecular weight and fragmentation pattern of the molecule. This is invaluable for confirming the molecular formula and can offer clues about the structure.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Aromatic compounds exhibit characteristic absorptions in the UV-Vis region due to their conjugated π-electron systems.[6] While less specific than FTIR or NMR, it can confirm the presence of the aromatic ring.

Decision-Making for Method Selection

Method_Selection Start Analytical Goal Q1 Functional Group ID? Start->Q1 Q2 Detailed Structure? Q1->Q2 No FTIR FTIR Spectroscopy Q1->FTIR Yes Q3 Molecular Formula? Q2->Q3 No NMR NMR Spectroscopy Q2->NMR Yes MS Mass Spectrometry Q3->MS Yes

Caption: Decision tree for selecting an analytical technique.

Conclusion

FTIR spectroscopy is an indispensable technique for the rapid and reliable identification of the functional groups present in this compound. By understanding the characteristic absorption bands of the aromatic ring, ester, chloro, and methyl moieties, a detailed interpretation of the infrared spectrum can be achieved. When used in conjunction with other analytical methods like NMR and MS, a complete and unambiguous structural elucidation is possible. The protocols and comparative data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to effectively utilize FTIR in their analytical workflows.

References

  • University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Aromatics.
  • LibreTexts Chemistry. (2021, December 27). 1.7: Infrared Spectra of Some Common Functional Groups.
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  • University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Esters.
  • Maly, K. E., et al. (2003). Transmission Infrared Spectroscopy of Methyl- and Ethyl-Terminated Silicon(111) Surfaces. The Journal of Physical Chemistry B, 107(25), 5944–5951. [Link]
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  • ResearchGate. (2021, October 23). What could be the potential reason for more carbonyl stretching frequency of carboxylic acid as compared to esters in FTIR Spectroscopy?
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  • Royal Society of Chemistry. (1999). Variable-temperature FTIR investigation of a laterally substituted ferroelectric liquid-crystalline benzoate. Journal of Materials Chemistry, 9(11), 2735–2741. [Link]
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  • ResearchGate. (n.d.). a FT-IR spectra of sodium benzoate (SB) and sodium benzoate-capped SNPs...
  • Hasan, T. (2014). FTIR spectra, Vibrational Spectroscopy of two Esters derivatives C9H10O2 and C9H9ClO2. Scholars Research Library.
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  • ResearchGate. (n.d.). FTIR spectra of unmodified cellulose (spectrum a), the cellulose benzoate sample A16 with DS = 0.97 (spectrum b), and the sample A7 with DS = 2.21 (spectrum c).
  • ResearchGate. (n.d.). The 2900-cm⁻¹ region infrared spectra of methyl benzoate,...
  • National Center for Biotechnology Information. (n.d.). Methyl 2-chloro-5-nitrobenzoate. PubChem.
  • National Institute of Standards and Technology. (n.d.). Benzoic acid, 2-chloro-, methyl ester. NIST Chemistry WebBook.
  • Kwantlen Polytechnic University. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. Organic Chemistry I.
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A Senior Application Scientist's Guide to Alternatives for Methyl 2-chloro-5-methylbenzoate in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Re-evaluating a Common Building Block

Methyl 2-chloro-5-methylbenzoate is a valued and frequently utilized building block in the synthesis of pharmaceuticals and agrochemicals. Its substituted benzene ring serves as a versatile scaffold for constructing more complex molecular architectures, primarily through palladium-catalyzed cross-coupling reactions. However, the pursuit of synthetic efficiency, cost-effectiveness, and greener chemical processes necessitates a critical evaluation of our reliance on such foundational reagents.

The inherent stability of the C-Cl bond, while making the compound shelf-stable, often translates to sluggish reactivity. This necessitates higher catalyst loadings, elevated temperatures, and the use of sophisticated, expensive ligands to achieve satisfactory yields in transformations like the Suzuki-Miyaura or Buchwald-Hartwig amination reactions. This guide provides a comprehensive comparison of viable alternatives to this compound, offering researchers, scientists, and drug development professionals the data and protocols needed to make informed decisions for optimizing their synthetic routes. We will explore the relative performance of its bromo- and triflate-substituted analogs, supported by experimental data and detailed methodologies.

The Reactivity Landscape: Why Seek Alternatives?

The utility of an aryl halide or pseudohalide in cross-coupling is fundamentally dictated by the ease of the rate-determining oxidative addition step to the Pd(0) catalyst. The strength of the carbon-halogen (C-X) bond is the primary determinant of this reactivity. The generally accepted trend is:

C-I > C-Br > C-OTf > C-Cl >> C-F [1]

This trend highlights the central challenge of using aryl chlorides like this compound. The strong C-Cl bond requires a more energetic and catalytically demanding activation process compared to its heavier halogen counterparts.[2] While the lower cost and greater availability of aryl chlorides are attractive, these advantages can be offset by the need for more expensive and sensitive catalyst systems, longer reaction times, and potentially lower yields.[3]

This guide will focus on two principal, commercially available or readily synthesized alternatives:

  • Methyl 2-bromo-5-methylbenzoate: The direct analog, offering enhanced reactivity.

  • Methyl 5-methyl-2-(trifluoromethanesulfonyloxy)benzoate: The aryl triflate, a highly reactive alternative derived from the corresponding phenol.

The following diagram illustrates the relationship between the parent compound and the proposed alternatives.

Alternatives cluster_main Core Structure cluster_alts Alternative Reagents Parent Methyl 2-X-5-methylbenzoate Chloro X = Cl (Baseline Reagent) Parent->Chloro Standard Bromo X = Br (Enhanced Reactivity) Parent->Bromo Alternative 1 Triflate X = OTf (High Reactivity) Parent->Triflate Alternative 2

Caption: Relationship between the core chemical structure and the alternative reagents being compared.

Comparative Analysis: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for C-C bond formation. Here, we compare the performance of our three reagents in a representative coupling with phenylboronic acid.

While direct side-by-side comparative data for this specific substrate is scarce, we can construct a reliable performance model based on extensive literature precedents for structurally similar 2-halobenzoates.[1][4] Aryl bromides consistently outperform aryl chlorides, reacting under milder conditions and with simpler catalytic systems.[1] Aryl triflates are also highly reactive, often comparable to or exceeding bromides, but can be susceptible to hydrolysis under basic conditions.[4][5]

Table 1: Performance Comparison in a Representative Suzuki-Miyaura Coupling

ParameterThis compoundMethyl 2-bromo-5-methylbenzoateMethyl 5-methyl-2-(trifluoromethanesulfonyloxy)benzoate
Typical Catalyst System Pd(OAc)₂, SPhos (Bulky Ligand)Pd(PPh₃)₄ or PdCl₂(dppf)Pd(PPh₃)₄ or PdCl₂(dppf)
Catalyst Loading 2-5 mol%1-3 mol%1-3 mol%
Reaction Temperature 100-120 °C80-100 °C80-100 °C
Typical Reaction Time 12-24 hours4-12 hours4-12 hours
Representative Yield 75-85%>95%>95%
Key Advantage Lower initial reagent cost.High reactivity, good balance of cost and performance.High reactivity, useful for unreactive coupling partners.
Key Disadvantage Requires forcing conditions and specialized, costly ligands.Higher initial reagent cost than chloride.Higher cost, potential for hydrolysis.

The workflow for a typical Suzuki coupling highlights the critical steps influenced by the choice of reagent.

Suzuki_Workflow cluster_key_decision Key Decision Point start Reaction Setup (Flask under N₂/Ar) combine Combine Aryl Reagent, Boronic Acid, Base start->combine add_solvent Add Degassed Solvent (e.g., Toluene/H₂O) combine->add_solvent add_catalyst Add Pd Catalyst & Ligand add_solvent->add_catalyst react Heat Reaction (80-120 °C) add_catalyst->react workup Aqueous Workup & Extraction react->workup purify Column Chromatography workup->purify end Isolated Product purify->end

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Comparative Analysis: Buchwald-Hartwig Amination

The formation of C-N bonds via Buchwald-Hartwig amination is another critical transformation for these substrates. Similar to the Suzuki coupling, the reactivity trend (Br > OTf > Cl) holds true. The activation of the C-Cl bond for C-N coupling is particularly challenging and almost always requires state-of-the-art, sterically hindered biarylphosphine ligands.[6][7]

Table 2: Performance Comparison in a Representative Buchwald-Hartwig Amination

ParameterThis compoundMethyl 2-bromo-5-methylbenzoateMethyl 5-methyl-2-(trifluoromethanesulfonyloxy)benzoate
Typical Catalyst System Pd₂(dba)₃, BrettPhos/XPhosPd₂(dba)₃, BINAP/XantphosPd₂(dba)₃, BINAP/Xantphos
Catalyst Loading 1-3 mol%1-2 mol%1-2 mol%
Base NaOtBu, LHMDSNaOtBu, Cs₂CO₃NaOtBu, Cs₂CO₃
Reaction Temperature 90-110 °C80-100 °C80-100 °C
Typical Reaction Time 12-24 hours6-18 hours4-12 hours
Representative Yield 70-80%>90%>90%
Key Advantage Economical starting material.Excellent yields with a wider range of standard ligands.Very fast reaction times, especially with alkylamines.
Key Disadvantage Requires highly active (and expensive/air-sensitive) catalyst systems.More expensive than the chloride analog.Sensitive to base-promoted decomposition at high temperatures.

Experimental Protocols

The following protocols are representative and may require optimization for specific substrates.

Protocol 1: Synthesis of Methyl 5-methyl-2-(trifluoromethanesulfonyloxy)benzoate

This protocol details the synthesis of the triflate alternative from the corresponding phenol.

  • Starting Material Synthesis: Methyl 2-hydroxy-5-methylbenzoate can be synthesized from p-cresol via carboxylation and subsequent esterification.[8]

  • Triflation:

    • To a stirred solution of Methyl 2-hydroxy-5-methylbenzoate (1.0 equiv.) and pyridine (1.5 equiv.) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add trifluoromethanesulfonic anhydride (Tf₂O, 1.2 equiv.) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

    • Upon completion, quench the reaction with 1M HCl (aq.).

    • Separate the organic layer, wash with saturated NaHCO₃ (aq.) and brine, then dry over anhydrous Na₂SO₄.

    • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography (Hexanes/Ethyl Acetate gradient) to yield the pure aryl triflate.

Protocol 2: Representative Suzuki-Miyaura Coupling (using Aryl Bromide)

This protocol is adapted from standard procedures for coupling aryl bromides.[9][10]

  • Reaction Setup: To a flame-dried Schlenk flask, add Methyl 2-bromo-5-methylbenzoate (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane/water (4:1, 10 mL).

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%) to the flask under a positive pressure of inert gas.

  • Reaction: Heat the mixture to 90 °C and stir for 4-12 hours. Monitor progress by TLC or LC-MS.

  • Workup: After cooling, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.

Protocol 3: Representative Buchwald-Hartwig Amination (using Aryl Chloride)

This protocol utilizes a highly active catalyst system necessary for aryl chlorides.[6]

  • Reaction Setup: In a glovebox, add Pd₂(dba)₃ (0.01 mmol, 1 mol%), a suitable biarylphosphine ligand (e.g., BrettPhos, 0.024 mmol, 2.4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.) to an oven-dried reaction vial.

  • Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv.) and the desired amine (1.2 mmol, 1.2 equiv.).

  • Solvent Addition: Add anhydrous toluene (5 mL) and seal the vial.

  • Reaction: Remove the vial from the glovebox and heat to 110 °C with vigorous stirring for 12-24 hours. Monitor progress by GC-MS.

  • Workup: After cooling, dilute the mixture with ethyl acetate, filter through a pad of Celite®, and wash the pad with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

Conclusion and Future Outlook

The choice of reagent is a critical decision in synthetic design, balancing cost, efficiency, and sustainability. While This compound is an economically attractive starting material, its lower reactivity necessitates more demanding reaction conditions and the use of advanced, expensive catalyst systems.

For most laboratory-scale and process development applications, Methyl 2-bromo-5-methylbenzoate represents a more robust and efficient alternative. Its enhanced reactivity leads to faster reactions, higher yields, and compatibility with a broader range of less expensive palladium catalysts and ligands.

The aryl triflate analog , Methyl 5-methyl-2-(trifluoromethanesulfonyloxy)benzoate , is the most reactive of the three and should be considered when coupling particularly challenging nucleophiles or when extremely mild conditions are required. Its higher cost and potential sensitivity to hydrolysis are the primary drawbacks.

Ultimately, the optimal choice depends on the specific synthetic challenge. For routine couplings where high throughput and reliable yields are paramount, the bromo-derivative offers a compelling balance of reactivity and practicality. As catalyst technology continues to advance, the utility of aryl chlorides will undoubtedly grow, but for now, a careful evaluation of these more reactive alternatives can significantly accelerate and de-risk synthetic campaigns in research and development.

References

  • Cameron, D. D., Jeskey, H., & Baine, O. (1950). The Kolbe-Schmitt Reaction. I. The Carbonation of p-Cresol. Journal of the American Chemical Society, 72(4), 1533–1535.
  • Fors, B. P., Watson, D. A., Biscoe, M. R., & Buchwald, S. L. (2008). A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides. Journal of the American Chemical Society, 130(41), 13552–13554.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Menezes da Silva, V. H., Ibsen, G. M., Pettigrew, J. C., & Neufeldt, S. R. (2020). Triflate-Selective Suzuki Cross-Coupling of Chloro- and Bromoaryl Triflates Under Ligand-Free Conditions. Chemistry – A European Journal, 26(46), 10473-10477.
  • Nolan, S. P., & Organ, M. G. (Eds.). (2017).
  • Pan, J., Wang, X., Zhang, Y., & Buchwald, S. L. (2011). An improved palladium-catalyzed conversion of aryl and vinyl triflates to bromides and chlorides. Organic Letters, 13(18), 4974–4976.
  • Molander, G. A., & Dreher, S. D. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(8), 3141–3146.
  • ResearchGate. (2025). ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. ResearchGate.
  • Yin, J., & Buchwald, S. L. (2000). Palladium-Catalyzed Amination of Aryl Triflates. Journal of the American Chemical Society, 122(48), 12051–12052.
  • Pascanu, V., et al. (2017). Suzuki coupling reactions of various aryl bromides and chlorides catalyzed by 8wt %Pd@MIL-101Cr-NH2. Chemistry – A European Journal, 23(42), 10139-10148.
  • Neufeldt, S. R., & Sanford, M. S. (2012). Aryl Bromide/Triflate Selectivities Reveal Mechanistic Divergence in Palladium-Catalysed Couplings; the Suzuki–Miyaura Anomaly. Chemical Communications, 48(83), 10239-10241.
  • Weires, A. G., et al. (2019). LiCl-Accelerated Multimetallic Cross-Coupling of Aryl Chlorides with Aryl Triflates. Journal of the American Chemical Society, 141(26), 10488–10494.
  • Neufeldt, S. R., & Sanford, M. S. (2012). Aryl Bromide/Triflate Selectivities Reveal Mechanistic Divergence in Palladium-Catalyzed Couplings; the Suzuki—Miyaura Anomaly. Request PDF.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • National Bureau of Standards. (1961). Synthesis of 2-propoxy-5-methylbenzoic acid. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 65A(4), 339.
  • ChemSynthesis. (2025). methyl 5-hydroxy-2-methylbenzoate.
  • Ackermann, L., & Gschrei, C. J. (2004). Aryl Bromides and Aryl Chlorides for the Direct Arylation of Benzylic Amines Mediated by Ruthenium(II). Chemistry – A European Journal, 10(12), 2909–2915.
  • CABI Digital Library. (2012). ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE P-Hydroxybenzoic acid and its ester.
  • Ananikov, V. P., & Orlov, N. V. (2015). Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers, 2(7), 632-641.
  • Yeast Metabolome Database. (2022). Methyl 2-hydroxy benzoate (YMDB01370).
  • Wiley-VCH. (2011). 1 Cross-Coupling Arylations: Precedents and Rapid Historical Review of the Field.
  • Organic Chemistry Portal. (2011). An Improved Palladium-Catalyzed Conversion of Aryl and Vinyl Triflates to Bromides and Chlorides.
  • ResearchGate. (2017). Synthesis of 3,4,5-trihydroxy-2-[(hydroxyimino) methyl] benzoic acid as a novel rust converter.
  • PubChem. (n.d.). Methyl 5-tert-butyl-2-hydroxybenzoate.
  • MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst.
  • PubChem. (n.d.). Methyl 5-bromo-2-methylbenzoate.
  • ResearchGate. (2019). Palladium Catalyzed Suzuki-Miyaura Cross-Coupling of Secondary α-(Trifluoromethyl)benzyl Tosylates.

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Efficacy Comparison of Catalysts for Suzuki Coupling of Methyl 2-chloro-5-methylbenzoate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern organic synthesis, prized for its capacity to form carbon-carbon bonds with high efficiency and broad functional group tolerance. A significant advancement in this area has been the development of catalysts capable of activating aryl chlorides, which are often more cost-effective and readily available than their bromide or iodide counterparts.[1][2] This guide provides an in-depth comparison of catalytic systems for the Suzuki coupling of a challenging substrate, Methyl 2-chloro-5-methylbenzoate. The steric hindrance and electronic properties of this substrate make it an excellent benchmark for evaluating catalyst performance.

This guide is intended for researchers, scientists, and drug development professionals. We will explore the nuances of catalyst selection, supported by experimental data, to empower you to make informed decisions for your synthetic challenges.

The Challenge: Activating Aryl Chlorides

The primary hurdle in the Suzuki coupling of aryl chlorides is the strength of the C-Cl bond, which makes the initial oxidative addition step of the catalytic cycle more difficult compared to aryl bromides or iodides.[1][2] Overcoming this challenge requires highly active catalysts, typically featuring bulky and electron-rich ligands that promote the formation of the active Pd(0) species and facilitate its insertion into the C-Cl bond.[2][3]

Catalytic Systems Under Review

This guide will focus on a comparative analysis of several prominent classes of palladium and nickel-based catalysts known for their efficacy in coupling aryl chlorides.

Palladium-Based Catalysts:

  • Buchwald Ligand Systems: Developed by Professor Stephen Buchwald and his group, these bulky, electron-rich phosphine ligands have revolutionized palladium-catalyzed cross-coupling reactions.[4] Ligands such as SPhos and XPhos, when combined with a palladium source like Pd(OAc)₂, form highly active catalysts capable of coupling a wide range of aryl chlorides, including sterically hindered ones.[3][4]

  • PEPPSI Catalysts: Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation (PEPPSI) complexes are a class of palladium-N-heterocyclic carbene (NHC) precatalysts.[5] These air- and moisture-stable catalysts, such as PEPPSI-IPr, are known for their high efficiency and broad substrate scope in Suzuki couplings of aryl chlorides.[5][6][7][8]

Nickel-Based Catalysts:

  • Nickel-Phosphine Complexes: As a more earth-abundant and economical alternative to palladium, nickel catalysis has gained significant attention.[9][10] Complexes like NiCl₂(PCy₃)₂ have shown promise in the Suzuki-Miyaura coupling of aryl halides, including chlorides, often under milder conditions.[10][11]

  • Nickel-NHC Complexes: Similar to their palladium counterparts, nickel-NHC complexes are emerging as powerful catalysts for challenging cross-coupling reactions.[9]

Performance Comparison

The following table summarizes the performance of various catalytic systems for the Suzuki coupling of aryl chlorides, drawing upon data from analogous reactions in the literature. While specific data for this compound is limited, these examples provide a strong basis for catalyst selection.

Catalyst SystemLigand/PrecatalystTypical ConditionsYield (%)Key Advantages
Palladium-Based
Pd(OAc)₂ / SPhosSPhosK₃PO₄, Toluene/H₂O, 100 °CHighExcellent for hindered substrates, high turnover numbers.[3]
Pd(OAc)₂ / XPhosXPhosK₃PO₄, Toluene, 100 °CHighBroad scope for unactivated aryl chlorides.
PEPPSI-IPrPEPPSI-IPrK₂CO₃, THF, 60-80 °CVery HighAir and moisture stable, operationally simple.[5][7]
Nickel-Based
NiCl₂(PCy₃)₂TricyclohexylphosphineK₃PO₄, 2-Me-THF, 100 °CGood to ExcellentCost-effective, effective in green solvents.[10]
Ni(NHC) PrecatalystsNHCK₃PO₄·H₂O, THF, 25-60 °CHighAir-stable, effective at lower temperatures.[9]

Causality Behind Experimental Choices

The selection of a catalyst system is not arbitrary; it is a reasoned decision based on the substrate's electronic and steric properties.

  • For sterically hindered substrates like this compound , the bulky nature of Buchwald ligands (e.g., SPhos, XPhos) is crucial.[3] This bulkiness promotes the formation of a monoligated, highly reactive Pd(0) species, which is necessary to overcome the steric hindrance around the C-Cl bond.[12]

  • The choice of base is also critical. Stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are often required to facilitate the transmetalation step without causing unwanted side reactions, such as ester hydrolysis.[13]

  • Solvent selection impacts catalyst solubility and reaction kinetics. Aprotic polar solvents like THF or toluene are commonly used. The addition of water can sometimes accelerate the reaction by aiding in the dissolution of the base and facilitating the transmetalation step.[14][15]

Experimental Protocol: A Self-Validating System

The following protocol for the Suzuki coupling of this compound using a Pd(OAc)₂/SPhos catalyst system is designed to be a self-validating workflow. Each step is included to ensure reproducibility and high yield.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • Anhydrous Toluene

  • Degassed Water

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equivalent), the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄. The use of a flame-dried flask and an inert atmosphere is critical to prevent the deactivation of the catalyst by oxygen and moisture.

  • Solvent Addition: Add anhydrous toluene and degassed water (typically in a 5:1 to 10:1 ratio) via syringe. Degassing the solvents is essential to remove dissolved oxygen.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. The elevated temperature provides the necessary activation energy for the oxidative addition of the aryl chloride.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[16] This allows for the determination of the reaction endpoint and prevents the formation of degradation products from prolonged heating.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine to remove the inorganic salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the desired biaryl product.[15]

Visualizing the Process

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle cluster_legend Legend Pd(0)L2 Active Catalyst Ar-Pd(II)(X)L2 Oxidative Adduct Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(Ar')L2 Transmetalated Complex Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'-B(OR)2, Base) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination Ar-Ar' Product Ar-Pd(II)(Ar')L2->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[2][17][18]

Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup solvents Add Degassed Solvents setup->solvents reaction Heat and Stir solvents->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring workup Aqueous Work-up monitoring->workup Reaction Complete purification Column Chromatography workup->purification product Pure Product purification->product

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.[15][18]

Conclusion

The Suzuki-Miyaura coupling of challenging substrates like this compound is a testament to the advancements in catalyst development. For this particular transformation, palladium-based systems employing bulky, electron-rich Buchwald phosphine ligands, such as SPhos, offer a robust and high-yielding approach. While nickel-based catalysts present a cost-effective alternative, their application to this specific substrate may require more extensive optimization. The provided experimental protocol, grounded in sound mechanistic principles, offers a reliable starting point for researchers. By understanding the "why" behind each experimental choice, scientists can troubleshoot and adapt these methods to their unique synthetic challenges, ultimately accelerating the pace of discovery in drug development and materials science.

References

  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (n.d.). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.
  • Sigma-Aldrich. (n.d.). Buchwald Phosphine Ligands for Cross Coupling. Sigma-Aldrich.
  • ResearchGate. (n.d.). Nickel(II)—Aryl Complexes as Catalysts for the Suzuki Cross-Coupling Reaction of Chloroarenes and Arylboronic Acids.
  • BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling of Aryl Chlorides. BenchChem.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • RSC Publishing. (n.d.). The bulky Pd-PEPPSI-embedded conjugated microporous polymer-catalyzed Suzuki–Miyaura cross-coupling of aryl chlorides and arylboronic acids. RSC Publishing.
  • Sigma-Aldrich. (n.d.). Buchwald Phosphine Ligands. Sigma-Aldrich.
  • Sigma-Aldrich. (n.d.).
  • ChemRxiv. (n.d.). Efficient nickel precatalysts for Suzuki-Miyaura cross-coupling of aryl chlorides and arylboronic acids under mild conditions. ChemRxiv.
  • NIH. (n.d.). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. PMC.
  • NIH. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
  • Sigma-Aldrich. (n.d.). Buchwald Phosphine Ligands for Cross Coupling. Sigma-Aldrich.
  • NIH. (n.d.).
  • Organic Chemistry Portal. (n.d.). Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides. Organic Chemistry Portal.
  • ResearchGate. (n.d.). Highly Active Pd-PEPPSI Complexes for Suzuki-Miyaura Cross-coupling of Aryl Chlorides: an Investigation on the Effect of Electronic Properties.
  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 2-Chloro-3-methyl-5-nitropyridine. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for the Use of Methyl 3-Boronobenzoate in Suzuki-Miyaura Coupling. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 2-Chloro-6-fluorobenzaldehyde. BenchChem.

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A Comparative Guide to the Quantitative Analysis of Methyl 2-chloro-5-methylbenzoate: qNMR vs. Chromatographic Methods

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The precise quantification of chemical compounds is a cornerstone of pharmaceutical development and quality control. This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the assay of Methyl 2-chloro-5-methylbenzoate. This document details the experimental protocols and offers a comparative analysis of these techniques, empowering you to select the most suitable analytical method for your specific research and quality control requirements.

Introduction to the Analytical Techniques

Quantitative NMR (qNMR)

Quantitative NMR (qNMR) is a primary analytical method that enables the direct measurement of a substance's molar concentration.[1] A key advantage of qNMR is that it does not require a calibration curve using a reference standard of the analyte itself.[2][3] The fundamental principle of qNMR lies in the direct proportionality between the area of an NMR peak (integral) and the number of nuclei responsible for that signal.[3][4] This characteristic allows for absolute quantification by comparing the analyte's signal to that of a certified internal standard of known concentration.[3] Its versatility extends to a wide range of organic compounds that can be dissolved in a suitable deuterated solvent.[2][5]

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful separation technique that employs a liquid mobile phase to separate the components of a mixture. This separation is based on the differential partitioning of the components between the mobile phase and a stationary phase. Quantification is typically achieved by creating an external calibration curve with a known reference standard.[1]

Gas Chromatography (GC)

GC is another robust separation technique, particularly suited for volatile and thermally stable compounds.[1] In GC, a gaseous mobile phase carries the components of a mixture through a stationary phase, leading to their separation. Similar to HPLC, quantification is generally performed using a calibration curve.[1]

The Power of qNMR: A Deeper Dive

The growing interest in qNMR stems from its unique advantages over traditional chromatographic techniques.[2] Unlike methods that rely on compound-specific response factors (e.g., UV detection in HPLC), qNMR's response is uniform for all molecules containing the observed nucleus (commonly ¹H).[5] This inherent characteristic simplifies quantification and can reduce the need for specific reference materials for every analyte, which can be costly or difficult to obtain.[3]

Furthermore, qNMR is a non-destructive technique, allowing the sample to be recovered and used for further analyses.[3] The speed of analysis is another significant benefit; without the need for extensive calibration curve preparation and system conditioning, a qNMR measurement for a low molecular weight compound can often be completed in about 10-15 minutes.[2]

Experimental Protocol: qNMR Assay of this compound

This section provides a detailed, step-by-step methodology for the quantitative analysis of this compound using ¹H-qNMR.

Causality Behind Experimental Choices

The success of a qNMR experiment hinges on meticulous planning and execution.[6] The choice of solvent, internal standard, and NMR acquisition parameters are all critical for obtaining accurate and precise results.[7]

  • Internal Standard Selection: An ideal internal standard is the cornerstone of an accurate qNMR experiment.[8] It must be of high purity (≥99%), chemically stable under the experimental conditions, and soluble in the chosen NMR solvent.[9] Crucially, its NMR signals should not overlap with those of the analyte.[9][10] For this compound, a suitable internal standard would be one with sharp, singlet peaks in a region of the ¹H NMR spectrum that is free from analyte signals.[9] Maleic acid or 1,4-Dioxane are often considered, but their suitability must be verified for this specific analyte and solvent system.

  • Solvent Selection: The deuterated solvent must completely dissolve both the analyte and the internal standard to ensure a homogeneous solution, which is essential for acquiring high-quality NMR spectra.[5][9] Incomplete dissolution can lead to broadened signals and inaccurate integration.[9] Chloroform-d (CDCl₃) is a common choice for many organic molecules.

  • NMR Parameters: To ensure accurate quantification, NMR parameters must be optimized. A sufficiently long relaxation delay (D1) is crucial to allow all protons to fully relax between scans, preventing signal saturation and ensuring the signal integrals are truly proportional to the number of nuclei.[8] A 90° pulse angle is also recommended for maximizing the signal in a single scan.[6]

Step-by-Step qNMR Protocol
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and 10 mg of a suitable, high-purity internal standard (e.g., Maleic Anhydride, certified reference material) into a clean, dry vial. The use of a precision balance is critical.[11]

    • Record the exact masses.

    • Dissolve the mixture in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d). Ensure complete dissolution.[9]

    • Transfer the solution to a standard 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Higher magnetic fields provide better signal dispersion and sensitivity.[6]

    • Key acquisition parameters to optimize include:

      • Pulse Angle: 90°

      • Relaxation Delay (D1): At least 5 times the longest T1 relaxation time of both the analyte and internal standard protons. A value of 30-60 seconds is often a safe starting point.

      • Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the peaks of interest to ensure integration errors are less than 1%.[7]

      • Acquisition Time (AQ): Sufficiently long to allow the FID to decay completely, typically 2-4 seconds.

  • Data Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

    • Perform a baseline correction.

    • Integrate the well-resolved, non-overlapping signals of both the analyte and the internal standard. For this compound, the methyl ester singlet or the aromatic protons could be used. For the internal standard, a sharp singlet is ideal.[7]

  • Purity Calculation: The purity of the analyte is calculated using the following formula:

    Purity (% w/w) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value of the signal

    • N = Number of protons giving rise to the signal

    • MW = Molar mass

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

Workflow Diagram

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_calc Calculation weigh_analyte Accurately weigh Analyte dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_is Accurately weigh Internal Standard weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire ¹H NMR Spectrum (Optimized Parameters) transfer->acquire ft Fourier Transform acquire->ft phasing Phase Correction ft->phasing baseline Baseline Correction phasing->baseline integration Integrate Signals baseline->integration calculate Calculate Purity integration->calculate

Caption: The general workflow for qNMR analysis.

Comparison of Analytical Techniques

The choice of an analytical technique depends on various factors, including the specific requirements of the analysis, available instrumentation, and regulatory considerations.

FeatureqNMRHPLCGC
Principle Direct proportionality of signal integral to the number of nuclei.[3][4]Differential partitioning between mobile and stationary phases.[1]Partitioning between a gaseous mobile phase and a stationary phase.[1]
Calibration Does not require a calibration curve with the analyte's reference standard.[2][3]Requires an external calibration curve with a reference standard.[1]Requires an external calibration curve with a reference standard.[1]
Sample Throughput Relatively fast (10-15 min/sample for simple molecules).[2]Can be slower due to column equilibration and run times.Generally faster run times than HPLC for suitable analytes.
Selectivity High, based on unique chemical shifts of nuclei.Dependent on column chemistry and mobile phase composition.Dependent on column chemistry and temperature programming.
Sample Destruction Non-destructive.[3]Destructive.Destructive.
Solvent Consumption Low.[12]High.Low.
Versatility Broadly applicable to soluble organic compounds.[2]Wide applicability, especially for non-volatile or thermally labile compounds.Limited to volatile and thermally stable compounds.[1]
Traceability Can be SI-traceable with certified reference materials.[3][4]Traceability is dependent on the reference standard used.Traceability is dependent on the reference standard used.
Performance Comparison

Studies comparing qNMR with chromatographic methods often show comparable performance in terms of accuracy, precision, and linearity.[13][14] For instance, a head-to-head comparison for the analysis of carbohydrates demonstrated that both qNMR and HPLC have good accuracy and precision, with no significant difference in the quantitative results, suggesting they can be used interchangeably.[13][14] Similarly, a study on Coenzyme Q10 in dietary supplements found both qNMR and HPLC-UV to be appropriate for quality control, with qNMR being particularly convenient during method development.[12][15]

The validation of qNMR methods should follow guidelines from regulatory bodies like the International Council for Harmonisation (ICH) and pharmacopeias such as the United States Pharmacopeia (USP).[16][17][18][19][20] These guidelines outline the requirements for demonstrating that an analytical procedure is fit for its intended purpose, covering aspects like accuracy, precision, specificity, linearity, and range.[20][21][22] The USP is in the process of updating its general chapters on NMR spectroscopy to provide more comprehensive guidance on the application and validation of qNMR methods.[18][19][23]

Logical Relationship Diagram

Comparison_Logic cluster_qnmr qNMR cluster_hplc HPLC cluster_gc GC Analyte This compound qnmr_adv Advantages: - No calibration curve needed - Non-destructive - Fast analysis - SI-traceable Analyte->qnmr_adv hplc_adv Advantages: - High sensitivity with certain detectors - Widely applicable Analyte->hplc_adv gc_adv Advantages: - High resolution - Fast for volatile compounds Analyte->gc_adv qnmr_disadv Considerations: - Requires high-field NMR - Sensitivity can be lower than MS detection hplc_disadv Disadvantages: - Requires calibration curve - Destructive - Higher solvent consumption gc_disadv Disadvantages: - Limited to volatile/thermally stable analytes - Requires calibration curve - Destructive

Caption: Key advantages and considerations for each analytical technique.

Conclusion

Both qNMR and chromatographic techniques are powerful tools for the quantitative analysis of this compound. While HPLC and GC are well-established and widely used methods, qNMR offers distinct advantages, including its status as a primary ratio method that does not require a compound-specific calibration curve, its non-destructive nature, and the speed of analysis. The choice between these methods should be guided by the specific analytical needs, available resources, and the desired level of traceability. For applications requiring high accuracy, absolute quantification, and the conservation of valuable samples, qNMR presents a compelling and robust alternative to traditional chromatographic assays.

References
  • Quantitative Nuclear Magnetic Resonance (NMR): Principles and Practice. (2020, September 14). AZoM.com. [Link]
  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results.
  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025, December 29). [Video]. YouTube. [Link]
  • Quantitative NMR Spectroscopy. Durham University. [Link]
  • What is qNMR and why is it important?. Mestrelab Research. [Link]
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  • Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. (2023, January 12). Molecules, 28(2), 765. [Link]
  • Let's try doing quantit
  • Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q 10 in dietary supplement capsules. (2016).
  • Branch, S. K. (2005). The role of NMR spectroscopy in drug development and quality control: The ICH perspective. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 798–805. [Link]
  • How do I choose a reference standard for my Q-NMR analysis?. (2022, April 25). Chemistry LibreTexts. [Link]
  • Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. (2016, June 30).
  • Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. (2023, January 12).
  • Stimuli Article (qNMR). (2020). U.S. Pharmacopeia. [Link]
  • Sorensen, D. (n.d.). Setting standards: Revision of USP general chapters <761>/<1761>. PANIC NMR. [Link]
  • Gödecke, T., Napolitano, J. G., Rodríguez-Brasco, M. F., Chen, S. N., Lankin, D. C., & Pauli, G. F. (2013). Validation of a generic quantitative 1H NMR method for natural products analysis. Phytochemical Analysis, 24(6), 581-589. [Link]
  • Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. (2013). SciSpace. [Link]
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  • Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR Spectroscopy. (2022, July 13). ECA Academy. [Link]
  • Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH. [Link]
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  • Methyl 2-amino-5-chlorobenzo
  • Methyl2-chloro-5-nitrobenzoate.
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A Comparative Guide to Quantitative Analysis: Validated HPLC Method for Methyl 2-chloro-5-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of chemical entities is paramount. This guide provides an in-depth, validated High-Performance Liquid Chromatography (HPLC) method for the quantification of Methyl 2-chloro-5-methylbenzoate, a key intermediate in various synthetic pathways. Beyond a mere protocol, this document delves into the rationale behind the methodological choices and offers a comparative analysis against other viable analytical techniques, namely Gas Chromatography (GC), Quantitative Nuclear Magnetic Resonance (qNMR), and Supercritical Fluid Chromatography (SFC). Our objective is to equip researchers, scientists, and drug development professionals with a comprehensive understanding to make informed decisions for their analytical needs.

The Analytical Challenge: Quantifying this compound

This compound is a small organic molecule whose accurate quantification is critical for ensuring reaction yield, purity of intermediates, and ultimately, the quality of the final active pharmaceutical ingredient (API). The development of a robust and reliable analytical method is therefore not just a procedural necessity but a cornerstone of process control and regulatory compliance.

The Gold Standard: A Validated Reversed-Phase HPLC Method

Reversed-phase HPLC is the workhorse of the pharmaceutical industry for its versatility, robustness, and high resolving power. Here, we propose and detail a validated HPLC method for the quantification of this compound.

Experimental Protocol

Instrumentation and Materials:

  • High-Performance Liquid Chromatograph with a Diode Array Detector (DAD) or UV-Vis detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • HPLC-grade acetonitrile, methanol, and water.

  • Analytical grade phosphoric acid.

  • This compound reference standard.

Chromatographic Conditions:

ParameterCondition
Mobile Phase Acetonitrile:Water (60:40 v/v), pH adjusted to 3.0 with phosphoric acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 240 nm
Injection Volume 10 µL
Run Time 10 minutes

Rationale for Methodological Choices:

  • C18 Column: A C18 stationary phase is chosen for its hydrophobicity, which provides excellent retention and separation for moderately non-polar compounds like this compound.

  • Acetonitrile/Water Mobile Phase: This combination is a common and effective mobile phase in reversed-phase chromatography, offering good elution strength and low UV cutoff. The 60:40 ratio is a starting point and can be optimized to achieve the desired retention time and resolution.

  • Acidified Mobile Phase: The addition of phosphoric acid to control the pH helps to ensure the analyte is in a single, non-ionized form, leading to sharp, symmetrical peaks.

  • UV Detection at 240 nm: This wavelength is selected based on the UV spectrum of this compound to ensure maximum absorbance and sensitivity.

Method Validation: A Self-Validating System

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[1][2][3] The validation of this HPLC method is performed in accordance with the International Council for Harmonisation (ICH) guidelines.[4][5][6]

dot

Caption: Workflow for HPLC Method Validation.

Validation Parameters and Acceptance Criteria:

ParameterProcedureAcceptance Criteria
System Suitability Five replicate injections of a standard solution.%RSD of peak area < 2.0%; Tailing factor ≤ 2.0; Theoretical plates > 2000.
Specificity Analysis of blank, placebo, and spiked samples.No interference at the retention time of the analyte.
Linearity Analysis of at least five concentrations across the expected range.Correlation coefficient (r²) ≥ 0.999.
Accuracy Analysis of samples spiked with known amounts of analyte at three concentration levels (e.g., 80%, 100%, 120%).Mean recovery between 98.0% and 102.0%.
Precision Repeatability (Intra-day): Six replicate analyses of a sample on the same day. Intermediate Precision (Inter-day): Analysis on different days, with different analysts or equipment.%RSD ≤ 2.0%.
Limit of Detection (LOD) & Limit of Quantitation (LOQ) Determined based on signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.LOD and LOQ should be sufficiently low for the intended application.
Robustness Deliberate variations in method parameters (e.g., flow rate ±10%, mobile phase composition ±2%, column temperature ±5°C).System suitability parameters are met, and results remain unaffected by minor variations.

This rigorous validation process ensures the method is reliable, reproducible, and fit for purpose in a regulated environment.[7][8]

Comparative Analysis: HPLC vs. Alternative Techniques

While HPLC is a powerful tool, other analytical techniques offer unique advantages and may be more suitable for specific applications.

dot

Caption: Alternative techniques for quantification.

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and semi-volatile compounds.[9][10] For this compound, which is a relatively volatile ester, GC is a highly viable alternative.

Advantages over HPLC:

  • Higher Resolution: Capillary GC columns can provide significantly higher theoretical plates than HPLC columns, leading to better separation of closely related impurities.

  • Faster Analysis Times: GC runs can often be shorter than HPLC runs.

  • Sensitive Detectors: Detectors like Flame Ionization Detector (FID) and Mass Spectrometry (MS) offer excellent sensitivity.

Disadvantages:

  • Thermal Lability: Not suitable for thermally labile or non-volatile compounds.

  • Derivatization: Some compounds may require derivatization to increase volatility, adding a step to the sample preparation.

Experimental Considerations for GC:

A potential GC method could utilize a non-polar capillary column (e.g., DB-5) with a temperature gradient and an FID or MS detector.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR has emerged as a compelling alternative to chromatographic techniques for pharmaceutical analysis.[11][12][13] It is a primary analytical method that allows for the direct measurement of an analyte's concentration without the need for a specific reference standard of the same compound.[14][15]

Advantages over HPLC:

  • Primary Method: qNMR can provide a direct and absolute quantification.

  • No Reference Standard Needed: Quantification can be performed using a certified internal standard of a different compound.

  • Structural Information: Provides structural information simultaneously with quantification.

  • Faster Method Development: Can be quicker to set up for a new analyte as it doesn't require extensive method development like chromatography.

Disadvantages:

  • Lower Sensitivity: Generally less sensitive than HPLC with UV detection.

  • Matrix Interference: Complex matrices can lead to overlapping signals, complicating quantification.

  • Cost and Expertise: NMR instrumentation is expensive and requires specialized expertise to operate and interpret the data.

Supercritical Fluid Chromatography (SFC)

SFC is a form of normal-phase chromatography that uses a supercritical fluid, typically carbon dioxide, as the mobile phase.[16] It is considered a "green" analytical technique due to the reduced use of organic solvents.[17]

Advantages over HPLC:

  • Faster Separations: The low viscosity of supercritical fluids allows for higher flow rates and faster analysis times.[18]

  • Reduced Solvent Consumption: Primarily uses CO2, which is less toxic and less expensive than organic solvents.[19]

  • Orthogonal Selectivity: Can provide different selectivity compared to reversed-phase HPLC, which is beneficial for separating challenging mixtures.[20]

Disadvantages:

  • Limited Polarity Range: Less suitable for highly polar compounds.

  • Instrumentation: Requires specialized high-pressure equipment.

Conclusion: Selecting the Right Tool for the Job

The choice of analytical method is a critical decision that should be based on the specific requirements of the analysis.

  • The validated HPLC method presented here offers a robust, reliable, and widely accessible solution for the routine quantification of this compound in a quality control environment. Its adherence to ICH guidelines ensures regulatory acceptance.

  • Gas Chromatography is an excellent alternative, particularly when high resolution is required to separate closely related impurities.

  • Quantitative NMR provides the advantage of being a primary method, offering absolute quantification without the need for a specific reference standard, making it ideal for the certification of reference materials or for early-stage development where a standard may not be available.

  • Supercritical Fluid Chromatography presents a fast and environmentally friendly option, especially for high-throughput screening or when orthogonal separation is needed.

By understanding the principles, advantages, and limitations of each technique, researchers and drug development professionals can confidently select the most appropriate analytical method to ensure the quality and integrity of their products.

References

  • U.S. Pharmacopeia.
  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(1), 7–15. [Link]
  • Webster, G., & Hamilton, B. (n.d.). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. American Pharmaceutical Review. [Link]
  • Diehl, B. W. K., Malz, F., & Holzgrabe, U. (2012). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis, 66, 1-13. [Link]
  • Emery Pharma. (n.d.).
  • American Pharmaceutical Review. (2020, August 25). Quantitative NMR in Biotherapeutic Drug Development: An Efficient General-Purpose Tool for Process Analytics. [Link]
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  • ECA Academy. (n.d.).
  • LCGC International. (2024, October 13). Supercritical Fluid Chromatography: A Workhorse in Drug Discovery. [Link]
  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2)
  • MDPI. (2025, January 31). Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe. [Link]
  • BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures. [Link]
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  • Wikipedia. (n.d.).
  • ProPharma. (2024, June 25).
  • ACS Publications. (2010).
  • Teledyne Labs. (n.d.). What is Supercritical Fluid Chromatography (SFC)
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  • Taylor & Francis. (n.d.).
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  • European Journal of Pharmaceutical and Medical Research. (n.d.).
  • YouTube. (2025, July 2). Understanding ICH Q2(R2)
  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). [Link]
  • AOCS. (2019, July 23).
  • Institute of Validation Technology. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]
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  • Doc Brown's Chemistry. (n.d.). Qualitative tests for carboxylic acids, esters, amides... [Link]
  • National Institutes of Health. (n.d.). A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. [Link]
  • Oxford Academic. (n.d.). Gas Chromatography–Mass Spectrometry Analysis of Regioisomeric Ring Substituted Methoxy Methyl Phenylacetones. [Link]
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. [Link]
  • MDPI. (n.d.). Elucidating Scent and Color Variation in White and Pink-Flowered Hydrangea arborescens 'Annabelle' Through Multi-Omics Profiling. [Link]
  • ResearchGate. (2025, August 8). A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. [Link]
  • National Institutes of Health. (2023, April 29).
  • National Center for Biotechnology Information. (n.d.).
  • ResearchGate. (n.d.). VALIDATED HPLC METHOD FOR DETERMINITION OF 5-AMINO- 2-METHYL BENZOIC ACID IN CANAGLIFLOZIN DRUG SUBSTANCES. [Link]
  • MDPI. (n.d.).

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A Comparative Guide to the Synthesis of Substituted Methyl Benzoates for the Modern Organic Chemist

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of substituted methyl benzoates is a cornerstone of molecular construction. These motifs are prevalent in a vast array of pharmaceuticals, agrochemicals, and materials. The choice of synthetic route is a critical decision, dictated by factors such as substrate scope, functional group tolerance, scalability, and safety. This guide provides an in-depth comparison of the most common and effective methods for the synthesis of substituted methyl benzoates, grounded in mechanistic principles and supported by experimental data.

Classical Approach: Fischer-Speier Esterification

The Fischer-Speier esterification is a foundational acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2] Its enduring prevalence in both academic and industrial settings is a testament to its simplicity and cost-effectiveness.

Mechanistic Rationale: The reaction proceeds via protonation of the carbonyl oxygen of the benzoic acid by a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid.[3][4][5][6] This enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by methanol. Subsequent proton transfers and elimination of a water molecule yield the methyl ester.[5][6] The entire process is reversible, necessitating strategies to drive the reaction to completion.[2][3]

Experimental Considerations: To shift the equilibrium towards the product, a large excess of methanol is commonly used, often serving as the solvent.[1][3] Alternatively, removal of water via azeotropic distillation with a suitable solvent can be employed.[3] While robust for many simple substituted benzoic acids, the harsh acidic conditions can be detrimental to sensitive functional groups. Microwave-assisted Fischer esterification has emerged as a technique to accelerate the reaction and improve yields, particularly in sealed-vessel conditions.[7][8]

Workflow for Fischer-Speier Esterification:

Fischer_Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Substituted Benzoic Acid, Methanol Mix Combine Reactants and Catalyst Reactants->Mix Catalyst H₂SO₄ or p-TsOH Catalyst->Mix Heat Reflux or Microwave Irradiation Mix->Heat Drive Equilibrium Quench Neutralize with Aqueous Base Heat->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Remove Solvent Dry->Concentrate Purify Distillation or Chromatography Concentrate->Purify

Caption: General workflow for Fischer-Speier esterification.

Milder Alternatives: Carbodiimide-Mediated (Steglich) Esterification

For substrates that are sensitive to strong acids, the Steglich esterification offers a significantly milder alternative.[9] This method utilizes a coupling reagent, typically dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), in the presence of a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[10][11][12]

Mechanistic Rationale: The carboxylic acid adds to the carbodiimide, forming a highly reactive O-acylisourea intermediate.[12] This intermediate is essentially a carboxylic acid anhydride with a superior leaving group. The alcohol then attacks this activated species to form the ester, releasing the corresponding urea byproduct (dicyclohexylurea, DCU). DMAP acts as an acyl transfer agent, reacting with the O-acylisourea to form a reactive acylpyridinium salt, which is then readily attacked by the alcohol, accelerating the reaction and suppressing side reactions like the formation of N-acylurea.[12]

Experimental Considerations: The reaction is typically performed at room temperature in aprotic solvents like dichloromethane (DCM) or dimethylformamide (DMF).[11] A significant advantage of this method is its ability to esterify sterically hindered and acid-labile substrates.[12] However, the use of carbodiimides can be problematic due to their potential as allergens and the need to remove the insoluble urea byproduct by filtration. Greener solvent alternatives and more sustainable coupling reagents are active areas of research.[11]

High-Yielding but Hazardous: Diazomethane and its Safer Surrogates

Diazomethane (CH₂N₂) is a highly reactive methylating agent that converts carboxylic acids to their corresponding methyl esters with excellent yields, often quantitatively.[13][14][15] The reaction is clean, with the only byproduct being nitrogen gas.

Mechanistic Rationale: The carboxylic acid protonates diazomethane to form a carboxylate anion and a methyldiazonium cation.[13][14] The carboxylate then acts as a nucleophile in an SN2 reaction, attacking the methyl group of the highly unstable methyldiazonium ion, which has an excellent leaving group (N₂).[13][14][15]

Safety and Practicality: Despite its efficiency, diazomethane is a yellow, toxic, and potentially explosive gas, making its handling hazardous.[13][14] It can detonate upon contact with rough surfaces or when heated.[13][14] Due to these safety concerns, its use is often avoided in industrial settings.

A safer alternative is (trimethylsilyl)diazomethane (TMSD), a greenish-yellow liquid that also serves as an effective methylating agent for carboxylic acids.[16] While considered less explosive than diazomethane, TMSD is still highly toxic and must be handled with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment.[16]

Modern Approaches: Palladium-Catalyzed Carbonylative Coupling

Palladium-catalyzed carbonylation reactions represent a powerful and versatile method for the synthesis of methyl benzoates from aryl halides or triflates.[17][18] These reactions introduce a carbonyl group from carbon monoxide (CO) gas or a CO surrogate.

Mechanistic Rationale: The general catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by the insertion of carbon monoxide into the aryl-palladium bond. The resulting acyl-palladium complex then undergoes reaction with methanol (methanolysis) to afford the methyl benzoate and regenerate the Pd(0) catalyst.

Experimental Considerations: These reactions offer broad functional group tolerance and can be applied to a wide range of substituted aryl halides.[18][19][20] A significant drawback has been the need to handle highly toxic and flammable carbon monoxide gas, often at high pressures.[21] To circumvent this, various CO surrogates, such as phenyl formate, have been developed, allowing the reaction to be performed under milder and safer conditions.[20][22] Palladium-catalyzed carbonylation is particularly valuable for synthesizing esters that are not readily accessible from the corresponding carboxylic acids.

Palladium-Catalyzed Carbonylation Workflow:

Palladium_Carbonylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Substrate Aryl Halide/Triflate Combine Combine in Anhydrous Solvent Substrate->Combine Reagents Methanol, Base Reagents->Combine Catalyst Pd Catalyst, Ligand Catalyst->Combine CO_Source CO Gas or CO Surrogate CO_Source->Combine Heat Heat under Inert Atmosphere Combine->Heat Filter Filter Catalyst Heat->Filter Extract Aqueous Work-up & Extraction Filter->Extract Dry Dry Organic Layer Extract->Dry Concentrate Remove Solvent Dry->Concentrate Purify Chromatography Concentrate->Purify

Sources

Characterization of 2-amino-5-chloro-3-methylbenzoic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Characterization of 2-Amino-5-chloro-3-methylbenzoic Acid and Its Derivatives

This guide provides an in-depth, objective comparison of 2-amino-5-chloro-3-methylbenzoic acid and its key derivatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple data presentation to explain the causality behind experimental choices and characterization outcomes. We will explore the synthesis, physicochemical properties, and spectroscopic signatures of these compounds, offering field-proven insights and detailed protocols to support your research and development efforts.

The Strategic Importance of 2-Amino-5-chloro-3-methylbenzoic Acid

2-Amino-5-chloro-3-methylbenzoic acid (ACMBA) is a highly valuable substituted anthranilic acid.[1] Its strategic importance lies in its role as a critical building block, or intermediate, in the synthesis of high-value downstream products, particularly in the agrochemical and pharmaceutical sectors.[2][3] Most notably, it is a key precursor for the manufacture of chlorantraniliprole, a broad-spectrum insecticide belonging to the anthranilic diamide class.[4] The specific arrangement of the amino, chloro, and methyl groups on the benzoic acid core makes it a versatile scaffold for creating complex molecules with targeted biological activities.[2]

Understanding the baseline characteristics of this parent compound is fundamental to successfully synthesizing, purifying, and characterizing its derivatives. This guide provides that baseline and then extends the analysis to its common ester and amide derivatives, highlighting the transformative impact of functional group modification.

Synthesis of the Parent Compound: A Brief Overview

The quality and purity of the starting ACMBA are paramount. Several synthetic routes are employed for its production, typically starting from either m-toluic acid or 2-amino-3-methylbenzoic acid.[5][6] A common final step involves the regioselective chlorination of 2-amino-3-methylbenzoic acid.

The choice of chlorinating agent is a critical process parameter. Options include:

  • N-Chlorosuccinimide (NCS): Known for clean reactions but can be expensive.[7]

  • Cyanuric Chloride: A more cost-effective chlorinating agent.[7]

  • Chlorine Gas: Often used in industrial-scale production.[4]

  • Dichlorohydantoin: Another effective reagent for chlorination.[6]

The causality behind this step is an electrophilic aromatic substitution, where the activating, ortho-, para-directing amino group directs the incoming chlorine electrophile to the para position (C5), which is sterically accessible.

cluster_synthesis Simplified Synthesis of ACMBA start 2-Amino-3-methylbenzoic Acid product 2-Amino-5-chloro-3-methylbenzoic Acid (ACMBA) start->product Chlorination Reaction Solvent: DMF, EDC, etc. reagent + Chlorinating Agent (e.g., NCS, Cl2)

Caption: General workflow for the synthesis of ACMBA.

Baseline Characterization: 2-Amino-5-chloro-3-methylbenzoic Acid

Any comparative analysis requires a well-defined reference. The properties of the parent ACMBA serve as our baseline.

PropertyValueSource(s)
CAS Number 20776-67-4[8][9]
Molecular Formula C₈H₈ClNO₂[1][8]
Molecular Weight 185.61 g/mol [1]
Appearance White to light yellow/red powder or crystal[1]
Melting Point 238-243 °C[6]
Purity Typically >98.0% (by HPLC)[1]
Spectroscopic Fingerprint of ACMBA

The following data provide a unique spectroscopic "fingerprint" for identifying and confirming the structure of ACMBA.

TechniqueObserved CharacteristicsMechanistic Insight
¹H NMR ~2.1 ppm (s, 3H, -CH₃)~5.9 ppm (br s, 2H, -NH₂)~7.2 ppm (s, 1H, Ar-H)~7.8 ppm (s, 1H, Ar-H)~11.5 ppm (br s, 1H, -COOH)The downfield shift >10 ppm is characteristic of a carboxylic acid proton. The two aromatic protons appear as singlets due to their meta-relationship, resulting in minimal coupling. Note: Shifts are solvent-dependent.[6][7]
FT-IR (KBr) ~3400-3500 cm⁻¹ (N-H stretch)~2500-3300 cm⁻¹ (broad, O-H stretch)~1650-1700 cm⁻¹ (C=O stretch)~700-800 cm⁻¹ (C-Cl stretch)The very broad O-H band, often overlapping with C-H stretches, is definitive for a carboxylic acid dimer in the solid state. The sharp N-H stretches confirm the primary amine.[8][10]
Mass Spec (EI) Expected M⁺ at m/z 185/187The presence of a peak at M+2 with roughly one-third the intensity of the molecular ion peak is a classic indicator of a single chlorine atom due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Comparative Analysis: Key Derivatives of ACMBA

The true utility of ACMBA is realized upon its derivatization. We will now compare the parent acid to its two most common and functionally significant classes of derivatives: esters and amides.

cluster_derivatives Key Derivative Classes parent Parent Compound 2-Amino-5-chloro-3-methylbenzoic Acid ester Ester Derivatives (e.g., Methyl Ester) parent->ester Esterification (+ROH, H⁺) amide Amide Derivatives (e.g., Anilide) parent->amide Amidation (+R₂NH, Coupling Agent) cluster_hplc HPLC Workflow prep 1. Sample Preparation (Dissolve & Dilute) inject 2. Injection (e.g., 10 µL) prep->inject separate 3. Gradient Elution (C18 Column) inject->separate detect 4. UV Detection (e.g., 254 nm) separate->detect analyze 5. Data Analysis (Retention Time, Area %) detect->analyze

Caption: Standard workflow for HPLC analysis.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.

    • Detection: 254 nm

  • Expected Outcome & Trustworthiness:

    • Retention Time: ACMBA, being the most polar, will elute first. The ester and amide derivatives will have longer retention times.

    • Self-Validation: A successful run must show sharp, symmetrical peaks. Monitor system suitability parameters: a "blank" injection (mobile phase) should show no interfering peaks, and multiple injections of the same standard should yield retention times with <1% relative standard deviation (RSD). This ensures the system is performing correctly before analyzing unknown samples.

Protocol: FT-IR Analysis via KBr Pellet
  • Objective: To obtain a high-quality infrared spectrum of a solid sample for functional group identification. [10]* Materials: Spectroscopic grade Potassium Bromide (KBr, dried), sample, agate mortar and pestle, hydraulic press.

  • Procedure:

    • Grinding: Add ~1-2 mg of the sample to ~100-200 mg of dry KBr in the agate mortar.

    • Mixing: Gently grind the mixture until a fine, homogeneous powder is formed. The quality of the final spectrum is highly dependent on achieving a uniform particle size to minimize light scattering.

    • Pressing: Transfer the powder to a pellet-forming die and press under a hydraulic press (typically 7-10 tons of pressure) for several minutes.

    • Result: A transparent or semi-transparent pellet is formed.

  • Data Acquisition: Place the pellet in the spectrometer's sample holder and acquire the spectrum (e.g., 4000-400 cm⁻¹).

  • Self-Validation: The quality of the pellet is self-validating. A good pellet is transparent and will produce a flat baseline. A cloudy or opaque pellet will result in a sloping baseline and poor signal-to-noise, indicating that the sample should be re-prepared.

Conclusion

The characterization of 2-amino-5-chloro-3-methylbenzoic acid and its derivatives is a study in the profound impact of functional group transformation. While the parent acid is a stable, well-defined intermediate, its conversion to esters and, more significantly, amides, fundamentally alters its physicochemical and biological properties. A rigorous, comparative approach using orthogonal analytical techniques like NMR, FT-IR, and HPLC is essential for confirming these transformations, assessing purity, and ultimately enabling the development of novel, high-value molecules for the pharmaceutical and agrochemical industries. The protocols and data presented herein provide a robust framework for these analytical endeavors.

References

  • Method for preparing 2-amino-5-chloro-3-methylbenzoic acid.
  • Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
  • Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
  • A Process For The Preparation Of 2 Amino 5 Chloro 3 Methylbenzoic Acid.Quick Company. [Link]
  • 2-Amino-5-chloro-3-methylbenzoic acid | C8H8ClNO2 | CID 11644044.PubChem. [Link]
  • Unlocking Chemical Synthesis: The Role of 2-Amino-5-chloro-3-methylbenzoic Acid.Medium. [Link]
  • Benzoic acid, 2-amino-5-chloro-, methyl ester.NIST WebBook. [Link]
  • 2-Amino-5-Chloro Benzoic acid.Anshul Specialty Molecules. [Link]

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Differentiating Chloromethylbenzoate Isomers: A Mass Spectrometry-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the precise structural elucidation of isomeric compounds is a critical analytical challenge. Positional isomers, such as the ortho-, meta-, and para- substituted chloromethylbenzoates, share the same molecular formula and weight, yet their distinct chemical and physical properties necessitate unambiguous identification. This guide provides an in-depth comparison of how these isomers can be differentiated using mass spectrometry, leveraging subtle yet significant differences in their fragmentation patterns under electron ionization (EI). We will explore the underlying mechanistic principles, supported by experimental data and established fragmentation theory, to provide a robust framework for isomer differentiation.

The Challenge of Isomeric Differentiation

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of a compound. However, for isomers that possess the same mass, conventional MS analysis is often insufficient for differentiation. The key to distinguishing between isomers lies in tandem mass spectrometry (MS/MS) or the detailed analysis of fragmentation patterns generated by "hard" ionization techniques like electron ionization (EI). In EI-MS, high-energy electrons bombard the analyte molecules, causing them to ionize and fragment in characteristic ways. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint. For positional isomers, while many fragments may be common, the relative abundances of these fragments or the presence of unique, diagnostically significant ions can provide the basis for their differentiation.

Comparative Fragmentation Analysis of Chloromethylbenzoate Isomers

The three isomers of chloromethylbenzoate—methyl 2-(chloromethyl)benzoate (ortho), methyl 3-(chloromethyl)benzoate (meta), and methyl 4-(chloromethyl)benzoate (para)—all have a molecular weight of 184.62 g/mol and the chemical formula C₉H₉ClO₂.[1][2][3] Upon electron ionization, they will all produce a molecular ion (M⁺˙) at an m/z of 184 (and an M+2 peak at 186 due to the ³⁷Cl isotope). The differentiation of these isomers hinges on the unique fragmentation pathways influenced by the position of the chloromethyl group relative to the methyl ester.

The "Ortho Effect": A Unique Pathway for Methyl 2-(chloromethyl)benzoate

A well-documented phenomenon in the mass spectrometry of ortho-substituted aromatic compounds is the "ortho effect," where the close proximity of two substituents leads to unique fragmentation pathways not observed in the meta and para isomers.[4][5][6] In the case of methyl 2-(chloromethyl)benzoate, the adjacent chloromethyl and methyl ester groups can interact following ionization.

This interaction facilitates a rearrangement reaction, leading to the elimination of a neutral molecule of methanol (CH₃OH, 32 Da). This concerted or stepwise process is sterically favored in the ortho isomer and results in a prominent fragment ion at m/z 152.

Proposed Fragmentation of Methyl 2-(chloromethyl)benzoate:

  • Molecular Ion (M⁺˙): m/z 184

  • Key Diagnostic Fragment: [M - CH₃OH]⁺˙ at m/z 152

  • Other Significant Fragments:

    • [M - Cl]⁺ at m/z 149 (loss of a chlorine radical)

    • [M - OCH₃]⁺ at m/z 153 (loss of a methoxy radical)

    • Benzoyl cation fragment at m/z 105

The presence of a strong peak at m/z 152 is expected to be a unique and defining characteristic of the ortho isomer's mass spectrum.

Fragmentation of Methyl 4-(chloromethyl)benzoate (Para Isomer)

In the absence of the ortho effect, the fragmentation of the para isomer is expected to follow more conventional pathways for aromatic esters and benzyl chlorides. The primary fragmentation events will likely involve the cleavage of the bonds benzylic to the ring and adjacent to the ester functionality.

Observed and Expected Fragmentation of Methyl 4-(chloromethyl)benzoate:

Ion Descriptionm/zExpected Relative Abundance
Molecular Ion [M]⁺˙184Moderate
[M - Cl]⁺149High
[M - OCH₃]⁺153Moderate
[M - COOCH₃]⁺125Moderate
Benzoyl Cation105Low

The loss of a chlorine atom to form a stable benzyl-type cation at m/z 149 is anticipated to be a major fragmentation pathway.

Fragmentation of Methyl 3-(chloromethyl)benzoate (Meta Isomer)

The fragmentation pattern of the meta isomer is predicted to be broadly similar to that of the para isomer, as it also lacks the possibility of the direct interaction seen in the ortho isomer. The primary fragments are expected to result from the loss of the chlorine atom and cleavages around the ester group.

Predicted Fragmentation of Methyl 3-(chloromethyl)benzoate:

Ion Descriptionm/zExpected Relative Abundance
Molecular Ion [M]⁺˙184Moderate
[M - Cl]⁺149High
[M - OCH₃]⁺153Moderate
[M - COOCH₃]⁺125Moderate
Benzoyl Cation105Low

While the major fragments of the meta and para isomers are the same, subtle differences in the relative intensities of these fragments may exist, which could be used for differentiation with careful analysis and comparison to reference spectra. However, the most definitive distinction will be the absence of the significant m/z 152 peak that is characteristic of the ortho isomer.

Experimental Workflow for Isomer Differentiation

The following outlines a typical Gas Chromatography-Mass Spectrometry (GC-MS) workflow for the separation and identification of chloromethylbenzoate isomers. GC is essential for separating the isomers before they enter the mass spectrometer, ensuring that the resulting mass spectrum is from a pure compound.

Sources

Safety Operating Guide

Navigating the Disposal of Methyl 2-chloro-5-methylbenzoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The proper disposal of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. For researchers and drug development professionals, handling halogenated organic compounds like Methyl 2-chloro-5-methylbenzoate requires a meticulous approach, grounded in a thorough understanding of its potential hazards and the regulatory landscape governing its disposal. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound, moving beyond a simple checklist to explain the critical reasoning behind each procedural choice.

Hazard Assessment and Pre-Disposal Safety

Immediate Safety and Handling Precautions:

Prior to handling this compound for disposal, ensure you are in a well-ventilated area, preferably within a chemical fume hood.[3][4] The following Personal Protective Equipment (PPE) is mandatory:

  • Gloves: Chemical-resistant gloves, such as nitrile rubber, are essential to prevent skin contact.[3][5]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are required to protect against accidental splashes.[3][6]

  • Lab Coat: A standard laboratory coat must be worn to protect skin and clothing.[5]

  • Respiratory Protection: If there is a risk of generating aerosols or if working outside of a fume hood, a NIOSH or European Standard EN 149 approved respirator should be used.[5][7]

In the event of an exposure, adhere to the following first-aid measures:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[2][7]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[2][7]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical advice if irritation persists.[2][7]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1][8]

The Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in strict accordance with local, regional, and national hazardous waste regulations.[5][8] As a halogenated organic compound, it falls under specific regulatory scrutiny.[9][10][11][12] The guiding principle is to never dispose of this chemical down the drain or in regular solid waste.[1][13]

Step 1: Waste Segregation and Labeling

Proper segregation of chemical waste is the first and most critical step in ensuring safe disposal.

  • Action: Designate a specific, clearly labeled, and compatible waste container for "Halogenated Organic Waste." The container should be made of a material that will not react with the chemical.

  • Rationale: Halogenated organic compounds are often subject to specific treatment methods, such as incineration at high temperatures, to ensure their complete destruction and prevent the formation of toxic byproducts.[9] Mixing them with other waste streams can complicate and increase the cost of disposal, and may create unforeseen chemical reactions.

Step 2: Transferring the Waste
  • Action: Carefully transfer the unwanted this compound into the designated halogenated organic waste container. If the chemical is in a solid form, use a clean spatula. If it is a liquid, pour it carefully to avoid splashing.

  • Rationale: Minimizing the risk of spills and personal exposure during the transfer process is crucial. A slow and deliberate transfer process reduces the likelihood of accidents.

Step 3: Decontamination of Empty Containers
  • Action: "Empty" containers of this compound are not truly empty and must be decontaminated. Rinse the container three times with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as halogenated organic waste.

  • Rationale: The residual chemical in "empty" containers can still pose a hazard. The triple-rinse procedure is a standard practice to ensure that the container is as clean as possible before it is disposed of or recycled. The rinsate is considered hazardous waste because it is now contaminated with the halogenated organic compound.

Step 4: Final Disposal of the Waste Container
  • Action: Once the waste container is full, seal it securely. Ensure it is properly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution's Environmental Health and Safety (EHS) department.

  • Rationale: Proper labeling is a legal requirement and is essential for the safety of waste handlers. It provides them with the necessary information to manage the waste appropriately.

Step 5: Arranging for Pickup and Disposal
  • Action: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

  • Rationale: Hazardous waste must be disposed of by a licensed and certified waste disposal company. Your EHS department has the expertise and the necessary contracts in place to ensure that the waste is managed in a compliant and environmentally responsible manner.

Visualizing the Disposal Workflow

The following diagram illustrates the key decision points and actions in the proper disposal of this compound.

start Start: Disposal of This compound assess_hazards 1. Assess Hazards & Don PPE (Gloves, Goggles, Lab Coat) start->assess_hazards segregate_waste 2. Segregate into 'Halogenated Organic Waste' Container assess_hazards->segregate_waste transfer_chemical 3. Carefully Transfer Chemical Waste segregate_waste->transfer_chemical decontaminate_container 4. Triple-Rinse Empty Container with Suitable Solvent transfer_chemical->decontaminate_container collect_rinsate 5. Collect Rinsate into Waste Container decontaminate_container->collect_rinsate seal_label 6. Securely Seal and Label Waste Container collect_rinsate->seal_label contact_ehs 7. Contact EHS for Professional Disposal seal_label->contact_ehs end End: Compliant Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

Summary of Critical Information

Aspect Key Information Primary Rationale
Hazard Class Irritant, potentially harmful if swallowed, and potentially harmful to aquatic life.[1][2]To inform handling procedures and the selection of appropriate PPE.
Required PPE Chemical-resistant gloves, safety goggles, lab coat. Respirator if aerosols are generated.[3][5][7]To prevent personal exposure via skin contact, eye contact, or inhalation.
Waste Category Halogenated Organic WasteTo ensure proper segregation for specialized, compliant disposal treatment.[9][10]
Disposal Method Collection in a designated, labeled container for pickup by a licensed hazardous waste disposal service.[5][8]To comply with environmental regulations and ensure safe, effective destruction of the chemical.
Empty Containers Must be triple-rinsed with a suitable solvent; rinsate collected as hazardous waste.To remove residual chemical hazards before container disposal.

By adhering to these detailed procedures, researchers and laboratory professionals can ensure the safe handling and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

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  • SAFETY DATA SHEET - Sigma-Aldrich. (2025-04-28).
  • Safety Data Sheet: 3-Chlorobenzoic acid - Carl ROTH.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 2-chloro-5-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety. The handling of specialized reagents like Methyl 2-chloro-5-methylbenzoate (CAS No. 16220-95-4), a chlorinated aromatic ester, demands a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth, procedural framework for the safe handling of this compound, grounded in established safety principles and specific hazard data. The causality behind each recommendation is explained to ensure not just compliance, but a deep-seated culture of safety in your laboratory.

Hazard Identification: Understanding the Adversary

Before any container is opened, a thorough understanding of the specific risks is paramount. This compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

These classifications are not merely administrative codes; they are critical directives that inform every aspect of our handling procedure. They indicate that the compound poses risks through multiple exposure routes—ingestion, skin contact, eye contact, and inhalation. Our defense strategy, therefore, must be multi-layered, utilizing specific Personal Protective Equipment (PPE) to block these routes of entry.

The Core of Protection: Engineering Controls and Personal Protective Equipment

While PPE is the final barrier between a researcher and a chemical hazard, it should always be used in conjunction with primary engineering controls. All work with this compound, especially any procedure that may generate vapors or aerosols (e.g., heating, stirring, transferring), must be conducted within a certified chemical fume hood to minimize inhalation exposure[1].

The selection of PPE is a direct response to the identified hazards. The following table outlines the minimum required PPE for various laboratory operations involving this compound.

Laboratory Operation Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Receiving & Storage Safety glasses with side shieldsNitrile glovesStandard lab coatNot typically required
Weighing & Transferring Chemical splash gogglesNitrile gloves (double-gloving recommended)Chemical-resistant lab coatNot required if performed in a fume hood
Reaction Setup & Monitoring Chemical splash gogglesNitrile glovesChemical-resistant lab coatNot required if performed in a fume hood
Work-up & Purification Chemical splash goggles and face shieldNitrile glovesChemical-resistant lab coatNot required if performed in a fume hood
Spill Cleanup & Waste Disposal Chemical splash goggles and face shieldHeavy-duty nitrile or neoprene glovesChemical-resistant apron over lab coatAir-purifying respirator with organic vapor cartridge may be necessary for large spills

Detailed PPE Specifications and Procedural Rationale

A. Eye and Face Protection: A Non-Negotiable Barrier

Given the H319 classification (Causes serious eye irritation), protecting the eyes is of utmost importance. Standard safety glasses are insufficient.

  • Mandatory: Chemical splash goggles conforming to ANSI Z87.1 or EN 166 standards must be worn at all times when handling the compound in its liquid form. The seal provided by goggles is essential to prevent splashes from reaching the eyes.

  • Recommended for High-Risk Operations: During procedures with a higher risk of splashing, such as large-volume transfers or work-ups, a face shield should be worn in addition to chemical splash goggles. The face shield provides a secondary layer of protection for the entire face.

B. Skin and Body Protection: Preventing Dermal Exposure

This compound is a skin irritant (H315). Therefore, preventing dermal contact is a primary objective.

  • Gloves: Nitrile gloves are the standard choice for incidental contact with many organic chemicals[2]. It is crucial to check gloves for any signs of degradation or puncture before use. For prolonged operations, consider double-gloving. If direct contact occurs, remove the glove immediately, wash your hands thoroughly with soap and water, and don a new glove. Never wear contaminated gloves outside the immediate work area[3].

  • Lab Coat: A standard cotton lab coat may not offer sufficient protection against splashes of organic liquids. A lab coat made of a chemical-resistant material (e.g., polyester or a poly-cotton blend) is required. Ensure the coat is fully buttoned with sleeves rolled down.

  • Apparel: Always wear long pants and closed-toe shoes in the laboratory to protect against accidental spills[1].

C. Respiratory Protection: Safeguarding Against Irritation

The H335 classification (May cause respiratory irritation) dictates that inhalation of vapors must be avoided.

  • Primary Control: A properly functioning chemical fume hood is the primary method for preventing respiratory exposure[1]. All open-container handling of this substance must occur within the hood.

  • Secondary Control: In the event of a large spill or a failure of engineering controls, respiratory protection may be necessary. An air-purifying respirator (APR) equipped with an organic vapor (OV) cartridge is the appropriate choice. All personnel who may need to use a respirator must be properly trained and fit-tested as part of a formal respiratory protection program.

Operational Workflow: From Receipt to Disposal

This workflow diagram illustrates the critical safety checkpoints at each stage of handling this compound.

cluster_prep Preparation & Planning cluster_handling Active Handling (Inside Fume Hood) cluster_cleanup Cleanup & Disposal prep 1. Risk Assessment - Review SDS - Identify Hazards (H302, H315, H319, H335) ppe_check 2. Don PPE - Goggles, Nitrile Gloves, Lab Coat prep->ppe_check hood_check 3. Verify Fume Hood - Check Airflow Certification ppe_check->hood_check receive 4. Receive & Unpack - Inspect Container Integrity hood_check->receive transfer 5. Weigh & Transfer - Use Spatula/Pipette - Avoid Aerosol Generation receive->transfer react 6. Reaction & Monitoring - Maintain Containment transfer->react decon 7. Decontaminate - Rinse Glassware in Hood react->decon waste 8. Waste Segregation - Collect in Labeled Halogenated Organic Waste Container decon->waste dpe 9. Doff PPE & Wash Hands - Remove Gloves Last waste->dpe

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